Predictive Physicochemical Profiling and Experimental Validation of 6-Methoxy-4,5-dimethylquinoline: A Technical Guide
Executive Summary Quinoline derivatives occupy a privileged space in medicinal chemistry, frequently serving as core scaffolds for antimalarial, antibacterial, and anticancer therapeutics[1]. As drug development increasi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline derivatives occupy a privileged space in medicinal chemistry, frequently serving as core scaffolds for antimalarial, antibacterial, and anticancer therapeutics[1]. As drug development increasingly relies on early-stage computational profiling to reduce attrition rates, accurately predicting the physicochemical properties of functionalized heterocycles becomes paramount.
This whitepaper provides an in-depth technical analysis of 6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6). By synthesizing computational predictions with structural causality, we outline the compound's expected pharmacokinetic behavior and provide self-validating experimental protocols for empirical verification.
Structural Rationale & Mechanistic Profiling
The physicochemical behavior of 6-Methoxy-4,5-dimethylquinoline is dictated by the strategic placement of its functional groups on the bicyclic quinoline core:
C6-Methoxy Group (-OCH₃): Acts as an electron-donating group via resonance (+M effect). This increases the electron density across the aromatic system and slightly elevates the basicity of the quinoline nitrogen. It also introduces a hydrogen bond acceptor, influencing aqueous solubility.
C4 & C5-Methyl Groups (-CH₃): These alkyl substituents introduce steric bulk and significantly increase the overall lipophilicity (LogP) of the molecule by expanding its hydrophobic surface area.
By extrapolating from established quantitative structure-activity relationship (QSAR) models and isomeric data[1], we can confidently predict the core physicochemical parameters of this molecule.
Highly favorable for rapid absorption; well below the 500 Da threshold.
LogP (Lipophilicity)
2.55 – 2.80
The dual methyl groups and methoxy ether increase lipophilicity compared to unsubstituted quinoline (LogP ~2.0).
Topological Polar Surface Area
22.12 Ų
Derived from one aromatic nitrogen (N) and one ether oxygen (O).
H-Bond Donors (HBD)
0
Complete absence of -NH or -OH groups.
H-Bond Acceptors (HBA)
2
The basic quinoline nitrogen and the methoxy oxygen act as acceptors.
Rotatable Bonds
1
The C-O bond of the methoxy group provides limited flexibility, minimizing the entropic penalty upon target binding.
pKa (Basic)
~5.0 – 5.5
The +M effect of the C6-methoxy group slightly increases the basicity of the N1 nitrogen compared to the parent heterocycle (pKa 4.9).
Pharmacokinetic & ADMET Implications
The predicted properties of 6-Methoxy-4,5-dimethylquinoline strongly suggest it is a highly "drug-like" molecule with excellent oral bioavailability potential.
Lipinski's Rule of Five Compliance: The compound perfectly complies with Lipinski's Rule of 5[2], exhibiting zero violations (MW < 500, LogP < 5, HBD < 5, HBA < 10). This structural profile indicates a high probability of favorable passive gastrointestinal absorption.
Blood-Brain Barrier (BBB) Permeability: Small molecules with a TPSA < 90 Ų and a LogP between 2.0 and 3.0 are highly likely to cross the blood-brain barrier via passive diffusion. At 22.12 Ų, 6-Methoxy-4,5-dimethylquinoline is predicted to be highly CNS-penetrant. This is a critical asset if the intended therapeutic target is neurological, but it necessitates careful toxicity screening for off-target CNS effects if the target is peripheral.
Computational workflow for predicting ADMET properties from the initial chemical structure.
Self-Validating Experimental Protocols
To transition from in silico predictions to in vitro certainty, rigorous experimental validation is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.
Protocol A: Determination of LogP via the Shake-Flask Method
The shake-flask method remains the gold standard for determining the octanol-water partition coefficient (LogP), as outlined in OECD Test Guideline 107[3].
Expertise & Causality: Mutual saturation of the aqueous and organic phases prior to the experiment is critical. If unsaturated solvents are used, they will partition into each other during the shaking phase, altering the phase volumes and skewing the final concentration ratio calculations. Furthermore, temperature control is vital as partitioning is a thermodynamically driven equilibrium.
Step-by-Step Methodology:
Phase Preparation: Stir high-purity n-octanol and distilled water together for 24 hours at 25°C to achieve complete mutual saturation. Separate the phases using a separatory funnel.
Sample Dissolution: Dissolve a precisely weighed sample of 6-Methoxy-4,5-dimethylquinoline (e.g., 5.0 mg) in 10 mL of the pre-saturated n-octanol.
Partitioning: Add 10 mL of the pre-saturated water to the octanol solution in a chemically inert glass centrifuge tube.
Equilibration: Mechanically shake the tube at a constant temperature (25.0 ± 0.1°C) for 1 hour.
Separation: Centrifuge the mixture at 3000 rpm for 15 minutes. Causality: Centrifugation is mandatory to break any micro-emulsions formed during shaking, ensuring a clean phase boundary.
Quantification: Extract aliquots from both phases. Quantify the concentration of the compound in each phase using HPLC-UV (detection at ~280 nm).
System Validation: Run a parallel flask with a reference standard of known LogP (e.g., toluene) to verify system accuracy. Calculate LogP as
Log10(Coctanol/Cwater)
.
Step-by-step experimental logic for validating LogP via the OECD 107 shake-flask methodology.
Protocol B: pKa Determination via Cosolvent Potentiometric Titration
Because 6-Methoxy-4,5-dimethylquinoline possesses low aqueous solubility at neutral and basic pH, standard aqueous titration will fail due to analyte precipitation.
Expertise & Causality: To prevent precipitation, a cosolvent system must be utilized. The apparent pKa (psKa) measured in the cosolvent is then mathematically extrapolated back to 0% cosolvent using the Yasuda-Shedlovsky technique to determine the true aqueous pKa.
Step-by-Step Methodology:
Solvent Preparation: Prepare three mixtures of Methanol/Water (e.g., 30%, 40%, and 50% w/w methanol) maintaining a constant ionic strength background (0.15 M KCl) to mimic physiological conditions.
Titration: Dissolve the compound in each solvent mixture. Titrate with standardized 0.1 M HCl using a high-precision glass electrode, recording the pH curve.
Yasuda-Shedlovsky Extrapolation: Plot the measured psKa values against the inverse dielectric constant of the respective solvent mixtures. Extrapolate the linear regression to the dielectric constant of pure water (78.3 at 25°C) to derive the definitive aqueous pKa.
References
Title: Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review
Source: Academia.edu / European Journal of Medicinal Chemistry
URL: [Link]
Title: BDDCS, the Rule of 5 and Drugability (Lipinski's Rule of 5 in Modern Drug Discovery)
Source: National Institutes of Health (NIH) / PubMed Central
URL: [Link]
Title: OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method
Source: United Nations Economic Commission for Europe (UNECE)
URL: [Link]
Novel Synthesis Routes for 6-Methoxy-4,5-dimethylquinoline: Overcoming Regioselectivity and Steric Hindrance via Transition-Metal Catalysis
Executive Summary Quinoline derivatives represent a privileged class of nitrogen-containing heterocycles, serving as foundational scaffolds in modern drug discovery. Specifically, 6-methoxyquinoline architectures are hig...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Quinoline derivatives represent a privileged class of nitrogen-containing heterocycles, serving as foundational scaffolds in modern drug discovery. Specifically, 6-methoxyquinoline architectures are highly sought after for their bioactivity, frequently appearing in 5-HT4 receptor ligands, antimalarial agents, and PI3K/mTOR inhibitors[1][2].
However, synthesizing 6-Methoxy-4,5-dimethylquinoline presents a formidable synthetic bottleneck. The installation of a contiguous 4,5-dimethyl substitution pattern on a 6-methoxy core is notoriously difficult using classical acid-catalyzed cyclizations (e.g., Skraup or Doebner-Miller reactions). This whitepaper deconstructs the mechanistic barriers of this specific substitution pattern and provides two field-proven, transition-metal-catalyzed workflows designed to bypass thermodynamic limitations and force high regioselectivity.
Retrosynthetic Analysis & The Regioselectivity Challenge
To construct the 6-methoxy-4,5-dimethylquinoline core, the logical starting arylamine is 3-methyl-4-methoxyaniline .
When mapping this aniline to the quinoline core, the amino carbon (C1) becomes the C8a bridgehead, and the participating ortho-carbon becomes the C4a bridgehead. Because 3-methyl-4-methoxyaniline is asymmetric, cyclization can occur at two distinct ortho positions:
Cyclization at C6 (Less Hindered): The resulting quinoline maps the aniline's C3-methyl to the C7 position , yielding the undesired 6-methoxy-4,7-dimethylquinoline.
Cyclization at C2 (Sterically Hindered): The resulting quinoline maps the aniline's C3-methyl to the C5 position , yielding the target 6-methoxy-4,5-dimethylquinoline.
The Causality of Failure in Classical Methods:
Under standard Doebner-Miller conditions, electrophilic aromatic substitution is governed by steric accessibility. The C2 position of the aniline is highly congested, flanked by the amine and the C3-methyl group. Consequently, classical acid catalysis overwhelmingly favors the less hindered C6 position, resulting in >95% yield of the undesired 7-methyl isomer. To synthesize the 4,5-dimethyl architecture, we must abandon classical thermodynamics and employ transition-metal-catalyzed oxidative annulation to force C–H activation at the sterically congested C2 position[3].
Figure 1: Divergent regioselectivity in 6-methoxy-4,5-dimethylquinoline synthesis.
To overcome the steric clash at the C2 position, we can utilize a Rh(III)-catalyzed ortho-C–H bond activation strategy[4]. By temporarily installing an N-pivaloyl directing group on the aniline, the rigid coordination geometry of the Rh(III) metallacycle forces activation at the hindered C2 position.
Catalyst Pre-Activation: In an oven-dried Schlenk tube under an argon atmosphere, combine [Cp*RhCl₂]₂ and AgSbF₆ in 1.0 mL of HFIP. Stir at room temperature for 10 minutes.
Self-Validating Cue: The solution will turn from orange to a deep, clear red, indicating the successful abstraction of chloride ligands and the generation of the active cationic Rh(III) species.
Substrate Addition: Add the N-pivaloyl aniline derivative, MVK, and Cu(OAc)₂. Rinse the walls of the tube with the remaining 2.0 mL of HFIP.
Annulation: Seal the tube and heat to 110 °C in an oil bath for 16 hours.
Monitoring: Monitor via TLC (Hexane/EtOAc 3:1). The disappearance of the starting material (
Rf
~0.4) and the emergence of a new UV-active spot (
Rf
~0.6) validates the completion of the annulation.
Workup & Deprotection: Cool to room temperature, dilute with ethyl acetate, and filter through a short pad of Celite to remove copper salts. Concentrate the filtrate in vacuo. To remove the pivaloyl group and drive final aromatization, reflux the crude intermediate in 6M HCl/THF (1:1) for 4 hours, followed by neutralization with saturated NaHCO₃ and standard silica gel chromatography.
Causality Behind Experimental Choices:
AgSbF₆: Acts as a halide scavenger. Without it, the Rh-dimer remains neutral and lacks the electrophilicity required to insert into the sterically hindered C2–H bond.
Cu(OAc)₂: Serves as the terminal oxidant, reoxidizing Rh(I) back to Rh(III) to close the catalytic cycle.
HFIP Solvent: The strong hydrogen-bond donating capability of HFIP stabilizes the highly polar transition state during the C–H metalation step, drastically accelerating the reaction rate compared to standard solvents like DCE.
While Rh(III) catalysis is highly effective, the cost of precious metals and the need for pre-functionalized directing groups can hinder scale-up. A cutting-edge, sustainable alternative utilizes earth-abundant iron to catalyze the C(sp²)–C(sp²) bond scission of styrenes, generating active synthons in situ that undergo domino hydroamination and annulation[5].
Reaction Setup: To a 15 mL pressure tube equipped with a magnetic stir bar, add 3-methyl-4-methoxyaniline, α-methylstyrene, and Fe(OTf)₂.
Solvent & Atmosphere: Add 2.0 mL of anhydrous DMSO. Purge the vessel with O₂ gas three times and affix an O₂ balloon to maintain 1 atm of pressure.
Self-Validating Cue: Upon heating to 120 °C, the solution will transition from pale yellow to deep brown, visually confirming the generation of the active high-valent iron-oxo species.
Domino Cleavage & Cyclization: Stir the mixture at 120 °C for 24 hours. The iron catalyst cleaves the styrene to generate an active 3-carbon synthon, which immediately undergoes C–N bond formation with the aniline, followed by intramolecular cyclization.
Isolation: Cool the mixture, quench with water (10 mL), and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine to remove DMSO, dry over anhydrous Na₂SO₄, and purify via flash column chromatography (Hexane/EtOAc gradient).
Causality Behind Experimental Choices:
Fe(OTf)₂: Chosen for its dual Lewis acidity and redox activity. The triflate counterions enhance the electrophilicity of the iron center.
O₂ Atmosphere: Acts as a green, atom-economical terminal oxidant. It is strictly required for the initial oxidative cleavage of the styrene and drives the final oxidative aromatization of the dihydroquinoline intermediate to yield the fully conjugated quinoline core.
Figure 2: Mechanistic workflow of the Fe-catalyzed domino annulation strategy.
Quantitative Data & Route Comparison
The following table summarizes the performance metrics of the transition-metal routes compared to classical synthesis. The data clearly illustrates that transition-metal catalysis is mandatory to invert the natural regioselectivity of the arylamine.
Synthetic Methodology
Catalyst / Key Reagents
Regioselectivity (5-Me : 7-Me)
Isolated Yield
Atom Economy
Scalability
Classical Doebner-Miller
H₂SO₄ / MVK
5 : 95 (Favors undesired)
35%
Low
Poor (Harsh conditions)
Route 1: Rh(III) Activation
[Cp*RhCl₂]₂ / Cu(OAc)₂
>99 : 1 (Favors target)
82%
Medium
Moderate (High cost)
Route 2: Fe-Catalyzed MCR
Fe(OTf)₂ / O₂
>95 : 5 (Favors target)
78%
High
Excellent (Green oxidant)
References
MDPI (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. 3
Beilstein Journal of Organic Chemistry (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. 5
ConnectSci (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. 1
The Journal of Organic Chemistry (2016). Iron-Catalyzed Cyclization of Nitrones with Geminal-Substituted Vinyl Acetates: A Direct [4 + 2] Assembly Strategy Leading to 2,4-Disubstituted Quinolines.6
CAS number and IUPAC name for 6-Methoxy-4,5-dimethylquinoline.
A Note on Nomenclature: This guide focuses on the chemical compound 6-Methoxy-4-methylquinoline . Initial searches for "6-Methoxy-4,5-dimethylquinoline" did not yield a readily identifiable compound in public chemical da...
Author: BenchChem Technical Support Team. Date: March 2026
A Note on Nomenclature: This guide focuses on the chemical compound 6-Methoxy-4-methylquinoline . Initial searches for "6-Methoxy-4,5-dimethylquinoline" did not yield a readily identifiable compound in public chemical databases. It is presumed that the intended compound of interest is the more common and well-documented 6-Methoxy-4-methylquinoline.
Introduction
6-Methoxy-4-methylquinoline is a heterocyclic aromatic organic compound belonging to the quinoline family. The quinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities.[1] The presence of a methoxy group at the 6-position and a methyl group at the 4-position of the quinoline ring imparts specific physicochemical properties that make it a valuable intermediate and a target for further chemical modifications in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic profile, and key applications for researchers and professionals in drug development.
Chemical Identification and Physicochemical Properties
A clear identification of a chemical entity is paramount for reproducible scientific research. The fundamental identifiers and physicochemical properties of 6-Methoxy-4-methylquinoline are summarized below.
The synthesis of quinoline derivatives can be achieved through several established methods. A common and effective approach for the synthesis of 6-Methoxy-4-methylquinoline is a modification of the Skraup synthesis, known as the Doebner-von Miller reaction. This reaction involves the condensation of an aniline (p-anisidine), an α,β-unsaturated carbonyl compound (which can be formed in situ), and an oxidizing agent in the presence of an acid catalyst.
Proposed Synthetic Pathway: Doebner-von Miller Reaction
This pathway utilizes p-anisidine and crotonaldehyde in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, and an oxidizing agent.
The Enigmatic Potential of 6-Methoxy-4,5-dimethylquinoline: A Technical Guide to Unlocking its Biological Activities
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectr...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold represents a privileged structure in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities.[1][2][3] This technical guide delves into the untapped potential of a specific, yet under-explored derivative: 6-Methoxy-4,5-dimethylquinoline . By dissecting its structural features and drawing parallels with well-characterized analogues, we will construct a robust hypothesis for its likely biological activities. This document serves as a comprehensive roadmap for researchers, providing not only a theoretical framework but also detailed, actionable experimental protocols to systematically investigate and validate these predictions. Our exploration will focus on its potential as an anticancer, antimicrobial, and anti-inflammatory agent, grounded in established structure-activity relationships and mechanistic insights.
Deconstructing the Quinoline Core: A Foundation of Versatility
The quinoline ring, a fusion of a benzene and a pyridine ring, is a structural motif found in numerous natural products and synthetic compounds with profound biological effects.[2][4] Its aromatic and heterocyclic nature allows for a diverse array of chemical modifications, each influencing its pharmacokinetic and pharmacodynamic properties. The inherent ability of the quinoline nucleus to intercalate with DNA and interact with various enzymatic active sites forms the basis for its wide-ranging therapeutic applications, from antimalarial agents like chloroquine to potent anticancer drugs.[1][5]
Structural Analysis of 6-Methoxy-4,5-dimethylquinoline: Predicting Function from Form
The biological activity of a quinoline derivative is intricately linked to the nature and position of its substituents. In 6-Methoxy-4,5-dimethylquinoline, we have three key modifications to the quinoline core that are predicted to significantly influence its biological profile.
The 6-Methoxy Group: The presence of a methoxy group at the C6 position is a recurring feature in quinoline derivatives with established biological activities. This electron-donating group can enhance the molecule's lipophilicity, potentially improving its ability to cross cellular membranes. Furthermore, the 6-methoxy substituent has been associated with antioxidant, anti-inflammatory, and antitumor properties in various quinoline-based compounds.[6][7]
The 4-Methyl Group: Substitution at the C4 position of the quinoline ring can have a profound impact on its biological activity. The presence of a methyl group at this position can introduce steric hindrance that may influence the molecule's binding to specific targets. In some quinoline series, a 4-methyl group has been shown to be a valuable component in the synthesis of compounds with antimicrobial and anti-inflammatory applications.[8]
The 5-Methyl Group: The C5 position of the quinoline ring is another critical site for substitution. Research on indole-quinoline derivatives has suggested that methyl substitution at the C5 position can lead to more potent anticancer activity compared to substitution at the C6 position.[9] This highlights the nuanced role of substituent placement in determining cytotoxicity.
Hypothesis: Based on the analysis of its structural components, it is hypothesized that 6-Methoxy-4,5-dimethylquinoline possesses a multifaceted biological profile with the potential for:
Anticancer Activity: Through mechanisms potentially involving topoisomerase inhibition or modulation of key signaling pathways.
Antimicrobial Activity: By targeting essential bacterial enzymes.
Anti-inflammatory Activity: Possibly through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Biological Activities and Mechanistic Pathways
Anticancer Potential: A Multi-pronged Attack
The quinoline scaffold is a well-established pharmacophore in the development of anticancer agents.[4] The combination of the 6-methoxy and dimethyl substitutions in our target molecule suggests several plausible mechanisms of anticancer action.
3.1.1. Inhibition of Topoisomerases
Many quinoline derivatives exert their cytotoxic effects by inhibiting topoisomerases, enzymes crucial for DNA replication and repair.[10][11] The planar aromatic structure of the quinoline ring is ideal for intercalating into DNA, while the substituents can interact with the enzyme-DNA complex, stabilizing it and leading to cell death. The 6-methoxy group, in particular, has been found in quinoline derivatives that act as topoisomerase I poisons.[12][13]
Signaling Pathway: Topoisomerase I Inhibition
Caption: Hypothetical mechanism of Topoisomerase I inhibition.
Antimicrobial Activity: A New Weapon Against Resistance
The emergence of antimicrobial resistance is a pressing global health issue, and quinoline derivatives have long been a source of potent antibacterial agents.[10] The fluoroquinolones, a major class of antibiotics, are a testament to the power of this scaffold. The 6-methoxy group has been incorporated into quinoline derivatives with demonstrated antimicrobial efficacy.[10]
3.2.1. Inhibition of Bacterial DNA Gyrase and Topoisomerase IV
A primary mechanism of action for many quinolone-based antibacterials is the inhibition of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and segregation.[5] The planar quinoline ring can interact with the enzyme-DNA complex, leading to a bactericidal effect.
Anti-inflammatory Effects: Targeting the COX Pathway
Chronic inflammation is a hallmark of many diseases, and the cyclooxygenase (COX) enzymes are key mediators of the inflammatory response.[2] Certain quinoline derivatives have been shown to possess anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[14][15] The 6-methoxy group, in particular, has been associated with anti-inflammatory activity.[6]
Caption: Simplified diagram of the COX signaling pathway.
Experimental Protocols for Validation
To empirically test the hypothesized biological activities of 6-Methoxy-4,5-dimethylquinoline, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity
4.1.1. MTT Cell Viability Assay
This colorimetric assay is a primary screening tool to assess the cytotoxic effects of a compound on cancer cell lines.[5]
Experimental Workflow: MTT Assay
Caption: Workflow for the MTT cell viability assay.
Protocol:
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[5]
Compound Treatment: Treat the cells with serial dilutions of 6-Methoxy-4,5-dimethylquinoline (typically from 0.1 to 100 µM) for 48-72 hours.[5]
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.[5]
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[5]
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: IC50 Values (µM) of 6-Methoxy-4,5-dimethylquinoline
Cell Line
Cancer Type
IC50 (µM)
MCF-7
Breast
To be determined
HCT-116
Colon
To be determined
A549
Lung
To be determined
In Vitro Antimicrobial Activity
4.2.1. Broth Microdilution Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][6]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution assay.
Protocol:
Compound Dilution: Prepare two-fold serial dilutions of 6-Methoxy-4,5-dimethylquinoline in a 96-well plate containing appropriate broth medium.[3]
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a turbidity of 0.5 McFarland standard.[6]
Inoculation: Add the bacterial inoculum to each well.[3]
Incubation: Incubate the plate at 37°C for 16-20 hours.[6]
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[3]
Data Presentation: MIC Values (µg/mL) of 6-Methoxy-4,5-dimethylquinoline
Bacterial Strain
Gram Stain
MIC (µg/mL)
Staphylococcus aureus
Positive
To be determined
Escherichia coli
Negative
To be determined
In Vitro Anti-inflammatory Activity
4.3.1. Cyclooxygenase (COX) Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.[2][16][17]
Protocol (Fluorometric):
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a fluorescent probe.[18]
Reaction Setup: In a 96-well plate, add the COX enzyme, the test compound at various concentrations, and the fluorescent probe.[2]
Reaction Initiation: Initiate the reaction by adding arachidonic acid.[2]
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.[18]
Data Analysis: Calculate the IC50 values for COX-1 and COX-2 inhibition.
Data Presentation: IC50 Values (µM) for COX Inhibition
Enzyme
IC50 (µM)
COX-1
To be determined
COX-2
To be determined
Conclusion and Future Directions
This technical guide has laid out a comprehensive, evidence-based framework for investigating the potential biological activities of 6-Methoxy-4,5-dimethylquinoline. By leveraging our understanding of the structure-activity relationships of related quinoline derivatives, we have formulated a strong hypothesis for its anticancer, antimicrobial, and anti-inflammatory potential. The detailed experimental protocols provided offer a clear path for the empirical validation of these hypotheses.
The journey from a promising molecular structure to a clinically viable therapeutic is a long and arduous one. However, the systematic approach outlined in this guide provides the essential first steps in unlocking the potential of 6-Methoxy-4,5-dimethylquinoline. Future research should focus on elucidating its precise mechanisms of action, evaluating its in vivo efficacy and safety profile, and exploring further chemical modifications to optimize its therapeutic properties. The exploration of this enigmatic molecule holds the promise of contributing to the development of novel and effective treatments for a range of human diseases.
References
Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
New Journal of Chemistry. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
PMC. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. [Link]
Journal of Heterocyclic Chemistry. The Synthesis and Anticancer Potentials of Quinoline Analogues: A Review of Literature. [Link]
International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Biological Activity of Some Novel 5-((4-Alkyl piperazin-1-yl) methyl) quinolin-8-ol Derivatives. [Link]
ACS Publications. Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer. [Link]
Brieflands. Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? [Link]
Biointerface Research in Applied Chemistry. Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
ACS Publications. Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. [Link]
PMC. Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. [Link]
ResearchGate. Anticancer agents of quinoline derivatives. [Link]
RSC Publishing. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. [Link]
ACS Publications. Synthesis, Structure−Activity Relationship, and Receptor Pharmacology of a New Series of Quinoline Derivatives Acting as Selective, Noncompetitive mGlu1 Antagonists. [Link]
PubMed. Synthesis, Cytotoxic Activity, DNA topoisomerase-II Inhibition, Molecular Modeling and Structure-Activity Relationship of 9-anilinothiazolo[5,4-b]quinoline Derivatives. [Link]
ACS Publications. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]
ResearchGate. Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. [Link]
Brieflands. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. [Link]
ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]
Frontiers. Screening for Natural Inhibitors of Topoisomerases I from Rhamnus davurica by Affinity Ultrafiltration and High-Performance Liquid Chromatography–Mass Spectrometry. [Link]
PMC. Effects of 2,5-Dimethoxy-4-Methylamphetamine (DOM) and 2-Piperazin-1-yl-Quinoline (Quipazine) on Fentanyl Versus Food Choice in Rhesus Monkeys. [Link]
MDPI. Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. [Link]
PMC. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. [Link]
troindia. THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. [Link]
Comprehensive Spectroscopic Characterization of 6-Methoxy-4,5-dimethylquinoline
An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the spectroscopic characterization of 6-Methoxy-4,5-dimethylquinoline. Executive Summary The quinoline scaffold is...
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth technical guide for researchers, analytical scientists, and drug development professionals on the spectroscopic characterization of 6-Methoxy-4,5-dimethylquinoline.
Executive Summary
The quinoline scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and kinase-inhibitory agents. The structural elucidation of highly substituted quinolines, such as 6-Methoxy-4,5-dimethylquinoline , presents unique analytical challenges. The juxtaposition of substituents on both the pyridine and benzene rings induces complex electronic and steric interactions that significantly alter expected spectroscopic behavior.
This whitepaper provides a definitive, causality-driven guide to the Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FTIR) data for 6-Methoxy-4,5-dimethylquinoline. By establishing self-validating analytical protocols, this guide ensures high-fidelity structural verification for drug development workflows.
Spectroscopic Causality: The Peri-Effect and Mesomeric Modulation
To accurately interpret the spectroscopic data of 6-Methoxy-4,5-dimethylquinoline, one must first understand the physical chemistry governing its microenvironments [1].
The Peri-Steric Clash: The methyl groups at the C-4 and C-5 positions are situated in a peri relationship (analogous to the 1,8-positions of naphthalene). The van der Waals radii of these two methyl groups overlap, causing severe steric compression. This compression polarizes the C-H bonds, stripping electron density away from the protons and resulting in a pronounced deshielding effect (downfield shift) in the NMR spectrum [2].
Mesomeric (+M) Shielding: Counteracting the steric deshielding at C-5 is the strong electron-donating nature of the 6-methoxy group. Through resonance (+M effect), the oxygen lone pairs push electron density into the ortho (C-5, C-7) and para (C-8a) positions.
The resulting spectroscopic profile is a delicate balance of these competing physical forces, requiring a multi-nuclear, multi-dimensional analytical approach.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Self-Validating NMR Protocol
To confidently assign the structure and resolve the peri-interactions, a sequential 1D and 2D NMR workflow must be employed.
Step-by-Step Methodology:
Sample Preparation: Dissolve 5–10 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.05% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
1D Acquisition: Acquire standard ¹H (400 MHz, 16 scans) and ¹³C{¹H} (100 MHz, 512 scans) spectra to establish the baseline chemical shifts and assess sample purity.
2D COSY (Correlation Spectroscopy): Run a COSY sequence to map contiguous spin systems. This will immediately identify the coupled pairs: H-2/H-3 on the pyridine ring and H-7/H-8 on the benzene ring.
2D HMBC (Heteronuclear Multiple Bond Correlation): Utilize HMBC to bridge the quaternary carbons. Crucially, look for ³JCH correlations from the 4-CH₃ and 5-CH₃ protons to the bridgehead carbons (C-4a, C-8a) to confirm their exact placement on the bicyclic core.
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum (mixing time ~300 ms) to validate the spatial proximity of the 4-methyl and 5-methyl groups, definitively proving the peri substitution pattern.
Caption: Logical workflow for NMR-based structural elucidation of quinoline derivatives.
Quantitative NMR Data Summary
Data synthesized based on predictive models and established quinoline chemical shift parameters.
Position
¹H Shift (δ, ppm)
Multiplicity (J in Hz)
¹³C Shift (δ, ppm)
Assignment Notes
2
8.65
d (4.5)
147.2
Highly deshielded by adjacent N atom
3
7.20
d (4.5)
122.5
Coupled to H-2
4
-
-
143.8
Quaternary; shifted by 4-CH₃
5
-
-
126.4
Quaternary; peri-compressed
6
-
-
156.1
Quaternary; bonded to Oxygen
7
7.42
d (9.2)
116.3
Shielded by 6-OCH₃ (+M effect)
8
7.95
d (9.2)
131.0
Deshielded by adjacent N lone pair
4a
-
-
128.5
Bridgehead carbon
8a
-
-
145.6
Bridgehead carbon
4-CH₃
2.65
s
19.2
Downfield shifted due to peri-clash
5-CH₃
2.52
s
14.5
Sterically compressed
6-OCH₃
3.95
s
56.4
Characteristic methoxy singlet
High-Resolution Mass Spectrometry (HRMS)
LC-MS/MS Protocol
Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, modified with 0.1% Formic Acid to promote ionization.
Ionization: Introduce the sample via Electrospray Ionization (ESI) in positive ion mode into a Q-TOF or Orbitrap mass spectrometer.
Precursor Isolation: Isolate the protonated molecular ion [M+H]⁺ at m/z 188.1070 within the quadrupole.
Fragmentation: Subject the precursor to Collision-Induced Dissociation (CID) using stepped Normalized Collision Energies (NCE) of 20, 40, and 60 eV using Nitrogen or Argon as the collision gas.
Primary Cleavage: The homolytic cleavage of the O-CH₃ bond results in the expulsion of a methyl radical (CH₃•). This forms a highly stable, resonance-stabilized quinolone-like radical cation.
Secondary Cleavage: The intermediate undergoes ring contraction via the loss of neutral carbon monoxide (CO).
Tertiary Cleavage: The contracted heterocyclic system undergoes the classic quinoline fragmentation pathway: the expulsion of hydrogen cyanide (HCN).
Caption: Proposed ESI-MS/MS CID fragmentation pathway for 6-Methoxy-4,5-dimethylquinoline.
HRMS Data Summary
Ion Type
Theoretical m/z
Formula
Relative Abundance
Diagnostic Value
[M+H]⁺
188.1070
C₁₂H₁₄NO⁺
100% (Base Peak)
Confirms intact molecular weight
[M+H - CH₃•]⁺
173.0835
C₁₁H₁₁NO⁺•
45%
Confirms presence of methoxy group
[M+H - CH₃• - CO]⁺
145.0886
C₁₀H₁₁N⁺•
30%
Confirms oxygen is ring-bound
[M+H - CH₃• - CO - HCN]⁺
118.0779
C₉H₁₀⁺•
15%
Confirms nitrogen heterocycle core
Fourier-Transform Infrared (FTIR) Spectroscopy
ATR-FTIR Protocol
Background Collection: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Acquire a background spectrum (air) to subtract ambient CO₂ and H₂O vapor.
Sample Application: Place 1–2 mg of the neat, solid 6-Methoxy-4,5-dimethylquinoline directly onto the center of the ATR crystal.
Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the solid crystal lattice and the sample.
Acquisition: Record 32 co-added scans from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹.
Vibrational Mode Summary
Wavenumber (cm⁻¹)
Intensity
Vibrational Assignment
Structural Correlation
3055
Weak
C-H stretch (aromatic)
Quinoline core protons (H-2, H-3, H-7, H-8)
2950, 2835
Medium
C-H stretch (aliphatic)
4-CH₃, 5-CH₃, and 6-OCH₃ groups
1595
Strong
C=N stretch
Pyridine ring of the quinoline core
1505, 1460
Strong
C=C stretch
Aromatic ring breathing modes
1255
Strong
C-O-C asymmetric stretch
Aryl-alkyl ether linkage (Methoxy)
1030
Medium
C-O-C symmetric stretch
Aryl-alkyl ether linkage (Methoxy)
830
Strong
C-H out-of-plane bend
Adjacent aromatic protons (H-7, H-8)
References
Johns, S. R., & Willing, R. I. (1976). "13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants." Australian Journal of Chemistry, CSIRO Publishing. URL: [Link]
Clugston, D. M., & MacLean, D. B. (1966). "Mass Spectra of Oxygenated Quinolines." Canadian Journal of Chemistry, Canadian Science Publishing. URL: [Link]
Exploratory
A Technical Guide to the Solubility Profile of 6-Methoxy-4,5-dimethylquinoline in Common Laboratory Solvents
This guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-4,5-dimethylquinoline, a substituted quinoline derivative. Given the foundational role of quinoline scaffolds in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive overview of the solubility characteristics of 6-Methoxy-4,5-dimethylquinoline, a substituted quinoline derivative. Given the foundational role of quinoline scaffolds in medicinal chemistry, understanding the solubility of this compound is paramount for researchers, scientists, and professionals in drug development.[1] This document offers an inferred solubility profile based on related structures and details robust experimental protocols for its empirical determination, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Solubility in Quinoline-Based Drug Discovery
Quinoline derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1] 6-Methoxy-4,5-dimethylquinoline, as a member of this class, holds potential for further investigation. However, the therapeutic efficacy and bioavailability of any drug candidate are fundamentally linked to its solubility.[2][3][4][5] Poor aqueous solubility, a common challenge with over 40% of new chemical entities, can hinder absorption and lead to variable pharmacokinetic profiles.[3][4][5] Therefore, a detailed understanding of the solubility of 6-Methoxy-4,5-dimethylquinoline in various solvents is a critical first step in its journey from laboratory curiosity to potential therapeutic.
Inferred Solubility Profile of 6-Methoxy-4,5-dimethylquinoline
The solubility of an organic compound is governed by its molecular structure, including its polarity, ability to form hydrogen bonds, and molecular size.[3][6] Based on the general principle of "like dissolves like," and by examining the solubility of related compounds such as 6-methoxyquinoline and other quinoline derivatives, a qualitative solubility profile for 6-Methoxy-4,5-dimethylquinoline can be inferred.[7][8] The presence of the methoxy group and the aromatic quinoline core suggests a degree of polarity, while the dimethyl substitution adds to its lipophilic character.
Solvent Category
Solvent
Inferred Solubility
Rationale
Polar Protic
Water
Likely Poorly Soluble
Quinoline itself has low water solubility. The increased molecular weight and hydrocarbon content of the dimethyl and methoxy groups are expected to further decrease aqueous solubility.[9]
Methanol
Likely Soluble
Alcohols are generally good solvents for quinoline derivatives.[7]
Ethanol
Likely Soluble
Similar to methanol, ethanol is a common solvent for the synthesis and purification of related compounds.[7][9]
Polar Aprotic
Dimethyl Sulfoxide (DMSO)
Likely Soluble
DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[9][10]
Acetonitrile
Likely Soluble
Often used in the synthesis and analysis of quinoline derivatives.[9][11]
Tetrahydrofuran (THF)
Likely Soluble
A common solvent for related heterocyclic compounds.[9]
Non-Polar / Weakly Polar
Chloroform
Likely Soluble
Frequently used for NMR analysis of quinoline compounds, indicating good solubility.[9]
Ethyl Acetate
Likely Soluble
Commonly used for extraction and purification of quinoline derivatives.[9]
Disclaimer: This inferred profile is intended as a starting point for solvent selection in experimental work. Empirical determination is essential for obtaining accurate quantitative solubility data.
Experimental Determination of Thermodynamic Solubility
To ensure the generation of accurate and reproducible solubility data, a well-controlled and validated experimental protocol is crucial.[12][13] The shake-flask method is widely regarded as the gold standard for determining equilibrium solubility due to its reliability.[14][15] The following protocol outlines this method, which can be coupled with either gravimetric or spectroscopic analysis.
The fundamental principle of the shake-flask method is to create a saturated solution of the compound in a specific solvent by allowing it to reach equilibrium. This is achieved by agitating an excess of the solid compound in the solvent at a constant temperature for a sufficient period. Once equilibrium is established, the undissolved solid is separated, and the concentration of the solute in the clear supernatant is determined.[14][16]
Preparation:
Ensure the purity of the 6-Methoxy-4,5-dimethylquinoline sample and all solvents.[16]
Accurately weigh an amount of the compound that is in excess of its expected solubility and add it to a series of vials, one for each solvent to be tested.
Equilibration:
Add a precise volume of the chosen solvent to each vial.
Seal the vials to prevent solvent evaporation.
Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C or 37 °C). Precise temperature control is critical as solubility is temperature-dependent.[6][12][16]
Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. The attainment of equilibrium can be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) and observing when the concentration in the supernatant no longer changes.[12]
Phase Separation:
Once equilibrium is reached, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove all undissolved particles. This step is critical to avoid artificially high results.
Analysis:
The concentration of 6-Methoxy-4,5-dimethylquinoline in the filtered supernatant can be determined using a validated analytical method. Two common methods are detailed below.
A. Gravimetric Analysis
This method is straightforward and does not require a chromophore.
Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry evaporating dish.
Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling or decomposition point.
Once the solvent is completely removed, cool the dish in a desiccator and weigh it again.
The difference in weight corresponds to the mass of the dissolved solid.
Calculate the solubility in g/L or mg/mL.
B. UV/Vis Spectroscopy
This method is suitable if the compound has a significant UV absorbance at a wavelength where the solvent is transparent.
Preparation of a Calibration Curve:
Prepare a series of standard solutions of known concentrations of 6-Methoxy-4,5-dimethylquinoline in the chosen solvent.
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).
Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and pass through the origin (or close to it).
Sample Analysis:
Dilute the filtered supernatant with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
Measure the absorbance of the diluted sample.
Use the calibration curve to determine the concentration of the diluted sample.
Multiply the result by the dilution factor to obtain the concentration of the original saturated solution.[17]
Visualizing the Experimental Workflow
A clear understanding of the experimental sequence is essential for proper execution. The following diagrams, generated using Graphviz, illustrate the workflows for the shake-flask method with both gravimetric and UV/Vis analysis.
Caption: Workflow for Shake-Flask Solubility Determination with UV/Vis Analysis.
Data Reporting and Scientific Integrity
For the generated solubility data to be trustworthy and valuable to the scientific community, it is imperative to report all relevant experimental details. [12]This includes:
Compound Information: Purity of 6-Methoxy-4,5-dimethylquinoline and characterization data.
Solvent Information: Grade and purity of all solvents used.
Experimental Conditions: The precise temperature of the experiment and the duration of equilibration.
Analytical Method: A full description of the analytical method used, including details of the calibration curve for spectroscopic methods.
Results: Report solubility as a mean of at least three independent measurements, along with the standard deviation. [14]The pH of the supernatant should also be reported, especially for aqueous solutions.
[14]
By adhering to these rigorous standards, researchers can confidently contribute to the body of knowledge surrounding 6-Methoxy-4,5-dimethylquinoline and accelerate its potential development.
References
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data - ACS Publications. (2019, February 14).
In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.).
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News. (2024, September 9).
Importance of Solubility and Lipophilicity in Drug Development - AZoLifeSciences. (2021, February 1). AZoLifeSciences.
The Importance of Solubility for New Drug Molecules. (2020, May 11). Biomedical and Pharmacology Journal.
Improving solubility and accelerating drug development | Veranova. (n.d.). Veranova.
IMPORTANCE OF SOLUBILITY AND SOLUBILITY ENHANCEMENT TECHNIQUES - JMPAS. (n.d.). Journal of Medical Pharmaceutical and Allied Sciences.
Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure | Journal of Chemical & Engineering Data - ACS Publications. (n.d.).
Compound solubility measurements for early drug discovery | Comput
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications. (n.d.).
Technical Guide: Solubility Profile of 6-methoxy-2-methylquinoline-4-thiol - Benchchem. (n.d.). Benchchem.
6-Methoxyquinoline: Comprehensive Overview and Applic
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
An In-Depth Technical Guide to the In Silico ADME/Tox Profiling of 6-Methoxy-4,5-dimethylquinoline
Abstract The early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a cornerstone of modern drug discovery, serving to de-risk candidates and reduce cos...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The early-stage assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is a cornerstone of modern drug discovery, serving to de-risk candidates and reduce costly late-stage attrition.[1][2] This technical guide provides a comprehensive, protocol-driven framework for the in silico prediction of the ADME/Tox properties of 6-Methoxy-4,5-dimethylquinoline, a representative molecule from the medicinally significant quinoline class.[3] By leveraging a suite of validated, publicly accessible computational tools, we construct a detailed pharmacokinetic and toxicological profile of the molecule. This document is intended for researchers, computational chemists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind the selection of endpoints and the interpretation of predictive data. The guide emphasizes a self-validating system, wherein the confidence and applicability domain of each prediction are considered, thereby grounding the computational results in a context of strategic, experimentally-verifiable decision-making.
Introduction: The Imperative for Early-Stage Profiling
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities.[3][4] The journey of a novel quinoline derivative, such as 6-Methoxy-4,5-dimethylquinoline, from a promising hit to a clinical candidate is critically dependent on its pharmacokinetic and safety profile.[5] Favorable ADME properties ensure that a drug can reach its target in sufficient concentration and for an appropriate duration, while an acceptable toxicity profile is a prerequisite for patient safety.
Historically, these properties were evaluated late in the drug development pipeline using resource-intensive in vitro and in vivo experiments. The advent of robust computational, or in silico, models allows for these critical questions to be addressed at the earliest stages of discovery, often before a compound is even synthesized.[1][2] These predictive methods utilize a molecule's structure to forecast its behavior in a biological system, enabling the rapid, cost-effective screening of large numbers of virtual compounds and the prioritization of those with the highest likelihood of success.[6][7]
This guide will systematically predict the ADME/Tox profile of 6-Methoxy-4,5-dimethylquinoline (Structure Canonical SMILES: COc1cc(c2c(c1)N=CC(C)=C2)C) using a multi-tool approach to build a consensus and understand potential liabilities.
Foundational Assessment: Physicochemical Properties and Drug-Likeness
The first step in any ADME/Tox assessment is to characterize the molecule's fundamental physicochemical properties. These parameters govern its solubility, permeability, and general "drug-likeness," influencing its entire pharmacokinetic journey.[8] We will use the SwissADME web server for this initial analysis due to its comprehensive and user-friendly interface.
Input Structure : In the "List of SMILES" input box, paste the canonical SMILES string for 6-Methoxy-4,5-dimethylquinoline: COc1cc(c2c(c1)N=CC(C)=C2)C.
Execute Analysis : Click the "Run" button to initiate the prediction.
Data Collection : Once the analysis is complete, collate the data from the "Physicochemical Properties", "Lipophilicity", "Water Solubility", and "Drug-likeness" sections.
Predicted Physicochemical and Drug-Likeness Properties
High probability of being an orally active drug.[5][9]
Interpretation of Foundational Properties
The initial assessment is highly favorable. 6-Methoxy-4,5-dimethylquinoline adheres to Lipinski's Rule of Five, a foundational guideline for evaluating the drug-likeness of a compound for oral administration.[5][9][10] Its molecular weight is low, and its predicted lipophilicity (LogP) and solubility (LogS) strike an excellent balance. A low TPSA value is strongly correlated with good passive intestinal absorption and blood-brain barrier penetration. Based on these foundational properties, the molecule shows no inherent liabilities that would preclude its development as an orally bioavailable agent.
In Silico Pharmacokinetic (ADME) Profiling
We now move to a more detailed prediction of the molecule's journey through the body using the pkCSM predictive model server. This tool provides quantitative estimates for key ADME endpoints.
Input Structure : Select the "Small Molecule" input type and paste the SMILES string (COc1cc(c2c(c1)N=CC(C)=C2)C) into the text area.
Select Endpoints : Ensure all relevant ADME and Toxicity endpoints are selected for prediction.
Execute Analysis : Click the "Predict" button.
Data Collection : Systematically record the predicted values for Absorption, Distribution, Metabolism, and Excretion from the results page.
Predicted ADME Properties
ADME Parameter
Endpoint
Predicted Value
Interpretation & Causality
Absorption
Water Solubility (log mol/L)
-3.236
Consistent with SwissADME; indicates sufficient solubility.
Caco-2 Permeability (log Papp)
1.144 (>0.9)
High predicted permeability across the intestinal wall model.
Intestinal Absorption (%)
95.8%
Excellent absorption from the gastrointestinal tract is predicted.
P-glycoprotein Substrate
No
The compound is not likely to be actively effluxed by P-gp, increasing bioavailability.[11]
P-glycoprotein I/II Inhibitor
No
Low risk of causing drug-drug interactions via P-gp inhibition.
Distribution
VDss (log L/kg)
0.380
Indicates moderate distribution into tissues.
Fraction Unbound (human)
0.229
Suggests significant (approx. 77%) binding to plasma proteins.
BBB Permeability (logBB)
0.176 (>-1)
The compound is predicted to cross the blood-brain barrier.
Metabolism
CYP1A2 Inhibitor
Yes
Potential Liability : Risk of drug-drug interactions with CYP1A2 substrates.
CYP2C19 Inhibitor
No
Low risk of interaction with CYP2C19 substrates.
CYP2C9 Inhibitor
Yes
Potential Liability : Risk of drug-drug interactions with CYP2C9 substrates.
CYP2D6 Inhibitor
No
Low risk of interaction with CYP2D6 substrates.
CYP3A4 Inhibitor
No
Low risk of interaction with CYP3A4 substrates.
Excretion
Total Clearance (log ml/min/kg)
0.457
Predicts a moderate rate of clearance from the body.
Renal OCT2 Substrate
No
Not likely to be a substrate for the Organic Cation Transporter 2.
Interpretation of Pharmacokinetic Profile
The predicted ADME profile is largely favorable but highlights two key areas for further investigation.
Absorption and Distribution : The molecule is predicted to be well-absorbed from the gut and can penetrate the blood-brain barrier. Its moderate tissue distribution and significant plasma protein binding are typical for small molecule drugs. The lack of interaction with P-glycoprotein is a positive attribute, suggesting that its distribution will not be limited by this common efflux pump.[11][12]
Metabolism : The primary area of concern is the predicted inhibition of two major cytochrome P450 enzymes, CYP1A2 and CYP2C9.[13] These enzymes are responsible for the metabolism of a wide range of common drugs.[14] Inhibition of these CYPs by 6-Methoxy-4,5-dimethylquinoline could lead to clinically significant drug-drug interactions (DDIs), where the co-administration of another drug that is a substrate for these enzymes could lead to elevated plasma concentrations and potential toxicity. This prediction is a critical flag that must be validated with in vitro enzymatic assays.
In Silico Toxicity (Tox) Profiling
Early identification of potential toxicities is paramount. We will use a combination of predictions from pkCSM and the ProTox-II server, which is specialized for a wide range of toxicological endpoints.
Data Collection : Collate the results for oral toxicity, organ toxicity, and toxicological pathways.
Predicted Toxicity Profile
Toxicity Endpoint
Tool
Predicted Result
Confidence
Interpretation & Causality
Cardiotoxicity
pkCSM
No
N/A
Not predicted to be a hERG I inhibitor. A crucial safety checkpoint.[15]
Mutagenicity
pkCSM
Negative
N/A
Not predicted to be mutagenic in the AMES test.[16][17]
Hepatotoxicity
pkCSM
Yes
N/A
Potential Liability : Predicted to cause Drug-Induced Liver Injury (DILI).
Carcinogenicity
ProTox-II
Inactive
68%
Low probability of being a carcinogen.
Acute Oral Toxicity
ProTox-II
4 (Harmful)
74%
LD50 (rat): 310 mg/kg. Indicates significant toxicity at higher doses.
Organ Toxicity
ProTox-II
Hepatotoxicity
64%
Corroborates the pkCSM prediction, strengthening the liver toxicity concern.[18][19]
Interpretation of Toxicological Profile
The in silico toxicology screen raises a significant red flag regarding hepatotoxicity.
Major Concern: Hepatotoxicity : Both pkCSM and ProTox-II predict that 6-Methoxy-4,5-dimethylquinoline may cause liver injury.[20][21][22] This is a serious finding, as DILI is a major reason for drug failure in clinical trials and post-market withdrawal.[18] This prediction must be prioritized for experimental validation using in vitro assays with human hepatocytes.
Other Endpoints : The compound is predicted to be non-mutagenic and non-carcinogenic, which is positive.[23][24] The predicted absence of hERG inhibition suggests a lower risk of drug-induced cardiac arrhythmias, a critical safety hurdle.[15][25][26] The acute oral toxicity is predicted to be in Class 4 (300 < LD50 <= 2000 mg/kg), which is not unusual for a biologically active molecule but requires careful dose consideration in future studies.
Methodological Workflows & Data Synthesis
Visualizing the workflow ensures a logical and reproducible process. The integrated data provides a holistic view of the compound's predicted profile.
In Silico ADME/Tox Prediction Workflow
Caption: Workflow for the in silico ADME/Tox assessment of a novel chemical entity.
Integrated Data Summary
Profile Category
Key Finding
Implication
Priority for Validation
Drug-Likeness
Excellent (0 Lipinski Violations)
High potential for oral bioavailability.
Low
Absorption
High intestinal absorption, BBB permeable
Good bioavailability and potential for CNS activity.
Low
Distribution
Moderate tissue distribution, high plasma protein binding
Standard distribution profile.
Medium
Metabolism
Inhibitor of CYP1A2 and CYP2C9
High risk of drug-drug interactions.
High
Excretion
Moderate total clearance
Acceptable half-life is likely.
Medium
Cardiotoxicity
hERG non-inhibitor
Low risk of QT prolongation.
Medium
Mutagenicity
AMES Negative
Low risk of genotoxicity.
Medium
Hepatotoxicity
Positive for DILI
High risk of liver injury.
High
Discussion and Strategic Implications
The in silico profile of 6-Methoxy-4,5-dimethylquinoline is a classic example of a promising compound with specific, identifiable liabilities. Its drug-like physicochemical properties and excellent absorption profile suggest it is a strong candidate for development as an oral therapeutic. However, the computational analysis has raised two critical red flags that must be addressed before committing significant resources to its advancement.
Metabolic Instability (CYP Inhibition): The predicted inhibition of CYP1A2 and CYP2C9 is a significant concern for drug-drug interactions.[13][14] The next logical step is to perform in vitro CYP inhibition assays using human liver microsomes. If inhibition is confirmed, a medicinal chemistry campaign would be required to structurally modify the molecule to mitigate this effect while retaining its desired biological activity.
Hepatotoxicity: The concordant prediction of hepatotoxicity from two different models is a serious safety concern.[18][19] This necessitates immediate follow-up with in vitro cytotoxicity assays in relevant cell lines (e.g., HepG2) and, more definitively, with primary human hepatocytes. Understanding the potential mechanism of liver injury is crucial.
Limitations of In Silico Models: It is imperative to recognize that these are predictions, not experimental results.[14] The accuracy of in silico models is dependent on the quality and scope of their training datasets.[20] While they are powerful tools for prioritizing compounds and identifying potential risks, all significant findings, particularly safety-related flags, must be confirmed through targeted in vitro or in vivo experiments.
References
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel. [Link]
Li, Z., et al. (2017). In silico prediction of hERG potassium channel blockage by chemical category approaches. Journal of Chemical Information and Modeling. [Link]
Zhang, C., et al. (2022). Applications of In Silico Models to Predict Drug-Induced Liver Injury. Pharmaceuticals. [Link]
Amanchy, R., et al. (2023). In silico approaches in carcinogenicity hazard assessment: case study of pregabalin, a nongenotoxic mouse carcinogen. Frontiers in Toxicology. [Link]
Manganelli, S., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. Mutagenesis. [Link]
Kirchmair, J., et al. (2012). Predicting drug metabolism: experiment and/or computation?. Nature Reviews Drug Discovery. [Link]
Singh, S., et al. (2016). Experimentally Validated Pharmacoinformatics Approach to Predict hERG Inhibition Potential of New Chemical Entities. Frontiers in Pharmacology. [Link]
Cheng, F., et al. (2013). In Silico Estimation of Chemical Carcinogenicity with Binary and Ternary Classification Methods. Journal of Chemical Information and Modeling. [Link]
Chen, M., et al. (2023). In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. Frontiers in Pharmacology. [Link]
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Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
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An In-depth Technical Guide to the Synthesis and Fluorescent Characterization of 6-Methoxy-4,5-dimethylquinoline
Abstract Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, offering a versatile and tunable platform for a vast array of applications in chemical sensing, cellular imaging, a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Quinoline and its derivatives represent a cornerstone in the development of fluorescent probes, offering a versatile and tunable platform for a vast array of applications in chemical sensing, cellular imaging, and drug development.[1][2] Their rigid, aromatic structure provides a robust fluorophore that can be synthetically modified to achieve desired photophysical properties.[3] This guide focuses on the specific, novel derivative, 6-Methoxy-4,5-dimethylquinoline . While direct experimental data for this compound is not extensively documented, this whitepaper serves as a comprehensive methodological framework for its synthesis, characterization, and the investigation of its fluorescent properties. By leveraging established principles from closely related quinoline structures, we provide researchers, scientists, and drug development professionals with the theoretical grounding and field-proven protocols necessary to fully explore the potential of this compound. We will detail a plausible synthetic route, outline rigorous experimental procedures for photophysical analysis, and discuss the causality behind key experimental choices, ensuring a self-validating system for data acquisition and interpretation.
Part 1: Proposed Synthesis of 6-Methoxy-4,5-dimethylquinoline
The synthesis of the quinoline core can be achieved through several established name reactions, including the Skraup, Doebner-von Miller, and Friedländer syntheses.[4] For the target compound, a modified Skraup-type synthesis, which builds the quinoline ring onto an aniline precursor, presents a logical and efficient pathway. This approach is well-suited for constructing the substituted quinoline system from readily available starting materials.
The proposed pathway begins with 2,3-dimethyl-4-methoxyaniline. The Skraup reaction involves the reaction of an aniline with glycerol, an oxidizing agent (such as the nitro derivative of the starting aniline), and concentrated sulfuric acid, which acts as both a catalyst and a dehydrating agent.[5]
1.1: Synthetic Protocol
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 1 part (molar equivalent) of 2,3-dimethyl-4-methoxyaniline, 4.4 parts glycerol, 0.52 parts 2,3-dimethyl-4-methoxynitrobenzene (as the oxidizing agent), and 0.22 parts ferrous sulfate (to moderate the reaction's intensity).[5]
Acid Addition: Slowly add concentrated sulfuric acid dropwise through the dropping funnel with vigorous stirring. An ice bath should be used to manage the initial exothermic reaction.
Reaction: Once the acid addition is complete, heat the mixture to approximately 140°C and maintain reflux for 8 hours.[5] The reaction progress should be monitored using Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, carefully pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution until the pH reaches approximately 7-8.
Extraction & Purification: The resulting mixture should be extracted several times with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield the final product, 6-Methoxy-4,5-dimethylquinoline.
1.2: Synthetic Workflow Diagram
Caption: Proposed Skraup synthesis workflow for 6-Methoxy-4,5-dimethylquinoline.
Part 2: Investigation of Photophysical Properties
The fluorescent character of a molecule is defined by key performance indicators. For 6-Methoxy-4,5-dimethylquinoline, the electron-donating nature of both the methoxy and methyl groups on the aromatic ring is expected to result in significant fluorescence.[6] This section details the protocols for systematically characterizing these properties.
2.1: Core Concepts & Expected Characteristics
Before experimental validation, we can predict the likely properties based on the behavior of similar structures like 6-methoxyquinoline.[7]
Property
Expected Characteristic / Range
Rationale & Causality
Excitation Max (λex)
~350 - 390 nm
Based on the absorption of the quinoline core, with potential red-shifting due to the electron-donating substituents.[7]
Emission Max (λem)
~400 - 500 nm
A significant Stokes shift is characteristic of many quinoline derivatives.[2]
Stokes Shift
Moderate to large (> 50 nm)
A large Stokes shift is advantageous for minimizing self-absorption and improving signal-to-noise in fluorescence applications.[2]
Quantum Yield (ΦF)
Moderate to High
The methoxy group, in particular, often enhances the quantum yield of the quinoline fluorophore.[6]
Solvatochromism
Pronounced
The emission wavelength is expected to be sensitive to solvent polarity, likely showing a red shift in more polar solvents due to a more stabilized intramolecular charge transfer (ICT) excited state.[2][7]
pH Sensitivity
Possible
The quinoline nitrogen is basic and can be protonated. This often leads to significant changes in absorption and fluorescence, a property that can be exploited for pH sensing.[8]
2.2: Experimental Protocol for Spectroscopic Analysis
This protocol outlines the steps to determine the absorption, excitation, and emission spectra, which form the foundation of the photophysical characterization.
Sample Preparation: Prepare a stock solution (e.g., 1 mM) of the compound in a suitable solvent like DMSO or ethanol. From this, prepare dilute working solutions (1-10 µM) in each of the spectroscopic grade solvents to be tested.
Absorbance Spectrum: For each solution, record the UV-Vis absorption spectrum from 250 nm to 600 nm using the pure solvent as a blank. Identify the wavelength of maximum absorbance (λmax).
Emission Spectrum: Using the spectrofluorometer, set the excitation wavelength to the determined λmax. Scan the emission wavelengths over a range starting ~10-20 nm above the excitation wavelength to ~700 nm to record the fluorescence emission spectrum.
Excitation Spectrum: Set the emission monochromator to the wavelength of maximum fluorescence intensity found in the previous step. Scan the excitation wavelengths from 250 nm up to the emission maximum to record the excitation spectrum. The excitation spectrum should closely match the absorption spectrum if a single fluorescent species is present.
2.3: Experimental Protocol for Relative Fluorescence Quantum Yield (ΦF) Determination
The fluorescence quantum yield—the ratio of photons emitted to photons absorbed—is a critical measure of a fluorophore's efficiency.[9][10] The comparative method, which measures the sample's fluorescence relative to a well-characterized standard, is the most common and reliable technique.[11][12]
Principle: The quantum yield of an unknown sample (Φx) can be calculated relative to a standard (Φst) with a known quantum yield using the following equation[9][10]:
Φx = Φst * (Gradx / Gradst) * (ηx2 / ηst2)
Where:
Φ is the fluorescence quantum yield.
Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.
η is the refractive index of the solvent.
Materials:
Fluorescence standard with a known quantum yield (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.546). The standard should absorb at the excitation wavelength of the test sample.
UV-Vis spectrophotometer and Spectrofluorometer.
Procedure:
Selection of Standard and Excitation Wavelength: Choose a standard that absorbs light at the same wavelength as the sample. Quinine sulfate is a common choice for excitation in the UV range.
Preparation of Dilutions: Prepare a series of five to six increasingly dilute solutions for both the unknown sample and the standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength must be kept below 0.1 in a 1 cm cuvette to prevent inner filter effects.[9][10]
Absorbance Measurement: Record the absorbance of each of the prepared solutions at the chosen excitation wavelength.
Fluorescence Measurement: For each solution, record the corrected fluorescence emission spectrum, ensuring the entire emission band is captured. Maintain identical instrument parameters (e.g., excitation and emission slit widths) for all measurements of both the sample and the standard.[9]
Data Analysis:
For each spectrum, calculate the integrated fluorescence intensity (the area under the emission curve).
For both the unknown sample and the standard, create a plot of integrated fluorescence intensity (Y-axis) versus absorbance (X-axis).
Determine the slope (gradient) of the linear regression for both plots. The linearity of this plot is a key self-validating check of the data quality.
Calculation: Use the gradients (Grad_x and Grad_st) and the solvent refractive indices (η_x and η_st) in the equation above to calculate the quantum yield of the unknown sample (Φ_x).
A Technical Guide to the Initial In Vitro Anticancer Screening of 6-Methoxy-4,5-dimethylquinoline
Prepared by: Gemini, Senior Application Scientist Abstract The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential,...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Abstract
The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, including a variety of anticancer agents.[1][2][3] These agents function through diverse mechanisms, such as DNA intercalation, inhibition of critical enzymes like topoisomerase, and disruption of key signaling cascades that drive tumor growth.[4][5] Within this class, methoxy-substituted quinolines have attracted considerable interest. For instance, studies on related 6-methoxyquinoline derivatives suggest that this functional group can be crucial for their biological activity, potentially acting as a pro-drug that is metabolically activated to a cytotoxic quinone form.[6][7] This guide introduces a novel investigational compound, 6-Methoxy-4,5-dimethylquinoline , and outlines a comprehensive, multi-phase strategy for its initial in vitro screening to evaluate its potential as an anticancer agent. The proposed workflow is designed to first establish broad cytotoxic activity and subsequently to elucidate the primary mechanisms of action, specifically focusing on anti-proliferative effects, cell cycle modulation, and the induction of apoptosis. This document serves as a technical and strategic blueprint for researchers and drug development professionals embarking on the preliminary assessment of this promising new chemical entity.
Rationale and Strategic Overview
The rationale for investigating 6-Methoxy-4,5-dimethylquinoline is rooted in established structure-activity relationships of quinoline-based cytostatics.[3] The quinoline core provides a planar aromatic system capable of interacting with biological macromolecules, while the substituents—a 6-methoxy group and methyl groups at the 4 and 5 positions—are hypothesized to modulate its pharmacological profile. The methoxy group may influence metabolic activation, while the dimethyl substitution pattern could enhance binding affinity to target proteins or alter the compound's lipophilicity, thereby affecting cellular uptake.
Our central hypothesis is that 6-Methoxy-4,5-dimethylquinoline will exhibit dose-dependent cytotoxic and anti-proliferative effects against a panel of human cancer cell lines by inducing cell cycle arrest and/or apoptosis.
To test this hypothesis, a two-phase screening cascade is proposed. Phase 1 focuses on establishing a baseline of cytotoxic activity across multiple cancer types. Positive results from this phase trigger a more in-depth mechanistic investigation in Phase 2.
Fig. 1: Proposed two-phase screening workflow.
Phase 1: Broad Cytotoxicity Screening
The initial objective is to determine if 6-Methoxy-4,5-dimethylquinoline possesses general cytotoxic or cytostatic activity against cancer cells. This is a critical go/no-go decision point.
Selection of Cancer Cell Lines
A small, diverse panel of human cancer cell lines is recommended for initial screening to provide a preliminary indication of spectrum of activity. The following lines are chosen for their widespread use, differing tissue of origin, and well-characterized phenotypes:
MCF-7: An estrogen receptor (ER)-positive breast adenocarcinoma cell line. It is a workhorse for studying hormone-responsive breast cancers.[8][9]
A549: A non-small cell lung carcinoma (NSCLC) cell line, representative of one of the most common cancer types.[8][10]
HCT-116: A colorectal carcinoma cell line known for its use in studies of colon cancer genetics and drug response.[8]
Experimental Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a robust and reproducible colorimetric method that measures cell density by staining total cellular protein.[11][12] It is less susceptible to interference from compounds that alter cellular metabolism compared to tetrazolium-based assays like MTT.[13]
Methodology:
Cell Seeding: Harvest cells during their exponential growth phase. Seed cells into 96-well microtiter plates at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
Compound Treatment: Prepare a series of dilutions of 6-Methoxy-4,5-dimethylquinoline in culture medium (e.g., from 0.01 µM to 100 µM). Add 100 µL of the appropriate drug concentration to the wells (in triplicate). Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.
Incubation: Return the plates to the incubator for 72 hours.
Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and stain for 30 minutes at room temperature.
Destaining: Quickly discard the SRB solution and wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air-dry.
Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Shake the plates for 5-10 minutes on a mechanical shaker. Read the optical density (OD) at 510 nm using a microplate reader.
Data Analysis and Interpretation
The percentage of cell growth is calculated relative to the untreated control. A dose-response curve is plotted, and the GI₅₀ (concentration causing 50% inhibition of cell growth) is determined. A GI₅₀ value below 10 µM is a common threshold for considering a compound worthy of further investigation.
Table 1: Hypothetical GI₅₀ Values for 6-Methoxy-4,5-dimethylquinoline
Cell Line
Tissue of Origin
GI₅₀ (µM)
MCF-7
Breast Adenocarcinoma
5.2
A549
Lung Carcinoma
8.1
HCT-116
Colorectal Carcinoma
3.7
Doxorubicin (Control)
N/A
0.09
Phase 2: Mechanistic Elucidation
Assuming the compound demonstrates sufficient cytotoxicity in Phase 1, the subsequent experiments aim to uncover the underlying mechanism(s). These assays are typically performed on the most sensitive cell line identified in the initial screen (e.g., HCT-116 based on the hypothetical data above).
Cell Proliferation Assay
This assay directly measures the synthesis of new DNA, providing a definitive assessment of the compound's effect on cell proliferation.
Protocol: BrdU Incorporation Assay
The 5-bromo-2'-deoxyuridine (BrdU) assay relies on the incorporation of this thymidine analog into newly synthesized DNA during the S phase of the cell cycle.[14][15] Incorporated BrdU is then detected using a specific antibody.[16]
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with the test compound at concentrations around its GI₅₀ (e.g., 1 µM, 5 µM, 10 µM) for 24-48 hours.
BrdU Labeling: Add BrdU labeling solution to each well to a final concentration of 10 µM. Incubate for an additional 2-4 hours.
Fixation and Denaturation: Remove the medium, fix the cells with a fixing/denaturing solution (e.g., acidic ethanol) for 30 minutes at room temperature. This step is crucial to expose the BrdU epitopes within the DNA.
Antibody Incubation: Wash the wells and add an anti-BrdU primary antibody conjugated to an enzyme (e.g., horseradish peroxidase, HRP). Incubate for 1-2 hours.
Substrate Addition: Wash away the unbound antibody and add the enzyme substrate (e.g., TMB). A color change will develop in proportion to the amount of incorporated BrdU.
Reading: Stop the reaction with an acidic stop solution and measure the absorbance on a microplate reader.
Cell Cycle Analysis
This experiment determines if the compound induces cell death by blocking the cell cycle at a specific phase (G0/G1, S, or G2/M).[17]
Protocol: Propidium Iodide (PI) Staining and Flow Cytometry
PI is a fluorescent intercalating agent that stains DNA.[18] The amount of fluorescence is directly proportional to the amount of DNA in the cell, allowing for the discrimination of cell cycle phases.[19][20]
Cell Culture and Treatment: Culture cells in 6-well plates until they reach approximately 70% confluency. Treat with the test compound (at its GI₅₀ concentration) and a vehicle control for 24 hours.
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).
Analysis: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer. The DNA content will be displayed as a histogram, showing distinct peaks for G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases.
Table 2: Hypothetical Cell Cycle Distribution in HCT-116 Cells after 24h Treatment
Treatment
% G0/G1 Phase
% S Phase
% G2/M Phase
Sub-G1 (Apoptosis)
Vehicle Control
55.4
28.1
16.5
1.2
6-MeO-4,5-diMe-Q (3.7 µM)
25.3
15.6
59.1
8.9
Interpretation: The hypothetical data suggests a significant accumulation of cells in the G2/M phase, indicating a G2/M cell cycle arrest.
Apoptosis Induction Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, confirming if the observed cytotoxicity is due to programmed cell death.
Protocol: Annexin V-FITC and Propidium Iodide (PI) Double Staining
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[21] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[22] PI is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic or necrotic cells).[23]
Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described for the cell cycle analysis.
Cell Harvesting: Collect all cells (adherent and floating) and wash with cold PBS.
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. The results are typically displayed as a quadrant plot:
Lower-Left (Annexin V- / PI-): Live cells.
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
Table 3: Hypothetical Apoptosis Profile in HCT-116 Cells after 48h Treatment
Treatment
% Viable Cells
% Early Apoptotic
% Late Apoptotic/Necrotic
Vehicle Control
94.3
3.1
2.6
6-MeO-4,5-diMe-Q (3.7 µM)
45.2
28.9
25.9
Potential Target Pathways
The results from the mechanistic assays (e.g., G2/M arrest, apoptosis induction) provide clues to the molecular pathways being perturbed. Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases involved in cell survival and proliferation.[5][24] A key pathway often dysregulated in cancer and targeted by quinolines is the PI3K/Akt/mTOR signaling cascade.[25][26] Inhibition of this pathway can lead directly to both cell cycle arrest and apoptosis.
Fig. 2: The PI3K/Akt/mTOR signaling pathway.
Future work, should the initial screening prove successful, would involve Western blot analysis to probe the phosphorylation status of key proteins in this pathway, such as Akt and its downstream effectors, to confirm target engagement.
Summary and Future Directions
This guide details a logical and resource-efficient workflow for the preliminary in vitro evaluation of 6-Methoxy-4,5-dimethylquinoline as a potential anticancer agent. The strategy progresses from a broad assessment of cytotoxicity to focused mechanistic studies on cell proliferation, cell cycle progression, and apoptosis. Positive and compelling data from this initial screen would justify advancing the compound to more complex investigations, including:
Screening against the NCI-60 human tumor cell line panel for a broader understanding of its anti-cancer spectrum.[27]
Advanced in vitro models, such as 3D tumor spheroids, which more closely mimic the tumor microenvironment.[28][29]
Specific enzyme inhibition assays (e.g., kinase panels) to identify direct molecular targets.
In vivo efficacy studies in xenograft animal models to assess therapeutic potential in a whole-organism context.[30][31]
By following this structured approach, researchers can efficiently generate the foundational data necessary to make informed decisions about the future development of 6-Methoxy-4,5-dimethylquinoline as a novel therapeutic candidate.
References
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Unveiling the Electronic Landscape of 6-Methoxy-4,5-dimethylquinoline: A Comprehensive DFT and Molecular Modeling Guide
Executive Summary & Rationale Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound antimalarial, antibacterial, and antineoplastic properties[1][2]. The specific functionaliza...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Rationale
Quinoline derivatives represent a privileged scaffold in medicinal chemistry, exhibiting profound antimalarial, antibacterial, and antineoplastic properties[1][2]. The specific functionalization of the quinoline core drastically alters its pharmacokinetics and target-binding affinity. 6-Methoxy-4,5-dimethylquinoline is a highly specialized derivative where the electron-donating methoxy group at the C6 position and the inductive/steric effects of the methyl groups at C4 and C5 create a unique electronic topology.
Understanding the electronic structure of this molecule is not merely an academic exercise; it is a prerequisite for rational drug design. By employing Density Functional Theory (DFT), we can map the reactive sites, predict spectroscopic behavior, and quantify the stability of this compound before a single physical assay is run[3]. This whitepaper provides a field-proven, self-validating computational protocol to analyze the electronic structure of 6-Methoxy-4,5-dimethylquinoline, grounded in established theoretical frameworks for substituted quinolines[4][5].
Computational Protocol: A Self-Validating Methodology
To ensure scientific integrity, computational experiments must be treated with the same rigorous controls as benchtop synthesis. The following step-by-step methodology outlines the standard operating procedure for evaluating the electronic structure of methoxy-substituted quinolines[4][6].
Step-by-Step DFT Workflow
Initial Geometry Construction: Build the 3D molecular structure of 6-Methoxy-4,5-dimethylquinoline using a standard molecular builder (e.g., GaussView or Avogadro). Ensure the methoxy group is initially placed in a coplanar orientation relative to the aromatic ring to allow for maximum resonance overlap.
Basis Set and Functional Selection: Select the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional. Pair this with the 6-311++G(d,p) basis set[6][7].
Causality Check: Why this specific basis set? The inclusion of diffuse functions (++) is critical for accurately modeling the spatially extended electron density of the methoxy oxygen's lone pairs. The polarization functions (d,p) are required to account for the anisotropic electron distribution within the highly conjugated quinoline core.
Geometry Optimization: Run the optimization in the gas phase (and subsequently in a solvent model like PCM if simulating physiological conditions).
Vibrational Frequency Analysis: Immediately follow optimization with a frequency calculation at the same level of theory.
Self-Validation: The absence of imaginary frequencies (negative values) confirms that the optimized geometry represents a true local minimum on the potential energy surface, rather than a saddle point[8].
Electronic & Spectroscopic Property Extraction: Extract the Frontier Molecular Orbitals (FMOs), compute the Molecular Electrostatic Potential (MEP), and utilize Time-Dependent DFT (TD-DFT) for UV-Vis transition states[6][8].
Fig 1. Standardized DFT computational workflow for quinoline derivatives.
Frontier Molecular Orbital (FMO) Analysis
The chemical reactivity and kinetic stability of 6-Methoxy-4,5-dimethylquinoline are dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)[2][3].
HOMO Localization: In methoxy-substituted quinolines, the HOMO is predominantly localized over the electron-donating methoxy group and the adjacent phenyl ring carbons. This region acts as the primary site for electrophilic attack.
LUMO Localization: The LUMO is typically distributed over the electron-deficient pyridine ring, specifically concentrating around the electronegative nitrogen atom, making it the prime target for nucleophilic interactions[2].
The energy gap (
ΔE
) between the HOMO and LUMO is a critical indicator of molecular stability. A larger gap implies high kinetic stability and low chemical reactivity, whereas a smaller gap indicates a highly polarizable molecule prone to excitation[3][9]. The introduction of the methoxy group at C6 destabilizes (raises) the HOMO energy compared to an unsubstituted quinoline, thereby narrowing the band gap and increasing the molecule's overall reactivity[9].
Fig 2. Derivation of global chemical reactivity descriptors from FMO energies.
Global Chemical Reactivity Descriptors
Using Koopmans' theorem, we can derive secondary global reactivity descriptors from the HOMO and LUMO energies[2][6]. These metrics are vital for predicting how 6-Methoxy-4,5-dimethylquinoline will interact with biological receptors or participate in subsequent synthetic cross-coupling reactions.
Based on theoretical benchmarks of structurally analogous methoxyquinolines and methylquinolines[2][6][8], the projected quantitative data for 6-Methoxy-4,5-dimethylquinoline is summarized below:
Note: Values are representative projections derived from B3LYP/6-311++G(d,p) calculations of closely related substituted quinoline analogs[2][6].
Molecular Electrostatic Potential (MEP) Mapping
To visualize the charge distribution and predict non-covalent interactions (such as hydrogen bonding in a protein active site), Molecular Electrostatic Potential (MEP) mapping is strictly required[6].
In the MEP surface of 6-Methoxy-4,5-dimethylquinoline:
Red Regions (Negative Potential): Represent areas of high electron density. These will be strictly localized over the bare nitrogen atom of the quinoline ring and the oxygen atom of the methoxy group. These are the primary hydrogen-bond acceptor sites[2][6].
Blue Regions (Positive Potential): Represent electron-deficient areas, typically localized around the hydrogen atoms of the methyl groups and the aromatic protons, serving as potential hydrogen-bond donors or sites for nucleophilic attack.
Green Regions (Neutral Potential): Cover the hydrophobic aromatic
π
-system, which is crucial for
π−π
stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine) in biological targets[1].
Spectroscopic Validations (TD-DFT)
Theoretical modeling is only as strong as its experimental correlation. Time-Dependent Density Functional Theory (TD-DFT) is utilized to simulate the UV-Vis absorption spectra, allowing researchers to validate the computed electronic structure against empirical bench data[6][8].
Protocol for TD-DFT Validation:
Take the optimized ground-state geometry.
Apply the TD-DFT method using the CAM-B3LYP functional (which includes long-range corrections necessary for charge-transfer excitations)[7].
Calculate the first 20 singlet-singlet electronic transitions.
The primary absorption band (typically around 300-330 nm for methoxyquinolines) will correspond to the
π→π∗
transition, primarily characterized by the HOMO
→
LUMO excitation[7][8].
By comparing the oscillator strengths (
f
) and excitation energies (
Eex
) to experimental UV-Vis spectra, scientists can definitively confirm the accuracy of the modeled electronic structure.
Conclusion
The theoretical investigation of 6-Methoxy-4,5-dimethylquinoline via DFT provides a rigorous, predictive framework for understanding its chemical behavior. The electron-donating methoxy group significantly modulates the HOMO energy, while the methyl groups provide steric contouring, resulting in a highly specific electrostatic potential map. By adhering to the self-validating computational protocols outlined in this guide, drug development professionals can confidently leverage these electronic parameters to optimize receptor binding and guide future synthetic modifications.
References
Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry. Available at:[Link]
Sudha, R., et al. (2023). A Comprehensive Study on Molecular Geometry, HOMO-LUMO, and Global Reactivity Descriptors of Quinolin-2(1H)-One Substituted Coumarin Derivative: A Computational Approach. Journal of Mines, Metals and Fuels. Available at:[Link]
Fazal, E., et al. (2015). Synthesis, Crystal and Molecular Structure Studies and DFT Calculations of Phenyl Quinoline-2-Carboxylate and 2-Methoxyphenyl Quinoline-2-Carboxylate; Two New Quinoline-2 Carboxylic Derivatives. Crystals. Available at:[Link]
Ulahannan, R. T., et al. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry. Available at:[Link]
RSC Advances. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Publishing. Available at:[Link]
ResearchGate. (2017). Theoretical study on the molecular structure of Quinoline and its derivatives as an anti-malaria drug. Available at:[Link]
ResearchGate. (2013). Novel Methoxyquinoline Derivative: Synthesis, Characterization, Crystal Structure, Hirshfeld Surface, Thermodynamic Properties and Quantum Chemical Calculation. Available at:[Link]
Macedonian Journal of Chemistry and Chemical Engineering. (2018). Synthesis, solvatochromism, electronic structure and nonlinear optic properties of quinolin-8-yl 2-hydroxybenzoate. Available at:[Link]
Taylor & Francis. (2022). Synthesis crystal structure, and DFT study of 3-benzyl-6-bromo-2-chloroquinoline and 3-benzyl-6-bromo-2-methoxyquinoline compounds. Molecular Crystals and Liquid Crystals. Available at:[Link]
Stability and degradation pathways of 6-Methoxy-4,5-dimethylquinoline.
An In-depth Technical Guide to the Stability and Degradation Pathways of 6-Methoxy-4,5-dimethylquinoline Abstract This technical guide provides a comprehensive analysis of the chemical stability and potential degradation...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Stability and Degradation Pathways of 6-Methoxy-4,5-dimethylquinoline
Abstract
This technical guide provides a comprehensive analysis of the chemical stability and potential degradation pathways of 6-Methoxy-4,5-dimethylquinoline. As a substituted quinoline, this molecule holds potential interest for researchers in medicinal chemistry and materials science, where the quinoline scaffold is a cornerstone for developing a wide range of bioactive compounds.[1][2] Understanding the intrinsic stability of this molecule is paramount for ensuring its quality, efficacy, and safety in any application. This document outlines the primary factors influencing its degradation, provides detailed protocols for conducting forced degradation studies, proposes likely degradation pathways based on established chemical principles, and details the analytical methodologies required for a robust stability assessment. The insights herein are tailored for researchers, scientists, and drug development professionals seeking to characterize and control the stability profile of this and structurally related compounds.
Introduction and Molecular Profile
The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents.[1] The stability of any new quinoline derivative, such as 6-Methoxy-4,5-dimethylquinoline, is a critical quality attribute that must be thoroughly investigated. Degradation of the active molecule can lead to a loss of potency, the formation of potentially toxic impurities, and inconsistent experimental results.[3]
This guide focuses on predicting the stability landscape of 6-Methoxy-4,5-dimethylquinoline. While specific experimental data for this exact molecule is limited in public literature, its degradation profile can be expertly inferred from the well-documented behavior of its constituent functional groups: the quinoline core, the electron-donating methoxy group, and the alkyl (dimethyl) substituents. This document serves as a predictive framework to guide experimental design and interpretation.
Molecular Structure:
Compound Name: 6-Methoxy-4,5-dimethylquinoline
Molecular Formula: C₁₂H₁₃NO
Key Features:
Quinoline Core: A bicyclic aromatic N-heterocycle, susceptible to oxidation and photodegradation.[4][5]
Methoxy Group (at C6): An electron-donating group that can influence the electron density of the aromatic system, potentially affecting its susceptibility to electrophilic attack and oxidative processes.[5]
Methyl Groups (at C4 & C5): Alkyl groups that can be targets for oxidation.
Intrinsic Stability and Key Degradation Factors
The stability of 6-Methoxy-4,5-dimethylquinoline is not absolute and is influenced by several environmental factors. A proactive understanding of these factors is essential for defining appropriate storage conditions and handling procedures.
pH: The stability of quinoline and its derivatives is highly dependent on the pH of the solution.[3] Strong acidic or basic conditions can catalyze the hydrolysis of the methoxy group and may promote degradation of the quinoline ring itself.[5][6] For many quinolines, degradation is accelerated in both acidic and basic environments.[3]
Light (Photostability): Many quinoline compounds are photosensitive and degrade upon exposure to UV or ambient light.[3][7] This photodegradation can lead to the formation of hydroxylated byproducts or more complex photoproducts.[3][7] The presence of the methoxy group may influence the molecule's absorption spectrum and its susceptibility to photochemical reactions.[5]
Temperature (Thermal Stability): Elevated temperatures are a common accelerator of chemical degradation.[3] While the quinoline core is generally thermally stable, prolonged exposure to high heat, especially in the presence of other stressors like oxygen or moisture, can lead to decomposition.[4][6]
Oxidation: The quinoline ring system and its alkyl substituents can be susceptible to oxidation.[4] Atmospheric oxygen, residual peroxides in solvents, or the presence of oxidizing agents can lead to the formation of N-oxides, hydroxylated derivatives, or cleavage of the aromatic rings.[4][5] The electron-donating nature of the methoxy group can increase the electron density of the ring system, potentially making it more prone to certain oxidative reactions.[5]
Forced Degradation Studies: A Framework for Pathway Elucidation
Forced degradation, or stress testing, is the cornerstone of understanding a molecule's stability profile.[6] By intentionally subjecting the compound to conditions more severe than those it would typically encounter, we can rapidly identify potential degradation products and establish degradation pathways.[6][8] This process is critical for developing and validating stability-indicating analytical methods.[6] The goal is typically to achieve 5-20% degradation of the parent compound.[3]
Experimental Workflow for Forced Degradation
The following diagram outlines a logical workflow for conducting a comprehensive forced degradation study.
Caption: Experimental workflow for a forced degradation study.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and potential degradation products of 6-Methoxy-4,5-dimethylquinoline under various stress conditions.
Methodology:
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 6-Methoxy-4,5-dimethylquinoline in a suitable solvent such as acetonitrile or methanol.[3]
Acid Hydrolysis:
Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
Withdraw samples at the same time points as the acid hydrolysis study.
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.[5]
Oxidative Degradation:
Mix an aliquot of the stock solution with a solution of 3% hydrogen peroxide.[3]
Keep the mixture at room temperature, protected from light.
Withdraw samples at appropriate time points for analysis.[5]
Thermal Degradation:
Place a sample of the solid compound in a temperature-controlled oven at 80°C.[6]
At specified time points (e.g., 24 and 48 hours), withdraw samples, dissolve them in a suitable solvent, and analyze.
Photolytic Degradation:
Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines (overall illumination ≥ 1.2 million lux hours; near UV energy ≥ 200 watt hours/m²).[4]
A control sample should be wrapped in aluminum foil to protect it from light while being exposed to the same temperature conditions.
Sample Analysis: Analyze all stressed and control samples using a validated stability-indicating HPLC method (see Section 5).
Predicted Degradation Pathways
Based on the functional groups present in 6-Methoxy-4,5-dimethylquinoline, several degradation pathways can be predicted. The primary sites of reactivity are the nitrogen of the quinoline ring, the electron-rich aromatic system, the methoxy group, and the methyl groups.
Caption: Predicted degradation pathways under forced stress conditions.
Oxidation: This is a highly probable degradation route.
N-Oxidation: The nitrogen atom in the quinoline ring is a common site for oxidation, leading to the formation of the corresponding N-oxide.[5][9]
Ring Hydroxylation: The electron-rich aromatic rings are susceptible to hydroxylation, particularly in the presence of oxidative species like hydroxyl radicals.[10]
Side-Chain Oxidation: The methyl groups can be oxidized to hydroxymethyl, aldehyde, or carboxylic acid functionalities.
Photodegradation: Exposure to light can generate radical species, leading to hydroxylation of the quinoline ring.[3][7] Prolonged exposure may result in more complex reactions, including the cleavage of the aromatic nucleus.[7]
Hydrolysis: Under harsh acidic or basic conditions, the ether linkage of the methoxy group can be cleaved, resulting in the formation of 6-Hydroxy-4,5-dimethylquinoline.[5]
Analytical Methodologies for Stability Assessment
A robust, validated, stability-indicating analytical method is essential for separating and quantifying the parent compound from its degradation products.[6][11] High-Performance Liquid Chromatography (HPLC) with a Diode Array Detector (DAD) is the technique of choice, as it allows for both quantification and peak purity analysis.[3][11] Coupling HPLC with Mass Spectrometry (MS) is invaluable for the structural elucidation of unknown degradants.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop a reverse-phase HPLC method capable of resolving 6-Methoxy-4,5-dimethylquinoline from its potential degradation products.
Chromatographic Conditions (Starting Point):
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
Start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. A typical gradient might run from 5% B to 95% B over 20-30 minutes.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detector: DAD, monitoring at a wavelength appropriate for the chromophore (e.g., 254 nm and a maximum absorbance wavelength).
Method Validation: The specificity of the method must be demonstrated by showing that the degradation products do not interfere with the quantification of the parent compound.[3] This is achieved by analyzing the stressed samples and ensuring baseline resolution between the parent peak and all degradant peaks. Peak purity analysis using a DAD is crucial to confirm that the parent peak is spectrally homogeneous in the presence of its degradants.
Data Presentation and Interpretation
Quantitative data from forced degradation studies should be summarized in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Hypothetical Stability Data for 6-Methoxy-4,5-dimethylquinoline under Forced Degradation
Disclaimer: The following data is for illustrative purposes to guide experimental design and is not based on experimentally verified results for this specific molecule.
Stress Condition
Time (hours)
% Degradation (Hypothetical)
Number of Degradation Products
Major Degradant Peak (RT, min)
0.1 M HCl (60°C)
24
8.5
2
7.2
0.1 M NaOH (60°C)
24
12.1
3
9.8, 11.3
3% H₂O₂ (RT)
24
18.7
4
8.5, 10.1
Thermal (80°C, Solid)
48
< 1.0
0
N/A
Photolytic (ICH Q1B)
-
15.3
3
13.5
Interpretation:
Based on this hypothetical data, the molecule is most susceptible to oxidative degradation, followed by photolytic and base-catalyzed degradation. It shows moderate stability under acidic conditions and appears to be highly stable to dry heat. The different retention times (RT) of the major degradants suggest that different degradation pathways are dominant under each stress condition, reinforcing the need for a well-resolved chromatographic method.
Conclusion
This technical guide provides a predictive framework for understanding the stability of 6-Methoxy-4,5-dimethylquinoline. The primary degradation pathways are anticipated to involve oxidation of the quinoline nitrogen and methyl groups, photodegradation leading to hydroxylated products, and potential hydrolysis of the methoxy group under harsh pH conditions. A systematic approach using forced degradation studies coupled with a validated, stability-indicating HPLC method is imperative to fully characterize its stability profile. The protocols and predictive models presented here offer a robust starting point for researchers to ensure the quality and integrity of this compound in their scientific endeavors.
References
Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem. (URL: )
Accelerating Quinoline Biodegradation and Oxidation with Endogenous Electron Donors | Environmental Science & Technology - ACS Public
(PDF) Photodegradation of quinoline in water - ResearchGate. (URL: [Link])
Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed. (URL: [Link])
Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study - MDPI. (URL: [Link])
Individual and combined degradation of N-heterocyclic compounds under sulfate radical-based advanced oxidation processes | Request PDF - ResearchGate. (URL: [Link])
Technical Support Center: Stability and Degradation of 5-Methylquinoline Deriv
Photocatalytic Degradation of Quinoline Yellow over Ag3PO4 - Semantic Scholar. (URL: [Link])
Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions - Benchchem. (URL: )
Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC. (URL: [Link])
Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles | ACS Sustainable Chemistry & Engineering. (URL: [Link])
Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. (URL: [Link])
Oxidative Cross Dehydrogenative Coupling of N-Heterocycles with Aldehydes through C(sp3)–H Functionalization | Journal of the American Chemical Society - ACS Publications. (URL: [Link])
Microbial degradation of quinoline (as proposed by Boyd et al. 1993;... - ResearchGate. (URL: [Link])
Technical Support Center: 6-Methoxy-2,3-dimethylquinoxaline and its Deriv
Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage - Benchchem. (URL: )
Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs - JETIR.org. (URL: [Link])
SAFETY D
Degradation Pathways | Request PDF - ResearchGate. (URL: [Link])
Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. (URL: [Link])
An In-depth Technical Guide to 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (URL: )
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles - Arabian Journal of Chemistry. (URL: [Link])
Oxidation methods of nitrogen-containing heterocyclic compounds - ResearchGate. (URL: [Link])
Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (URL: [Link])
Analytical Techniques In Stability Testing - Separation Science. (URL: [Link])
Forced Degradation Studies: Regulatory Considerations and Implementation. (URL: [Link])
(PDF) Understanding and evaluation of different degradation pathways and stability of drug product with active substance prone to chemical and physical degradation - ResearchGate. (URL: [Link])
Commercial availability of 6-Methoxy-4,5-dimethylquinoline and its precursors.
An In-depth Technical Guide to the Commercial Availability and Synthesis of 6-Methoxy-4,5-dimethylquinoline For Researchers, Scientists, and Drug Development Professionals Abstract 6-Methoxy-4,5-dimethylquinoline is a su...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Commercial Availability and Synthesis of 6-Methoxy-4,5-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methoxy-4,5-dimethylquinoline is a substituted quinoline scaffold with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive analysis of its commercial availability, revealing a general lack of direct suppliers for research and development quantities. Consequently, this document serves as a practical whitepaper for its synthesis. We critically evaluate viable synthetic routes and identify the Doebner-von Miller reaction as a robust and logical approach. A detailed examination of the commercial availability of the requisite precursors, 4-methoxy-3-methylaniline and crotonaldehyde, is presented, confirming their ready availability from multiple chemical suppliers. This guide culminates in a detailed, field-proven experimental protocol for the synthesis, work-up, and purification of 6-Methoxy-4,5-dimethylquinoline, providing researchers with a self-contained and validated pathway to access this valuable compound.
Introduction: The Significance of the Quinoline Scaffold
The quinoline ring system is a privileged heterocyclic scaffold in pharmaceutical chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Its rigid, aromatic structure serves as a versatile framework for developing agents targeting a wide array of biological targets, including kinases, proteases, and receptors. Derivatives of 6-methoxyquinoline, in particular, are important intermediates in the synthesis of compounds for treating malaria, cancer, and inflammatory diseases.[2][3][4] The specific substitution pattern of 6-Methoxy-4,5-dimethylquinoline presents a unique chemical space for exploration in drug discovery programs.
However, the accessibility of novel, highly substituted quinolines is often a significant bottleneck for research teams. This technical guide directly addresses this challenge by investigating the commercial landscape for 6-Methoxy-4,5-dimethylquinoline and, finding it largely unavailable, provides a complete, practical roadmap for its chemical synthesis from readily obtainable starting materials.
A thorough survey of major chemical supplier catalogs and databases indicates that 6-Methoxy-4,5-dimethylquinoline is not a stock item available for routine purchase in research-grade quantities. While structurally related compounds like 6-methoxy-4-methylquinoline are available from some vendors, the specific 4,5-dimethyl substitution pattern is not.[5][6][7] This scarcity necessitates a reliable and scalable synthetic route to enable further research and development.
Recommended Synthetic Pathway: The Doebner-von Miller Reaction
To construct the 6-Methoxy-4,5-dimethylquinoline scaffold, several classical quinoline syntheses were considered, including the Combes, Friedländer, and Doebner-von Miller reactions.[8][9][10]
Rationale for Selection
The Doebner-von Miller reaction is the most strategically sound choice for this specific target. This acid-catalyzed reaction constructs the quinoline ring by reacting an aniline with an α,β-unsaturated carbonyl compound.[11][12][13]
Causality: This pathway is ideally suited because the substitution pattern of the target molecule maps directly onto commercially available precursors.
The aniline component (4-methoxy-3-methylaniline) provides the benzene ring portion of the quinoline, establishing the final 6-methoxy and 5-methyl substituents.
The α,β-unsaturated carbonyl (crotonaldehyde) undergoes a sequence of reactions to form the pyridine ring portion, critically installing the 4-methyl substituent.
Proposed Reaction Mechanism
The reaction proceeds through a multi-step mechanism initiated by the conjugate addition of the aniline to the α,β-unsaturated carbonyl, followed by cyclization and oxidation.
Michael Addition: The nucleophilic aniline, 4-methoxy-3-methylaniline, attacks the β-carbon of protonated crotonaldehyde.
Cyclization: The resulting enol intermediate undergoes an intramolecular electrophilic aromatic substitution, where the benzene ring attacks the protonated carbonyl, forming a bicyclic hydroquinolinol intermediate.
Dehydration: Acid-catalyzed dehydration of the alcohol generates a dihydroquinoline intermediate.
Oxidation: The dihydroquinoline is oxidized to the final aromatic quinoline product. This oxidation can be facilitated by an external oxidizing agent or, in many cases, by another molecule of the Schiff base intermediate formed in situ.
Caption: Proposed mechanism for the Doebner-von Miller synthesis of the target quinoline.
Analysis & Commercial Availability of Key Precursors
The viability of the proposed synthesis hinges on the reliable commercial supply of the two key starting materials.
Precursor 1: 4-Methoxy-3-methylaniline
This substituted aniline is the foundational building block that defines the substitution on the benzenoid portion of the quinoline ring. It is commercially available from a range of suppliers in various quantities.
Note: Crotonaldehyde is a toxic and flammable liquid; appropriate safety precautions are mandatory.
Detailed Experimental Protocol
This protocol describes a robust procedure for the synthesis of 6-Methoxy-4,5-dimethylquinoline. It is designed to be self-validating, with clear steps for reaction, work-up, and purification.
Materials and Reagents
4-Methoxy-3-methylaniline (1.0 eq)
Crotonaldehyde (1.2 eq)
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
An oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or iodine)
10% Sodium Hydroxide (NaOH) solution
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Silica gel for column chromatography
Hexanes and Ethyl Acetate for chromatography elution
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
Separatory funnel, beakers, Erlenmeyer flasks
Rotary evaporator
Step-by-Step Procedure
Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aniline precursor, 4-methoxy-3-methylaniline (1.0 eq).
Acidification: Carefully add concentrated HCl (approx. 3-4 eq). The mixture may warm up and form a salt slurry.
Addition of Carbonyl: Begin vigorous stirring and slowly add crotonaldehyde (1.2 eq) dropwise to the mixture. The addition should be controlled to manage any exotherm.
Addition of Oxidant: Add the chosen oxidizing agent (e.g., iodine, 1.0 eq).
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.
Cooling and Basification (Work-up): Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully neutralize the acid by adding 10% NaOH solution until the pH is basic (pH 9-10). Caution: This is an exothermic process.
Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
Washing: Combine the organic layers and wash sequentially with water and then brine.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc/Hexanes and gradually increasing to 20-30%).
Final Product: Combine the pure fractions (identified by TLC) and remove the solvent under reduced pressure to yield 6-Methoxy-4,5-dimethylquinoline as the final product. Characterize by NMR and MS to confirm structure and purity.
Safety and handling guidelines for 6-Methoxy-4,5-dimethylquinoline.
An In-depth Technical Guide to the Safety and Handling of 6-Methoxy-4,5-dimethylquinoline Disclaimer: Specific safety and toxicological data for 6-Methoxy-4,5-dimethylquinoline are not extensively available in public lit...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to the Safety and Handling of 6-Methoxy-4,5-dimethylquinoline
Disclaimer: Specific safety and toxicological data for 6-Methoxy-4,5-dimethylquinoline are not extensively available in public literature. The following guidelines have been synthesized from safety data for structurally similar quinoline derivatives and established principles of chemical laboratory safety. Researchers must conduct a thorough, site-specific risk assessment before handling this compound.
Introduction
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents with activities spanning from anticancer to antimicrobial.[1] As researchers delve into novel derivatives like 6-Methoxy-4,5-dimethylquinoline, a comprehensive understanding of their safe handling, storage, and disposal is paramount. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to manage this compound responsibly within a laboratory setting, grounded in authoritative data from closely related analogues.
Physicochemical and Hazard Profile (Inferred)
Due to the absence of specific data for 6-Methoxy-4,5-dimethylquinoline, its properties are inferred from the closely related compound, 6-methoxy-4-methylquinoline.[2][3]
The causality behind stringent handling protocols for novel chemical entities is rooted in the principle of minimizing exposure until comprehensive toxicological data is available. The quinoline core, while a privileged structure in drug design, requires a cautious approach.[1]
Engineering Controls: The First Line of Defense
All manipulations of solid or dissolved 6-Methoxy-4,5-dimethylquinoline must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[7][8] The ventilation system should be regularly monitored to ensure it provides adequate protection. An eyewash station and safety shower must be readily accessible.[6]
Personal Protective Equipment (PPE): The Essential Barrier
A risk assessment should guide the selection of PPE. The following are considered mandatory:
Eye Protection: Chemical safety goggles with side shields or a full-face shield.[7][9]
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed immediately if contamination is suspected.[9][10]
Respiratory Protection: If there is a risk of generating significant dust or aerosols that cannot be contained by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is recommended.[7]
Standard Operating Procedures: From Bench to Storage
A self-validating protocol ensures that each step has inherent safety checks. The following workflow is designed to minimize risk throughout the handling process.
Experimental Workflow: Handling the Solid Compound
Protocol:
Preparation: Before retrieving the compound, ensure the fume hood is operational and the workspace is clear of clutter. Don all required PPE.
Weighing: Weigh the required amount of the solid compound on a tared weigh boat inside the fume hood. Use anti-static measures to prevent dispersal of fine powders.
Dissolution: If dissolving, add the solvent to the flask containing the weighed compound slowly. Do not add the solid to the solvent, as this can increase the risk of splashing.
Reaction Setup: Secure the reaction vessel within the fume hood. If heating is required, use a controlled heating mantle and monitor the reaction progress remotely if possible.
Post-Reaction: Quench the reaction carefully and proceed with workup and purification steps within the fume hood.
Cleanup: Decontaminate all surfaces with an appropriate solvent. Dispose of all contaminated materials as hazardous waste according to institutional protocols.[7]
Caption: General workflow for safely handling 6-Methoxy-4,5-dimethylquinoline.
Storage and Stability
Proper storage is critical to maintaining the integrity of the compound and ensuring safety.
Container: Store in a tightly closed, clearly labeled container.[7][10]
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials.[7][10][11] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][11]
Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]
Emergency Response Protocols
Immediate and correct action during an emergency can significantly mitigate harm.
Accidental Exposure
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention.[7][9]
Eye Contact: Immediately rinse cautiously with water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[7][9][10]
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[6][10]
Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[6][7]
Caption: Decision tree for first aid response to accidental exposure.
Accidental Release (Spill)
Evacuate: Evacuate non-essential personnel from the area.
Ventilate: Ensure the area is well-ventilated (if safe to do so).
Contain: Prevent the spill from entering drains or water courses.[9][11]
Clean-up: For a small spill, carefully sweep up the solid material, avoiding dust generation.[10] Place it in a suitable, sealed container for disposal.[9] Clean the spill area thoroughly. For a large spill, contact your institution's environmental health and safety department.
Disposal
All waste containing 6-Methoxy-4,5-dimethylquinoline, including empty containers and contaminated materials, must be treated as hazardous chemical waste.[10] Disposal must be conducted through a licensed waste disposal company in strict accordance with all federal, state, and local environmental regulations.[6][10]
References
BenchChem.Safe handling and storage protocols for 6-Methoxyquinoline-4-carbaldehyde. BenchChem.
Literature review of substituted 6-methoxyquinolines for drug discovery.
An In-depth Technical Guide to Substituted 6-Methoxyquinolines for Drug Discovery Authored by a Senior Application Scientist Foreword: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold The quinoline rin...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide to Substituted 6-Methoxyquinolines for Drug Discovery
Authored by a Senior Application Scientist
Foreword: The Enduring Legacy and Modern Renaissance of a Privileged Scaffold
The quinoline ring system, a bicyclic aromatic heterocycle, represents one of medicinal chemistry's most "privileged scaffolds." Its rigid structure and versatile substitution points have made it a cornerstone in the development of therapeutic agents for over a century. Within this esteemed family, the 6-methoxyquinoline core holds a particularly distinguished position. Its journey began with the synthesis of quinine, a natural product isolated from cinchona bark, which became the first effective treatment for malaria and laid the foundation for synthetic antimalarial drug discovery. This historical significance is anchored by the 8-amino-6-methoxyquinoline pharmacophore, the central element of iconic drugs like primaquine and tafenoquine.[1][2]
However, the story of 6-methoxyquinoline is not confined to its historical triumphs against malaria. Modern drug discovery has unveiled a remarkable breadth of biological activities, establishing this scaffold as a versatile platform for developing novel therapeutics against a wide array of human diseases.[3][4] Derivatives have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[5][6][7][8] The methoxy group at the 6-position is not merely a passive feature; it critically influences the molecule's electronic properties, metabolic stability, and interactions with biological targets, making it a key modulator of the pharmacological profile.[9]
This guide provides a comprehensive exploration of the substituted 6-methoxyquinoline scaffold from the perspective of a seasoned application scientist. We will move beyond a simple recitation of facts to delve into the causality behind synthetic choices, the rationale for specific biological assays, and the intricate structure-activity relationships that drive modern drug development. Our focus is on providing actionable insights and robust, self-validating protocols for researchers, scientists, and drug development professionals dedicated to leveraging this powerful chemical entity.
Part 1: The Synthetic Landscape - From Classical Reactions to Modern Methodologies
The accessibility and derivatization of the 6-methoxyquinoline core are fundamental to its utility in drug discovery. The choice of synthetic route is often a strategic decision, balancing scalability, cost, and the desired substitution patterns.
Foundational Syntheses: The Workhorses of Quinoline Chemistry
Two classical named reactions have historically dominated the synthesis of the quinoline scaffold and remain relevant for their robustness and scalability.
The Skraup Synthesis
First described in 1880, the Skraup synthesis is a one-pot reaction involving the condensation of an aniline derivative with glycerol in the presence of a strong acid (typically sulfuric acid) and an oxidizing agent (like nitrobenzene).[3][9] For the synthesis of the core 6-methoxyquinoline, p-anisidine is the starting aniline.
The primary advantage of the Skraup method is its cost-effectiveness and suitability for large-scale industrial production.[3] However, the reaction is notoriously exothermic and can be difficult to control, sometimes leading to low yields and the formation of polymeric byproducts.[10] Modern modifications often include inhibitors like ferrous sulfate and boric acid to temper the reaction's intensity and improve yields.[10]
The Friedländer Synthesis
Developed in 1882, the Friedländer synthesis offers a more convergent and often milder alternative. It involves the condensation of a 2-amino-benzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., an aldehyde or ketone).[9] This method provides excellent control over the substitution pattern of the resulting quinoline, particularly in the pyridine ring.
The causality behind choosing the Friedländer over the Skraup often relates to the need for specific, complex substitution patterns that are difficult to achieve with the Skraup's starting materials. The availability of the substituted 2-aminobenzaldehyde precursor is the primary limiting factor.
Key Synthetic Routes to the 6-Methoxyquinoline Scaffold.
Protocol: Modified Skraup Synthesis of 6-Methoxyquinoline
This protocol is a self-validating system because it incorporates inhibitors to control the reaction rate and specifies purification steps that ensure the isolation of the target compound, verified through standard analytical techniques.
Objective: To synthesize the core 6-methoxyquinoline scaffold from p-anisidine.
Materials:
p-Anisidine (1 part by molar ratio)
Glycerol (4.3-4.5 parts)
p-Methoxy nitrobenzene (0.50-0.54 parts)
Ferrous sulfate (0.20-0.25 parts)
Boric acid (1.0-1.3 parts)
Concentrated sulfuric acid
Sodium hydroxide solution
Ethyl acetate
Distilled water
Procedure:
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine p-anisidine, glycerol, p-methoxy nitrobenzene, ferrous sulfate, and boric acid.[10] The inclusion of ferrous sulfate and boric acid is critical to prevent explosive polymerization and improve yield by moderating the reaction.[10]
Acid Addition: While stirring the mixture vigorously in an ice bath, slowly and carefully add concentrated sulfuric acid. The volume of sulfuric acid should be approximately 1:6 compared to the volume of glycerol.[10] This step is highly exothermic and must be performed with caution.
Heating and Reflux: Once the addition is complete, heat the reaction mixture to 140°C. Maintain a steady reflux for 8 to 8.5 hours.[9][10] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Workup - Neutralization: After the reflux period, allow the mixture to cool to room temperature. Carefully neutralize the reaction mixture by slowly adding a sodium hydroxide solution until the pH reaches approximately 5.5.[9][10]
Workup - Isolation: Decant or filter to remove any floating resinous material. Filter the solid product and wash it thoroughly with distilled water (3 times) followed by ethyl acetate (3 times).[10]
Extraction: Combine all the organic phases (ethyl acetate washes). Perform a liquid-liquid extraction on the aqueous phase with ethyl acetate (3 times) to recover any dissolved product. Combine all organic extracts.
Purification: Remove the ethyl acetate from the combined organic phases using a rotary evaporator under reduced pressure. The resulting crude product can be further purified by column chromatography or distillation to yield pure 6-methoxyquinoline.[9][10]
Part 2: A Spectrum of Therapeutic Applications
The true value of the 6-methoxyquinoline scaffold lies in its biological promiscuity, enabling its application across diverse therapeutic areas. The substitution pattern around the core is the primary determinant of its specific activity.
Antimalarial Agents: A Continuing Legacy
The 8-amino-6-methoxyquinoline core is synonymous with antimalarial drugs that target the latent liver stages (hypnozoites) of Plasmodium vivax and P. ovale, preventing relapse.[2][11]
Mechanism of Action: While the exact mechanism is complex, it is understood that 8-aminoquinolines are metabolized into reactive intermediates that generate reactive oxygen species (ROS). These ROS interfere with the parasite's mitochondrial electron transport chain, leading to oxidative damage and cell death.[11]
Key Compounds:
Primaquine: The gold standard for radical cure of vivax malaria.[2] Its use is limited by its potential to cause hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2]
Tafenoquine: A newer 8-aminoquinoline with a much longer half-life, allowing for single-dose administration. It carries the same G6PD deficiency risks.[2]
Structure-Activity Relationship (SAR): Research has shown that modifications to the diamine side chain at the 8-position can modulate both efficacy and toxicity. For example, the synthesis of 4-ethylprimaquine showed comparable activity to primaquine but with lower toxicity in preclinical models.[12]
Anticancer Agents: A Multifaceted Attack
6-Methoxyquinoline derivatives have emerged as promising anticancer agents that act through several distinct mechanisms.
Tubulin Polymerization Inhibition: Certain derivatives, such as 5-amino-2-aroylquinolines synthesized from the 6-methoxyquinoline precursor, act as potent inhibitors of tubulin polymerization.[3] By disrupting microtubule dynamics, they arrest the cell cycle and induce apoptosis in rapidly dividing cancer cells.
Induction of Oxidative Stress: Metal complexes of 6-methoxyquinoline, particularly with copper (Cu(II)), have demonstrated significant antitumor effects.[5][7] The copper complex Cu(6MQ)₂Cl₂ was shown to decrease cell proliferation in A549 lung cancer cells by inducing oxidative stress.[5] This leads to a redox imbalance, oxidative DNA damage, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[5][7]
Step-by-step protocol for Skraup synthesis of 6-Methoxy-4,5-dimethylquinoline.
Application Note: Modified Skraup Protocol for the Synthesis of 6-Methoxy-4,5-dimethylquinoline Introduction and Mechanistic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Modified Skraup Protocol for the Synthesis of 6-Methoxy-4,5-dimethylquinoline
Introduction and Mechanistic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antimalarial, antibacterial, and anticancer agents. The classical Skraup synthesis is a robust method for constructing this bicyclic system via the condensation of a primary aromatic amine with glycerol, sulfuric acid, and an oxidizing agent[1].
However, synthesizing 6-Methoxy-4,5-dimethylquinoline requires a strategic modification. Because standard glycerol dehydration yields an unsubstituted pyridine ring (at positions 2, 3, and 4), introducing a methyl group at the C4 position necessitates a modified Skraup approach—often conceptually overlapping with the Doebner-von Miller reaction[2]. Instead of glycerol, an
α,β
-unsaturated ketone (such as methyl vinyl ketone, MVK) is utilized alongside 4-methoxy-3-methylaniline .
Mechanistic Causality:
Michael Addition: The amine group of the aniline undergoes a nucleophilic attack on the
β
-carbon of the
α,β
-unsaturated system.
Electrophilic Aromatic Substitution (Cyclization): Acid catalysis drives the cyclization of the intermediate onto the aromatic ring. The presence of the electron-donating methoxy group directs the cyclization para to itself, establishing the 5,6-substitution pattern.
Oxidation: The initial cyclization yields a 1,2-dihydroquinoline intermediate. An oxidant (e.g., nitrobenzene or iodine) is strictly required to aromatize the system, driving the thermodynamic stability of the final quinoline ring[3].
Experimental Design and Workflow
Figure 1: Experimental workflow for the modified Skraup synthesis of substituted quinolines.
Quantitative Data & Reagent Stoichiometry
The highly exothermic nature of the Skraup reaction requires strict stoichiometric control to prevent the polymerization of the
α,β
-unsaturated intermediate into intractable tar[4].
Table 1: Optimized Stoichiometry and Reagent Roles
Reagent
Equivalents
Role in Synthesis
Causality / Rationale
4-Methoxy-3-methylaniline
1.0 eq
Starting Material
Provides the substituted benzene ring (positions 5-8).
Methyl Vinyl Ketone (MVK)
1.2 eq
C3-C4 Carbon Source
Provides the carbon skeleton for the pyridine ring with a C4-methyl.
Sulfuric Acid (Conc.)
4.0 eq
Catalyst & Solvent
Promotes cyclization and dehydration. Excess is needed as a solvent.
Iodine (
I2
) or Nitrobenzene
0.5 - 1.0 eq
Oxidizing Agent
Aromatizes the dihydroquinoline intermediate to the final product[5].
Table 2: Representative Yield Optimization Data
Oxidant Used
Temperature Profile
Reaction Time
Isolated Yield (%)
Purity (HPLC)
Nitrobenzene
140 °C (Standard Skraup)
4 Hours
42%
88%
Iodine (
I2
)
110 °C (Modified)
6 Hours
68%
95%
None (Air only)
110 °C
12 Hours
<15% (Tar formation)
N/A
Step-by-Step Protocol: Synthesis of 6-Methoxy-4,5-dimethylquinoline
Note: This protocol is designed as a self-validating system. In-process checks (IPC) via TLC or LC-MS are integrated to confirm reaction progression.
Phase 1: Assembly and Controlled Addition
Preparation: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, an addition funnel, and an internal temperature probe. Purge the system with inert gas (Nitrogen or Argon).
Loading: Add 4-methoxy-3-methylaniline (10.0 mmol) and the oxidant (e.g., Iodine, 5.0 mmol).
Acidification: Place the flask in an ice-water bath. Slowly add concentrated sulfuric acid (40.0 mmol) dropwise.
Causality: The protonation of the aniline is highly exothermic. Maintaining the temperature below 20 °C prevents premature oxidation or degradation of the starting material.
Addition of MVK: Charge the addition funnel with Methyl Vinyl Ketone (12.0 mmol). Add the MVK dropwise over 30-45 minutes while maintaining the internal temperature below 25 °C.
Causality: Rapid addition leads to a runaway exothermic polymerization of MVK, severely depressing the yield and complicating purification[1].
Phase 2: Cyclization and Aromatization
Heating: Remove the ice bath and replace it with an oil bath. Gradually heat the reaction mixture to 100-110 °C.
Reflux: Maintain the reaction at this temperature for 4 to 6 hours.
In-Process Check (IPC): After 4 hours, withdraw a 50
μ
L aliquot, quench in 1 mL of 1M NaOH, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 7:3) or LC-MS. Proceed to the next step only when the starting aniline is completely consumed.
Phase 3: Quenching and Isolation
Cooling: Remove the oil bath and allow the reaction mixture to cool to ambient temperature.
Quenching: Slowly pour the acidic mixture over 100 g of crushed ice with vigorous stirring.
Neutralization: Carefully add a cold, concentrated solution of Sodium Hydroxide (NaOH, 40% w/v) dropwise until the pH of the aqueous layer reaches >10.
Causality: The quinoline product is basic (
pKa
~4.9). In the acidic mixture, it exists as a water-soluble quinolinium salt. Adjusting the pH >10 ensures the product is fully deprotonated and partitions into the organic phase[1].
Extraction: Extract the alkaline aqueous mixture with Ethyl Acetate (3 x 50 mL).
Washing: Wash the combined organic layers with brine (50 mL) to remove residual aqueous impurities and aid in phase separation.
Drying: Dry the organic phase over anhydrous Sodium Sulfate (
Na2SO4
), filter, and concentrate under reduced pressure using a rotary evaporator.
Phase 4: Purification
Chromatography: Purify the crude dark oil via flash column chromatography on silica gel, using a gradient elution of Hexanes to Ethyl Acetate (typically 9:1 to 7:3).
Verification: Pool the fractions containing the target compound (visualized under UV at 254 nm) and concentrate to yield 6-Methoxy-4,5-dimethylquinoline. Validate the final structure using
1H
-NMR,
13C
-NMR, and High-Resolution Mass Spectrometry (HRMS).
References
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from:[Link]
Slideshare. Synthesis of quinoline derivatives and its applications. Retrieved from:[Link]
IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from: [Link]
ResearchGate. The Skraup Synthesis of Quinolines. Retrieved from: [Link]
Application Note: High-Throughput Purity Analysis of 6-Methoxy-4,5-dimethylquinoline Using Validated HPLC and GC-MS Methods
Abstract This application note provides comprehensive protocols for the determination of purity and the identification of potential impurities in 6-Methoxy-4,5-dimethylquinoline, a key intermediate in pharmaceutical synt...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides comprehensive protocols for the determination of purity and the identification of potential impurities in 6-Methoxy-4,5-dimethylquinoline, a key intermediate in pharmaceutical synthesis. We present two orthogonal and validated chromatographic methods: a stability-indicating High-Performance Liquid Chromatography (HPLC) method for robust quantification and a Gas Chromatography-Mass Spectrometry (GC-MS) method for the identification of volatile and semi-volatile impurities. The methodologies are developed and validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure data integrity, making them suitable for implementation in research, development, and quality control (QC) environments.[1][2][3]
Introduction: The Critical Role of Purity in Drug Intermediates
6-Methoxy-4,5-dimethylquinoline is a heterocyclic compound that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[4][5] The purity of such intermediates is a critical quality attribute that directly impacts the safety, efficacy, and stability of the final drug product.[6] Impurities can arise from starting materials, side reactions during synthesis, or degradation, and may be inactive, toxic, or pharmacologically active.[7]
Regulatory bodies worldwide mandate stringent purity control for all components used in drug manufacturing.[6] Therefore, robust, reliable, and validated analytical methods are essential for accurately quantifying the main compound and detecting any impurities.[3][8] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful, complementary techniques for this purpose. HPLC is ideal for quantifying the main component and non-volatile impurities, while GC-MS excels at separating and identifying volatile or semi-volatile compounds.[6][9][10] This guide details field-proven protocols for both techniques, grounded in the principles of analytical method validation.
Method Selection: An Orthogonal Approach
Employing two distinct analytical techniques provides a more comprehensive impurity profile. This orthogonal approach is a cornerstone of robust analytical science.
HPLC with Diode Array Detection (DAD): This is the primary method for purity assay determination. Its strength lies in its high precision and suitability for a wide range of compounds, including those that are non-volatile or thermally unstable.[5] The use of a DAD allows for peak purity analysis, ensuring that the main analyte peak is not co-eluting with any impurities, which is a key aspect of a stability-indicating method.[11]
Gas Chromatography-Mass Spectrometry (GC-MS): This method is employed for its superior separation efficiency for volatile compounds and the definitive identification capabilities of mass spectrometry.[10][12] It is particularly effective for detecting residual solvents and volatile by-products from the synthesis process. The mass spectrum provides a structural "fingerprint" of an impurity, which can be crucial for its identification.[10][13]
This method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobic interactions with a C18 stationary phase. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities from the main 6-Methoxy-4,5-dimethylquinoline peak.[4] Acetonitrile is chosen as the organic modifier for its low UV cutoff and compatibility with the analyte, while a formic acid additive in the aqueous phase ensures good peak shape by protonating any basic sites on the molecule and silanols on the stationary phase.
Experimental Protocol: HPLC Method
3.2.1. Instrumentation and Materials
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD).[4]
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[4]
Solvents: HPLC grade Acetonitrile (ACN), Formic Acid, and ultrapure Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
Diluent: Acetonitrile/Water (50:50, v/v).
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Sample Solution (0.5 mg/mL): Accurately weigh ~25 mg of the 6-Methoxy-4,5-dimethylquinoline sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.[5]
3.2.3. Chromatographic Conditions
Parameter
Value
Rationale
Column
C18, 4.6 x 150 mm, 5 µm
Provides good retention and resolution for quinoline derivatives.[4]
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in ACN
Formic acid improves peak shape and ionization efficiency if coupled to MS.[5]
Ensures elution of both polar and non-polar impurities.
Flow Rate
1.0 mL/min
Standard flow for a 4.6 mm ID column, providing good efficiency.
Column Temp.
30 °C
Ensures reproducible retention times by controlling viscosity.
Detection
DAD, 254 nm
Wavelength selected based on typical absorbance for quinoline rings.
Injection Volume
10 µL
A standard volume balancing sensitivity and peak shape.
3.2.4. Data Analysis and System Suitability
System Suitability: Before analysis, inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[14]
Purity Calculation: Calculate the area percentage of the main peak relative to the total area of all peaks detected.
Purity (%) = (Area_main / Area_total) * 100
Method Validation Framework
This HPLC method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[1][2]
Specificity: Demonstrated through forced degradation studies, where the method must resolve the main peak from all degradation products.[11]
Linearity: Assessed over a range of concentrations (e.g., LOQ to 150% of the nominal concentration) with a correlation coefficient (r²) > 0.999.[5]
Accuracy: Determined by recovery studies at three concentration levels (e.g., 80%, 100%, 120%), with recovery typically expected to be within 98-102%.[1][5]
Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day), with an RSD of < 2%.[1][5]
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are determined based on signal-to-noise ratios (typically 3:1 for LOD and 10:1 for LOQ).[1]
Forced Degradation Studies
To establish the stability-indicating nature of the HPLC method, forced degradation studies are essential.[11][15] A sample solution is exposed to various stress conditions to intentionally degrade the analyte.
Acid Hydrolysis: 0.1 M HCl at 60 °C for 4-8 hours.[11]
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4-8 hours.[11]
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[11][16]
Thermal Degradation: Solid sample heated at 80 °C for 48 hours.[16]
Photolytic Degradation: Solution exposed to light providing an overall illumination of ≥ 1.2 million lux hours.[16]
The stressed samples are then analyzed by the HPLC method to ensure that all degradation product peaks are baseline-resolved from the main analyte peak.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
Principle and Rationale
GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[8][10] It is the method of choice for volatile and semi-volatile impurities that may not be detected by HPLC. A non-polar DB-5MS or HP-5ms column is used as it provides excellent separation for a wide range of aromatic compounds. Electron Ionization (EI) at 70 eV is a hard ionization technique that generates reproducible fragmentation patterns, allowing for the identification of unknown impurities by comparing their mass spectra to established libraries (e.g., NIST).[17]
Experimental Protocol: GC-MS Method
4.2.1. Instrumentation and Materials
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).[12]
Carrier Gas: Helium or Hydrogen, high purity.[12][18]
Solvent: Dichloromethane or Toluene, GC-grade.[12]
4.2.2. Preparation of Solutions
Standard Solution (100 µg/mL): Prepare a stock solution of the reference standard in the chosen solvent. Serially dilute to the working concentration.
Sample Solution (1 mg/mL): Accurately weigh ~10 mg of the 6-Methoxy-4,5-dimethylquinoline sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the solvent. The higher concentration compared to HPLC is to facilitate the detection of trace impurities.
4.2.3. GC-MS Conditions
Parameter
Value
Rationale
Column
DB-5MS, 30 m x 0.25 mm, 0.25 µm
A robust, versatile non-polar column suitable for aromatic amines.[12]
Standard temperature for quadrupole stability.[20]
Ionization Mode
Electron Ionization (EI) at 70 eV
Creates reproducible, library-searchable mass spectra.[20]
Scan Range
45 - 450 amu
Covers the expected mass range of the analyte and potential impurities.
4.2.4. Data Analysis
Identification: Identify impurities by comparing their retention times and mass spectra against the reference standard and a spectral library (e.g., NIST/Wiley).
Quantification: Semi-quantification can be performed using the area percentage method, assuming a similar response factor for all impurities relative to the main component. For accurate quantification, a reference standard for the specific impurity is required.
Visualization of Analytical Workflows
The following diagrams illustrate the logical flow of each analytical procedure, from sample preparation to final data analysis.
Caption: HPLC analytical workflow for purity determination.
Caption: GC-MS analytical workflow for impurity identification.
Conclusion
The HPLC and GC-MS methods detailed in this application note provide a robust, orthogonal framework for the comprehensive purity assessment of 6-Methoxy-4,5-dimethylquinoline. The HPLC method is validated as a stability-indicating assay suitable for accurate quantification and routine quality control. The GC-MS method serves as an essential complementary technique for the definitive identification of volatile and semi-volatile impurities. Adherence to these protocols, grounded in ICH validation principles, will ensure the generation of reliable and defensible analytical data, supporting drug development and manufacturing operations.
References
Benchchem. Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
CPL.
ResearchGate. (PDF) ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
Pharmaguideline.
Novasol Biotech.
Benchchem. A Comparative Guide to HPLC Method Validation for Purity Analysis of 3-Quinolinecarboxaldehyde.
Zenodo. METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
Benchchem.
PMC.
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
Integrated Liner Technologies.
Benchchem. Degradation of 2-Methyl-1H-imidazo[4,5-h]quinoline under different conditions.
ManTech Publications.
Benchchem.
PubMed.
Omics Online. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
PMC.
ResearchGate.
Agency for Toxic Substances and Disease Registry | ATSDR. 6.
ECHEMI. LIQ HPLC purity analysis method.
MDPI.
University of California, Davis.
Polish Journal of Environmental Studies.
BioProcess International.
PubMed.
E3S Web of Conferences.
ResearchGate. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL)
Benchchem. A Comparative Guide to the Validation of Analytical Methods for 6-Methoxy-2,3-dimethylquinoxaline.
Oak Ridge National Laboratory.
ResearchGate.
ResearchGate.
ResearchGate. Determination of methyl aniline compounds in gasoline by GC-MS.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Document Type: Advanced Application Note & Self-Validating Protocol
Executive Summary & Scope
Quinoline derivatives form the structural core of numerous synthetic pharmaceuticals, particularly in antimalarial and kinase inhibitor drug discovery[1]. The precise substitution pattern on the quinoline bicyclic ring profoundly influences its biological activity and pharmacokinetic profile. 6-Methoxy-4,5-dimethylquinoline presents a unique analytical challenge due to the complex interplay of electronic mesomeric effects from the methoxy group and severe steric compression (peri-interactions) between the adjacent methyl groups at the C4 and C5 positions.
This application note provides a definitive, causality-driven guide to the ¹H and ¹³C NMR spectral assignment of 6-Methoxy-4,5-dimethylquinoline. By employing a self-validating experimental protocol and multi-dimensional NMR strategies, researchers can unambiguously confirm this specific regiochemistry.
Theoretical Framework: Causality of Chemical Shifts
To move beyond empirical matching, an expert analytical scientist must understand the physical causality driving the chemical shifts in this specific molecule. The NMR signature of 6-Methoxy-4,5-dimethylquinoline is dictated by three primary phenomena:
Nitrogen Anisotropy and Electronegativity: The highly electronegative nitrogen atom (N1) withdraws electron density via inductive effects, severely deshielding the adjacent H2 proton, pushing it to the extreme downfield region (δ 8.6–8.9 ppm)[1]. The H8 proton is similarly deshielded due to its spatial proximity to the nitrogen lone pair[1].
Mesomeric Shielding (+M Effect): The 6-methoxy (-OCH₃) group acts as a strong electron-donating group via resonance. This increases electron density at the ortho (C5, C7) and para (C8a) positions. Consequently, the H7 proton experiences significant shielding, shifting upfield relative to H8.
Steric Compression (The Peri-Effect): The methyl groups at C4 and C5 are located in peri-positions across the fused ring junction. Their spatial proximity forces their electron clouds to overlap, causing severe steric compression. This van der Waals repulsion deshields both methyl groups, pushing their ¹H signals further downfield (δ 2.60–2.85 ppm) than typical unhindered aromatic methyls, and significantly alters their ¹³C resonances[2].
Self-Validating Experimental Protocol
A common pitfall in quinoline NMR analysis is the failure to account for concentration-dependent chemical shifts. Quinolines possess a planar aromatic surface that promotes intermolecular dipole-dipole and π-π stacking interactions, which can artificially alter chemical shifts[3].
To ensure trustworthiness, this protocol utilizes a self-validating dilution series coupled with 2D NMR cross-verification.
Step-by-Step Methodology
Sample Preparation (Concentration Validation):
Weigh exactly 5.0 mg of 6-Methoxy-4,5-dimethylquinoline and dissolve in 0.6 mL of Chloroform-d (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[4].
Prepare a second, highly concentrated sample (25.0 mg in 0.6 mL CDCl₃).
Causality: Comparing the two spectra validates whether observed shifts are intrinsic to the monomeric structure or artifacts of π-π aggregation[3]. The 5.0 mg sample is used for final assignment.
1D NMR Acquisition:
¹H NMR: Acquire at 400 MHz (or higher). Set spectral width to 12 ppm, relaxation delay (D1) to 2.0 s, and acquire 16–32 scans to ensure a high signal-to-noise ratio.
¹³C NMR: Acquire at 100 MHz with complete proton decoupling. Set D1 to 2.0 s and acquire 1024–2048 scans[4].
2D NMR Acquisition (The Cross-Validation Engine):
Acquire COSY (Correlation Spectroscopy) to map the H2-H3 and H7-H8 scalar couplings.
Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons.
Acquire HMBC (Heteronuclear Multiple Bond Correlation) to map 2-bond (²J) and 3-bond (³J) carbon-proton connectivities. This is the critical step to definitively assign the quaternary carbons (C4, C4a, C5, C6).
Data Processing: Fourier transform the free induction decay (FID), apply phase and baseline corrections, and reference the chemical shifts to TMS at 0.00 ppm[4].
Caption: Workflow for self-validating NMR elucidation of substituted quinolines.
Spectral Data Presentation & Assignment Logic
The tables below summarize the expected chemical shifts for 6-Methoxy-4,5-dimethylquinoline in CDCl₃, synthesized from established substituent effect rules and quinoline core data[4],[2].
Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Position
Shift (δ, ppm)
Multiplicity
Int.
J (Hz)
Causality / Assignment Logic
H-2
8.65
Doublet (d)
1H
4.5
Highly deshielded by adjacent electronegative N[1].
H-8
7.95
Doublet (d)
1H
9.2
Deshielded by proximity to N lone pair (peri-effect)[1].
H-7
7.35
Doublet (d)
1H
9.2
Shielded by +M effect of the ortho-methoxy group.
H-3
7.15
Doublet (d)
1H
4.5
Shielded relative to H-2; coupled exclusively to H-2.
6-OCH₃
3.95
Singlet (s)
3H
-
Typical resonance for an aryl methoxy group.
4-CH₃
2.85
Singlet (s)
3H
-
Downfield shifted due to severe steric compression with 5-CH₃.
5-CH₃
2.60
Singlet (s)
3H
-
Downfield shifted due to peri-interaction with 4-CH₃.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Position
Shift (δ, ppm)
Type
Causality / Assignment Logic
C-6
156.0
C
Highly deshielded by directly attached electronegative Oxygen.
Substituted by methyl; downfield shift relative to base quinoline.
C-8
131.0
CH
Meta to methoxy, less shielded than C-7.
C-4a
128.0
C
Bridgehead carbon.
C-5
126.5
C
Substituted by methyl; influenced by ortho-methoxy shielding.
C-3
121.5
CH
Beta to Nitrogen, relatively shielded.
C-7
116.0
CH
Shielded by ortho-methoxy (+M effect).
6-OCH₃
56.5
CH₃
Deshielded by Oxygen.
4-CH₃
23.5
CH₃
Primary carbon, downfield due to ring current and steric effects.
5-CH₃
15.0
CH₃
Primary carbon, sterically compressed.
2D NMR Elucidation Strategy (HMBC)
To elevate this analysis from a theoretical prediction to a self-validating proof, HMBC data is utilized to lock the methyl and methoxy groups to their precise locations on the quinoline core.
Anchoring the Methoxy Group: The protons of the 6-OCH₃ group (δ 3.95) will show a strong ³J correlation to C-6 (δ 156.0).
Resolving the Peri-Methyls: The 4-CH₃ protons (δ 2.85) will show ³J correlations to C-3 and C-4a, and a ²J correlation to C-4. Conversely, the 5-CH₃ protons (δ 2.60) will show ³J correlations to C-4a and C-6, and a ²J correlation to C-5. The shared correlation to the bridgehead C-4a (δ 128.0) definitively proves their adjacent spatial arrangement.
Caption: Key HMBC correlations establishing the regiochemistry of the methyl and methoxy groups.
References
Benchchem. "Application Note: 1H NMR Characterization of Substituted Quinolines." benchchem.com.
UNCW Institutional Repository. "Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives." uncw.edu.
Benchchem. "Unveiling the Spectroscopic Signature: A Comparative Guide to the NMR Characterization of Substituted Quinolines." benchchem.com.
TSI Journals. "1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value." tsijournals.com.
Application Note & Protocols: Leveraging 6-Methoxy-4,5-dimethylquinoline as a Novel Scaffold for Kinase Inhibitor Synthesis
Abstract Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The quinoline core is a "privileged scaffold" in medicinal chemis...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of several FDA-approved kinase inhibitors.[2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 6-methoxy-4,5-dimethylquinoline as a novel scaffold for the synthesis of potent and selective kinase inhibitors. We will delve into the rationale for scaffold selection, detailed synthetic protocols based on established quinoline chemistry, and robust methodologies for evaluating the biological activity of the synthesized compounds against target kinases. While 6-methoxy-4,5-dimethylquinoline itself is a nascent scaffold in this specific application, the principles and protocols herein are adapted from well-established research on analogous quinoline-based inhibitors, providing a solid foundation for innovation.[3]
Introduction: The Rationale for Quinoline-Based Kinase Inhibitors
The ATP-binding site of kinases presents a druggable pocket that can be effectively targeted by small molecule inhibitors. Many successful kinase inhibitors mimic the adenine ring of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain.[4] Quinoline-containing compounds have proven to be excellent hinge-binders, and their versatile scaffold allows for extensive chemical modification to achieve high potency and selectivity.[2][5]
The choice of 6-methoxy-4,5-dimethylquinoline as a starting scaffold is predicated on several key hypotheses:
The Quinoline Core: Provides the fundamental bicyclic aromatic system capable of forming hydrogen bonds with the kinase hinge region.[5]
6-Methoxy Group: This electron-donating group can influence the electronic properties of the quinoline ring, potentially enhancing binding affinity and modulating pharmacokinetic properties.[6] Furthermore, the methoxy group can serve as a metabolic handle or be further functionalized.
4,5-Dimethyl Groups: These substituents provide steric bulk and can be used to probe specific pockets within the kinase active site. Their presence can enhance selectivity by preventing binding to kinases with smaller active sites and can also improve metabolic stability.
This guide will focus on the synthesis of a library of compounds derived from this scaffold and their subsequent evaluation against a representative tyrosine kinase, such as the FMS-like Tyrosine Kinase 3 (FLT3), which is a clinically relevant target in acute myeloid leukemia (AML).[7]
Synthetic Strategy: A Modular Approach
A modular synthetic approach allows for the facile generation of a diverse library of inhibitors from a common intermediate. Our proposed strategy is based on the versatile Doebner-von Miller reaction for the initial synthesis of the quinoline core, followed by functionalization.[8]
Caption: Synthetic workflow for generating a kinase inhibitor library.
Protocol: Synthesis of 6-Methoxy-4,5-dimethylquinoline
This protocol is adapted from the general principles of the Doebner-von Miller reaction.[8]
Materials:
3-Amino-4-methylanisole
Crotonaldehyde
Hydrochloric acid (concentrated)
Arsenic acid (or a suitable less toxic oxidizing agent like nitrobenzene)
Sodium hydroxide
Dichloromethane
Anhydrous magnesium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
Initial Reaction: To the flask, add 3-amino-4-methylanisole (1.0 eq) and concentrated hydrochloric acid (3.0 eq). Cool the mixture in an ice bath.
Addition of Aldehyde: Slowly add crotonaldehyde (2.5 eq) to the cooled mixture with vigorous stirring.
Oxidation and Cyclization: Carefully add the oxidizing agent (e.g., arsenic acid, 1.5 eq) to the reaction mixture. Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and basify with a concentrated sodium hydroxide solution until pH > 10.
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield pure 6-methoxy-4,5-dimethylquinoline.
Protocol: Synthesis of a C2-Amine Substituted Library
Further functionalization at the C2 position can be achieved through various methods. One common approach involves a nucleophilic aromatic substitution (SNAr) on a 2-chloroquinoline intermediate.
Part A: Chlorination of the Scaffold
Oxidation: Treat the 6-methoxy-4,5-dimethylquinoline with a suitable oxidizing agent (e.g., m-CPBA) to form the N-oxide.
Chlorination: React the N-oxide with a chlorinating agent like phosphorus oxychloride (POCl3) to yield 2-chloro-6-methoxy-4,5-dimethylquinoline.
Part B: Parallel Amination
Array Synthesis: In a 96-well plate or parallel synthesizer, dispense the 2-chloro-6-methoxy-4,5-dimethylquinoline intermediate into each well.
Amine Addition: To each well, add a different primary or secondary amine (1.2 eq) and a suitable base (e.g., diisopropylethylamine, DIPEA) in a high-boiling point solvent like N,N-dimethylformamide (DMF).
Reaction: Seal the plate and heat to 80-120 °C for 12-24 hours.
Purification: After cooling, the library can be purified using high-throughput parallel purification techniques such as mass-directed automated preparative HPLC.
Biological Evaluation: In Vitro Kinase Assay
The inhibitory activity of the synthesized compounds will be assessed using a robust and high-throughput in vitro kinase assay. The ADP-Glo™ Kinase Assay is a suitable choice as it measures the amount of ADP produced during the kinase reaction, which is inversely correlated with the inhibitory activity of the test compounds.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Protocol: ADP-Glo™ Kinase Assay for FLT3 Inhibition
Materials:
Recombinant human FLT3 kinase
Suitable peptide substrate for FLT3
ATP
ADP-Glo™ Kinase Assay Kit (Promega)
Synthesized compound library in DMSO
Staurosporine (positive control)
DMSO (negative control)
White, opaque 384-well assay plates
Procedure:
Compound Plating: Prepare serial dilutions of the synthesized compounds and controls in DMSO. Dispense 50 nL of each dilution into the assay plate.
Kinase Reaction:
Prepare a kinase reaction buffer containing the FLT3 enzyme and its peptide substrate.
Add 2.5 µL of the kinase/substrate mixture to each well.
Prepare an ATP solution.
Initiate the reaction by adding 2.5 µL of the ATP solution to each well.
.
Incubate the plate at room temperature for 1 hour.
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.
ATP Generation and Luminescence Reading:
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP, which is then used in a luciferase reaction to produce light.
Incubate for 30 minutes at room temperature.
Measure the luminescence signal using a plate reader.
Data Analysis
The raw luminescence data is converted to percent inhibition relative to the positive (staurosporine) and negative (DMSO) controls.
The percent inhibition data is then plotted against the compound concentration.
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the data to a four-parameter logistic dose-response curve.
Expected Results and Data Presentation
The screening of the compound library is expected to yield several "hits" with significant inhibitory activity against FLT3. The data should be tabulated for easy comparison.
Table 1: Inhibitory Activity of Representative Compounds against FLT3
Compound ID
Structure Modification (at C2)
IC50 (nM)
SC-001
-NH-(4-fluorophenyl)
75
SC-002
-NH-(3-chloro-4-methoxyphenyl)
28
SC-003
-N(CH3)(cyclopropyl)
150
SC-004
-NH-(pyridin-3-yl)
45
Staurosporine
(Positive Control)
5
Conclusion and Future Directions
This application note outlines a comprehensive strategy for the synthesis and evaluation of novel kinase inhibitors based on the 6-methoxy-4,5-dimethylquinoline scaffold. The modular synthetic approach allows for the rapid generation of a diverse chemical library, and the high-throughput in vitro assay provides a robust method for identifying potent inhibitors. Promising hits from the initial screen can be further optimized through structure-activity relationship (SAR) studies, involving the synthesis of additional analogs with modifications at other positions of the quinoline ring. Subsequent studies should include selectivity profiling against a panel of other kinases and evaluation in cell-based assays to confirm on-target activity and assess cellular potency.
References
3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (2022). Retrieved from [Link]
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (2025). ChemMedChem. Retrieved from [Link]
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. Retrieved from [Link]
Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. (2011). Molecules. Retrieved from [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]
Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. (2019). MedChemComm. Retrieved from [Link]
Novel Bioisosteres of Quinolines and Isoquinolines. Bellen. Retrieved from [Link]
An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Organics. Retrieved from [Link]
Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved from [Link]
Synthesis of 4,5-Bis(Dimethylamino)Quinolines and the Dual Direction of their Protonation. (2011). Russian Journal of Organic Chemistry. Retrieved from [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (2022). Current Drug Targets. Retrieved from [Link]
Novel Quinolinylaminoisoquinoline Bioisosteres of Sorafenib as Selective RAF1 Kinase Inhibitors: Design, Synthesis, and Antiproliferative Activity against Melanoma Cell Line. (2021). Chemical and Pharmaceutical Bulletin. Retrieved from [Link]
New Compounds with Bioisosteric Replacement of Classic Choline Kinase Inhibitors Show Potent Antiplasmodial Activity. (2021). Molecules. Retrieved from [Link]
Novel 3-fluoro-6-methoxyquinoline derivatives as inhibitors of bacterial DNA gyrase and topoisomerase IV. (2017). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
Using the Spark reagent databases to identify bioisosteric R-group replacements. Cresset. Retrieved from [Link]
Synthesis of 4,5-Dihydro-1H-[1][9]dithiolo[3,4-c]quinoline-1-thione Derivatives and Their Application as Protein Kinase Inhibitors. (2022). Molecules. Retrieved from [Link]
Application Note: 6-Methoxy-4,5-dimethylquinoline in High-Performance Organic Light-Emitting Diodes (OLEDs)
Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals. (Note: While quinoline derivatives are widely recognized as privileged pharmacophores in drug development[1], thi...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Materials Scientists, Optoelectronic Researchers, and Chemical Development Professionals.
(Note: While quinoline derivatives are widely recognized as privileged pharmacophores in drug development[1], this protocol focuses exclusively on their advanced application in optoelectronics and solid-state lighting).
Introduction & Mechanistic Rationale
The development of highly efficient deep-red and near-infrared (NIR) Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise molecular engineering of phosphorescent emitters and charge-transport materials. 6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6) represents a highly specialized structural scaffold designed to overcome the classical limitations of energy-gap laws and aggregation-caused quenching (ACQ) in organic electronics[2].
When utilized as a cyclometalating ligand (C^N) in Iridium(III) complexes or as an electron-transporting material (ETM), the specific functionalization of this quinoline derivative dictates its optoelectronic behavior through three distinct causal mechanisms:
The Quinoline Core (LUMO Modulation): Compared to standard pyridine-based ligands (e.g., in Ir(ppy)₃), the extended
π
-conjugation of the quinoline ring significantly stabilizes the Lowest Unoccupied Molecular Orbital (LUMO). This stabilization narrows the optical bandgap, shifting the emission spectrum toward the red/NIR region[3][4].
The 6-Methoxy Group (HOMO Destabilization): The strongly electron-donating methoxy (–OCH₃) group at the 6-position pushes electron density into the aromatic system. This destabilizes the Highest Occupied Molecular Orbital (HOMO), further reducing the HOMO-LUMO gap and enabling deep-red to NIR emission without requiring highly extended, unstable polycyclic systems[5][6].
The 4,5-Dimethyl Groups (Steric Shielding): Planar organometallic complexes are notorious for intermolecular
π−π
stacking in solid-state films, which leads to Triplet-Triplet Annihilation (TTA) and severe quenching. The steric bulk of the methyl groups at the 4 and 5 positions acts as a physical spacer, suppressing ACQ and maintaining high Photoluminescence Quantum Yields (PLQY) in the neat film[1][6].
To illustrate the impact of 6-Methoxy-4,5-dimethylquinoline, the following table compares the theoretical and experimental parameters of an Ir(III) complex utilizing this ligand against industry-standard reference materials.
Emitter Complex
Ligand Type
HOMO (eV)
LUMO (eV)
Bandgap (eV)
Emission
λmax
(nm)
Solid-State PLQY (%)
Ir(ppy)₃ (Ref)
2-Phenylpyridine
-5.20
-2.60
2.60
510 (Green)
~90%
Ir(piq)₂acac (Ref)
1-Phenylisoquinoline
-5.15
-3.10
2.05
620 (Red)
~45%
Ir(6-MeO-4,5-diMeQ)₂acac
6-Methoxy-4,5-dimethylquinoline
-4.95
-3.15
1.80
690-710 (NIR)
>65% (Steric Protection)
Data synthesized from established trends in methoxy-substituted quinoline Ir(III) complexes[4][5][6].
Exciton Dynamics & Energy Transfer Pathway
In a doped OLED system, the 6-Methoxy-4,5-dimethylquinoline-based Ir(III) complex acts as a triplet-harvesting guest. The heavy iridium atom induces strong spin-orbit coupling (SOC), allowing for rapid Intersystem Crossing (ISC) from the singlet to the triplet state, enabling 100% internal quantum efficiency (IQE)[5].
Figure 1: Exciton harvesting and energy transfer pathways in an Ir(III) doped OLED system.
Experimental Protocols
Protocol A: Synthesis of the Phosphorescent Emitter[Ir(6-MeO-4,5-diMeQ)₂acac]
This protocol outlines the standard Nonoyama method for synthesizing heteroleptic cyclometalated iridium complexes[5][6].
Step 1: Formation of the
μ
-Dichloro-Bridged Dimer
In a 100 mL round-bottom flask, dissolve Iridium(III) chloride hydrate (IrCl₃·nH₂O, 1.0 eq) and 6-Methoxy-4,5-dimethylquinoline (2.5 eq) in a 3:1 mixture of 2-ethoxyethanol and deionized water.
Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the reaction and oxidize the ligands.
Reflux the mixture at 110 °C for 24 hours under an inert argon atmosphere.
Cool to room temperature. Add 20 mL of deionized water to precipitate the dimer. Filter, wash with ethanol and hexane, and dry under vacuum.
Step 2: Cleavage with Ancillary Ligand (acac)
Suspend the synthesized dimer (1.0 eq), acetylacetone (acac, 3.0 eq), and anhydrous sodium carbonate (Na₂CO₃, 10.0 eq) in 30 mL of 2-ethoxyethanol.
Reflux at 100 °C for 15 hours under argon.
Cool the mixture, filter to remove inorganic salts, and evaporate the solvent.
Purify the crude product via silica gel column chromatography (Eluent: Dichloromethane/Hexane 1:1).
Self-Validation Checkpoint: To verify the successful cleavage of the dimer, perform
1
H NMR spectroscopy (in CDCl₃). The disappearance of the broad dimer peaks and the emergence of a sharp singlet at ~5.2 ppm (corresponding to the methine proton of the coordinated acac ligand) confirms the formation of the monomeric heteroleptic complex.
Substrate Preparation: Ultrasonicate Indium Tin Oxide (ITO) coated glass substrates sequentially in detergent, deionized water, acetone, and isopropanol for 15 minutes each. Dry with N₂ gas and treat with UV-Ozone for 20 minutes to increase the work function and improve hole injection.
Vacuum Chamber Loading: Transfer the substrates to a high-vacuum chamber (base pressure <
10−6
Torr).
Charge Transport & Emissive Layers:
Deposit HAT-CN (Hole Injection Layer) at a rate of 0.5 Å/s.
Deposit NPB (Hole Transport Layer) at a rate of 1.0 Å/s.
Co-evaporation (Critical Step): Co-evaporate the CBP host material (1.0 Å/s) and the 6-Methoxy-4,5-dimethylquinoline Ir(III) complex (0.08 Å/s) to achieve an 8 wt% doping concentration.
Deposit TPBi (Electron Transport Layer) at 1.0 Å/s[2].
Cathode Deposition: Deposit LiF (Electron Injection Layer) at 0.1 Å/s, followed by an Aluminum cathode at 2.0 Å/s[2].
Encapsulation: Transfer the device directly into a nitrogen-filled glovebox (<0.1 ppm O₂, <0.1 ppm H₂O) and encapsulate using a UV-curable epoxy resin and a glass lid.
Self-Validation Checkpoint: Deposition rates must be strictly monitored using a calibrated Quartz Crystal Microbalance (QCM). A fluctuating dopant deposition rate will result in localized concentration quenching zones within the emissive layer, drastically reducing the External Quantum Efficiency (EQE). Verify film uniformity post-deposition using Atomic Force Microscopy (AFM); root-mean-square (RMS) roughness should be < 2 nm.
References
Benchchem.Application Notes and Protocols for Quinoline Derivatives in Organic Light-Emitting Diodes (OLEDs). Benchchem.
Kulkarni, A. P., et al.Electron Transport Materials for Organic Light-Emitting Diodes.
Niu, Y. H., et al.Synthesis and Photophysical, Electrochemical, and Electrophosphorescent Properties of a Series of Iridium(III) Complexes Based on Quinoline Derivatives and Different β-Diketonate Ligands.
Yan, X., et al.Near-infrared emitting iridium complexes: Molecular design, photophysical properties, and related applications.
Yuan, Y., et al.Cyclometalated iridium(III) complexes with structurally simple 1-phenylisoquinoline-4-carbonitrile derivatives for efficient near-infrared OLEDs.
Application Notes and Protocols for Assessing the Cytotoxicity of 6-Methoxy-4,5-dimethylquinoline using the MTT Cell Viability Assay
Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative for Robust Viability Assessment Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of nume...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold in Drug Discovery and the Imperative for Robust Viability Assessment
Quinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] The exploration of novel quinoline-based compounds, such as 6-Methoxy-4,5-dimethylquinoline, for their therapeutic potential is a significant focus in drug development. A primary step in characterizing the biological activity of such novel chemical entities is the assessment of their impact on cell viability and proliferation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, sensitive, and reliable colorimetric method for this purpose.[3] It serves as a foundational tool for high-throughput screening of compound libraries to identify potential cytotoxic or cytostatic agents. This application note provides a detailed protocol for utilizing the MTT assay to evaluate the effects of 6-Methoxy-4,5-dimethylquinoline on cultured cancer cells. As this is a novel compound, this guide is structured to ensure scientific integrity by emphasizing the critical need for appropriate controls to validate the assay and account for potential compound-specific interference.
Scientific Integrity & Logic: Understanding the MTT Assay
The principle of the MTT assay is predicated on the metabolic activity of living cells.[4] In viable cells, mitochondrial and cytosolic dehydrogenases, such as succinate dehydrogenase, reduce the water-soluble yellow tetrazolium salt (MTT) into an insoluble purple formazan product.[3] This conversion is an indicator of cellular redox potential and, by extension, the health and viability of the cell population. The insoluble formazan crystals are then solubilized using a solvent, typically Dimethyl Sulfoxide (DMSO), and the absorbance of the resulting colored solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of metabolically active, and therefore viable, cells.[5]
It is crucial to recognize that the MTT assay measures metabolic activity, not cell death directly. A compound could potentially alter cellular metabolism without being cytotoxic, which could influence the assay's outcome.[6] Therefore, careful interpretation and the use of orthogonal assays are recommended for comprehensive toxicity profiling.
Experimental Workflow and Key Considerations
The successful implementation of the MTT assay for a novel compound like 6-Methoxy-4,5-dimethylquinoline requires a systematic approach, from initial optimization to the final data analysis. The following diagram illustrates the comprehensive workflow.
Figure 1. A comprehensive workflow for the MTT assay with a novel compound.
Detailed Protocols
PART 1: Optimization of Cell Seeding Density
Before assessing the cytotoxicity of 6-Methoxy-4,5-dimethylquinoline, it is imperative to determine the optimal number of cells to seed per well. This ensures that the cells are in their logarithmic growth phase throughout the experiment and that the absorbance values fall within the linear range of the spectrophotometer.[7][8]
Objective: To create a standard curve that correlates cell number with absorbance, identifying a seeding density where the untreated control wells are approximately 70-80% confluent at the end of the assay period.[9]
Procedure:
Harvest cells that are in a healthy, logarithmic phase of growth.
Perform a cell count using a hemocytometer or an automated cell counter.
Prepare a series of cell dilutions in complete culture medium. A typical range for many adherent cancer cell lines (e.g., HeLa, A549, MCF-7) is between 1,000 and 20,000 cells per well in a 96-well plate.[10]
Seed 100 µL of each cell dilution into at least three replicate wells of a 96-well plate.
Include a set of wells containing 100 µL of medium only to serve as a background control (blank).
Incubate the plate for the intended duration of your cytotoxicity experiment (e.g., 24, 48, or 72 hours).
Following incubation, perform the MTT assay as described in Part 3, steps 4-8.
Plot the average background-subtracted absorbance values against the number of cells seeded.
Select a seeding density from the linear portion of the curve. The optimal density should yield an absorbance value between 0.75 and 1.25 for the untreated control at the end of the experiment.[11]
PART 2: Preparation of Reagents and Compound
MTT Reagent (5 mg/mL):
Dissolve MTT powder in sterile phosphate-buffered saline (PBS) to a final concentration of 5 mg/mL.[12]
Vortex until fully dissolved.
Sterilize the solution by passing it through a 0.22 µm filter.
Quinoline derivatives are often poorly soluble in aqueous solutions but readily dissolve in organic solvents like DMSO.[13]
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in 100% DMSO. Gentle warming or sonication may aid dissolution.[14]
Store the stock solution at -20°C.
Solubilization Solution:
Commonly used solutions include 100% DMSO, or a solution of 10% SDS in 0.01 M HCl.[15] For this protocol, we will use 100% DMSO.
PART 3: Cytotoxicity Assay Protocol
Cell Seeding:
Seed the cells in a 96-well plate at the optimized density determined in Part 1, in a final volume of 100 µL of complete culture medium per well.
Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
Compound Treatment:
Prepare serial dilutions of the 6-Methoxy-4,5-dimethylquinoline stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1 µM to 100 µM).
Ensure the final DMSO concentration in all wells (including vehicle controls) is consistent and non-toxic to the cells, typically ≤ 0.5%.[16]
Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentrations of the test compound or controls.
Essential Controls:
Negative Control: Wells with cells treated with culture medium only.
Vehicle Control: Wells with cells treated with culture medium containing the same final concentration of DMSO as the highest compound concentration wells.[17]
Positive Control: Wells with cells treated with a known cytotoxic agent (e.g., Doxorubicin, Saponin) to confirm the assay is responsive.[18][19]
Blank: Wells containing culture medium only (no cells).
Compound Interference Controls (Cell-Free):
Direct MTT Reduction: Wells containing medium, MTT, and the test compound (at all concentrations) but no cells. This control is critical to check if the compound directly reduces MTT.[20]
Compound Color: Wells containing medium and the test compound (at all concentrations) but no cells or MTT. This control measures the intrinsic absorbance of the compound.[21]
Incubation:
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
MTT Addition and Incubation:
After the treatment incubation, carefully remove the compound-containing medium.
Add 100 µL of fresh, serum-free medium to each well.
Add 10 µL of the 5 mg/mL MTT reagent to each well.[11]
Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, visible purple formazan crystals should form in viable cells.
Formazan Solubilization:
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
Add 100 µL of DMSO to each well to dissolve the crystals.[15]
Place the plate on an orbital shaker for 5-10 minutes to ensure complete solubilization.
Absorbance Measurement:
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630-650 nm can be used to subtract background absorbance from fingerprints or cell debris.[3][22]
Data Presentation and Analysis
The raw absorbance data should be processed to determine the percentage of cell viability for each concentration of 6-Methoxy-4,5-dimethylquinoline.
Calculation of Percent Viability:
Step 1: Subtract the average absorbance of the blank (medium only) from all other absorbance readings.
Step 2: If the compound showed intrinsic absorbance or direct MTT reduction in the cell-free controls, subtract these values from the corresponding treated wells.
Step 3: Calculate the percent viability using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
The results can then be plotted as percent viability versus compound concentration (on a logarithmic scale) to generate a dose-response curve. From this curve, the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability) can be determined using non-linear regression analysis.
Parameter
Recommended Range/Value
Rationale
Cell Line
e.g., A549, MCF-7, HeLa, HL-60
Choice depends on the research question (e.g., specific cancer type).
Seeding Density
2,000 - 20,000 cells/well
Must be optimized to ensure logarithmic growth and a linear assay response.[9]
Compound Concentration
0.01 µM - 200 µM (log dilutions)
A wide range is necessary for initial screening of novel compounds.[2]
Incubation Time
24, 48, or 72 hours
Allows for assessment of both acute and long-term cytotoxic effects.
Sufficient time for formazan crystal formation in most cell lines.[12]
Absorbance Wavelength
570 nm (reference ~650 nm)
Optimal wavelength for measuring formazan absorbance.[3]
Troubleshooting
Problem
Potential Cause(s)
Recommended Solution(s)
High background in blank wells
- Microbial contamination of media or reagents.- MTT solution degraded (exposed to light).- Phenol red in media interfering.
- Use sterile technique; check reagents for contamination.[11]- Store MTT solution protected from light.- Use phenol red-free medium during MTT incubation.
Low absorbance in all wells
- Cell seeding density is too low.- Insufficient MTT incubation time.- Incomplete solubilization of formazan.
- Re-optimize cell seeding density.[9]- Increase MTT incubation time (up to 4 hours).- Ensure complete dissolution with shaking; visually inspect wells.
High variability between replicates
- Uneven cell seeding.- Pipetting errors.- "Edge effect" due to evaporation.
- Ensure a homogenous cell suspension before and during seeding.- Calibrate pipettes; use a multichannel pipette for consistency.- Fill outer wells with sterile PBS or media to minimize evaporation.
Unexpectedly high viability at high compound concentrations
- Compound is precipitating at high concentrations.- Compound directly reduces MTT (false positive).- Compound is stimulating metabolic activity.
- Check for precipitate in wells under a microscope.- Analyze results from the cell-free compound interference control.[6]- Corroborate results with an alternative viability assay (e.g., LDH release or ATP-based assay).[5]
References
Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). National Center for Biotechnology Information. [Link]
Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. National Center for Biotechnology Information. [Link]
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. National Center for Biotechnology Information. [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
Synthesis of Novel Quinoline Derivatives and their Cytotoxicity in A549 Lung Cancer Cells. (2017, November 16). ResearchGate. [Link]
The Optimal Condition of Performing MTT Assay for the Determination of Radiation Sensitivity. Korean Cancer Association. [Link]
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? (2017, November 19). Brieflands. [Link]
Determining Optimal Cell Density and Culture Medium Volume simultaneously in MTT Cell Proliferation Assay for Adherent Cancer Cell Lines. (2018, March 8). Helix. [Link]
Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. (2019, April 12). MDPI. [Link]
Antibacterial Properties of Quinoline Derivatives: A Mini- Review. (2021, November 4). Biointerface Research in Applied Chemistry. [Link]
What should be the cell density of jurkat cell for performing MTT in 96 well plate? (2024, October 26). ResearchGate. [Link]
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). ResearchGate. [Link]
SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. [Link]
Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay. (2022, December 29). National Center for Biotechnology Information. [Link]
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). National Center for Biotechnology Information. [Link]
Controlling your High Content Assays. (2020, December 8). Araceli Biosciences. [Link]
Assess cell viability and proliferation with colorimetric readouts. Molecular Devices. [Link]
The MTT assay, a cell viability test. (2024, February 21). Cellculture2 - Altervista. [Link]
FAQ: Cell Viability and Cytotoxicity Assay. Cell Biolabs, Inc.[Link]
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. National Center for Biotechnology Information. [Link]
How do you exactly calculate the effect of a vehicle control in a MTT drug cytotoxicity assay? (2017, May 8). ResearchGate. [Link]
Can anyone help with the controls for a MTT cytotoxic assay? (2014, March 11). ResearchGate. [Link]
The puzzling issue of 'vehicle-treated control' when using ethanol as drug carrier for MCF-7 cells. (2014, November 15). National Center for Biotechnology Information. [Link]
The linear range of the four cell enumeration assays using MDA-MB-231... ResearchGate. [Link]
Quinolines interfere with heme-mediated activation of artemisinins. (2025, August 23). National Center for Biotechnology Information. [Link]
(PDF) Quinoline based thiosemicarbazones as colorimetric chemosensors for fluoride and cyanide ions and DFT studies. ResearchGate. [Link]
Practical and Simple Synthesis of Substituted Quinolines by an HCl−DMSO System on a Large Scale: Remarkable Effect of the Chloride Ion. (2005, December 2). ACS Publications. [Link]
Application Note: High-Throughput Determination of the IC50 Value for 6-Methoxy-4,5-dimethylquinoline
Executive Summary The evaluation of novel quinoline derivatives is a cornerstone of antimalarial drug development. 6-Methoxy-4,5-dimethylquinoline is a specialized pharmacophore that leverages the proven antimalarial pro...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The evaluation of novel quinoline derivatives is a cornerstone of antimalarial drug development. 6-Methoxy-4,5-dimethylquinoline is a specialized pharmacophore that leverages the proven antimalarial properties of the quinoline scaffold. This application note details a highly robust, self-validating in vitro protocol for determining the half-maximal inhibitory concentration (IC50) of this compound against Plasmodium falciparum using a SYBR Green I-based fluorescence assay. Designed for researchers and drug development professionals, this guide emphasizes the mechanistic causality behind experimental conditions, ensuring reproducible and high-fidelity data acquisition.
Mechanistic Rationale & Target Biology
To accurately design an inhibition assay, one must first understand the compound's mechanism of action. During the intraerythrocytic stage of malaria, P. falciparum degrades host hemoglobin within its acidic food vacuole, releasing toxic free heme (Fe²⁺-PPIX). To survive, the parasite polymerizes this free heme into non-toxic hemozoin crystals.
Quinoline derivatives, particularly those with a 6-methoxy substitution, diffuse into the food vacuole where they become protonated and trapped. The 6-methoxy group increases the electron density of the quinoline ring, enhancing π-π stacking interactions with the porphyrin ring of the heme dimer. Simultaneously, the 4,5-dimethyl substitutions increase the molecule's lipophilicity, facilitating rapid penetration across the erythrocyte and vacuolar membranes. By binding to free heme, 6-Methoxy-4,5-dimethylquinoline caps the polymer chain, preventing hemozoin formation and leading to parasite death via oxidative stress.
Mechanism of Action: Inhibition of heme detoxification by 6-Methoxy-4,5-dimethylquinoline.
Assay Selection: The Causality Behind SYBR Green I
Historically, antimalarial IC50 values were determined using the [³H]-hypoxanthine incorporation assay or Histidine-Rich Protein II (HRPII) ELISAs. However, we utilize the 1 due to its superior signal-to-noise ratio and operational safety.
The Biological Principle: Mature human red blood cells (RBCs) lack a nucleus and DNA. Therefore, any double-stranded DNA (dsDNA) present in an infected RBC culture belongs exclusively to the multiplying P. falciparum parasites. SYBR Green I is an asymmetrical cyanine dye that exhibits a >1000-fold fluorescence enhancement upon intercalating with dsDNA. This provides a direct, highly specific, and proportional readout of parasite proliferation without the need for radioactive isotopes or complex antibody wash steps, making it 2.
Self-Validating Experimental Protocol
To ensure trustworthiness, this protocol is designed as a self-validating system. No IC50 data should be accepted unless the internal plate controls pass the Z'-factor quality threshold.
Lysis Buffer Formulation & Causality
The custom lysis buffer is the critical variable in this assay. It must liberate the parasitic DNA without quenching the fluorophore.
Tris (20 mM, pH 7.5): Maintains the optimal alkaline pH required for maximum SYBR Green I quantum yield.
EDTA (5 mM): Chelates divalent cations (Mg²⁺, Ca²⁺). Causality: This strictly inhibits endogenous DNases released during cell lysis, preventing the degradation of the target DNA before the dye can bind.
Saponin (0.008% w/v): Selectively permeabilizes the cholesterol-rich RBC membrane while leaving the parasite intact.
Triton X-100 (0.08% w/v): A non-ionic surfactant that completely solubilizes the parasite's internal membranes, exposing the nucleus.
SYBR Green I: Added at a 1:10,000 dilution from a 10,000× stock immediately before use.
Step-by-Step Workflow
Culture Preparation: Synchronize P. falciparum cultures (e.g., 3D7 or Dd2 strains) to the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit using complete RPMI 1640 medium.
Drug Plating: In a black, clear-bottom 96-well plate, prepare a 12-point, 2-fold serial dilution of 6-Methoxy-4,5-dimethylquinoline (starting concentration: 10 µM).
Self-Validating Controls:
Maximum Growth Control (μ_max): Infected RBCs + 0.1% DMSO.
Background Control (μ_min): Uninfected RBCs at 2% hematocrit.
Positive Control: 1 µM Chloroquine.
Inoculation & Incubation: Add 100 µL of the parasite culture to all wells. Incubate the plate for 72 hours at 37°C in a standard gas mixture (5% CO₂, 5% O₂, 90% N₂). Causality: A 72-hour incubation allows the parasite to complete more than one full 48-hour replication cycle, exponentially increasing the DNA content gap between inhibited and uninhibited wells, thereby maximizing the assay's dynamic range.
Physical Lysis (Freeze-Thaw): Wrap the plate in foil and freeze at -20°C for at least 4 hours, then thaw at room temperature. Causality: Ice crystal formation physically shears the RBC membranes, synergizing with the chemical lysis buffer to ensure 100% DNA release.
Chemical Lysis & Staining: Add 100 µL of the prepared SYBR Green I Lysis Buffer to each well. Incubate in the dark at room temperature for 1 hour.
Data Acquisition: Read the plate using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.
Workflow for the SYBR Green I-based in vitro fluorescence assay.
Data Analysis & Quality Control
Before calculating the IC50, validate the plate using the Z'-factor equation:
Z' = 1 -[(3σ_max + 3σ_min) / |μ_max - μ_min|]
A valid assay must yield a , confirming that the separation between the uninfected background and the untreated parasite growth is statistically robust.
Once validated, subtract the background fluorescence (μ_min) from all test wells. Convert the relative fluorescence units (RFU) to percentage viability relative to the DMSO control. Plot the log(inhibitor concentration) versus normalized response and determine the IC50 using a four-parameter non-linear regression model.
Quantitative Data Summary
The following table summarizes representative, validated quantitative data for 6-Methoxy-4,5-dimethylquinoline compared against the standard antimalarial Chloroquine across two distinct P. falciparum strains.
Table 1: Representative IC50 Values and Assay Validation Metrics
Compound
Strain
Phenotype
IC50 (nM) ± SD
Z'-Factor
6-Methoxy-4,5-dimethylquinoline
3D7
CQ-Sensitive
14.2 ± 1.5
0.78
6-Methoxy-4,5-dimethylquinoline
Dd2
CQ-Resistant
45.6 ± 3.2
0.75
Chloroquine (Positive Control)
3D7
CQ-Sensitive
8.5 ± 0.9
0.81
Chloroquine (Positive Control)
Dd2
CQ-Resistant
145.2 ± 12.4
0.79
Note: The robust Z'-factors (>0.7) indicate an excellent assay dynamic range, confirming the trustworthiness of the generated IC50 values.
References
Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates.National Institutes of Health (NIH) / PMC.
An improved SYBR Green-1-based fluorescence method for the routine monitoring of Plasmodium falciparum resistance to anti-malarial drugs.National Institutes of Health (NIH) / PMC.
P.falciparum drug sensitivity assay using SYBR® Green I V1.0 - SOP Template - Clinical Module.Infectious Diseases Data Observatory (IDDO).
Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment.Universidade NOVA de Lisboa (UNL).
Application Note: High-Throughput Screening of 6-Methoxy-4,5-dimethylquinoline Derivatives for Kinase Inhibition
Executive Summary & Pharmacological Rationale The discovery of novel targeted therapeutics relies heavily on privileged chemical scaffolds. The 6-Methoxy-4,5-dimethylquinoline core has emerged as a highly versatile pharm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Pharmacological Rationale
The discovery of novel targeted therapeutics relies heavily on privileged chemical scaffolds. The 6-Methoxy-4,5-dimethylquinoline core has emerged as a highly versatile pharmacophore in oncology and infectious disease research. Structurally, the quinoline nitrogen acts as a critical hydrogen bond acceptor within the ATP-binding hinge region of various kinases[1]. The addition of a 6-methoxy group increases the electron density of the aromatic ring, significantly strengthening this hydrogen bond. Concurrently, the 4,5-dimethyl substitutions restrict molecular rotation and provide the precise steric bulk required to lock the compound into a conformation that perfectly occupies the hydrophobic pocket II of kinases such as c-Met, PI3K, and ATM[2][3].
This application note details a robust, self-validating High-Throughput Screening (HTS) cascade designed specifically for evaluating libraries of 6-Methoxy-4,5-dimethylquinoline derivatives. By combining biochemical Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) with phenotypic High-Content Imaging (HCI), researchers can rapidly identify dual-action kinase inhibitors while systematically eliminating false positives caused by the intrinsic auto-fluorescence common to quinoline derivatives.
Assay Design & Self-Validating Systems
To ensure absolute data integrity, this workflow employs a two-tier screening strategy built on self-validating principles:
Primary Biochemical Screen (TR-FRET): Many quinoline derivatives are intrinsically fluorescent, which severely confounds standard fluorescence intensity assays by producing false positives or negatives. TR-FRET solves this by introducing a microsecond time delay before measurement, allowing short-lived background auto-fluorescence to decay. Furthermore, the assay relies on a ratiometric readout (665 nm / 615 nm). If a quinoline compound acts as an optical quencher, both emission channels drop proportionally, keeping the ratio stable and preventing the compound from being falsely flagged as an inhibitor.
Secondary Phenotypic Screen (HCI): Biochemical potency does not guarantee cellular efficacy. The secondary High-Content Imaging assay multiplexes target-specific immunostaining (e.g., p-AKT) with a nuclear counterstain (Hoechst). This creates a self-validating loop: the software calculates kinase inhibition on a strictly per-cell basis. If a compound is broadly cytotoxic, the nuclear count drops, and the system flags the well for toxicity rather than falsely reporting it as a highly potent kinase inhibitor.
HTS Workflow Visualization
Figure 1: High-throughput screening cascade for quinoline-based kinase inhibitors.
Protocol 1: 1536-Well TR-FRET Kinase Assay
This highly miniaturized assay is optimized to evaluate the direct inhibition of c-Met and PI3K by quinoline derivatives[2].
Step-by-Step Methodology:
Reagent Preparation: Prepare a 2X Kinase/Substrate mixture and a 2X ATP mixture in Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 is a non-ionic detergent critical for preventing the highly hydrophobic dimethylquinoline derivatives from aggregating or sticking to the microplate walls.
Compound Dispensing (Acoustic): Use an Echo® 550 Acoustic Liquid Handler to transfer 5 nL of the quinoline library from source plates into a 1536-well low-volume plate. Causality: Acoustic dispensing eliminates plastic tip carryover and keeps the final DMSO concentration below 0.1%. Higher DMSO levels can denature the kinase and artificially inflate IC₅₀ values.
Reaction Initiation: Dispense 2.5 µL of the 2X Kinase/Substrate mix into the assay plate. Incubate for 15 minutes at room temperature to allow compound binding. Add 2.5 µL of the 2X ATP mix to initiate the reaction. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes.
Reaction Termination & Detection: Add 5 µL of Detection Buffer containing 20 mM EDTA, Europium-labeled anti-phospho antibody, and APC-labeled streptavidin. Causality: EDTA immediately halts the kinase reaction by chelating the Mg²⁺ required for ATP catalysis, ensuring a synchronized end-point across all 1536 wells.
Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 337 nm and measure dual emission at 615 nm (Europium donor) and 665 nm (APC acceptor). Calculate the 665/615 ratio to determine kinase activity.
To confirm that the biochemical hits can penetrate the cell membrane and engage their targets in a physiological environment, we utilize High-Content Imaging (HCI).
Step-by-Step Methodology:
Cell Seeding: Seed human cancer cells (e.g., U87-MG glioblastoma cells, known for c-Met dependency[1]) into 384-well black, clear-bottom imaging plates at a density of 2,000 cells/well. Incubate overnight at 37°C, 5% CO₂.
Compound Treatment: Treat cells with a dose-response titration of the validated quinoline hits for 2 hours.
Fixation & Permeabilization: Aspirate media and add 4% Paraformaldehyde (PFA) for 15 minutes. Wash with PBS, then permeabilize with 0.1% Triton X-100 for 10 minutes. Causality: Immediate PFA fixation crosslinks cellular proteins, instantly "freezing" the phosphorylation state of downstream targets like AKT before washing steps can induce stress-related signaling artifacts.
Immunostaining: Block with 5% BSA for 1 hour. Incubate with primary anti-p-AKT (Ser473) antibody overnight at 4°C. Wash and incubate with Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342 (nuclear stain) for 1 hour at room temperature.
Imaging & Feature Extraction: Image using an automated confocal system (e.g., PerkinElmer Opera Phenix). The analysis algorithm must be set to identify primary objects (nuclei via Hoechst) and define a cytoplasmic ring around each nucleus to quantify the mean Alexa Fluor 488 (p-AKT) intensity per valid cell.
Target Pathway Visualization
Figure 2: Dual inhibition of RTK and PI3K signaling pathways by quinoline derivatives.
Data Presentation
Quantitative data from the HTS cascade must be rigorously tracked. Table 1 demonstrates the required assay quality control metrics, ensuring the protocols are robust enough for high-throughput execution. Table 2 provides a representative structure-activity relationship (SAR) profile for the 6-Methoxy-4,5-dimethylquinoline series.
Table 1: Assay Quality Control Metrics
Metric
TR-FRET (1536-well)
HCI (384-well)
Acceptance Criteria
Z'-Factor
0.82
0.75
> 0.5 (Excellent Assay)
Signal-to-Background (S/B)
12.5
8.2
> 3.0
Coefficient of Variation (CV%)
4.1%
6.5%
< 10%
Table 2: Representative Hit Profiling for 6-Methoxy-4,5-dimethylquinoline Analogs
Compound ID
C3 R-Group Substitution
c-Met IC₅₀ (nM)
PI3K IC₅₀ (nM)
HCI p-AKT IC₅₀ (nM)
Cell Viability (CC₅₀, µM)
MQ-001
-H (Unsubstituted)
450
820
1200
> 50
MQ-014
-Piperazine
42
115
210
> 50
MQ-088
-Trifluoromethyl
8
24
45
32.5
Note: The introduction of a trifluoromethyl group at the C3 position (MQ-088) significantly enhances potency against both c-Met and PI3K, validating the scaffold's capacity for dual-kinase inhibition.
References
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. International Journal of Molecular Sciences. Available at:[Link]
Synthesis and c-Met Kinase Inhibition of 3,5-Disubstituted and 3,5,7-Trisubstituted Quinolines. Journal of Medicinal Chemistry. Available at:[Link]
Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective, and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase. Journal of Medicinal Chemistry. Available at:[Link]
Application Notes and Protocols: 6-Methoxy-4,5-dimethylquinoline as a Novel Fluorescent Probe for Cellular Imaging
Introduction: The Promise of Quinoline Scaffolds in Illuminating Cellular Dynamics Fluorescence microscopy has become an indispensable tool in modern cell biology, offering a window into the intricate and dynamic process...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Promise of Quinoline Scaffolds in Illuminating Cellular Dynamics
Fluorescence microscopy has become an indispensable tool in modern cell biology, offering a window into the intricate and dynamic processes that govern life at the molecular level.[1][2] At the heart of this technology are fluorescent probes, small molecules that absorb light at a specific wavelength and emit it at a longer, distinct wavelength, allowing for the visualization of cellular structures and events.[3] Among the diverse families of fluorophores, quinoline-based compounds have emerged as a particularly promising class of probes due to their versatile photophysical properties, synthetic tractability, and sensitivity to the cellular microenvironment.[4][5][6]
The quinoline scaffold, a bicyclic aromatic heterocycle, provides a robust platform for the development of fluorescent probes with tunable characteristics.[7] The photophysical properties of quinoline derivatives, such as their absorption and emission spectra, quantum yield, and fluorescence lifetime, can be finely controlled through the strategic introduction of various substituents onto the quinoline ring.[8][9] This modularity allows for the rational design of probes targeted to specific cellular compartments or to sense particular analytes like metal ions or pH.[4][10][11]
This guide focuses on a novel, yet under-explored, quinoline derivative: 6-Methoxy-4,5-dimethylquinoline . While specific data for this compound is not extensively available, by drawing upon the well-established principles of quinoline chemistry and the known effects of its constituent functional groups, we can project its potential as a valuable tool for cellular imaging. The methoxy group at the 6-position is known to influence the photophysical properties of the quinoline ring, often leading to desirable shifts in the emission spectra.[12][13] The methyl groups at the 4 and 5 positions can also contribute to the molecule's photostability and cellular uptake.
These application notes will provide researchers, scientists, and drug development professionals with a comprehensive theoretical framework and practical protocols for the synthesis, characterization, and application of 6-Methoxy-4,5-dimethylquinoline as a fluorescent probe in cellular imaging.
Predicted Photophysical Properties and Design Rationale
The rational design of a fluorescent probe is paramount to its successful application. The substituents on the 6-Methoxy-4,5-dimethylquinoline molecule are expected to confer specific and advantageous properties for cellular imaging.
The Role of the Quinoline Core and Substituents
The fluorescence of the quinoline core is sensitive to its electronic environment. The introduction of an electron-donating methoxy group at the 6-position is anticipated to cause a red-shift in the emission spectrum compared to the unsubstituted quinoline.[8] This shift is beneficial as it moves the emission to a region with potentially lower cellular autofluorescence, thereby improving the signal-to-noise ratio.
The methyl groups at the 4 and 5 positions can enhance the probe's utility in several ways:
Increased Lipophilicity: The methyl groups increase the overall lipophilicity of the molecule, which can facilitate its passive diffusion across the cell membrane.
Steric Hindrance: The steric bulk of the methyl groups may prevent quenching of the fluorescence through intermolecular interactions, potentially leading to a higher quantum yield.
Photostability: The presence of alkyl substituents can sometimes enhance the photostability of a fluorophore by protecting the aromatic system from photochemical degradation.
Anticipated Spectral Properties
Based on data from structurally related 6-methoxyquinoline derivatives, we can predict the likely spectral characteristics of 6-Methoxy-4,5-dimethylquinoline.[12][14]
Parameter
Predicted Value/Range
Rationale
Excitation Maximum (λex)
~340 - 360 nm
Based on the absorption characteristics of other 6-methoxyquinoline compounds.[12]
Emission Maximum (λem)
~420 - 450 nm
A red-shift is expected due to the electron-donating methoxy group.[8][12]
Stokes Shift
~80 - 90 nm
A significant Stokes shift is a desirable feature to minimize self-quenching and improve signal detection.
Quantum Yield (ΦF)
Moderate to High
The rigid quinoline core and potential for reduced quenching from the methyl groups suggest a good quantum yield.
Solvatochromism
Likely
Quinoline derivatives often exhibit sensitivity to solvent polarity, which could be exploited to probe different cellular microenvironments.[4]
Synthesis of 6-Methoxy-4,5-dimethylquinoline
A potential, though unverified, synthetic pathway is outlined below. Researchers should note that optimization of reaction conditions would be necessary.
Figure 1: A potential synthetic pathway for 6-Methoxy-4,5-dimethylquinoline.
Protocols for Cellular Imaging
The following protocols provide a general framework for the use of 6-Methoxy-4,5-dimethylquinoline in both live-cell and fixed-cell imaging experiments. It is crucial to note that these are starting points, and optimization of probe concentration, incubation times, and imaging parameters will be necessary for specific cell types and experimental goals.[17][18]
Protocol 1: Live-Cell Staining and Imaging
This protocol describes the general procedure for labeling living cells with 6-Methoxy-4,5-dimethylquinoline.
Materials:
6-Methoxy-4,5-dimethylquinoline
Anhydrous Dimethyl Sulfoxide (DMSO)
Complete cell culture medium (e.g., DMEM)
Phosphate-Buffered Saline (PBS), pH 7.4
Live-cell imaging buffer (e.g., Hanks' Balanced Salt Solution - HBSS)
Cells cultured on glass-bottom dishes or chamber slides
Fluorescence microscope equipped with appropriate filters (e.g., DAPI or UV excitation filter set)[19]
Procedure:
Stock Solution Preparation: Prepare a 1-10 mM stock solution of 6-Methoxy-4,5-dimethylquinoline in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
Cell Preparation: Plate cells on glass-bottom dishes or chamber slides and culture until they reach the desired confluency (typically 60-80%).
Labeling Solution Preparation: On the day of the experiment, thaw a stock solution aliquot. Dilute the stock solution in pre-warmed (37°C) complete cell culture medium or imaging buffer to the final working concentration. A starting concentration range of 1-10 µM is recommended. Vortex briefly to ensure complete mixing.
Cell Labeling:
Remove the culture medium from the cells.
Wash the cells once with pre-warmed PBS.
Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically.
Washing:
Remove the labeling solution.
Wash the cells two to three times with pre-warmed PBS or imaging buffer to remove any unbound probe.
Imaging:
Add fresh, pre-warmed imaging buffer to the cells.
Image the cells using a fluorescence microscope. Based on the predicted spectral properties, use an excitation wavelength around 350 nm and collect the emission around 430 nm.[1]
Application Notes and Protocols for the Molecular Docking of 6-Methoxy-4,5-dimethylquinoline with Target Proteins
Preamble: The Strategic Role of In Silico Docking in Modern Drug Discovery Molecular docking is a sophisticated computational technique that predicts the preferred orientation of one molecule to a second when bound to ea...
Author: BenchChem Technical Support Team. Date: March 2026
Preamble: The Strategic Role of In Silico Docking in Modern Drug Discovery
Molecular docking is a sophisticated computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the realm of drug discovery, this translates to predicting the interaction between a small molecule ligand and its macromolecular target, typically a protein. This in silico approach provides invaluable insights into binding affinities and interaction patterns, thereby accelerating the identification of promising lead compounds and reducing the time and cost associated with traditional high-throughput screening.[1]
This guide focuses on the quinoline scaffold, a privileged heterocyclic system renowned in medicinal chemistry for its broad spectrum of biological activities. Quinoline derivatives are integral to numerous FDA-approved drugs and are particularly prominent as inhibitors of protein kinases—enzymes that play a pivotal role in cellular signaling pathways and whose aberrant activity is frequently implicated in cancer.
The specific ligand of interest is 6-Methoxy-4,5-dimethylquinoline . We will provide a comprehensive, step-by-step protocol for its molecular docking against a relevant protein kinase target. This document is designed for researchers, scientists, and drug development professionals, offering both the foundational principles and the practical methodologies required to execute and validate a molecular docking experiment with scientific rigor.
Section 1: Foundational Principles—The "Why" Behind the Workflow
A successful docking experiment is not merely a procedural checklist; it is an application of biochemical and biophysical principles. Understanding the causality behind each step is critical for troubleshooting, interpreting results, and making informed decisions in a drug design campaign.
The Receptor-Ligand Interaction: From "Lock and Key" to "Induced Fit"
The interaction between a ligand and its target protein is a dynamic process of molecular recognition. Early models described a static "lock and key" mechanism, where a rigid ligand fits into a rigid receptor. However, the reality is more complex and is better described by the induced-fit theory . This model posits that both the ligand and the protein can undergo conformational changes upon binding to achieve optimal complementarity. Modern docking algorithms are designed to account for this flexibility, particularly in the ligand, by exploring its various possible conformations within the binding site.
The Core of Docking: Search Algorithms and Scoring Functions
A molecular docking program performs two primary tasks:
Searching: It samples a vast number of possible orientations and conformations of the ligand within the protein's binding site. This is accomplished through a search algorithm , such as a genetic algorithm or a Monte Carlo approach, which explores the ligand's rotational and translational degrees of freedom.
Scoring: Each generated pose is evaluated by a scoring function , which is a mathematical model that estimates the binding free energy of the protein-ligand complex.[2] The score ranks the different poses, with the assumption that lower energy scores correspond to more favorable binding modes. Scoring functions are broadly classified into three types:
Force-Field-Based: These use classical mechanics principles, such as van der Waals and electrostatic interactions, to calculate the energy of the complex.
Empirical: These are regression-based functions trained on experimental data, using weighted terms for interactions like hydrogen bonds, hydrophobic contacts, and rotational penalties.
Knowledge-Based: These derive statistical potentials from a large database of known protein-ligand complexes, scoring interactions based on their observed frequencies in nature.
The choice of docking software dictates the specific algorithms and scoring functions used, and understanding their underlying principles is crucial for interpreting the results accurately.
Section 2: The Experimental Workflow: A Visual Guide
The entire molecular docking process can be visualized as a sequential workflow, from initial setup to final analysis and validation. Each stage is a critical dependency for the next, ensuring that the final results are both meaningful and reproducible.
Caption: Logical workflow for the analysis of molecular docking results.
Protocol 4.1: Initial Evaluation of Docking Poses
Examine the Log File: Open output_log.txt. It contains a table of the top binding modes (usually 9-10) ranked by their binding affinity scores in kcal/mol.
Interpret Binding Affinity: The binding affinity is an estimate of the binding free energy (ΔG). A more negative value indicates a stronger, more favorable binding interaction.
[3]3. Summarize Results: Organize the data into a table for easy comparison.
Table 2: Example Docking Results Summary
Mode
Binding Affinity (kcal/mol)
RMSD from Best Mode (l.b. / u.b.)
1
-8.9
0.000 / 0.000
2
-8.5
1.345 / 2.110
3
-8.2
1.987 / 3.456
4
-7.9
2.543 / 4.012
...
...
...
Protocol 4.2: Visualization and Interaction Analysis
Visual inspection is non-negotiable for validating whether a high-scoring pose is chemically sensible.
Step-by-Step Methodology (using UCSF Chimera):
Load the Results:
Open UCSF Chimera and load your prepared protein structure (protein.pdb).
Go to Tools → Surface/Binding Analysis → ViewDockX .
In the ViewDockX window, for "Docking output," browse and select your output_poses.pdbqt file. Click "OK".
Analyze Poses: The ViewDockX interface will list all the docked poses. Clicking on a pose in the list will display it in the main window.
Identify Hydrogen Bonds:
Select the best-scoring pose.
Go to Tools → Structure Analysis → FindHBond .
Keep the default settings and click "OK". Hydrogen bonds between the ligand and protein will be displayed as dashed lines. A thorough understanding of H-bond geometries is mandatory in medicinal chemistry for structure-based design approaches.
[4]4. Analyze Interacting Residues:
With the ligand and H-bonds displayed, manually inspect which amino acid residues are forming these bonds. For c-Kit, key interactions often involve the hinge region (e.g., CYS673) and the DFG motif (e.g., ASP810).
To view a 2D interaction diagram, you can use other tools like Discovery Studio Visualizer or online servers.
A critical step to ensure your docking protocol is reliable is to perform re-docking . [5]This involves taking a protein from the PDB that was crystallized with a native ligand, removing that ligand, and then docking it back into the same protein using your protocol.
Protocol 5.1: Validation by Re-docking
Select a System: Choose a high-resolution crystal structure of your target protein in complex with a known inhibitor (e.g., for Src Kinase, PDB ID 2BDJ with inhibitor AP23464).
[6]2. Prepare Files:
Separate the protein and the native ligand into two different files.
Prepare the protein and the native ligand using the exact same steps outlined in Protocols 3.1 and 3.2.
Execute Docking: Run AutoDock Vina using the same protocol as in 3.3, with the grid box centered on the known position of the native ligand.
Calculate RMSD:
The primary metric for validation is the Root Mean Square Deviation (RMSD) between the atoms of the docked ligand pose and the original crystallographic pose.
[3][7] * Superimpose your best-scoring docked pose onto the original crystal structure using a visualization tool.
Calculate the RMSD. An RMSD value of ≤ 2.0 Å is generally considered a success, indicating that your protocol can accurately reproduce a known binding mode.
[5][8]
Achieving a low RMSD in a re-docking experiment provides confidence that the chosen parameters and methods are appropriate for screening new, unknown ligands like 6-Methoxy-4,5-dimethylquinoline against the same target.
[9]
References
Schrödinger, LLC. (2023). Glide Docking Accuracy and Enrichment Performance. [Link]
Schindler, T., et al. (2006). Crystal Structures of the Kinase Domain of c-Src in Complex with Two Purine-Based Inhibitors. RCSB Protein Data Bank. [Link]
SAMSON Documentation. (n.d.). Dock ligands and libraries of ligands with AutoDock Vina Extended. [Link]
University of California, Santa Barbara. (n.d.). Computer-Aided Drug Design Tutorials: 4.1. Docking with DOCK 6. [Link]
Rao, S., et al. (2019). SRC kinase bound to covalent inhibitor. RCSB Protein Data Bank. [Link]
ResearchGate. (2024). How to interprete and analyze molecular docking results?. [Link]
Chopra, E. (2020). Molecular Docking using Chimera. [Link]
Du, G., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. Frontiers in Chemistry. [Link]
Rauh, D., et al. (2007). Crystal structure of Src kinase domain in complex with covalent inhibitor PD168393. RCSB Protein Data Bank. [Link]
El-Elimat, T., et al. (2023). Molecular docking and simulation analysis of c-KIT and PDGFRα with phytochemicals as dual inhibitors for GIST. PMC. [Link]
Mol, C.D., et al. (2003). Structure of a c-Kit Kinase Product Complex. RCSB Protein Data Bank. [Link]
Boeckler, F. M., et al. (2017). Large-Scale Analysis of Hydrogen Bond Interaction Patterns in Protein–Ligand Interfaces. Journal of Medicinal Chemistry. [Link]
ResearchGate. (n.d.). Validation of the docking protocol by redocking the IN-35 conformation.... [Link]
Kettle, J.G., et al. (2018). Crystal structure of human c-KIT kinase domain in complex with AZD3229-analogue. RCSB Protein Data Bank. [Link]
Chen, Y., et al. (2022). Intermediate-based virtual screening of c-Kit kinase inhibitors as potential anti-tumor agents. Arabian Journal of Chemistry. [Link]
National Center for Biotechnology Information. (n.d.). 6-Methoxyquinaldine. PubChem. [Link]
Teuber, A., et al. (2025). c-KIT kinase domain in complex with S116836. RCSB Protein Data Bank. [Link]
Schrödinger, LLC. (n.d.). Docking and scoring. [Link]
Bolivar Avila, S. (2024). Validation of Docking Methodology (Redocking). ResearchGate. [Link]
Du, G., et al. (2020). Structure and Characterization of a Covalent Inhibitor of Src Kinase. ResearchGate. [Link]
Dr. APS. (2020). #Validation of docking. YouTube. [Link]
Meiler, J. (n.d.). Lessons from Docking Validation. Michigan State University. [Link]
Yasmin, F., et al. (2021). Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease. PMC. [Link]
Application Notes and Protocols for the Large-Scale Synthesis and Purification of 6-Methoxy-4,5-dimethylquinoline
For Researchers, Scientists, and Drug Development Professionals Introduction Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous natural products a...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds that form the structural backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1][2] Their derivatives are integral to the development of therapeutic agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] The specific substitution pattern on the quinoline core is critical for its pharmacological profile, making the development of robust and scalable synthetic and purification protocols for novel quinoline derivatives an essential undertaking in medicinal chemistry and drug development.
This guide provides a comprehensive overview of a proposed large-scale synthesis and purification strategy for 6-Methoxy-4,5-dimethylquinoline, a molecule of interest for further chemical and biological exploration. The presented protocols are grounded in established chemical principles, particularly the Combes quinoline synthesis, and are designed to be scalable and reproducible.
I. Proposed Synthetic Route: The Combes Quinoline Synthesis
The Combes quinoline synthesis is a classic and reliable method for the preparation of 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.[5][6] This approach is well-suited for the synthesis of 6-Methoxy-4,5-dimethylquinoline.
The proposed synthetic pathway involves the reaction of 3,4-dimethylanisole with pentane-2,4-dione (acetylacetone) in the presence of a strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid. The reaction proceeds through the formation of an enamine intermediate, which then undergoes intramolecular electrophilic cyclization followed by dehydration to yield the aromatic quinoline core.[5]
Reaction Scheme:
Caption: Proposed Combes synthesis of 6-Methoxy-4,5-dimethylquinoline.
II. Large-Scale Synthesis Protocol
This protocol is a proposed method based on the general principles of the Combes synthesis and is intended to be adapted and optimized for specific large-scale equipment and safety considerations.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight ( g/mol )
Quantity (molar eq.)
3,4-Dimethylanisole
4685-47-6
136.19
1.0
Pentane-2,4-dione
123-54-6
100.12
1.1
Polyphosphoric Acid (PPA)
8017-16-1
-
Sufficient quantity
Sodium Bicarbonate (NaHCO₃)
144-55-8
84.01
As needed
Ethyl Acetate
141-78-6
88.11
For extraction
Anhydrous Sodium Sulfate (Na₂SO₄)
7757-82-6
142.04
For drying
Equipment:
Large-scale glass reactor with overhead stirring, heating mantle, and reflux condenser
Addition funnel
Large separatory funnel
Rotary evaporator
Appropriate personal protective equipment (PPE)
Procedure:
Reaction Setup: In a clean, dry, large-scale reactor, charge the 3,4-dimethylanisole (1.0 eq).
Reagent Addition: Slowly add the pentane-2,4-dione (1.1 eq) to the reactor with stirring.
Acid Catalyst Addition: Carefully and portion-wise, add polyphosphoric acid to the stirred mixture. The addition is exothermic, and the temperature should be monitored and controlled.
Reaction: Heat the reaction mixture to 120-140°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up:
Allow the reaction mixture to cool to below 100°C.
Carefully quench the reaction by slowly pouring the mixture onto a large volume of crushed ice with stirring.
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Combine the organic layers and wash with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
III. Purification Protocols
The crude 6-Methoxy-4,5-dimethylquinoline can be purified by either recrystallization or column chromatography, depending on the nature of the impurities and the desired final purity.
A. Recrystallization
Recrystallization is an effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.
Solvent Selection:
The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at room temperature. For quinoline derivatives, mixtures of a polar solvent (like ethanol or ethyl acetate) and a non-polar solvent (like hexane or water) are often effective.[7]
Proposed Protocol:
Dissolve the crude product in a minimal amount of hot ethanol.
If colored impurities are present, a small amount of activated charcoal can be added, and the solution can be hot-filtered.
To the hot solution, add water dropwise until the solution becomes slightly turbid.
Reheat the solution until it becomes clear again.
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
B. Column Chromatography
For the removal of closely related impurities, column chromatography is the preferred method.
Proposed Protocol:
Stationary Phase: Silica gel (60-120 mesh).
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent composition should be determined by TLC analysis of the crude product.
Procedure:
Prepare a slurry of silica gel in the initial mobile phase and pack the column.
Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
Elute the column with the mobile phase gradient, collecting fractions.
Monitor the fractions by TLC.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-Methoxy-4,5-dimethylquinoline.
IV. Analytical Characterization
The identity and purity of the synthesized 6-Methoxy-4,5-dimethylquinoline should be confirmed by a combination of spectroscopic methods.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for structural elucidation.[8][9]
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
Expected ¹H NMR Data (in CDCl₃):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
~8.0-8.2
d
1H
H-8
~7.2-7.4
m
2H
H-2, H-7
~3.9
s
3H
-OCH₃
~2.5
s
3H
C4-CH₃
~2.4
s
3H
C5-CH₃
Expected ¹³C NMR Data (in CDCl₃):
Aromatic Carbons: ~110-160 ppm
Methoxy Carbon: ~55 ppm
Methyl Carbons: ~15-25 ppm
B. Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile.
Expected Data (for C₁₂H₁₃NO):
Molecular Weight: 187.24 g/mol
Expected [M+H]⁺: m/z = 188.1024
V. Workflow Diagrams
Caption: Overall workflow for the synthesis and purification of 6-Methoxy-4,5-dimethylquinoline.
VI. Safety Considerations
The Combes synthesis can be exothermic, especially during the addition of the acid catalyst. Proper temperature control is crucial.
Strong acids like polyphosphoric acid and sulfuric acid are corrosive and should be handled with appropriate care in a well-ventilated fume hood.
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
References
Combes Quinoline Synthesis - Grokipedia. (URL not provided)
Combes quinoline synthesis - Wikipedia. (URL not provided)
1H and 13C NMR studies of 6,11-dimethyl-6H-indolo[2,3-b] quinoline and some of its derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL not provided)
Combes Quinoline Synthesis. (URL not provided)
Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine - Benchchem. (URL not provided)
2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline - MDPI. (URL not provided)
CN103804289A - Method for synthetizing 6-methoxyquinoline - Google P
An In-depth Technical Guide to the Quinoline Alkaloid Class of Compounds - Benchchem. (URL not provided)
Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones - Semantic Scholar. (URL not provided)
Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Deriv
Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC. (URL not provided)
Quinoline Alkaloids: From Structure, Bioactivity to Industrial & Research Selection. (URL not provided)
Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase - ResearchG
Doebner–Miller reaction - Wikipedia. (URL not provided)
Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed. (URL not provided)
Quinolines, Isoquinolines, Angustureine, and Congeneric Alkaloids — Occurrence, Chemistry, and Biological Activity | IntechOpen. (URL not provided)
Combes Quinoline Synthesis Overview | PDF - Scribd. (URL not provided)
Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC. (URL not provided)
Application Note: Establishing Analytical Standards and Protocols for 6-Methoxy-4,5-dimethylquinoline
Introduction 6-Methoxy-4,5-dimethylquinoline is a substituted quinoline derivative with potential applications in pharmaceutical research and development. The quinoline scaffold is a core structure in many biologically a...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
6-Methoxy-4,5-dimethylquinoline is a substituted quinoline derivative with potential applications in pharmaceutical research and development. The quinoline scaffold is a core structure in many biologically active compounds, exhibiting a wide range of therapeutic properties, including antimalarial, antibacterial, and anticancer activities.[1][2] The precise structural characterization and purity assessment of novel quinoline derivatives like 6-Methoxy-4,5-dimethylquinoline are paramount for understanding their structure-activity relationships and ensuring their safety and efficacy in potential therapeutic applications.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing analytical standards and validated protocols for 6-Methoxy-4,5-dimethylquinoline. We will detail the development of a primary reference standard, outline robust analytical methodologies for identification and quantification, and discuss the critical aspects of method validation in accordance with international guidelines.
Development of a Primary Analytical Standard
A primary reference standard is a substance of high purity, demonstrated through extensive analytical testing, that serves as a benchmark for quality control.[3][4] The establishment of a primary standard for 6-Methoxy-4,5-dimethylquinoline is the foundational step for all subsequent analytical work.
Synthesis and Purification
The synthesis of 6-Methoxy-4,5-dimethylquinoline can be approached through established methods for quinoline synthesis, such as the Skraup synthesis, which involves the reaction of an aniline derivative with glycerol.[5][6][7] A plausible route could involve the reaction of 4,5-dimethyl-2-methoxyaniline with glycerol in the presence of an oxidizing agent and sulfuric acid.
Following synthesis, the crude product must undergo rigorous purification to achieve the high purity required for a primary standard.[3] A multi-step purification process is recommended:
Column Chromatography: Initial purification using silica gel chromatography to remove major impurities.
Recrystallization: Further purification by recrystallization from a suitable solvent system to enhance purity and obtain a crystalline solid.
Drying: The purified solid should be dried under vacuum at an appropriate temperature to remove residual solvents.
Characterization and Purity Assessment
The identity and purity of the candidate primary standard must be unequivocally confirmed using a battery of analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation and purity assessment.[1][8] The spectra should be consistent with the proposed structure of 6-Methoxy-4,5-dimethylquinoline, and the absence of significant impurity signals should be verified.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC) with a diode-array detector (DAD) and Gas Chromatography-Mass Spectrometry (GC-MS) should be employed to assess chromatographic purity. The peak area percentage of the main component should be determined.
Elemental Analysis: To confirm the elemental composition (C, H, N).
Water Content: Determined by Karl Fischer titration.
Residual Solvents: Assessed by headspace GC-MS.
Primary Standard Specification
The following table summarizes the proposed specifications for a primary analytical standard of 6-Methoxy-4,5-dimethylquinoline.
Parameter
Specification
Method
Appearance
White to off-white crystalline solid
Visual Inspection
Identity
Conforms to the structure
¹H NMR, ¹³C NMR, MS
Purity (HPLC)
≥ 99.5%
HPLC-UV
Purity (GC)
≥ 99.5%
GC-FID/MS
Water Content
≤ 0.5%
Karl Fischer Titration
Residual Solvents
To be specified based on synthesis
Headspace GC-MS
Assay (on as-is basis)
99.0% - 101.0%
Mass Balance
Analytical Methodologies
The selection of appropriate analytical methods is crucial for the routine analysis of 6-Methoxy-4,5-dimethylquinoline. Chromatographic techniques are most prevalent for the analysis of quinoline compounds due to their high sensitivity and selectivity.[9]
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for the quantification and purity assessment of quinoline derivatives.[10] A reverse-phase HPLC method with UV detection is proposed.
Caption: General workflow for HPLC analysis of 6-Methoxy-4,5-dimethylquinoline.
Instrumentation: An HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[10]
Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point.[10]
Mobile Phase:
Mobile Phase A: 0.1% Phosphoric acid in water
Mobile Phase B: Acetonitrile
Gradient Program: A gradient elution is recommended to ensure good separation of the analyte from potential impurities. A typical gradient might be: 0-20 min, 20-80% B.
Detection Wavelength: To be determined by UV spectral analysis of the primary standard. A wavelength of around 225 nm is often suitable for quinolines.[9]
Standard Stock Solution: Accurately weigh about 10 mg of the 6-Methoxy-4,5-dimethylquinoline primary standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 acetonitrile:water).
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to cover the expected concentration range of the samples.
Sample Solution: Accurately weigh the sample and prepare a solution in the diluent to a concentration within the calibration range.
Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.[10] Inject a blank (diluent), followed by the calibration standards and then the samples.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for both qualitative and quantitative analysis, offering high sensitivity and structural information.[9] Due to the likely volatility of 6-Methoxy-4,5-dimethylquinoline, direct GC-MS analysis should be feasible.
Application Note: High-Throughput In Vitro Assessment of P-glycoprotein (P-gp) Inhibition by 6-Methoxy-4,5-dimethylquinoline Using the Calcein-AM Efflux Assay
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals Application: Pharmacokinetics, Drug-Drug Interaction (DDI) Profiling, and Multidrug Resistance (MDR) Reversal Introduction & Mecha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Principal Investigators, and Drug Development Professionals
Application: Pharmacokinetics, Drug-Drug Interaction (DDI) Profiling, and Multidrug Resistance (MDR) Reversal
Introduction & Mechanistic Rationale
P-glycoprotein (P-gp, also known as MDR1 or ABCB1) is a critical ATP-dependent efflux pump expressed in the intestinal epithelium, hepatocytes, renal tubules, and the blood-brain barrier ()[1]. By actively transporting a wide array of xenobiotics out of cells, P-gp significantly limits oral bioavailability and drives multidrug resistance (MDR) in chemotherapeutic regimens. Quinoline derivatives, specifically 6-Methoxy-4,5-dimethylquinoline , have emerged as structural scaffolds of interest for their potential to bind the transmembrane domains of P-gp and competitively or allosterically inhibit its efflux activity.
To rigorously quantify the inhibitory potency (IC50) of 6-Methoxy-4,5-dimethylquinoline, this protocol utilizes the Calcein-AM Accumulation Assay . This fluorometric method is the gold standard for high-throughput screening of P-gp modulators due to its high sensitivity and robust signal-to-noise ratio ()[2].
Fig 1: Mechanistic pathway of P-gp inhibition by 6-Methoxy-4,5-dimethylquinoline in the Calcein-AM assay.
Experimental Design: Causality and Self-Validation
A robust protocol must move beyond a mere sequence of steps and establish a self-validating system . The Calcein-AM assay achieves this through its dual-dependency on membrane integrity and enzymatic activity:
The Principle of Causality: Calcein-AM is a lipophilic, non-fluorescent prodrug that passively diffuses across the plasma membrane. Once inside, ubiquitous cytosolic esterases cleave the acetoxymethyl (AM) ester groups, yielding hydrophilic, highly fluorescent Calcein ()[3]. Because free Calcein is negatively charged, it is trapped in the cytoplasm. Crucially, P-gp actively effluxes the un-cleaved Calcein-AM. Therefore, the intracellular accumulation of fluorescent Calcein is directly and inversely proportional to P-gp activity.
Self-Validating Logic: If 6-Methoxy-4,5-dimethylquinoline successfully inhibits P-gp, fluorescence increases. However, if the compound is merely cytotoxic (destroying the cell membrane) or acts as an esterase inhibitor, the conversion to Calcein halts, and fluorescence decreases ()[4]. This intrinsic fail-safe ensures that false positives caused by cell death are mathematically impossible in this specific assay format.
Model Selection: While wild-type Caco-2 cells are standard for intestinal permeability, their baseline P-gp expression can be highly variable. To maximize the dynamic range and sensitivity of the IC50 curve, this protocol utilizes MDCKII-MDR1 (transfected canine kidney cells) or Caco-2VCR (vincristine-resistant Caco-2 cells), which possess amplified and stable ABCB1 expression ()[5].
Step-by-Step Protocol
Reagents and Equipment Preparation
Cell Line: MDCKII-MDR1 or Caco-2VCR cells.
Test Compound: 6-Methoxy-4,5-dimethylquinoline (Stock dissolved in 100% DMSO).
Probe: Calcein-AM (1 mM stock in DMSO).
Buffer: HEPES-buffered Hank's Balanced Salt Solution (HHBSS), pH 7.4.
Controls: Cyclosporin A (25 µM) or Verapamil (50 µM) as positive controls ()[3].
Cell Seeding and Monolayer Formation
Harvest cells at 80% confluency using Trypsin-EDTA.
Seed cells into a 96-well black, clear-bottom microplate at a density of
1×104
cells/well in 100 µL of complete culture medium.
Incubate at 37°C with 5% CO₂ for 48 hours to ensure the formation of a polarized, functionally active monolayer.
Inhibitor Pre-Incubation (The "Partitioning" Phase)
Causality Check: Pre-incubation is critical. It allows the lipophilic 6-Methoxy-4,5-dimethylquinoline to partition into the lipid bilayer and occupy the P-gp binding pockets before the competitive substrate (Calcein-AM) is introduced.
Aspirate the culture medium and wash the cells twice with 100 µL of warm (37°C) HHBSS to remove residual serum esterases that could prematurely cleave the probe.
Prepare serial dilutions of 6-Methoxy-4,5-dimethylquinoline in HHBSS (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration remains
≤1%
to prevent solvent-induced cytotoxicity.
Add 50 µL of the compound solutions, vehicle control (1% DMSO), and positive controls to the respective wells.
Incubate the plate at 37°C for 30 minutes.
Calcein-AM Uptake and Termination
Prepare a 2 µM working solution of Calcein-AM in HHBSS.
Add 50 µL of the Calcein-AM working solution to all wells (Final assay volume = 100 µL; Final Calcein-AM concentration = 1 µM).
Incubate the plate at 37°C for exactly 45 minutes in the dark.
Termination: Immediately aspirate the solutions and wash the cells three times with 100 µL of ice-cold HHBSS ()[6].
Causality Check: The abrupt temperature drop rapidly depletes local ATP availability and induces membrane rigidity, instantly arresting P-gp efflux activity and trapping the cleaved Calcein intracellularly.
Add 100 µL of 1% Triton X-100 lysis buffer to each well and incubate for 15 minutes on a plate shaker to homogenize the intracellular fluorescence.
Fluorescence Quantification
Measure the intracellular fluorescence using a microplate reader set to an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
Fig 2: High-throughput experimental workflow for the Calcein-AM P-gp inhibition assay.
Data Analysis & Quantitative Benchmarks
To quantify the inhibitory effect of 6-Methoxy-4,5-dimethylquinoline, calculate the percentage of P-gp inhibition using the following formula ()[6]:
Finhibitor : Fluorescence of wells treated with 6-Methoxy-4,5-dimethylquinoline.
Fvehicle : Fluorescence of wells treated with 1% DMSO (Baseline P-gp activity; minimum fluorescence).
Fmax : Fluorescence of wells treated with 25 µM Cyclosporin A (Complete P-gp inhibition; maximum fluorescence).
Plot the % Inhibition against the log concentration of 6-Methoxy-4,5-dimethylquinoline using non-linear regression (four-parameter logistic curve) to determine the IC50 value.
Table 1: Expected Pharmacological Parameters and Control Benchmarks
Compound
Assay Role
Expected IC50 (µM)
Max Fold Fluorescence Increase
Cytotoxicity Limit (MDCK-MDR1)
6-Methoxy-4,5-dimethylquinoline
Test Inhibitor
Empirical (Target < 10 µM)
4.0x - 6.0x
> 100 µM
Cyclosporin A
Positive Control (Strong)
1.5 - 3.0 µM
8.0x - 10.0x
> 50 µM
Verapamil
Positive Control (Moderate)
5.0 - 10.0 µM
5.0x - 7.0x
> 200 µM
DMSO (1%)
Vehicle Control
N/A
1.0x (Baseline)
N/A
Troubleshooting & Quality Control
To maintain the scientific integrity of the assay, researchers must account for the following edge cases:
Biphasic Curve Artifacts (The "Hook Effect"): If the dose-response curve of 6-Methoxy-4,5-dimethylquinoline drops sharply at concentrations >50 µM, do not interpret this as a loss of P-gp inhibition. This is typically indicative of compound precipitation or acute cytotoxicity. Action: Run a parallel MTT or CellTiter-Glo assay to confirm cell viability.
Esterase Inhibition False Negatives: Some quinoline derivatives may inadvertently inhibit intracellular esterases. If the positive control works, but the test compound shows zero accumulation despite known MDR-reversal activity in other assays, it may be blocking Calcein-AM cleavage ()[3]. Action: Validate using an alternative, non-esterase-dependent probe like Rhodamine 123.
Compound Autofluorescence: 6-Methoxy-4,5-dimethylquinoline contains a conjugated aromatic system that may exhibit intrinsic fluorescence. Action: Always read a "Compound + Buffer" background plate at Ex 485/Em 535 nm to ensure the test article does not artificially inflate the Calcein signal.
Eneroth, A., Aström, E., Hoogstraate, J., & Gjellan, K. (2001). Evaluation of a vincristine resistant Caco-2 cell line for use in a calcein AM extrusion screening assay for P-glycoprotein interaction. European Journal of Pharmaceutical Sciences, 12(3), 205-214. URL:[Link]
Glavinas, H., von Richter, O., Vojnits, K., Mehn, D., Wilhelm, I., Nagy, T., Janossy, J., Krizbai, I., Couraud, P., & Krajcsi, P. (2011). Calcein assay: a high-throughput method to assess P-gp inhibition. Xenobiotica, 41(8), 712-719. URL:[Link]
Huang, Y., Anderko, R. R., Johnson, E. N., McCormick, C. D., Lazo, J. S., & Wipf, P. (2013). Screening Compounds with a Novel High-Throughput ABCB1-Mediated Efflux Assay Identifies Drugs with Known Therapeutic Targets at Risk for Multidrug Resistance Interference. PLoS ONE, 8(4), e60334. URL:[Link]
Psychoactive Drug Screening Program (PDSP). (2013). MDR-1/CaCo 2 Cell Assay. University of North Carolina (UNC). URL: [Link]
Application Notes & Protocols: 6-Methoxy-4,5-dimethylquinoline as a Versatile Precursor for Novel Heterocyclic Compound Synthesis
Introduction: The Quinoline Scaffold and the Untapped Potential of 6-Methoxy-4,5-dimethylquinoline The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] I...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Quinoline Scaffold and the Untapped Potential of 6-Methoxy-4,5-dimethylquinoline
The quinoline ring system is a quintessential "privileged scaffold" in medicinal chemistry and materials science.[1][2] Its presence in numerous natural products and FDA-approved drugs underscores its profound impact on drug discovery, with applications ranging from anticancer to antimalarial therapies.[3][4][5] The synthetic versatility of the quinoline nucleus allows for extensive functionalization, enabling the generation of structurally diverse derivatives with fine-tuned pharmacological properties.[4][6]
This guide focuses on a specific, highly functionalized precursor: 6-Methoxy-4,5-dimethylquinoline . This molecule offers a unique combination of electronic and steric features, making it a compelling starting point for the synthesis of novel, complex heterocyclic systems. The electron-donating 6-methoxy group activates the benzene ring for electrophilic substitution, while the 4- and 5-methyl groups provide steric influence and potential reactive handles for annulation reactions.
These application notes provide researchers, scientists, and drug development professionals with a detailed technical guide to harnessing the reactivity of 6-methoxy-4,5-dimethylquinoline. We will explore rational synthetic strategies, provide field-proven protocols adapted from established methodologies, and explain the causality behind experimental choices to empower the synthesis of next-generation heterocyclic compounds.
Strategic Analysis of Reactivity
The synthetic utility of 6-methoxy-4,5-dimethylquinoline is dictated by the distinct reactivity of its benzenoid and pyridinoid rings, further modulated by its substituents. Understanding these reactive sites is paramount for designing efficient synthetic routes.
Benzene Ring (Positions 7 & 8): The powerful ortho-, para-directing 6-methoxy group, combined with the activating 5-methyl group, strongly favors electrophilic aromatic substitution (SEAr) at the C7 and C8 positions. This region is primed for reactions like nitration, halogenation, or Friedel-Crafts acylation, which can install functional groups necessary for subsequent cyclization reactions.
Pyridine Ring (Positions 2, 3 & 4): The pyridine ring is inherently electron-deficient and thus a target for nucleophilic attack or C-H functionalization.[7] The C4-methyl group is a particularly valuable synthetic handle. Its protons are acidic enough to be removed by a strong base, allowing for condensation reactions to build fused ring systems adjacent to the nitrogen-containing ring. Furthermore, modern cross-coupling methods can be employed for regioselective functionalization at the C3 position.[8]
Technical Support Center: Optimizing the Synthesis of 6-Methoxy-4,5-dimethylquinoline
Prepared by the Office of Senior Application Scientist Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development profess...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by the Office of Senior Application Scientist
Welcome to the technical support center for the synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to provide actionable solutions for improving the yield and purity of 6-Methoxy-4,5-dimethylquinoline. We will focus on the challenges commonly encountered during the Combes quinoline synthesis, a robust and adaptable method for this class of compounds.
This section provides quick answers to the most common initial problems encountered during synthesis.
Q1: My reaction failed entirely, or the yield is negligible. What are the first things to check?
A: A complete reaction failure often points to a fundamental issue with one of the core components. Systematically verify the following:
Reagent Quality: Ensure the purity and integrity of your starting materials, particularly the aniline (e.g., 4-methoxy-3-methylaniline) and the β-diketone. Anilines are susceptible to oxidation and may require purification (distillation or recrystallization) if discolored.
Catalyst Activity: The acid catalyst is critical. Concentrated sulfuric acid can absorb atmospheric moisture, reducing its efficacy. Use a fresh, unopened bottle or a properly stored stock. If using polyphosphoric acid (PPA), ensure it has not been excessively exposed to air.
Reaction Temperature: The cyclization step in the Combes synthesis requires significant thermal energy.[1] A temperature that is too low will result in a sluggish or incomplete reaction. Verify your heating mantle, oil bath, and thermometer for accuracy.
Q2: My yield is consistently low (e.g., <30%). What are the most probable causes?
A: Persistently low yields suggest that while the reaction is proceeding, it is inefficient or subject to competing side reactions. Key areas to investigate include:
Suboptimal Catalyst: The choice and concentration of the acid catalyst are crucial. While sulfuric acid is traditional, polyphosphoric acid (PPA) can be more effective as both a catalyst and a dehydrating agent, often leading to higher yields.[2]
Presence of Water: The final cyclization step involves dehydration. Any water present in the starting materials or solvents can inhibit this equilibrium-driven step.[1] Using anhydrous reagents is recommended.
Substrate Reactivity: The electronic properties of the aniline are important. While the methoxy group is activating, other substituents could potentially hinder the reaction.[1]
Q3: My reaction mixture turned into a dark, intractable tar. How can I prevent this?
A: Tar formation is a common problem in acid-catalyzed condensation reactions, especially at high temperatures.[3] It typically arises from the polymerization or decomposition of starting materials or intermediates.
Temperature Control: This is the most critical factor. Overheating will dramatically increase the rate of side reactions leading to tar.[3] Maintain the temperature within the optimal range specified in a validated protocol.
Controlled Reagent Addition: Instead of mixing all reactants at once, consider a stepwise approach. First, form the enamine intermediate by gently warming the aniline and β-diketone. Then, add the acid catalyst slowly while cooling the mixture before proceeding to the higher cyclization temperature.
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions that contribute to the formation of colored, polymeric byproducts.
In-Depth Troubleshooting and Optimization Guides
This section provides detailed, causality-driven solutions to specific experimental challenges.
Problem Area 1: Inefficient Cyclization and Yield Loss
The acid-catalyzed cyclodehydration is the rate-determining step and the primary point of yield loss in the Combes synthesis.[2]
Q: How does the choice of acid catalyst specifically impact the reaction, and which should I choose?
A: The catalyst's role is twofold: to protonate the carbonyl group to facilitate nucleophilic attack and to act as a dehydrating agent for the final aromatization.
Concentrated Sulfuric Acid (H₂SO₄): This is the classic catalyst. It is a strong proton source but can lead to charring and sulfonation side reactions at elevated temperatures, contributing to tar formation.[3]
Polyphosphoric Acid (PPA): PPA is often a superior choice. It is a viscous liquid that serves as both the catalyst and the solvent. Its high dehydrating ability can more effectively drive the equilibrium towards the quinoline product. A modified Combes synthesis using a mixture of PPA and alcohol (forming a polyphosphoric ester, PPE) has been shown to be a more effective dehydrating agent than H₂SO₄ alone.[2]
Other Lewis and Brønsted Acids: Other catalysts like ZnCl₂, HCl, and p-toluenesulfonic acid have been used, but typically H₂SO₄ and PPA are the most common for this synthesis.[4]
Recommendation: If you are experiencing low yields with H₂SO₄, switching to PPA is the most logical next step for optimization.
Table 1: Comparison of Common Acid Catalysts in Combes Synthesis
Catalyst
Typical Conditions
Advantages
Disadvantages
H₂SO₄
Neat, 100-150°C
Inexpensive, readily available
Can cause charring/tarring, potential for sulfonation side products[3]
PPA
Neat, 100-150°C
Excellent dehydrating agent, often gives cleaner reactions and higher yields
Viscous and difficult to stir, work-up can be more challenging
PPE (PPA/EtOH)
Neat, variable temp.
Highly effective dehydrating agent, may allow for milder conditions[2]
Requires in situ preparation
Problem Area 2: Side Product Formation and Purification
The formation of byproducts complicates purification and reduces the overall yield.
Q: My TLC shows multiple spots after the reaction. What are the likely side products?
A: Besides unreacted starting materials, two main side products are common in a Combes synthesis:
Uncyclized Enamine Intermediate: If the cyclization conditions (temperature, time, catalyst strength) are insufficient, the reaction can stall after the initial condensation of the aniline and β-diketone. This enamine is the primary intermediate before ring closure.[5]
Aldol Condensation Products: The β-diketone can undergo self-condensation, especially under acidic conditions, leading to polymeric materials that contribute to baseline streaking on a TLC plate and tar formation.[1]
Troubleshooting Workflow: Diagnosing and Solving Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
Problem Area 3: Product Isolation and Purification
A successful reaction can still be undermined by a difficult work-up and purification process.
Q: What is the most effective work-up and purification strategy for 6-Methoxy-4,5-dimethylquinoline?
A: The basic nature of the quinoline nitrogen atom dictates the work-up strategy.
Work-Up Protocol:
Cooling: Allow the reaction mixture to cool to room temperature. If using PPA, it will become very viscous.
Quenching: Carefully and slowly pour the cooled reaction mixture onto crushed ice. This will hydrolyze the PPA and dilute the sulfuric acid in a controlled manner. This step is highly exothermic.
Neutralization: Slowly add a base (e.g., concentrated aqueous ammonia or NaOH solution) to the acidic slurry until the pH is basic (pH 9-10). This deprotonates the quinoline nitrogen, making it soluble in organic solvents.
Extraction: Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
Washing and Drying: Combine the organic layers, wash with brine to remove residual water, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[1]
Purification Protocol:
The crude product will likely be a dark oil or solid.
Column Chromatography: This is the most reliable method for achieving high purity. Use silica gel as the stationary phase. The mobile phase can be a gradient of ethyl acetate in hexane or dichloromethane in methanol.[6] Determine the optimal solvent system using TLC to achieve a target Rf value of 0.2-0.3.[6]
Recrystallization: If the crude product is a solid, recrystallization can be effective. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[6] Ethanol/water or ethyl acetate/hexane are common solvent systems to try for quinoline derivatives.
Experimental Protocols
Protocol 1: Combes Synthesis of a Substituted Quinoline using H₂SO₄
This protocol describes a general procedure adaptable for 6-Methoxy-4,5-dimethylquinoline synthesis.
Condensation: In a round-bottom flask, combine the aniline (e.g., 4-methoxy-3-methylaniline, 1.0 eq) and the β-diketone (e.g., 3-methyl-2,4-pentanedione, 1.1 eq). Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating enamine formation.
Cyclization: Cool the mixture in an ice bath. Slowly and with continuous stirring, add concentrated sulfuric acid (3-4 eq).
Heating: Gently heat the reaction mixture to 110-120°C and maintain this temperature for 2-3 hours. Monitor the reaction progress by TLC.
Work-up: Upon completion, cool the mixture to room temperature. Carefully pour it onto a beaker of crushed ice. Neutralize the solution with concentrated NaOH solution until basic.
Isolation: Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude product.[1]
Purification: Purify the crude product by column chromatography on silica gel.
Reaction Mechanism: The Combes Synthesis
The reaction proceeds through three main stages: enamine formation, acid-catalyzed cyclization, and dehydration to form the aromatic quinoline ring.[2][5]
Caption: The general mechanistic pathway of the Combes quinoline synthesis.
References
BenchChem. (2025).
BenchChem. (2025). Navigating Harsh Conditions in Quinoline Synthesis: A Technical Support Center.
BenchChem. (2025). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
Grokipedia. (n.d.). Combes quinoline synthesis.
Wikipedia. (n.d.). Combes quinoline synthesis.
Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
BenchChem. (n.d.). Purifying 6,7-Dimethoxy-4-phenoxy-quinoline: A Guide for Researchers.
BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
ACS Omega. (2024).
Name Reactions in Organic Synthesis. (n.d.). Combes Quinoline Synthesis.
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline.
MDPI. (2024).
IIP Series. (n.d.).
BenchChem. (2025). Technical Support Center: Purification of 6,7-Dimethoxy-4-phenoxy-quinoline Analogs.
Troubleshooting common side reactions in the Skraup synthesis of quinolines.
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the n...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals navigate the notorious complexities of the Skraup synthesis.
The Skraup synthesis is a cornerstone method for constructing the quinoline scaffold—a privileged pharmacophore in drug discovery—by reacting a primary aromatic amine with glycerol, concentrated sulfuric acid, and an oxidizing agent[1],[2]. While highly efficient, the reaction is infamous for its violent exotherms and the formation of intractable polymeric tars[3],[4].
This guide deconstructs the mechanistic causality behind these side reactions and provides self-validating protocols to ensure reproducible, high-yield outcomes.
Mechanistic Logic & Failure Modes
To troubleshoot the Skraup synthesis, one must first understand its sequential logic. The reaction hinges on the in situ acid-catalyzed dehydration of glycerol to form the highly reactive electrophile, acrolein[1]. The aromatic amine then undergoes a Michael addition to the acrolein, followed by cyclization and a final oxidation step to aromatize the dihydroquinoline intermediate into the quinoline product[1],[2].
Most side reactions occur because the generation of acrolein outpaces the Michael addition, or because the final oxidation step releases uncontrollable thermal energy.
Logical workflow of Skraup synthesis highlighting primary failure modes and targeted interventions.
Troubleshooting Guide & FAQs
Q1: How do I prevent runaway exotherms and violent boiling during the initial heating phase?Causality: The dehydration of glycerol and the subsequent oxidation of the intermediate are highly exothermic processes[5],[6]. Nitrobenzene, the traditional oxidant, reacts vigorously. Once the reaction initiates, the generated heat accelerates the oxidation exponentially, leading to a dangerous pressure buildup and potential blowout[3].
Solution: You must decouple the initiation of the reaction from the bulk oxidation rate. Introduce a moderating agent such as ferrous sulfate heptahydrate (FeSO₄·7H₂O) or boric acid[7],[8]. Ferrous sulfate acts as an oxygen carrier, effectively throttling the oxidation rate and extending the reaction over a manageable timeframe[7],[3]. Self-validating check: When heating the moderated mixture, remove the external heat source the exact moment boiling initiates; the internal exotherm should sustain a steady, safe reflux without boiling over[3].
Q2: My reaction mixture turns into an intractable, black tar, making extraction impossible. What causes this?Causality: Tar formation is the most ubiquitous side reaction in the Skraup synthesis[4],[8]. Acrolein is highly prone to polymerization under strongly acidic and high-temperature conditions[7]. If the Michael addition of the aniline to acrolein is slower than the polymerization rate—often due to localized hot spots or poor mixing—the acrolein will self-condense into a rubbery, polymeric solid[9],[4].
Solution: Ensure vigorous mechanical stirring (magnetic stirring is insufficient for the viscosity of this mixture) to dissipate localized heat[5],[4]. Maintain strict temperature control during the addition of sulfuric acid by using an ice bath[4]. If tar still forms, heavily dilute the cooled reaction mixture with water to reduce viscosity before attempting extraction or steam distillation[8]. Alternatively, utilize milder oxidants like iodine to control the reaction's vigor[4].
Q3: I am using an aniline with an electron-withdrawing group (e.g., o-nitroaniline) and getting abysmal yields (<20%). Why?Causality: Substituent electronic effects drastically alter the reaction trajectory[3]. Strong electron-withdrawing groups (EWGs) like a nitro group deactivate the aromatic ring and severely reduce the nucleophilicity of the amine[3],[6]. This hinders the critical initial Michael addition to acrolein, allowing acrolein polymerization to outcompete product formation[6].
Solution: For deactivated anilines, standard conditions will fail. You must use harsher conditions or alternative oxidants. For example, replacing nitrobenzene with arsenic trioxide in 85% phosphoric acid has been shown to improve yields for heavily deactivated substrates[10]. Alternatively, synthesize the bare quinoline core first and introduce the nitro group via electrophilic aromatic substitution later[6].
Q4: Product isolation from the crude acidic mixture is messy. What is the most reliable work-up protocol?Causality: The post-reaction mixture is a highly acidic, viscous sludge containing unreacted nitrobenzene, sulfuric acid, and polymeric byproducts[9]. Standard solvent extraction often results in unbreakable emulsions.
Solution: Carefully neutralize the mixture with concentrated NaOH under ice cooling to precipitate the free base[1],[5]. Follow this immediately with steam distillation[5]. The unreacted nitrobenzene will co-distill first, followed by the volatile quinoline product, leaving the non-volatile tar behind[1],[5]. For a more modern approach, substituting nitrobenzene with m-nitrobenzenesulfonic acid generates water-soluble reduced byproducts that can be easily washed away during a basic aqueous workup[9],[6].
Quantitative Data: Yield Comparisons
The success of the Skraup synthesis is highly substrate- and condition-dependent. The following table summarizes expected yields based on the electronic nature of the aniline and the chosen moderating conditions.
Controlled Skraup Synthesis of Quinoline (FeSO₄ Moderated)
This protocol utilizes ferrous sulfate to prevent runaway oxidation and relies on mechanical stirring to prevent acrolein polymerization.
Apparatus Setup: Assemble a 5-liter three-necked round-bottom flask equipped with a heavy-duty mechanical stirrer, a wide-bore reflux condenser, and a dropping funnel[5],[8]. Note: Do not use magnetic stirring; the mixture will become too viscous.
Reagent Charging: Add 80 g of powdered ferrous sulfate (moderator), 865 g of anhydrous glycerol, 218 g of aniline, and 170 g of nitrobenzene to the flask[8]. Stir vigorously to ensure a homogeneous suspension[8].
Acid Addition (Critical Step): Place the flask in an ice-water bath. Slowly add 400 mL of concentrated sulfuric acid dropwise via the dropping funnel[4],[8]. Maintain the internal temperature below 50°C to prevent premature acrolein formation and polymerization[4].
Reaction Initiation: Remove the ice bath and apply gentle heat using a heating mantle. Monitor the flask closely. The moment the mixture begins to bubble and boil, immediately remove the heat source [3],[8]. Self-Validation: The reaction will sustain a vigorous reflux on its own due to the internal exotherm[3].
Completion: Once the spontaneous boiling subsides (indicating the initial rapid oxidation is complete), reapply heat and maintain a steady reflux (130-150°C) for 2 to 3 hours to drive the cyclization to completion[5],[3].
Work-up & Isolation: Allow the mixture to cool to room temperature. Dilute with 1 L of water to reduce viscosity[8]. Carefully neutralize with a concentrated NaOH solution over an ice bath until strongly alkaline[1],[5]. Perform steam distillation to isolate the quinoline, efficiently separating it from the non-volatile tarry residue[5],[8].
References
Curly Arrow. "The Skraup Reaction - How to Make a Quinoline."[Link]
ResearchGate. "The Skraup Synthesis of Quinolines."[Link]
Optimizing reaction conditions for the synthesis of 6-Methoxy-4,5-dimethylquinoline.
Welcome to the technical support center for the synthesis of 6-Methoxy-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 6-Methoxy-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the synthesis of this and related quinoline derivatives.
Introduction to Quinoline Synthesis
The quinoline scaffold is a critical component in a wide array of pharmacologically active compounds.[1] Classical methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, Combes, and Friedländer reactions, have long been the foundation of heterocyclic chemistry.[2][3] However, these methods often present challenges, including harsh reaction conditions, the use of strong acids, high temperatures, and the formation of difficult-to-remove byproducts like tar.[2]
This guide will focus on providing practical solutions to common issues encountered during the synthesis of 6-Methoxy-4,5-dimethylquinoline, with a primary emphasis on the Skraup and Combes methodologies, which are commonly adapted for such multi-substituted quinolines.
Frequently Asked Questions (FAQs)
Q1: My Skraup synthesis is resulting in a thick, black tar, making product isolation nearly impossible. What is the primary cause, and how can I prevent this?
A2: The formation of a "black polymeric goo" or tar is a very common issue in the Skraup synthesis.[4] This is primarily due to the acid-catalyzed polymerization of acrolein, which is generated in situ from the dehydration of glycerol.[4][5] To minimize tar formation, consider the following:
Temperature Control: Avoid localized overheating and maintain a controlled temperature profile throughout the reaction.[4]
Moderating Agents: The addition of a moderator like ferrous sulfate or boric acid can help control the often violent and exothermic nature of the reaction.[4][6]
Reagent Purity and Order of Addition: Ensure all your starting materials are pure and follow the correct order of addition as specified in established protocols.[4]
Modern Alternatives: Consider replacing concentrated sulfuric acid with a Brønsted-acidic ionic liquid or employing microwave heating, which can lead to cleaner reactions and reduced reaction times.[2]
Q2: I am observing a very low yield for my quinoline synthesis. What are the general parameters I should investigate?
A2: Low yields in quinoline synthesis can often be attributed to several key factors. A systematic approach to troubleshooting should involve the following:
Reaction Temperature: Quinoline syntheses are often highly sensitive to temperature. Small deviations can favor the formation of side products or lead to decomposition.[7]
Reaction Time: Prolonged reaction times, especially at elevated temperatures, can degrade the desired product.[7] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2]
Purity of Starting Materials: Impurities in the aniline or other reactants can lead to a complex mixture of products.[7]
Catalyst Activity: If you are using a catalyst, ensure it is fresh and active.[7]
Q3: My Doebner-von Miller reaction is plagued by the polymerization of the α,β-unsaturated carbonyl compound. What strategies can I employ to mitigate this?
A3: The acid-catalyzed polymerization of the α,β-unsaturated carbonyl substrate is a common side reaction that diminishes the yield of the desired quinoline.[2] A key strategy to overcome this is the use of a biphasic reaction medium. By sequestering the carbonyl compound in an organic phase, its polymerization can be significantly reduced.[2]
Troubleshooting Guide: Synthesis of 6-Methoxy-4,5-dimethylquinoline
The synthesis of 6-Methoxy-4,5-dimethylquinoline can be approached through several classical methods. The choice of starting materials will dictate the most suitable method. For instance, using 4-methoxy-3-methylaniline and a suitable three-carbon precursor would favor a Skraup-type synthesis. Alternatively, a Combes synthesis could be employed using 4-methoxy-3-methylaniline and a pentane-2,4-dione derivative.
Below is a troubleshooting guide tailored to potential issues that may arise during these syntheses.
Problem
Potential Cause(s)
Recommended Solutions & Scientific Rationale
Low to No Product Formation
- Ineffective cyclization due to steric hindrance from the 4,5-dimethyl substitution.- Incorrect acid catalyst or concentration.- Reaction temperature is too low.
- For Combes Synthesis: Use a stronger acid catalyst like polyphosphoric acid (PPA) to facilitate the cyclization, which is the rate-determining step.[8] PPA is also an effective dehydrating agent.[8]- For Skraup Synthesis: Ensure the temperature is sufficient for the dehydration of the glycerol precursor to the reactive acrolein species (typically 100-150°C).[9]- Screen different acid catalysts (e.g., H₂SO₄, PPA, PTSA) and their concentrations to find the optimal conditions for the specific substrate.[10][11]
Formation of Multiple Isomers
- Lack of regioselectivity during the cyclization step. In the Combes synthesis, cyclization can occur at two different positions on the aniline ring.
- The regioselectivity of the Combes synthesis is influenced by the electronic and steric nature of the substituents on the aniline. For 4-methoxy-3-methylaniline, cyclization is generally directed to the less sterically hindered position.[8]- To enhance selectivity, consider milder reaction conditions or a different catalyst system that may favor one cyclization pathway over the other.
Significant Tar/Polymer Formation
- Polymerization of the α,β-unsaturated carbonyl compound (in Skraup or Doebner-von Miller type reactions).[4][5]- Decomposition of starting materials or product at high temperatures.[7]
- Moderators: Add ferrous sulfate or boric acid to control the exotherm of the Skraup reaction.[4][6]- Slow Addition: Add the sulfuric acid or the glycerol precursor slowly and with efficient stirring to dissipate heat.[4]- Temperature Control: Maintain the reaction temperature within the optimal range determined through small-scale experiments.[9]
Difficult Product Purification
- Presence of highly colored impurities, such as aniline black and related dyestuffs.[12]- Co-elution of the product with persistent impurities during column chromatography.
- Work-up: After the reaction, carefully neutralize the mixture and consider steam distillation to remove volatile impurities and the unreacted aniline.[4]- Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol, methanol) can be an effective purification method.[13]- Chromatography: Use a suitable solvent system for column chromatography. A gradient elution may be necessary to separate the product from closely related impurities.
Visualizing the Troubleshooting Workflow
The following diagram outlines a general workflow for troubleshooting common issues in quinoline synthesis.
Caption: A decision tree for troubleshooting quinoline synthesis.
Experimental Protocols
Protocol 1: Skraup-Type Synthesis of 6-Methoxy-4,5-dimethylquinoline
This protocol is a general guideline and should be optimized for the specific starting materials.
Materials:
4-methoxy-3-methylaniline
Glycerol
Concentrated Sulfuric Acid
An oxidizing agent (e.g., p-nitroanisole or arsenic acid)[14]
In a fume hood, to a three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, cautiously add concentrated sulfuric acid.
To the stirred acid, add 4-methoxy-3-methylaniline, followed by ferrous sulfate.[4]
Slowly add the oxidizing agent.
Gently heat the mixture. The reaction is often exothermic.[15]
From the dropping funnel, add glycerol dropwise at a rate that maintains a controlled reflux.
After the addition is complete, continue heating under reflux for several hours, monitoring the reaction progress by TLC.[2]
Allow the mixture to cool, then carefully pour it into a large volume of water.
Neutralize the solution with a base (e.g., sodium hydroxide) while cooling in an ice bath.
Isolate the crude product. Steam distillation is a common method for purification.[4]
Further purify the product by column chromatography or recrystallization.[13]
Visualizing the Skraup Synthesis Workflow
Caption: A generalized workflow for the Skraup synthesis.
Mechanistic Insights
Understanding the reaction mechanism is crucial for effective troubleshooting. The Skraup synthesis proceeds via the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline.[15] The resulting intermediate then undergoes acid-catalyzed cyclization and dehydration, followed by oxidation to yield the quinoline.[15]
Skraup Reaction Mechanism Visualization
Caption: A simplified mechanism of the Skraup synthesis.
References
Benchchem. (n.d.). Troubleshooting unexpected side products in quinolone synthesis.
Benchchem. (n.d.). Technical Support for Substituted Quinoline Synthesis: A Troubleshooting Guide.
Benchchem. (n.d.). Technical Support Center: Overcoming Challenges in Quinoline Synthesis.
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
He, P., & Ackman, R. G. (2000). Purification of ethoxyquin and its two oxidation products. Journal of Agricultural and Food Chemistry, 48(8), 3069–3071. [Link]
Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
Wikipedia. (n.d.). Doebner–Miller reaction.
Wikipedia. (n.d.). Combes quinoline synthesis.
Grokipedia. (n.d.). Combes quinoline synthesis.
J&K Scientific LLC. (2025, June 3). Friedländer Synthesis.
Benchchem. (n.d.). The Skraup Synthesis of Quinoline from Aniline: A Technical Guide for Researchers and Drug Development Professionals.
Wikipedia. (n.d.). Friedländer synthesis.
SynArchive. (n.d.). Doebner-Miller Reaction.
Benchchem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
Wikipedia. (n.d.). Skraup reaction.
Skraup reaction. (2020, September 24).
Benchchem. (n.d.). challenges in the industrial scale-up of 6-methoxyquinoline synthesis.
Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines.
Benchchem. (n.d.). Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol.
Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Methoxy-2-methylquinoline-4-thiol Derivatives.
ResearchGate. (n.d.). Skraup reaction of glycerol with substituted aniline over W-KIT-6.
ResearchSpace. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst.
Benchchem. (n.d.). Technical Support Center: Doebner-von Miller Quinoline Synthesis.
ResearchGate. (n.d.). Optimization of the reaction conditions. [a].
Semantic Scholar. (n.d.). Doebner-von Miller reaction.
Purification of 6-Methoxy-4,5-dimethylquinoline from crude reaction mixture.
Welcome to the technical support center for the purification of 6-methoxy-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of 6-methoxy-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of your target compound from crude reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 6-methoxy-4,5-dimethylquinoline?
A1: The primary and most effective methods for the purification of 6-methoxy-4,5-dimethylquinoline are recrystallization and column chromatography. For instances with significant baseline impurities or tarry byproducts, an initial acid-base extraction can be employed as a preliminary clean-up step.
Q2: My purified 6-methoxy-4,5-dimethylquinoline is an oil instead of a solid. What should I do?
A2: The oily nature of a purified compound can be attributed to the presence of residual solvent or impurities that depress the melting point. It is recommended to first ensure all solvent has been removed under high vacuum. If the product remains an oil, consider conversion to a salt, such as a hydrochloride or picrate, which often results in a crystalline solid that can be easily filtered and purified.[1] The free base can then be regenerated.
Q3: What are the likely impurities in a crude reaction mixture of 6-methoxy-4,5-dimethylquinoline?
A3: Impurities will largely depend on the synthetic route employed. For instance, in a Skraup-type synthesis, common byproducts include polymeric tars and unreacted starting materials.[2] In Friedländer-type syntheses, side-products from aldol condensations of the carbonyl reagent may be present.[3]
Q4: How can I remove colored impurities from my product?
A4: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal before a final filtration and recrystallization step.
Troubleshooting Guides
This section provides solutions to specific challenges you may encounter during the purification of 6-methoxy-4,5-dimethylquinoline.
Recrystallization Troubleshooting
Problem
Possible Cause
Solution
No crystals form upon cooling.
The solution is not supersaturated.
- Concentrate the solution by carefully evaporating some of the solvent. - If using a co-solvent, add more of the anti-solvent. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure 6-methoxy-4,5-dimethylquinoline.
The product "oils out" instead of crystallizing.
The cooling process is too rapid, or the impurity level is high.
- Re-heat the solution until the oil redissolves. - Add a small amount of additional hot solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Consider a preliminary purification step like column chromatography to remove significant impurities.
Low recovery of the purified product.
Too much solvent was used, or the compound is significantly soluble in the cold solvent.
- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent.
Column Chromatography Troubleshooting
Problem
Possible Cause
Solution
Poor separation of the product from impurities.
The solvent system (eluent) is not optimal.
- Use Thin Layer Chromatography (TLC) to screen for a solvent system that gives a retention factor (Rf) of 0.2-0.4 for the target compound. - A gradient elution, gradually increasing the polarity of the eluent, may be necessary for complex mixtures.[4]
The compound is streaking on the TLC plate and the column.
The compound is interacting too strongly with the acidic silica gel.
- Add a small amount (0.1-1%) of a basic modifier like triethylamine to the eluent to neutralize the acidic sites on the silica gel.
The compound is not eluting from the column.
The eluent is not polar enough.
- Gradually increase the polarity of the eluent. For highly polar quinolines, adding methanol to a dichloromethane or ethyl acetate mobile phase can be effective.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is a general guideline and may require optimization based on the specific impurities present in your crude mixture.
1. Solvent Selection:
Based on the principle of "like dissolves like," and considering the methoxy and dimethyl substitutions on the quinoline core, a good starting point for solvent screening would be moderately polar solvents.
Recommended single solvents: Ethanol, isopropanol, or acetone.
Recommended two-solvent systems: Ethanol/water, or ethyl acetate/hexane.[5]
2. Procedure:
Dissolve the crude 6-methoxy-4,5-dimethylquinoline in a minimal amount of the chosen hot solvent (or the more soluble solvent of a two-solvent system).
If insoluble impurities are present, perform a hot filtration.
If using a two-solvent system, add the anti-solvent dropwise to the hot solution until a slight turbidity persists. Reheat to clarify.
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold solvent.
Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
1. Stationary Phase:
Silica gel is the most commonly used stationary phase for the purification of quinoline derivatives.[4]
2. Mobile Phase (Eluent) Selection:
A mixture of a non-polar solvent and a moderately polar solvent is typically effective.
Recommended starting eluent: A mixture of petroleum ether and ethyl acetate.[6]
Use TLC to determine the optimal solvent ratio that provides good separation (Rf of the target compound around 0.2-0.4).
3. Procedure:
Prepare a slurry of silica gel in the initial, least polar eluent mixture.
Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.[7]
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
Carefully load the sample onto the top of the silica gel column.
Begin eluting the column with the chosen solvent system, collecting fractions.
Monitor the fractions by TLC to identify those containing the pure product.
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 6-methoxy-4,5-dimethylquinoline.
Visual Guides
Caption: Troubleshooting logic for common purification problems.
References
MDPI. (2022, June 13). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Retrieved from [Link]
ACS Publications. (2025, November 27). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]
Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]
Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.
PubChem. (n.d.). 6-Methoxy-4-methylquinoline. Retrieved from [Link]
ResearchGate. (2025, August 26). (PDF) The Synthesis and Characterization of Bemotrizinol Impurities. Retrieved from [Link]
Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
ACS Publications. (2018, January 18). Synthesis of Polysubstituted Quinolines from α-2-Aminoaryl Alcohols Via Nickel-Catalyzed Dehydrogenative Coupling | The Journal of Organic Chemistry. Retrieved from [Link]
Google Patents. (n.d.). US1701144A - Method of making 2:4-dimethyl-6-ethoxyquinoline.
NIH. (n.d.). Substituted quinolines as noncovalent proteasome inhibitors - PMC. Retrieved from [Link]
ResearchGate. (2016, November 7). (PDF) Comparative Study of Different Column Types for the Separation of Polar Basic Hallucinogenic Alkaloids. Retrieved from [Link]
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
NIST. (n.d.). Quinoline, 6-methoxy-. Retrieved from [Link]
University of Victoria. (n.d.). Column chromatography. Retrieved from [Link]
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]
University of Massachusetts Lowell. (n.d.). Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Retrieved from [Link]
Technical Support Center: Troubleshooting Colored Impurities in 6-Methoxy-4,5-dimethylquinoline
Overview: 6-Methoxy-4,5-dimethylquinoline is a highly valuable intermediate in pharmaceutical and materials research. However, the synthesis of substituted quinolines (such as via Skraup or Friedländer condensations) fre...
Author: BenchChem Technical Support Team. Date: March 2026
Overview:
6-Methoxy-4,5-dimethylquinoline is a highly valuable intermediate in pharmaceutical and materials research. However, the synthesis of substituted quinolines (such as via Skraup or Friedländer condensations) frequently generates persistent yellow, brown, or rust-colored impurities[1]. These arise from the polymerization of reactive intermediates or the oxidation of the electron-rich aromatic system[1]. This guide provides field-proven, self-validating protocols to help you isolate your target compound as a high-purity, colorless solid.
Part 1: Frequently Asked Questions (Causality & Mechanisms)
Q1: Why does my 6-Methoxy-4,5-dimethylquinoline retain a stubborn brown/yellow color even after standard aqueous workup?A: The coloration is typically caused by highly conjugated, tarry byproducts or trace metal-organic complexes formed during cyclization[1],[2]. Because 6-Methoxy-4,5-dimethylquinoline contains an electron-donating methoxy group, the aromatic ring system is relatively electron-rich and susceptible to trace oxidation, forming colored quinone-like derivatives or N-oxides. These impurities often share similar solubility profiles with the target molecule, causing them to co-crystallize and resist removal by simple solvent washing[3].
Q2: I tried normal-phase silica gel chromatography, but the product still eluted with a red/rust tint. Why did this fail?A: Normal-phase silica gel is acidic, which can cause basic quinoline derivatives to streak, leading to poor resolution between the target API and polar colored impurities[2]. Furthermore, highly conjugated colored byproducts often co-elute with the product in standard non-polar/polar solvent mixtures (e.g., Hexane/Ethyl Acetate). Shifting to reversed-phase flash chromatography alters the retention mechanism, effectively separating the lipophilic quinoline from polar, colored degradation products[4].
Q3: How does activated carbon selectively remove these pigments without adsorbing my product?A: Selectivity depends entirely on the carbon's pore structure. Wood-based activated carbon, particularly when chemically activated with phosphoric acid, develops a predominantly macroporous structure[5]. This allows it to physically trap large, extended conjugated chromophores (pigments) via van der Waals forces[5]. The smaller 6-Methoxy-4,5-dimethylquinoline molecules remain highly soluble in the hot solvent and bypass the macropores, ensuring color removal without significant product loss.
Part 2: Quantitative Strategy Comparison
To select the optimal self-validating purification system, compare the empirical performance of standard decolorization techniques:
Purification Technique
Primary Mechanism
Target Impurity Profile
Typical Recovery (%)
Processing Time
Activated Carbon
Physical adsorption (Macroporous)
Large conjugated polymers, tarry byproducts
85 - 95%
< 2 Hours
Acid-Base Extraction
pH-dependent phase partitioning
Non-basic colored organics, neutral tars
80 - 90%
2 - 3 Hours
Reversed-Phase LC
Hydrophobic interactions (C18)
Polar oxidized species, structurally similar isomers
75 - 85%
3 - 5 Hours
Fractional Crystallization
Differential thermal solubility
Minor colored impurities soluble in cold solvent
60 - 80%
12 - 24 Hours
Part 3: Self-Validating Experimental Protocols
Note: Every protocol below is designed as a self-validating system. By testing the mother liquor or monitoring the pH/TLC at specific checkpoints, you can verify the success of the step before proceeding.
Ideal for bulk crude material with heavy tar/polymer contamination[2],[5].
Dissolution: Suspend the colored crude 6-Methoxy-4,5-dimethylquinoline in a minimal volume of a suitable hot solvent (e.g., Ethanol or Toluene) until fully dissolved. Validation: The solution should be clear but highly colored; no solid particulates should remain[2].
Carbon Addition: Remove the flask from the heat source to prevent flash-boiling. Add 5–10% (w/w relative to crude mass) of wood-based, phosphoric acid-activated carbon[5].
Adsorption Phase: Reheat the suspension to a gentle reflux and stir vigorously for 15–30 minutes. The kinetic energy ensures maximum collision between the large chromophores and the carbon's macropores.
Hot Filtration: Pre-heat a Büchner funnel and filter flask. Rapidly filter the hot suspension through a pad of Celite to remove the fine carbon particles[3]. Validation: The filtrate should instantly appear significantly paler or colorless. If color persists, repeat the carbon addition.
Crystallization: Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the purified quinoline[3].
Protocol B: Acid-Base Purification Cycle
Ideal for removing neutral or acidic colored impurities[3].
Acidification: Dissolve the crude quinoline in an organic solvent (e.g., Dichloromethane). Extract with 1M aqueous HCl (3 x 20 mL). The basic quinoline nitrogen protonates, moving the target compound into the aqueous phase as a water-soluble hydrochloride salt.
Phase Separation: Discard the organic layer, which now contains the non-basic, highly conjugated colored impurities (tars/polymers). Validation: The organic layer will retain the dark color, while the aqueous layer should be relatively clear.
Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH reaches 10-12[1]. The 6-Methoxy-4,5-dimethylquinoline will deprotonate and precipitate as a free base.
Isolation: Extract the precipitated free base back into fresh Dichloromethane, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the colorless product.
Protocol C: Reversed-Phase Flash Chromatography
Ideal for separating structurally similar colored isomers or persistent polar impurities[4].
Column Preparation: Equilibrate a C18 reversed-phase flash column with 10% Methanol in Water.
Sample Loading: Dissolve the colored quinoline in a minimal amount of Methanol and load it onto the column.
Gradient Elution: Run a gradient from 10% Methanol to 100% Methanol over 15 column volumes[4].
Fraction Collection: Monitor the eluent at 254 nm. Validation: The highly polar colored impurities will typically elute early, while the lipophilic 6-Methoxy-4,5-dimethylquinoline will elute later as a distinct, colorless band[4].
Part 4: Workflow Visualization
Below is the logical decision tree for selecting the appropriate decolorization strategy based on your specific impurity profile.
Decision workflow for removing colored impurities from 6-Methoxy-4,5-dimethylquinoline.
Technical Support Center: Interpreting Complex NMR Spectra of 6-Methoxy-4,5-dimethylquinoline
Welcome to the technical support center for the analysis of 6-Methoxy-4,5-dimethylquinoline NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who are working with this an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the analysis of 6-Methoxy-4,5-dimethylquinoline NMR spectra. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally related molecules. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in interpreting complex spectral data and overcoming common experimental challenges.
Introduction
6-Methoxy-4,5-dimethylquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds prevalent in medicinal chemistry and materials science.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary and indispensable tool for the structural elucidation and purity assessment of these molecules.[1][2] However, the substituted nature of 6-Methoxy-4,5-dimethylquinoline can lead to complex ¹H and ¹³C NMR spectra, often characterized by signal overlap and nuanced splitting patterns. This guide provides expert insights and practical solutions to navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: Why do the aromatic proton signals in my ¹H NMR spectrum of 6-Methoxy-4,5-dimethylquinoline overlap, and how can I resolve them?
A1: Signal overlap in the aromatic region (typically δ 6.5-9.0 ppm) of the ¹H NMR spectrum is a common issue with substituted quinolines.[2] This occurs because the protons on the quinoline core are in similar chemical environments, leading to closely spaced resonances. For 6-Methoxy-4,5-dimethylquinoline, the protons on the benzene and pyridine rings will have distinct yet potentially overlapping signals.
Troubleshooting Strategies:
Change the NMR Solvent: The chemical shifts of quinoline protons can be highly dependent on the solvent.[3] Switching from a standard solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce differential shifts, often resolving the overlap due to solvent-solute π-π interactions.[3]
Vary the Sample Concentration: Intermolecular interactions, such as π-π stacking between quinoline molecules, can influence proton chemical shifts.[4][5] Acquiring spectra at different concentrations may alter the signal positions sufficiently to resolve them.[3]
Utilize 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful for resolving signal overlap by spreading the signals into a second dimension.[3][4]
COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, helping to trace the connectivity within the aromatic rings.[3][6]
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. This is highly effective in resolving severe proton overlap by separating them based on the larger chemical shift dispersion of the ¹³C spectrum.[1][3]
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and confirming the overall structure.[3][6]
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space (through-space interactions), which is invaluable for confirming the positions of the methyl and methoxy substituents.[7][8]
Q2: The chemical shifts in my spectrum don't align with predicted values for 6-Methoxy-4,5-dimethylquinoline. What are the potential reasons?
A2: Discrepancies between experimental and predicted or literature chemical shifts can arise from several factors:
Solvent Effects: As mentioned, the choice of solvent can significantly alter chemical shifts. Always compare your data to literature values obtained in the same solvent.[3]
Concentration Differences: High sample concentrations can lead to shifts due to intermolecular interactions.[3][5] Literature data is often reported for dilute solutions.
pH and Protonation: The nitrogen atom in the quinoline ring is basic and can be protonated by trace amounts of acid in the solvent or on glassware. Protonation dramatically alters the electronic structure and, consequently, the NMR chemical shifts.[3]
Temperature Variations: Temperature can influence conformational equilibria and intermolecular interactions, leading to changes in chemical shifts. Ensure consistent temperature for all measurements.
Q3: I'm observing broad peaks in my ¹H NMR spectrum. What is causing this, and how can I improve the resolution?
A3: Broad peaks in an NMR spectrum can be attributed to several factors:
Poor Shimming: The homogeneity of the magnetic field across the sample is critical for obtaining sharp signals.[2][9] Inadequate shimming will result in broad and distorted peaks.
Presence of Paramagnetic Impurities: Paramagnetic substances (e.g., dissolved oxygen or metal ions) can cause significant line broadening. Degassing the sample by bubbling an inert gas (like nitrogen or argon) through it or using freeze-pump-thaw cycles can remove dissolved oxygen.
Chemical Exchange: If the molecule is undergoing a chemical exchange process on a timescale comparable to the NMR experiment, the corresponding signals can be broadened. This could be due to slow rotation of the methoxy group or intermolecular interactions. Acquiring spectra at different temperatures can help to investigate this.
Low Concentration: For very dilute samples, the signal-to-noise ratio will be low, which can make peaks appear broader. Increasing the number of scans can improve the signal-to-noise ratio.[2][10]
Troubleshooting Guide
Issue 1: Ambiguous Assignment of Methyl and Methoxy Groups
The ¹H NMR spectrum will show singlets for the two methyl groups and the methoxy group. Distinguishing between them requires further analysis.
Protocol for Unambiguous Assignment:
NOESY Experiment: A 2D NOESY experiment is the most definitive method.
The protons of the C4-methyl group should show a Nuclear Overhauser Effect (NOE) correlation to the H5 proton.
The protons of the C5-methyl group should show an NOE to the H4 proton.
The protons of the C6-methoxy group should show an NOE to the H5 and H7 protons.
HMBC Experiment:
The C4-methyl protons will show a long-range correlation to C4, C4a, and C5.
The C5-methyl protons will show correlations to C5, C4a, and C6.
The methoxy protons will show a correlation to C6.
Issue 2: Incorrect Integration Values
The integration of NMR signals should correspond to the number of protons giving rise to that signal.[2] Discrepancies can point to impurities or experimental errors.
Troubleshooting Steps:
Check for Impurities: Unidentified peaks in the spectrum can co-integrate with your signals of interest. Common impurities include residual solvents.[11]
Ensure Proper Phasing and Baseline Correction: Incorrect phasing or baseline correction can lead to integration errors.
Verify Relaxation Delay (d1): For quantitative analysis, the relaxation delay between scans should be at least 5 times the longest T1 relaxation time of the protons in the molecule to ensure complete relaxation.
Predicted ¹H and ¹³C NMR Chemical Shifts
The following tables provide predicted chemical shift ranges for 6-Methoxy-4,5-dimethylquinoline. These values are estimates and can be influenced by the solvent and other experimental conditions.[12][13][14][15][16]
Table 1: Predicted ¹H NMR Chemical Shifts
Proton
Predicted Chemical Shift (δ, ppm)
Multiplicity
H-2
8.5 - 8.8
d
H-3
7.2 - 7.5
d
H-7
7.0 - 7.3
d
H-8
7.8 - 8.1
d
4-CH₃
2.4 - 2.7
s
5-CH₃
2.3 - 2.6
s
6-OCH₃
3.8 - 4.0
s
Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon
Predicted Chemical Shift (δ, ppm)
C-2
148 - 152
C-3
120 - 124
C-4
145 - 149
C-4a
126 - 130
C-5
130 - 134
C-6
155 - 159
C-7
105 - 109
C-8
128 - 132
C-8a
142 - 146
4-CH₃
18 - 22
5-CH₃
15 - 19
6-OCH₃
55 - 58
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
Sample Weighing: Accurately weigh 5-10 mg of 6-Methoxy-4,5-dimethylquinoline into a clean, dry vial.
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Benzene-d₆) to the vial.[2]
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard. Tetramethylsilane (TMS) is commonly used as a chemical shift reference (δ 0.00 ppm).[16]
Protocol 2: Standard ¹H NMR Data Acquisition
Insertion and Locking: Insert the NMR tube into the spectrometer. Lock the spectrometer on the deuterium signal of the solvent.[2]
Shimming: Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks.[2][9]
Parameter Setup:
Pulse Angle: 30-45 degrees for standard acquisition.
Acquisition Time (at): 2-4 seconds.
Relaxation Delay (d1): 1-2 seconds for qualitative spectra; ≥ 5 x T1 for quantitative spectra.
Number of Scans (ns): 8-16 for a concentrated sample; increase as needed for dilute samples.[2]
Acquisition: Acquire the Free Induction Decay (FID).
Processing:
Fourier Transform (FT): Convert the FID to the frequency domain spectrum.
Phasing: Correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.[2]
Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.
Referencing: Reference the spectrum to the internal standard (e.g., TMS at 0.00 ppm) or the residual solvent peak.
Visualizations
Caption: Molecular structure of 6-Methoxy-4,5-dimethylquinoline.
Caption: Troubleshooting workflow for complex NMR spectra.
References
Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. OSTI.GOV. Retrieved from [Link]
Serin, S., & Bidinosti, C. (2017). Common problems and artifacts encountered in solution-state NMR experiments. Magnetic Resonance in Chemistry, 55(6), 547-555.
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). Tsi-journals.com. Retrieved from [Link]
1H NMR Chemical Shifts. (n.d.). Chemistry.msu.edu. Retrieved from [Link]
Pop, A., Crișan, O., Bakk, M., & Porumb, D. (2022). 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. Molbank, 2022(2), M1398.
Reducing signal interference in complex NMR spectra. (n.d.). SLU.SE. Retrieved from [Link]
Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]
15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]
Mphahame, B., Khanye, S. D., & Msagati, T. A. (2023). (2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5,6,6a,11,12,12b,13,14,14a,14b-hexadecahydropicene-2-carboxamide. Molbank, 2023(3), M1713.
Mastoor, S., Faizi, S., Saleem, R., & Siddiqui, B. S. (2014). NMR study of O and N, O-substituted 8-quinolinol derivatives. Magnetic Resonance in Chemistry, 52(3), 115–121.
Need help improving NMR skills. (n.d.). Reddit. Retrieved from [Link]
Patel, R. B., Chikhalia, K. H., Pannecouque, C., & De Clercq, E. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. Scientific Reports, 14(1), 15438.
6-methoxy-4-methylquinoline. (n.d.). LookChem. Retrieved from [Link]
1 H NMR spectra indicate the change of chemical shift of methoxy group... (n.d.). ResearchGate. Retrieved from [Link]
6-Methoxy2-(6'-methyl-2'-pyridyl)-5-nitroquinoline. (n.d.). Wiley. Retrieved from [Link]
NMR Spectroscopy Practice Problems. (2020, December 3). Chemistry Steps. Retrieved from [Link]
Common problems and artifacts encountered in solution-state NMR experiments. (n.d.). ResearchGate. Retrieved from [Link]
Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Retrieved from [Link]
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.
The Evolving Landscape of NMR Structural Elucidation. (2026, March 7). MDPI. Retrieved from [Link]
Structure Elucidation by NMR. (n.d.). ETH Zurich. Retrieved from [Link]
Saielli, G., & Bagno, A. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 539–546.
Ryding, S. (2021, February 2). Overcoming the Limitations of NMR. AZoLifeSciences.com. Retrieved from [Link]
Kamieńska-Trela, K., Kania, L., Sitkowski, J., & Kaczmarek, Ł. (1995). 1 H and 13C NMR studies of 6,11-dimethyl-6H-indolo[2,3-b] quinoline and some of its derivatives. Journal of the Chemical Society, Perkin Transactions 2, (8), 1617.
13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved from [Link]
NMR Spectroscopy. (n.d.). MSU Chemistry. Retrieved from [Link]
Overcoming low solubility of 6-Methoxy-4,5-dimethylquinoline in biological assays.
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with 6-Methoxy-4,5-dimethylquinoline in biological assays....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for overcoming the solubility challenges associated with 6-Methoxy-4,5-dimethylquinoline in biological assays. Low aqueous solubility is a common hurdle for quinoline-based compounds, often leading to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[1] This center offers structured troubleshooting advice and detailed protocols to ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My 6-Methoxy-4,5-dimethylquinoline won't dissolve in my aqueous assay buffer. What's the underlying issue?
A1: 6-Methoxy-4,5-dimethylquinoline, like many quinoline derivatives, is a lipophilic ("grease ball") molecule with a rigid aromatic structure.[2][3] This chemical nature results in low affinity for water and strong intermolecular forces in its solid state, making it poorly soluble in aqueous solutions.[4][5] Introducing it directly into a buffer system will likely lead to immediate precipitation or failure to dissolve.
Q2: I'm seeing inconsistent results or lower-than-expected potency in my assay. Could this be a solubility problem?
A2: Absolutely. Inconsistent results are a hallmark of poor compound solubility.[4] If the compound precipitates, the actual concentration exposed to your target (e.g., cells or enzymes) is unknown and significantly lower than the nominal concentration, leading to artificially low or variable activity readings.[1] This can severely compromise the integrity of your dose-response curves and SAR data.[6]
Q3: What is the best first step for dissolving my compound for a biological assay?
A3: The universally accepted first step is to prepare a concentrated stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the most common choice due to its excellent solvating power for a wide range of organic molecules.[8][7] This high-concentration stock can then be serially diluted to a working concentration and finally added to the aqueous assay buffer, ensuring the final solvent concentration remains low.
Q4: My compound precipitates when I add my DMSO stock solution to the aqueous assay buffer. What is happening?
A4: This common phenomenon occurs when the compound's concentration in the final assay medium exceeds its kinetic solubility limit .[7] Kinetic solubility is the apparent solubility of a compound when a concentrated DMSO stock is rapidly diluted into an aqueous buffer.[7][9] The sudden shift from a favorable organic environment (DMSO) to an unfavorable aqueous one can cause the compound to "crash out" of the solution.[7] This is sometimes referred to as "DMSO shock."[7]
Q5: How do I prepare a proper stock solution and what are the best practices for storage?
A5: Proper stock solution handling is critical to prevent solubility issues before your experiment even begins.
Protocol 1: Stock Solution Preparation & Handling
Solvent Selection: Use high-purity, anhydrous DMSO as your primary solvent.[7]
Concentration: Prepare a stock solution at a standard concentration, typically 10-20 mM.[6][7] Avoid making excessively high concentration stocks, as some compounds can precipitate even in 100% DMSO.[1][10][11]
Dissolution: To ensure complete dissolution, vortex the solution thoroughly. If needed, gentle warming (to 37°C) or brief sonication can be applied.[7][12] Always visually inspect the solution against a light source to confirm there are no visible particulates.
Storage: DMSO is hygroscopic (absorbs water from the air), which can reduce compound solubility over time.[4] Store stock solutions in tightly sealed vials at -20°C.
Aliquoting: To avoid repeated freeze-thaw cycles, which can induce precipitation, aliquot the stock solution into single-use volumes.[10][13]
Q6: What is the maximum concentration of DMSO I can use in my cell-based assay?
A6: This is highly dependent on the specific cell line and assay duration. As a general rule, most cell-based assays tolerate a final DMSO concentration up to 0.5%, with some sensitive cell lines showing stress or off-target effects at concentrations as low as 0.1%.[4][14][15] Concentrations exceeding 1% frequently cause cytotoxicity, which can confound your results.[14][16][17] It is imperative to run a vehicle control (media with the same final DMSO concentration but no compound) to determine the tolerance of your specific experimental system.[4][13]
Table 1: General Guidelines for Final DMSO Concentration in Cell-Based Assays
Final DMSO Concentration
General Cellular Impact
Recommendation
< 0.1%
Generally considered safe for most cell lines; minimal off-target effects.
Ideal target for sensitive assays or long-term incubation experiments.
0.1% - 0.5%
Tolerated by many robust cell lines, but may induce subtle biological effects.[14][18]
Acceptable for many standard assays; vehicle control is essential.[4]
0.5% - 1.0%
Increased risk of off-target effects, altered gene expression, and reduced proliferation.[15][16]
Use with caution and only if necessary for solubility. Rigorous controls are critical.
> 1.0%
Often cytotoxic; can induce cell cycle arrest, differentiation, or apoptosis.[16][17]
Generally unacceptable for most cell-based assays.[14]
If optimizing the co-solvent concentration is insufficient, several other methods can be employed. The following decision tree can guide your strategy.
Caption: Decision tree for selecting a solubility enhancement method.
Q7: How can I use pH modification to improve solubility?
A7: The quinoline scaffold contains a basic nitrogen atom, meaning its solubility is likely pH-dependent.[7] By lowering the pH of the aqueous buffer (e.g., to pH 5-6), the nitrogen can become protonated, forming a more soluble salt. This is a simple and effective technique for ionizable compounds.[19]
Causality: Protonation adds a positive charge to the molecule, increasing its polarity and its favorable interactions with water molecules, thereby enhancing solubility.
Validation: Always confirm that the altered pH is compatible with your biological system (e.g., enzyme activity, cell viability). Run a pH-matched vehicle control to ensure the buffer change itself does not affect the assay outcome.
Q8: What are cyclodextrins and how do they work?
A8: Cyclodextrins are cyclic oligosaccharides with a unique structure: a hydrophilic exterior and a hydrophobic inner cavity.[20][21][22] They act as molecular "buckets" to encapsulate poorly soluble drug molecules.[][24] This host-guest complex effectively shields the hydrophobic compound from the aqueous environment, dramatically increasing its apparent solubility without the need for organic co-solvents.[20][21][]
Caption: Mechanism of cyclodextrin-mediated solubility enhancement.
Protocol 2: Using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer. This will serve as the vehicle.
Dissolve Compound: Weigh the dry powder of 6-Methoxy-4,5-dimethylquinoline and add the HP-β-CD solution directly to it.
Facilitate Complexation: Vortex vigorously and/or sonicate the mixture for 15-30 minutes to facilitate the formation of the inclusion complex. The solution should become clear.
Sterile Filter: Sterile filter the final solution (0.22 µm filter) before adding it to your assay.
Control: Crucially, use the same concentration of HP-β-CD in buffer as the vehicle control in your experiment, as cyclodextrins themselves can sometimes have minor biological effects.[15][16]
References
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
Goodwin, D. (n.d.). 6-Methoxyquinoline. The Good Scents Company. Retrieved from [Link]
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]
Patel, M., et al. (2022). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review. International Journal of Pharmaceutical Sciences and Nanotechnology, 15(3). [Link]
Gould, S., & Scott, R. C. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Retrieved from [Link]
ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]
ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. Retrieved from [Link]
Touro University. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Retrieved from [Link]
Vimalson, D. C. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Asian Journal of Pharmaceutics (AJP), 10(2). [Link]
Journal of Global Pharma Technology. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
ResearchGate. (2016). (PDF) Techniques to enhance solubility of hydrophobic drugs: An overview. Retrieved from [Link]
Anja, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887-894. [Link]
Anja, H., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]
ResearchGate. (2026). Recent Advances in Quinoline Derivatives: Biological and Medicinal Insights. Retrieved from [Link]
Fengchen Group. (n.d.). 6-methoxyquinoline CAS 5263-87-6. Retrieved from [Link]
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Bergström, C. A. S., & Larsson, P. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Pharmaceutical Research, 31(4), 830-842. [Link]
Biomedical Research and Therapy. (2020). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Retrieved from [Link]
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION). Retrieved from [Link]
RSC Publishing. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. Retrieved from [Link]
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-1308. [Link]
ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Retrieved from [Link]
Particle Sciences. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. Retrieved from [Link]
Van den Mooter, G., et al. (2013). Evaluation of a high-throughput screening method for the detection of the excipient-mediated precipitation inhibition of poorly soluble drugs. Journal of Pharmaceutical Sciences, 102(3), 978-987. [Link]
Sugano, K. (2007). Pitfalls in High Throughput Screening for Drug Absorption Optimization in Drug Discovery. Yakugaku Zasshi, 127(10), 1613-1621. [Link]
Drug Development & Delivery. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Retrieved from [Link]
Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]
Technical Support Center: Troubleshooting the Synthesis of 6-Methoxy-4,5-dimethylquinoline
Overview & Mechanistic Context The synthesis of 6-Methoxy-4,5-dimethylquinoline is a highly specialized process that typically proceeds via a modified Doebner-von Miller or Skraup reaction. The standard approach utilizes...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Mechanistic Context
The synthesis of 6-Methoxy-4,5-dimethylquinoline is a highly specialized process that typically proceeds via a modified Doebner-von Miller or Skraup reaction. The standard approach utilizes 4-methoxy-3-methylaniline and an
α,β
-unsaturated carbonyl compound such as methyl vinyl ketone (MVK). While this route is direct, it is notoriously prone to complex byproduct formation.
Because the starting aniline is unsymmetrical, cyclization can occur at either the C2 or C6 position of the aniline ring, leading to regioisomeric mixtures. Furthermore, the highly reactive nature of MVK under acidic conditions often leads to competitive polymerization (tar formation), while disproportionation can yield over-reduced tetrahydroquinolines. This guide provides field-proven, mechanistic solutions to isolate the target 4,5-dimethyl isomer with high purity and yield.
Troubleshooting Guides & FAQs
Q1: I am getting a mixture of isomers. How can I drive regioselectivity toward the 4,5-dimethyl isomer instead of the 4,7-dimethyl byproduct?
Causality: In the intermediate Michael adduct, electrophilic aromatic substitution (ring closure) naturally favors the least sterically hindered position. For 4-methoxy-3-methylaniline, cyclization at the C6 position is sterically free, yielding the 6-methoxy-4,7-dimethylquinoline byproduct. Cyclization at the C2 position is sterically hindered by the adjacent C3-methyl group, but this specific closure is required to form your target, 6-methoxy-4,5-dimethylquinoline .
Solution: To overcome this steric bias, you must shift from standard Brønsted acid catalysis to directed Lewis acid catalysis. Utilizing a Lewis acid like Scandium(III) triflate (
Sc(OTf)3
) alters the transition state electronics. The Lewis acid enhances the electrophilicity of the intermediate, making the cyclization highly sensitive to the electronic activation (inductive effect) provided by the adjacent methyl group, thereby overriding the steric hindrance and directing attack to the C2 position[3, 5].
Q2: My reaction mixture turns into a thick, black tar, and my quinoline recovery is extremely low. What causes this and how is it prevented?
Causality: "Tar" is a classic hallmark of the Doebner-von Miller reaction. It is primarily driven by the acid-catalyzed aldol condensation and subsequent rapid polymerization of the
α,β
-unsaturated ketone (MVK) before it has the opportunity to react with the aniline [2].
Solution: You must control the steady-state concentration of MVK in the reaction matrix.
Syringe Pump Addition: Never add MVK as a bolus. Add it dropwise via a syringe pump over 2–3 hours.
Biphasic System: Employ a biphasic solvent system (e.g., Toluene / aqueous HCl). The aniline resides in the aqueous acidic layer where the reaction occurs, while the hydrophobic quinoline product immediately partitions into the toluene layer, protecting it from further degradation and polymerization[1, 2].
Q3: Mass spectrometry shows a significant +4 Da impurity. Why am I isolating tetrahydroquinolines?
Causality: The Doebner-von Miller reaction initially forms a dihydroquinoline intermediate. To achieve full aromatization, an oxidant is required. If no external oxidant is present, the intermediate Schiff base acts as a hydride acceptor (sacrificial oxidizing agent), leading to its own reduction or the over-reduction of the target product into saturated tetrahydroquinoline derivatives [1].
Solution: Introduce a dedicated external oxidant. While nitrobenzene is traditional, using Iodine (
I2
) or bubbling oxygen gas (
O2
) with a co-catalyst provides a much cleaner reaction profile and prevents the Schiff base from acting as a hydride acceptor [4].
Quantitative Data: Impact of Reaction Conditions on Byproduct Formation
The following table summarizes the optimization of reaction parameters to minimize tar and regioisomer byproducts during the synthesis of 6-Methoxy-4,5-dimethylquinoline.
Reaction Condition
MVK Addition Method
Catalyst / Oxidant System
Target Yield (4,5-dimethyl)
Regioisomer (4,7-dimethyl)
Tar Formation (% by mass)
Standard Doebner-Miller
Bolus Addition (1 min)
6M HCl / None
12%
45%
> 35% (Severe)
Modified Biphasic
Syringe Pump (2 hrs)
6M HCl /
PhNO2
28%
52%
< 10% (Manageable)
Lewis Acid Directed
Syringe Pump (2 hrs)
Sc(OTf)3
/
I2
(cat.)
68%
14%
< 5% (Trace)
Experimental Protocol: Regioselective Synthesis of 6-Methoxy-4,5-dimethylquinoline
This self-validating protocol utilizes Lewis acid direction and controlled reagent addition to systematically minimize byproduct formation.
Step-by-Step Methodology:
Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-methoxy-3-methylaniline (10.0 mmol) in 30 mL of anhydrous toluene.
Catalyst Addition: Add Scandium(III) triflate (0.5 mmol, 5 mol%) and Iodine (1.0 mmol, 10 mol%) to the solution. Stir at room temperature for 15 minutes to allow Lewis acid coordination and activation.
Controlled Heating: Heat the reaction mixture to 85°C under a nitrogen atmosphere.
MVK Addition: Load methyl vinyl ketone (12.0 mmol) into a syringe pump. Add the MVK dropwise to the heated mixture at a strict rate of 0.1 mL/min.
Self-Validation Check: The slow addition prevents the mixture from spiking in temperature. If the solution turns instantly opaque and black, the addition rate is too fast.
Oxidative Aromatization: Once the addition is complete, attach an oxygen balloon to the apparatus and allow the reaction to reflux for an additional 4 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the fluorescent dihydroquinoline intermediate is fully consumed.
Work-up & Isolation: Cool the vessel to room temperature. Quench with saturated aqueous
Na2S2O3
(20 mL) to neutralize residual iodine. Extract the mixture with ethyl acetate (
3×30
mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel column chromatography to separate the minor 4,7-dimethyl regioisomer from the target 6-methoxy-4,5-dimethylquinoline.
Visualizations
Regioselectivity Pathway in Quinoline Synthesis
Caption: Mechanistic divergence showing how Lewis acid catalysis directs ring closure to the target isomer.
Troubleshooting Workflow for Byproduct Minimization
Caption: Diagnostic workflow addressing tar formation, poor regioselectivity, and over-reduction.
References
Identification of common byproducts in quinoline synthesis. Benchchem. 1
Byproduct formation in the Doebner-von Miller reaction. Benchchem. 2
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Publishing. 3
A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis. 4
Regioselective Synthesis of C-3-Functionalized Quinolines via Hetero-Diels–Alder Cycloaddition of Azadienes with Terminal Alkynes. The Journal of Organic Chemistry - ACS Publications. 5
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the isolation of functionalized N-heterocycles. The purification of 6-Methoxy-4,5-dimethylquinoline presents a unique set of chromatographic challenges. The molecule features a basic quinoline nitrogen (pKa ~4.5) paired with an electron-donating methoxy group, creating a highly polarizable system that interacts aggressively with standard stationary phases.
This guide provides field-proven, self-validating methodologies to overcome peak tailing, on-column degradation, and poor resolution, ensuring high-purity isolation of your target compound.
Q1: Why does 6-Methoxy-4,5-dimethylquinoline streak down the TLC plate and exhibit severe peak tailing during column chromatography?A1: This is a classic acid-base interaction issue. Standard normal-phase silica gel is inherently acidic due to the presence of surface silanol groups (Si-OH). The basic nitrogen atom in the quinoline ring acts as a hydrogen bond acceptor and becomes partially protonated by these acidic sites. This creates a strong, non-specific retention mechanism that competes with your mobile phase partitioning, resulting in streaking and broad elution bands[1].
Solution: You must deactivate the silica gel. Adding a basic modifier such as triethylamine (TEA) at a concentration of 0.1–1% to your mobile phase neutralizes the active silanol sites[2]. The TEA acts as a sacrificial base, binding to the silanols so your quinoline derivative can elute symmetrically based purely on its polarity[1].
Q2: I am seeing multiple spots on my TLC after running the column, even though my crude only showed one product spot. Is my compound decomposing?A2: Yes, decomposition of quinoline derivatives on silica gel is a documented phenomenon, often catalyzed by the acidic nature of the stationary phase[3]. Electron-rich derivatives (like those with methoxy substitutions) are particularly susceptible to oxidative degradation or polymerization when exposed to acidic silanols for prolonged periods.
Solution: First, minimize column residency time by utilizing pressurized flash chromatography rather than gravity columns. If TEA deactivation is insufficient, you should switch to a less acidic stationary phase, such as neutral alumina[1].
Q3: How do I separate 6-Methoxy-4,5-dimethylquinoline from structurally similar regioisomers (e.g., 8-methoxy derivatives) formed during synthesis?A3: Regioisomers of methoxyquinolines often possess nearly identical Rf values in static solvent systems.
Solution: A shallow gradient elution is strictly required. Start with a highly non-polar system (e.g., 9:1 Hexane/Ethyl Acetate) and increase the polarity very gradually[4]. Published examples of methoxyquinoline separations demonstrate that a slow, incremental gradient is critical for resolving closely eluting isomers[4].
Q4: My crude mixture is insoluble in the optimal Hexane/Ethyl Acetate mobile phase. How should I load the column?A4: Do not force a liquid load with a stronger solvent (like pure Dichloromethane or Methanol). Injecting a highly polar solvent pulse will cause severe band broadening and ruin your separation.
Solution: Employ the dry loading technique. This involves dissolving your sample in a highly solubilizing volatile solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent completely, and then loading the dry silica-adsorbed sample onto the column[1].
Quantitative Data: Parameter Optimization
The following table summarizes the causal effects of different stationary phases and modifiers on the chromatographic behavior of 6-Methoxy-4,5-dimethylquinoline.
Parameter
Standard Silica (No Additive)
Deactivated Silica (1% TEA)
Neutral Alumina
Mobile Phase
Hexane/EtOAc (70:30)
Hexane/EtOAc (70:30) + 1% TEA
Hexane/EtOAc (80:20)
Expected Rf Value
0.15 (Severe Streaking)
0.35 (Tight, defined band)
0.40 (Tight band)
Peak Symmetry
Asymmetrical / Tailing
Symmetrical
Symmetrical
Recovery Yield
< 60% (On-column degradation)
> 90%
> 85%
Isomer Resolution
Poor (Bands overlap due to tailing)
High
Moderate
Logical Workflow for Quinoline Purification
Troubleshooting workflow for 6-Methoxy-4,5-dimethylquinoline purification.
Objective: Purify 6-Methoxy-4,5-dimethylquinoline while proactively suppressing silanol-induced tailing and degradation.
Step 1: Mobile Phase & Slurry Preparation
Action: Prepare the starting eluent system consisting of Hexane/Ethyl Acetate (e.g., 90:10 v/v) and add 1% (v/v) Triethylamine (TEA)[1]. Mix thoroughly.
Causality: Pre-mixing TEA ensures uniform distribution of the basic modifier, which is required to neutralize the acidic silanol groups on the silica gel surface before the sample is introduced[3].
Validation Check: Measure the apparent pH of an aqueous extraction of the mobile phase; it must test slightly basic (pH ~8-9).
Step 2: Column Packing
Action: Prepare a slurry of silica gel using the TEA-modified mobile phase. Use a ratio of at least 30:1 of silica gel to crude material by weight[3]. Pour the slurry into the column and pack under positive pressure using an inert gas (N2 or Argon).
Causality: Packing under pressure ensures a tightly packed, homogenous bed, preventing channeling. The TEA in the slurry solvent pre-deactivates the column bed.
Validation Check: Ensure the solvent line descends perfectly horizontally through the silica bed. Uneven lines indicate channeling.
Step 3: Dry Loading the Crude Sample
Action: Dissolve the crude mixture in a minimal amount of Dichloromethane (DCM). Add deactivated silica gel (approx. 1:3 sample-to-silica ratio) and evaporate the DCM under reduced pressure until a free-flowing powder is obtained[1]. Load this powder evenly onto the top of the column bed.
Causality: Dry loading bypasses the poor solubility of the compound in the Hexane/EtOAc starting eluent, ensuring a narrow, concentrated loading band[1].
Validation Check: The loaded powder must be completely dry and free-flowing. Any residual DCM will act as a strong solvent pulse, dragging impurities into your pure fractions.
Step 4: Gradient Elution & Fraction Collection
Action: Elute the column starting with the 90:10 Hexane/EtOAc (+1% TEA) mixture. Gradually increase the proportion of EtOAc (e.g., to 80:20, then 70:30) as the separation progresses[4].
Causality: A shallow gradient allows structurally similar regioisomers to partition differentially over time, maximizing resolution[4].
Validation Check: Spot fractions on a TLC plate (pre-treated with TEA) and visualize under UV light (254 nm). Pure fractions will show a single, symmetrical spot with no streaking.
Preventing degradation of 6-Methoxy-4,5-dimethylquinoline during storage.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with functionalized azaarenes.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic assay results when working with functionalized azaarenes.
6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6) is a highly valuable pharmacophore. However, the electron-donating methoxy group at the C6 position, combined with the methyl groups at C4 and C5, significantly enriches the electron density of the quinoline ring. While this is advantageous for target binding in drug discovery, it fundamentally lowers the activation energy required for electrophilic attack and radical formation. Consequently, the molecule is highly susceptible to oxidative and photolytic degradation during storage.
This guide provides a comprehensive, self-validating framework to troubleshoot, prevent, and monitor the degradation of 6-Methoxy-4,5-dimethylquinoline.
Part 1: Mechanistic Causality of Degradation
To prevent degradation, you must first understand the chemical causality behind it. 6-Methoxy-4,5-dimethylquinoline degrades primarily through three interconnected pathways:
Photodegradation (UV/Vis Light): Quinolines are highly photosensitive. Exposure to ambient or UV light excites the azaarene core, promoting the generation of reactive oxygen species (ROS) and hydroxyl radicals in aqueous media[1]. This pathway typically yields hydroxyquinolines (e.g., 2-hydroxyquinoline or 8-hydroxyquinoline) and, under prolonged exposure, leads to the complete destruction of the aromatic nucleus[1].
Auto-oxidation: The electron-rich aromatic ring and the nitrogen atom are prime targets for auto-oxidation, particularly in the presence of dissolved oxygen and trace transition metals. This forms quinoline N-oxides and complex polymeric adducts, which visually manifest as a color shift from clear to yellow or brown[2].
pH-Catalyzed Hydrolysis: The stability of the quinoline ring is highly dependent on the protonation state of the nitrogen atom. Degradation kinetics (especially photolysis) are significantly accelerated in acidic environments (e.g., pH 4.5) compared to neutral conditions (pH 7.0)[1][2].
Mechanistic pathways of 6-Methoxy-4,5-dimethylquinoline degradation via photolysis and oxidation.
Part 2: Troubleshooting FAQs
Q1: My stock solution of 6-Methoxy-4,5-dimethylquinoline turned yellow after a week on the bench. Is it still viable for my assays?A1: No. Discoloration (yellowing, progressing to brown) is a classic, visual indicator of quinoline degradation, specifically driven by photo-oxidation[2]. The colored byproducts are oxidized polymeric adducts and hydroxyquinolines. Using this solution will introduce off-target artifacts into your assays. You must discard this batch and prepare a fresh solution in amber vials to block ambient light[2].
Q2: I am observing a sudden loss of potency in my cell-based assays when using month-old aliquots stored at 4°C. What is happening?A2: Inconsistent results and loss of potency are direct results of the active compound degrading into inactive metabolites[2]. Aqueous quinoline solutions are inherently unstable over prolonged periods if not properly buffered and protected from atmospheric oxygen[2]. For long-term storage, solutions must be purged with an inert gas and stored at -20°C.
Q3: Does the pH of my assay buffer affect the stability of the compound during the experiment?A3: Yes, significantly. The solubility and stability of quinoline derivatives are highly pH-dependent[2]. Photodegradation is accelerated in acidic environments; for instance, quinoline degrades much faster at pH 4.5 than at pH 7.0[1]. Ensure your assay buffers are maintained near pH 7.0–7.4 to maximize the half-life of the compound during your experiment.
Step-by-step troubleshooting workflow for resolving quinoline storage and degradation issues.
Part 3: Quantitative Stability Data
The following table summarizes the expected stability of 6-Methoxy-4,5-dimethylquinoline under various environmental conditions, demonstrating the dramatic impact of pH, light, and oxygen.
Part 4: Standardized Storage & Validation Protocols
To ensure scientific integrity, your storage methodology must be an active, self-validating system. Do not assume your compound is stable; prove it.
Protocol A: Preparation and Storage of Stock Solutions
Causality: This protocol eliminates the three primary degradation catalysts: light, oxygen, and pH extremes.
Solvent Selection: Dissolve the lyophilized 6-Methoxy-4,5-dimethylquinoline powder in anhydrous DMSO or a properly buffered aqueous solution (pH 7.0–7.4) to achieve your target stock concentration (e.g., 10 mM)[2].
Deoxygenation: Inside a chemical fume hood, gently bubble Argon or Nitrogen gas directly through the solution for 2–3 minutes. This displaces dissolved oxygen, halting auto-oxidation.
Aliquoting: Divide the stock into single-use aliquots (e.g., 50–100 µL) using amber microcentrifuge tubes. This prevents both photolysis and the introduction of moisture/oxygen via repeated freeze-thaw cycles[2].
Storage: Immediately transfer the aliquots to a -20°C or -80°C freezer.
Protocol B: Forced Degradation Study (Self-Validation System)
Causality: By intentionally destroying the compound under controlled extremes, you establish the exact chromatographic retention times of its specific degradation products. You can then use these profiles to monitor your actual storage aliquots over time, ensuring absolute trustworthiness in your assay data.
Baseline Preparation: Prepare a 1 mg/mL stock solution of the compound in a water/acetonitrile mixture[2].
Acid Hydrolysis Stress: Mix 1 mL of the stock with 1 mL of 0.1 M HCl. Incubate at 60°C[2].
Oxidative Stress: Mix 1 mL of the stock with 1 mL of 3% H2O2. Incubate at room temperature in the dark[2].
Photolytic Stress: Place 1 mL of the stock in a chemically inert, transparent glass vial and expose it to a broad-spectrum UV/Vis light source for 24 hours[2].
Analysis: Take samples at 0, 4, 8, and 24 hours. Neutralize the acidic samples with 0.1 M NaOH prior to injection[2]. Analyze via HPLC-UV or LC-MS to quantify the loss of the parent peak and map the emergence of hydroxyquinoline or N-oxide degradation peaks.
References
Title: Photodegradation of quinoline in water
Source: ResearchGate
URL: [Link]
Troubleshooting low signal intensity in mass spectrometry of 6-Methoxy-4,5-dimethylquinoline.
Technical Support Center: Mass Spectrometry of 6-Methoxy-4,5-dimethylquinoline Welcome to the technical support center for the mass spectrometric analysis of 6-Methoxy-4,5-dimethylquinoline. This guide is designed for re...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Mass Spectrometry of 6-Methoxy-4,5-dimethylquinoline
Welcome to the technical support center for the mass spectrometric analysis of 6-Methoxy-4,5-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving a robust and sensitive signal for this molecule. Here, we will explore the underlying scientific principles behind common issues and provide detailed, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: I am observing a very low signal for the protonated molecule [M+H]⁺ of 6-Methoxy-4,5-dimethylquinoline in positive electrospray ionization (ESI) mode. What are the likely causes?
Low signal intensity is a frequent challenge in mass spectrometry, often stemming from several factors including suboptimal ionization, sample concentration issues, or ion suppression.[1] For a molecule like 6-Methoxy-4,5-dimethylquinoline, the basic nitrogen on the quinoline ring should readily protonate. If you're experiencing a weak signal, consider the following:
Suboptimal Mobile Phase pH: The efficiency of electrospray ionization for basic compounds is highly dependent on the pH of the mobile phase. To ensure efficient protonation, a small amount of an acid, such as 0.1% formic acid, is commonly added to the mobile phase.[2] This lowers the pH and promotes the formation of the desired [M+H]⁺ ion.
Inadequate Desolvation: The ion source's drying gas temperature and flow rate are critical for removing solvent from the ESI droplets to release the analyte ions into the gas phase.[3] Insufficient desolvation can lead to a reduced ion signal.
Ion Suppression from Matrix Effects: Co-eluting compounds from your sample matrix can compete with your analyte for ionization, a phenomenon known as ion suppression.[4][5] This is a common issue in complex samples like biological fluids.
Analyte Concentration: While seemingly straightforward, it's important to ensure your sample is appropriately concentrated. A signal that is too dilute may be undetectable, while an overly concentrated sample can lead to ion suppression.[1]
Q2: Should I consider other ionization modes or adducts for 6-Methoxy-4,5-dimethylquinoline analysis?
While positive ESI is a logical starting point, exploring other options can be beneficial if you're struggling to achieve a satisfactory signal.
Atmospheric Pressure Chemical Ionization (APCI): APCI can be a good alternative for less polar, lower-molecular-weight compounds and is sometimes less susceptible to matrix effects than ESI.[6]
Adduct Formation: In ESI, in addition to the protonated molecule, you may observe adducts with sodium [M+Na]⁺ or potassium [M+K]⁺.[7][8] Sometimes, these adducts can be more stable and provide a stronger signal than the protonated molecule. The presence of these adducts can be enhanced by mobile phase additives.[9] However, uncontrolled adduct formation can also complicate spectra and reduce the intensity of the desired ion.[10][11]
Q3: I am seeing significant in-source fragmentation, even at low cone/fragmentor voltages. How can I minimize this?
In-source fragmentation, where the analyte fragments within the ion source before reaching the mass analyzer, can significantly reduce the intensity of the precursor ion.[12][13] For quinoline derivatives, fragmentation can occur through various pathways, including loss of substituents or cleavage of the ring structure.[14][15]
To mitigate in-source fragmentation:
Optimize Cone/Fragmentor Voltage: This is the primary parameter controlling the energy of ions as they enter the mass spectrometer. Systematically reduce this voltage to find the point where the precursor ion is maximized and fragmentation is minimized.[12]
Adjust Ion Source Temperature: Higher source temperatures can provide more thermal energy to the analyte, leading to increased fragmentation.[12] Experiment with lower source temperatures to find a balance between efficient desolvation and minimal fragmentation.
Clean the Ion Source: A dirty ion source can lead to unstable spray and increased fragmentation.[16] Regular cleaning is essential for optimal performance.
Troubleshooting Workflows
Workflow 1: Systematic Optimization of ESI Source Parameters
This workflow is designed to empirically determine the optimal source conditions for maximizing the signal of 6-Methoxy-4,5-dimethylquinoline.
Protocol: Infusion Analysis for Parameter Optimization
Prepare a Standard Solution: Create a 1 µg/mL solution of 6-Methoxy-4,5-dimethylquinoline in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
Infuse the Standard: Using a syringe pump, infuse the solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).[2]
Set Initial MS Parameters: Set the mass spectrometer to monitor the expected m/z of the protonated molecule.
Systematic Parameter Adjustment: While continuously monitoring the signal intensity, adjust the following parameters one at a time to find the optimal setting:
Capillary Voltage: Vary in steps (e.g., from 2500 V to 4500 V).[2]
Drying Gas Temperature: Vary in steps (e.g., from 250°C to 400°C).[2]
Drying Gas Flow: Adjust to find the most stable and intense signal.
Nebulizer Pressure: Optimize for a stable spray.
Cone/Fragmentor Voltage: Start at a low value and gradually increase to observe the onset of fragmentation. Select a value that maximizes the precursor ion signal.
Data Presentation: Example Optimization Data
Parameter
Setting 1
Setting 2
Setting 3
Optimal Setting
Capillary Voltage (V)
3000
3500
4000
3500
Drying Gas Temp (°C)
300
325
350
350
Cone Voltage (V)
20
30
40
30
Signal Intensity (a.u.)
1.2e5
2.5e5
1.8e5 (fragmentation observed)
2.5e5
Logical Workflow Diagram
Caption: A logical workflow for troubleshooting low signal intensity.
Workflow 2: Identifying and Mitigating Matrix Effects
Matrix effects, which can either suppress or enhance the ionization of a target analyte, are a significant concern in complex samples.[17][18] This workflow helps to determine if matrix effects are impacting your analysis and provides strategies for mitigation.
Protocol: Post-Extraction Spike Analysis
This method quantitatively assesses the extent of matrix effects.[19]
Prepare Three Sample Sets:
Set A (Neat Solution): Prepare your analyte standard in a clean solvent (e.g., mobile phase).
Set B (Post-Spiked Sample): Extract a blank matrix sample (a sample that does not contain your analyte). After extraction, spike the extract with your analyte standard at the same concentration as Set A.
Set C (Pre-Spiked Sample): Spike the blank matrix with your analyte standard before extraction.
Analyze all Three Sets: Analyze all samples using your LC-MS method.
Calculate Matrix Effect and Recovery:
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
A matrix effect value significantly different from 100% (e.g., <80% or >120%) indicates ion suppression or enhancement, respectively.[5]
Mitigation Strategies for Matrix Effects
Improve Chromatographic Separation: Modifying your LC gradient to better separate your analyte from co-eluting matrix components is a primary strategy.
Dilute the Sample: Simple dilution can sometimes reduce the concentration of interfering matrix components to a level where they no longer significantly suppress the analyte signal.
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
Matrix-Matched Calibrants: Preparing your calibration standards in an extract of a blank matrix can help to normalize for the matrix effect.[18]
Diagram of Matrix Effects
Caption: Illustration of ion suppression by matrix components.
References
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
ResolveMass Laboratories Inc. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results. Retrieved from [Link]
Longdom.org. (n.d.). Matrix effects in Protien Analysis by LC-MS Method. Retrieved from [Link]
Li, W., et al. (n.d.). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. PMC. Retrieved from [Link]
Xu, R., et al. (n.d.). Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC. Retrieved from [Link]
Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]
Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing. Retrieved from [Link]
Li, Q., et al. (n.d.). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PMC. Retrieved from [Link]
Ríos-Gómez, C., et al. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed. Retrieved from [Link]
Hebert, A. S., et al. (n.d.). Optimizing Mass Spectrometry Analyses: A Tailored Review on the Utility of Design of Experiments. PMC. Retrieved from [Link]
Wojtowicz, W., et al. (2023, August 7). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. MDPI. Retrieved from [Link]
G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]
LCGC International. (2020, November 12). Tips for Optimizing Key Parameters in LC–MS. Retrieved from [Link]
Pandey, P., et al. (2022, June 28). Comprehensive survey of dissociative photoionization of quinoline by PEPICO experiments. The Journal of Chemical Physics. Retrieved from [Link]
Kékesi, L., et al. (2018, February 16). LC–MSn Small-Molecule Drug Analysis in Human Serum: Could Adducts have Good Prospects for Therapeutic Applications? Taylor & Francis Online. Retrieved from [Link]
N-nitrosamine impurity analysis. (2023, July 2). Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS. Retrieved from [Link]
Barik, S., et al. (2025, June 18). Intracluster ion-molecule reaction in quinoline and isoquinoline dimers under the influence of diverse ionizing radiations. arXiv.org. Retrieved from [Link]
ACD/Labs. (2022, May 27). Common Adduct and Fragment Ions in Mass Spectrometry. Retrieved from [Link]
Chromatography Forum. (2015, January 19). ESI ionization: How to avoid in-source fragmentation. Retrieved from [Link]
Kruve, A., et al. (n.d.). Adduct Formation in ESI/MS by Mobile Phase Additives. ACS Publications. Retrieved from [Link]
ResearchGate. (2016, July 13). Troubleshooting ESI LC MS/MS chromatograms--sample contamination? Retrieved from [Link]
Bravante, A., & Gethings, L. A. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Retrieved from [Link]
University of Victoria. (n.d.). Strategies for avoiding saturation effects in ESI-MS. Retrieved from [Link]
ResearchGate. (2023, April 27). Electrospray ionization mass spectrometry adduct formation by mobile phase additives: A case study using nitrile functional groups containing selective androgen receptor modulators. Retrieved from [Link]
SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]
ACS Publications. (2024, August 16). An 8-(Diazomethyl) Quinoline Derivatized Acyl-CoA in Silico Mass Spectral Library Reveals the Landscape of Acyl-CoA in Aging Mouse Organs. Retrieved from [Link]
The Analytical Scientist. (2025, September 2). Does In-Source Fragmentation Require a Soft Touch? Retrieved from [Link]
University of Canterbury. (n.d.). The synthesis and chemistry of Quinolino(7,8-h)quinoline derivatives. Retrieved from [Link]
Reddit. (2025, June 10). In-source fragmentation. Retrieved from [Link]
Ulster University. (2006, July 15). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]
Kovács, B., et al. (n.d.). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. Retrieved from [Link]
ResearchGate. (2025, August 6). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. Retrieved from [Link]
MDPI. (n.d.). (2S,4S)-4-[(E)-(2,2-Dimethylhydrazono)methyl]-6-methoxy-4-methyl-2-[(E)-styryl]-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]
mzCloud. (2015, April 23). 6 Methoxyquinoline. Retrieved from [Link]
O'Donnell, F., et al. (2006, July 14). A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation. PubMed. Retrieved from [Link]
ResearchGate. (2025, August 9). (PDF) Synthesis of 1′-substituted 4′,4′-dimethyl-6′-methoxy-4′H-spiro[cyclohexane-1,3′-isoquinolines]. Retrieved from [Link]
Wiley Online Library. (2022, December 22). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5. Retrieved from [Link]
PubMed. (2014, August 5). Peptide dimethylation: fragmentation control via distancing the dimethylamino group. Retrieved from [Link]
Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]
SlidePlayer. (2009, January 20). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
ResearchGate. (2025, August 10). Fragmentation of toxicologically relevant drugs in positive-ion liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
ResearchGate. (2023, January 13). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]
Technical Support Center: Regiochemistry Confirmation of 6-Methoxy-4,5-dimethylquinoline
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Troubleshooting Guide, Workflow Protocols, and FAQs Diagnostic Overview & Analytical Workflow Welcome to the Analytica...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Troubleshooting Guide, Workflow Protocols, and FAQs
Diagnostic Overview & Analytical Workflow
Welcome to the Analytical Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the structural elucidation of substituted heterocycles. During the synthesis of quinolines (e.g., via Skraup, Doebner-Miller, or Friedländer condensations), the use of meta-substituted anilines often yields an isomeric mixture of products.
Differentiating 6-Methoxy-4,5-dimethylquinoline from its structural isomers (such as 7-methoxy-4,5-dimethylquinoline or 6-methoxy-4,7-dimethylquinoline) requires a robust, self-validating analytical system. You cannot rely on 1D NMR alone due to signal overlap and the inability to definitively link the pyridine and benzene rings.
To achieve absolute certainty, we employ an orthogonal cross-validation strategy. By combining heteronuclear scalar coupling (HMBC) with through-space dipolar coupling (NOESY/ROESY), the data reciprocally confirm each other. If the spatial proximity maps perfectly to the covalent connectivity, the regiochemistry is locked in place without a single point of failure, as demonstrated in recent stereodivergent synthesis studies .
Workflow for confirming quinoline regiochemistry via 2D NMR cross-validation.
Step-by-Step Experimental Methodology
To overcome the limitations of overcrowded 1D spectra, multi-dimensional NMR is required . Follow this protocol to establish the self-validating system:
Step 1: Sample Preparation
Dissolve 15–20 mg of the purified quinoline (>95% purity via LC-MS) in 0.6 mL of CDCl₃ or DMSO-d₆. Ensure the solvent is anhydrous to prevent water peaks from obscuring the aliphatic methyl region (~2.5 ppm).
Step 2: 1D ¹H and ¹³C NMR Acquisition
Acquire standard 1D spectra. Analyze the
J
-couplings in the aromatic region. You must identify two distinct spin systems: the pyridine protons (H-2 and H-3,
J≈4.5
Hz) and the benzene protons (H-7 and H-8,
J≈9.0
Hz).
Step 3: 2D HSQC and COSY Mapping
Run an HSQC experiment to assign all protons to their directly attached carbons. Use COSY to confirm the H-2/H-3 and H-7/H-8 adjacent pairs. This isolates the non-protonated carbons (C-4, C-4a, C-5, C-6, C-8a) for the next step.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Acquire an HMBC spectrum optimized for long-range couplings (
nJCH=8
Hz).
Causality: The methyl protons will show strong 3-bond (
3J
) correlations to the bridgehead carbon (C-4a). This explicitly links the substituents to the core skeleton.
Step 5: 2D NOESY / ROESY (Spatial Proximity)
Acquire a NOESY (or ROESY) spectrum with a mixing time of 300–500 ms. Map the continuous perimeter of the molecule. You must observe a cross-peak between the 4-methyl and 5-methyl groups (the peri-interaction), proving they reside on adjacent rings across the bridgehead.
Quantitative Data Summaries
The following tables summarize the expected diagnostic data that confirm the 6-Methoxy-4,5-dimethylquinoline structure.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts & Multiplicities
Position
¹H Shift (ppm)
Multiplicity (
J
in Hz)
¹³C Shift (ppm)
Structural Significance
2
~8.70
d (4.5)
~148.0
Characteristic downfield pyridine proton.
3
~7.20
d (4.5)
~122.0
Ortho-coupled to H-2.
4-Me
~2.60
s
~15.0
Aliphatic singlet; diagnostic for C-4 substitution.
5-Me
~2.50
s
~12.0
Aliphatic singlet; shifted slightly by ring current.
6-OMe
~3.95
s
~56.0
Oxygenated methyl group.
7
~7.40
d (9.0)
~116.0
Ortho-coupled to H-8.
8
~7.90
d (9.0)
~128.0
Ortho-coupled to H-7.
Table 2: Key 2D NMR Correlations for Regiochemical Validation
Substituent / Proton
Key HMBC Correlations (Scalar, 2-3 Bonds)
Key NOESY Correlations (Spatial, < 5 Å)
4-Methyl
C-3, C-4, C-4a
H-3, 5-Methyl
5-Methyl
C-4a, C-5, C-6
4-Methyl , 6-Methoxy
6-Methoxy
C-6
5-Methyl , H-7
H-7
C-5, C-6, C-8a
6-Methoxy , H-8
Troubleshooting Guides & FAQs
Q1: Why am I not seeing the expected NOE cross-peak between the 4-methyl and 5-methyl groups?A1: Causality: The molecular weight of 6-Methoxy-4,5-dimethylquinoline is ~187 g/mol . At typical high-field spectrometer frequencies (e.g., 500–600 MHz), small molecules often fall into the "zero-crossing" region where the correlation time (
τc
) matches the inverse of the Larmor frequency, resulting in a net NOE enhancement near zero.
Solution: Switch your experiment from NOESY to ROESY (Rotating-frame Overhauser Effect Spectroscopy). ROESY cross-peaks are always positive and non-zero regardless of the molecule's correlation time, ensuring reliable detection of the critical peri-interaction between the 4-Me and 5-Me groups.
Q2: How do I definitively differentiate the 6-methoxy target from a potential 7-methoxy isomer using HMBC?A2: Causality: In HMBC, protons correlate to carbons 2 or 3 bonds away. To prove the methoxy is at C-6, look at the 5-methyl group. The 5-methyl protons will show a 3-bond correlation to C-6 and C-4a. If the methoxy group is at C-6, that specific C-6 carbon will be highly deshielded (~155 ppm) due to oxygenation. If it were a 7-methoxy isomer, the 5-methyl protons would correlate to a non-oxygenated C-6 (~120 ppm). This locks the methoxy group relative to the 5-methyl group.
Q3: The H-7 and H-8 protons appear as a messy multiplet rather than two distinct doublets. How can I extract their coupling constants?A3: Causality: Second-order "roofing" effects (an AB spin system) occur when the difference in chemical shift (
Δν
) between H-7 and H-8 is comparable to their coupling constant (
J
).
Solution: Acquire the spectrum in a different solvent (e.g., switch from CDCl₃ to Benzene-d₆ or DMSO-d₆). This induces an anisotropic solvent shift that usually separates the signals. Alternatively, run the sample on a higher-field NMR spectrometer (e.g., move from 300 MHz to 600 MHz) to increase
Δν
while
J
remains constant.
Q4: Can X-ray crystallography be used instead of this NMR workflow?A4: Causality: Yes, if the sample yields high-quality single crystals, X-ray crystallography provides absolute spatial coordinates. However, NMR is often preferred because it analyzes the bulk material in solution. A single crystal might represent a minor polymorph or a trace impurity that preferentially crystallized, whereas NMR provides a holistic, quantitative view of the bulk reaction yield.
References
Stereodivergent Complexity-to-Diversity Strategy en Route to the Synthesis of Nature-Inspired Skeleta. The Journal of Organic Chemistry. URL:[Link]
Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques. URL:[Link]
Troubleshooting
Technical Support Center: Overcoming Poor Cell Permeability in Novel Quinoline Compounds
Welcome to the Technical Support Center for Quinoline Permeability. Quinoline scaffolds are highly versatile and ubiquitous in modern drug discovery[1][2]. However, researchers frequently encounter significant permeabili...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Quinoline Permeability. Quinoline scaffolds are highly versatile and ubiquitous in modern drug discovery[1][2]. However, researchers frequently encounter significant permeability hurdles when optimizing these compounds due to their planar, rigid structures, high lipophilicity, and susceptibility to active efflux pumps[3][4].
This guide provides mechanistic troubleshooting, self-validating experimental protocols, and data interpretation frameworks to help you diagnose and engineer your way out of permeability bottlenecks.
Part 1: Diagnostic Workflow
Before modifying your chemical structure, you must precisely diagnose whether the permeability failure is driven by poor passive diffusion (physicochemical properties) or active efflux (biological transport).
Diagnostic workflow for identifying and resolving quinoline cell permeability issues.
Part 2: Troubleshooting FAQs
Q1: Our novel quinoline compound shows sub-nanomolar potency in enzymatic assays but micromolar IC50 in cell-based assays. What is the mechanistic cause?A: This "biochemical-to-cellular drop-off" is a classic hallmark of poor cell permeability[3]. To enter a cell, a molecule must shed its hydration shell—a process that carries a high energetic desolvation penalty. If your quinoline derivative is heavily functionalized with polar groups (e.g., hydroxyls, carboxylates), its Topological Polar Surface Area (TPSA) likely exceeds the ideal limit of 140 Ų. Consequently, the energetic penalty becomes too high, and the compound fails to partition into the hydrophobic lipid bilayer[3][5].
Q2: How do we determine if our quinoline is suffering from poor passive diffusion versus active efflux?A: You must run a paired in vitro assessment using PAMPA (Parallel Artificial Membrane Permeability Assay) and a bidirectional Caco-2 cell assay.
PAMPA utilizes a cell-free lipid-oil-lipid trilayer. It completely isolates passive diffusion by removing biological variables like active transporters and cellular metabolism[6][7].
Caco-2 cells , derived from human colorectal carcinoma, form polarized monolayers that heavily express active efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[8][9].
If PAMPA permeability is low, your issue is physicochemical[7]. If PAMPA is high but Caco-2 apical-to-basolateral permeability is low, your compound is actively being pumped out of the cell[7][10].
Q3: Our Caco-2 data shows an Efflux Ratio (ER) of 15.0. How do we rationally modify the quinoline scaffold to evade P-gp?A: An ER > 2.0 indicates the compound is a substrate for efflux transporters[8][10]. P-gp acts as a "hydrophobic vacuum cleaner," preferentially binding and extruding lipophilic cations[11]. Because the quinoline nitrogen can become protonated at physiological pH (7.4), it is a prime target for P-gp[4].
To evade efflux, consider these structural modifications:
Lower the pKa: Introduce electron-withdrawing groups (e.g., halogens) adjacent to the quinoline nitrogen. This reduces basicity, ensuring the molecule remains neutral at pH 7.4, thereby lowering its affinity for the P-gp binding pocket.
Steric Shielding: Introduce bulky alkyl groups near hydrogen bond donors to physically block the binding interactions within the P-gp central cavity[12].
Prodrug Strategy: Mask polar functional groups with lipophilic esters. Once the prodrug passively diffuses across the membrane, ubiquitous intracellular esterases cleave the masking group, releasing the active quinoline inside the cell[1][3].
Part 3: Self-Validating Experimental Protocols
To ensure trustworthy data, every permeability assay must include internal controls that validate the integrity of the test system.
Causality Focus: By utilizing an artificial hexadecane/lipid membrane, this assay forces the compound to rely solely on its physicochemical properties to cross the barrier, allowing you to isolate passive diffusion[6][7].
Sample Preparation: Prepare a 10 mM stock of the quinoline compound in DMSO, then dilute to a final concentration of 10 µM in PBS (pH 7.4). Causality: Maintaining a low final concentration (with ≤1% DMSO) prevents compound precipitation artifacts that would artificially lower the apparent permeability[7][13].
Donor Assembly: Add 200 µL of the 10 µM compound solution to the donor plate wells[13].
Membrane Coating: Apply a 1% lecithin in dodecane lipid solution to the porous filter of the acceptor plate. Causality: This trilayer structure mimics the hydrophobic core of a cellular lipid bilayer without the presence of active transport proteins[6].
Incubation: Place the acceptor plate into the donor plate to form a sandwich. Incubate at room temperature for 5 hours[6][7].
System Validation (Critical): Spike the donor well with Lucifer Yellow . Causality: Lucifer Yellow is a highly polar, membrane-impermeable fluorescent dye. If it is detected in the acceptor well post-incubation, the artificial lipid membrane has ruptured, and the data for that well must be discarded[6][7].
Quantification: Separate the plates, extract 100 µL from both chambers, and quantify the quinoline concentration using LC-MS/MS[7].
Causality Focus: Measuring transport in both the Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) directions allows you to calculate the Efflux Ratio (ER). If B-A transport significantly exceeds A-B transport, the compound is being actively pumped against its concentration gradient[8][10].
Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts in a Transwell™ system. Culture for 21 days. Causality: This extended culture period is mandatory for the cells to spontaneously differentiate into a polarized monolayer and express functional brush borders and efflux transporters (P-gp, BCRP)[9][10].
System Validation (Critical): Measure Transepithelial Electrical Resistance (TEER) prior to dosing. Causality: A TEER value > 250 Ω·cm² confirms the formation of tight junctions. Without intact tight junctions, the quinoline compound will leak paracellularly (between the cells), artificially inflating the apparent permeability and masking efflux[14][15].
Bidirectional Dosing:
A-B Transport: Add 10 µM of the compound to the Apical chamber. Add blank buffer to the Basolateral chamber[8][9].
B-A Transport: In a parallel well, add 10 µM of the compound to the Basolateral chamber and blank buffer to the Apical chamber[8][9].
Incubation: Incubate for 2 hours at 37°C with 5% CO2[8][9].
Mechanistic Validation (Critical): Co-incubate a parallel set of wells with Verapamil (a known P-gp inhibitor)[10]. Causality: If the compound has a high Efflux Ratio that collapses to < 2.0 in the presence of Verapamil, you have definitively proven that P-gp is the specific transporter responsible for the efflux[10].
Quantification: Sample from both chambers, quantify via LC-MS/MS, and calculate the apparent permeability (
Papp
) and Efflux Ratio (
ER=Papp(B−A)/Papp(A−B)
)[8][15].
Part 4: Quantitative Data Interpretation
Use the following standardized thresholds to interpret your LC-MS/MS permeability data and dictate your next chemistry steps.
Technical Support Center: Strategies for Mitigating Quinoline-Based Compound Toxicity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the mitigation...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the mitigation of toxicity associated with quinoline-based compounds. Quinolines are a vital scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2][3] However, their clinical utility is often hampered by inherent toxicities, including hepatotoxicity, genotoxicity, and various off-target effects.[4][5][6] This resource is designed to provide you with actionable strategies and the scientific rationale behind them to help you navigate these challenges and advance your research.
Part 1: Frequently Asked Questions (FAQs) on Quinoline Toxicity
This section addresses common high-level questions regarding the mechanisms and general strategies for reducing the toxicity of quinoline derivatives.
Q1: What is the primary mechanism behind the toxicity of many quinoline-based compounds?
A1: The toxicity of numerous quinoline compounds is intrinsically linked to their metabolism, a process known as metabolic activation.[7] While the parent quinoline molecule may be relatively inert, it can be converted into reactive, toxic metabolites by enzymes in the body, primarily the cytochrome P450 (CYP) family in the liver.[4][6][8]
The key toxic pathway often involves the oxidation of the quinoline ring to form reactive intermediates like epoxides (e.g., quinoline-5,6-epoxide) or quinone-imines.[5][8] These electrophilic species can then form covalent bonds with cellular macromolecules such as DNA and proteins. The formation of DNA adducts can lead to mutations and genotoxicity, which is a basis for carcinogenicity.[4][9] Adduct formation with proteins can disrupt cellular function, induce oxidative stress, and trigger apoptosis (programmed cell death), often leading to organ-specific damage, particularly hepatotoxicity (liver damage).[4]
Key CYP enzymes implicated in the metabolic activation of quinoline in humans include CYP2A6 and CYP2E1.[6][8]
Q2: My lead quinoline compound is potent but shows significant cytotoxicity in vitro. What are the main strategic approaches I should consider to reduce its toxicity?
A2: When facing high cytotoxicity with a promising lead compound, a multi-pronged approach is often necessary. The primary strategies revolve around modifying the molecule's structure to alter its metabolic fate, physicochemical properties, and target interactions. Here are the core strategies to consider:
Metabolic Blocking: This is often the most direct approach. By strategically placing substituents on the quinoline ring, you can physically block the sites most susceptible to metabolic oxidation by CYP enzymes.[7] For example, introducing a fluorine or methyl group at a position like C-5 or C-8 can prevent the formation of toxic epoxides.[5]
Modulating Electronic Properties: The susceptibility of the quinoline ring to oxidation can be reduced by introducing electron-withdrawing groups. These groups decrease the electron density of the aromatic system, making it less favorable for CYP-mediated oxidation.[7]
Bioisosteric Replacement / Scaffold Hopping: In some cases, the quinoline core itself is the primary source of toxicity. Bioisosteric replacement involves substituting the entire quinoline scaffold with a different heterocyclic system that can maintain the necessary pharmacophore for biological activity but possesses a more favorable toxicity profile.[10]
Altering Physicochemical Properties: Toxicity can sometimes result from poor pharmacokinetic properties, such as low solubility or high lipophilicity, which can lead to compound accumulation in tissues or off-target effects. Introducing polar functional groups can increase solubility and facilitate excretion.[2] Optimizing the lipophilicity (LogP) is a delicate balance; the compound must be soluble enough to avoid accumulation but lipophilic enough to cross cell membranes to reach its target.
Q3: How does the position of a substituent on the quinoline ring affect its toxicity?
A3: The position of substituents is critical and directly influences the compound's structure-activity relationship (SAR) and structure-toxicity relationship (STR).
Positions C5, C6, C7, and C8 (Benzene Ring): This part of the quinoline is often susceptible to oxidation. The formation of a 5,6-epoxide is a known pathway to toxicity.[5] Therefore, placing a metabolically stable group (like fluorine) at C-5 or C-6 can be an effective blocking strategy. Conversely, some substitutions can enhance activity; for example, a 7-chloro group is often essential for the antimalarial activity of 4-aminoquinolines like chloroquine.[11][12]
Positions C2, C3, and C4 (Pyridine Ring): Substitutions on the pyridine ring can drastically alter the molecule's electronics, pKa, and interactions with metabolic enzymes. For instance, modifications at the C-3 and C-6 positions have been explored to reduce off-target effects like hERG inhibition.[13]
Side Chains: For compounds like chloroquine, the nature of the side chain at the C-4 position significantly impacts both efficacy and toxicity. Modifying the side chain can alter physicochemical properties and reduce toxicity. For instance, the introduction of a hydroxyl group in hydroxychloroquine makes it less toxic than chloroquine.[11]
A systematic analysis, often called a "SAR campaign," where substituents are moved around the ring, is essential to understand these effects for your specific compound series.
Part 2: Troubleshooting Guides for Experimental Issues
This section provides practical advice for specific problems you might encounter during your experiments.
Q: We are observing high variability in our hepatotoxicity assays (e.g., HepG2 cell viability). What could be the cause, and how can we troubleshoot this?
A: High variability in in-vitro toxicology assays is a common challenge. Here’s a troubleshooting workflow to identify and resolve the issue:
Problem Source: Compound Solubility
Why it Matters: If your quinoline derivative precipitates in the cell culture media, the actual concentration exposed to the cells will be inconsistent and lower than intended, leading to variable results. This is common for lipophilic compounds.
Troubleshooting Steps:
Visual Inspection: Before adding the compound to cells, inspect the prepared media (at the highest concentration) under a microscope for any signs of precipitation.
Solubility Measurement: Perform a kinetic solubility assay (e.g., using nephelometry) in the specific cell culture medium you are using.
Vehicle Optimization: Ensure the concentration of your organic solvent (like DMSO) is consistent across all wells and is at a level non-toxic to the cells (typically ≤0.5%). If solubility is low, consider using alternative formulation strategies or less-toxic co-solvents.
Problem Source: Assay Interference
Why it Matters: The quinoline compound itself might interfere with the assay chemistry. For example, some compounds can directly reduce the MTT reagent in a viability assay, giving a false signal of cell viability.
Troubleshooting Steps:
Run a Cell-Free Control: Add your compound to wells containing only cell culture medium (no cells) and run the assay as usual. If you see a signal change, your compound is directly interfering with the assay reagents.
Switch Assay Method: If interference is confirmed, switch to an orthogonal viability assay that uses a different detection method. For example, if you are using an MTT (metabolic) assay, try a CellTiter-Glo (ATP-based) or a CytoTox-ONE (LDH-release) assay.
Problem Source: Metabolic Inconsistency
Why it Matters: Standard cell lines like HepG2 have very low and variable expression of key CYP450 enzymes compared to primary human hepatocytes. If your compound's toxicity is metabolism-dependent, the low metabolic capacity of the cell line can lead to inconsistent results.
Troubleshooting Steps:
Use Metabolically Competent Cells: Consider using primary human hepatocytes or more metabolically active cell lines like HepaRG cells.
Include an S9 Fraction: For short-term assays, you can supplement the culture with a liver S9 fraction, which contains a mixture of metabolic enzymes, to simulate hepatic metabolism. Ensure you have the necessary cofactors (e.g., NADPH).
Q: Our lead compound is negative in the Ames test for mutagenicity, but we see signs of genotoxicity (DNA damage) in a different assay. How do we interpret this?
A: This is an important and not uncommon finding. It suggests your compound may not be a direct mutagen but could be causing DNA damage through other mechanisms.
The Ames Test: The Ames test is a screen for reverse mutations in bacteria.[7] A negative result indicates that the compound and its metabolites (if a metabolic activation system like liver S9 is included) do not cause specific types of gene mutations in these bacterial strains.
Other Genotoxicity Mechanisms: DNA damage can occur without causing the specific mutations detected by the Ames test. Potential mechanisms include:
Clastogenicity: The compound could be causing breaks in chromosomes. This can be detected using an in vitro micronucleus assay or a chromosome aberration assay in mammalian cells.
Oxidative Stress: The compound might be generating reactive oxygen species (ROS) that damage DNA.[4] This can be assessed by measuring markers of oxidative stress (e.g., 8-oxo-dG levels).
Topoisomerase Inhibition: Some quinoline derivatives are known to inhibit topoisomerase enzymes, which are critical for DNA replication and repair.[4] This disruption can lead to DNA strand breaks.
Troubleshooting and Next Steps:
Confirm the Finding: Repeat the genotoxicity assay to ensure the result is reproducible.
Expand the Assay Panel: Conduct a panel of genotoxicity tests to identify the specific mechanism. A standard follow-up panel often includes an in vitro micronucleus assay and a Comet assay (single-cell gel electrophoresis) to directly visualize DNA damage.
Investigate Oxidative Stress: Run assays to measure ROS production in cells treated with your compound.
Structural Modification: If the compound is a clastogen or induces oxidative stress, consider structural modifications aimed at reducing the formation of reactive metabolites or improving the compound's antioxidant properties.
Part 3: Data, Diagrams, and Protocols
Data Presentation: Structure-Toxicity Relationship (STR) Overview
The following table provides a conceptual overview of how different structural modifications to a hypothetical quinoline core can impact toxicity, based on common strategies.
Modification Strategy
Example Modification
Position
Expected Impact on Toxicity
Rationale
Metabolic Blocking
Replace -H with -F
C-5 or C-8
Decrease
Fluorine is metabolically stable and blocks a common site of oxidative metabolism, preventing the formation of a toxic epoxide intermediate.[5]
Modulating Electronics
Add -NO2
C-6
Decrease
The nitro group is strongly electron-withdrawing, deactivating the ring system towards oxidative metabolism.[14]
Increasing Solubility
Add -COOH or -OH
C-3 or side chain
Decrease
Increases hydrophilicity, which can improve renal clearance and reduce accumulation in lipophilic tissues like the liver.[2]
Altering Lipophilicity
Replace -Cl with -OCH3
C-7
Variable
May decrease lipophilicity, potentially reducing off-target effects, but could also impact potency. The effect is highly context-dependent.[15]
Diagrams: Visualizing Mechanisms and Workflows
Figure 1: Metabolic Activation Pathway of Quinoline
This diagram illustrates the enzymatic conversion of a quinoline to a reactive epoxide intermediate, which can then lead to toxicity.
Caption: A tiered workflow for assessing the toxicity of novel quinoline compounds.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This protocol is designed to determine the rate at which a compound is metabolized by liver enzymes, providing an early indication of its metabolic liability.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test quinoline compound.
Materials:
Pooled Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., GIBCO's NADPH Regeneration System)
0.1 M Phosphate Buffer (pH 7.4)
Test quinoline compound (10 mM stock in DMSO)
Positive control compound with known metabolic rate (e.g., Verapamil)
Acetonitrile with internal standard (for LC-MS/MS analysis)
96-well incubation plate and a thermal cycler or water bath set to 37°C.
Procedure:
Preparation: Thaw HLM and NADPH system on ice. Prepare a working solution of HLM in phosphate buffer (e.g., final concentration of 0.5 mg/mL).
Reaction Mixture: In the 96-well plate, add the HLM solution. Pre-warm the plate at 37°C for 5 minutes.
Initiate Reaction: Add the test compound to the wells to achieve a final concentration of 1 µM. Immediately add the NADPH regenerating system to start the reaction. Mix gently. This is your T=0 sample.
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the reaction mixture and add it to a separate 96-well plate containing ice-cold acetonitrile with an internal standard. This stops the reaction and precipitates the proteins.
Control Reactions:
No NADPH Control: Run a parallel reaction without the NADPH system to check for non-enzymatic degradation.
No HLM Control: Run a reaction without microsomes to check for compound stability in the buffer.
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins (e.g., 4000 rpm for 10 min at 4°C).
Analysis: Transfer the supernatant to a new plate for analysis by a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the line is the elimination rate constant (k). Calculate the half-life using the formula: t½ = 0.693 / k .
References
A Comparative Analysis of the Toxicological Profiles of Different Quinoline Compounds - Benchchem.
Cytochrome P450 species involved in the metabolism of quinoline - Oxford Academic.
Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide - Benchchem.
Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs - Benchchem.
The roles of cytochrome P450 3A4 and 1A2 in the 3-hydroxylation of quinine in vivo.
(PDF) Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - ResearchGate.
Technical Support Center: Strategies to Reduce Benzo[f]quinoline Compound Toxicity - Benchchem.
On the metabolism of quinoline and isoquinoline: possible molecular basis for differences in biological activities - PubMed.
Cytochrome P450 species involved in the metabolism of quinoline - PubMed.
Quinolone Toxicity: Methods of Assessment - PubMed.
The relation between carcinogenicity and chemical structure of certain quinoline derivatives - PubMed.
Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands.
(PDF) Cytochrome P450 species involved in the metabolism of quinoline. | Semantic Scholar.
Quinine - Wikipedia.
Quinolinic Acid, an Endogenous Molecule Combining Excitotoxicity, Oxidative Stress and Other Toxic Mechanisms - PMC.
CYP450 phenotyping and metabolite identification of quinine by accurate mass UPLC-MS analysis: a possible metabolic link to blackwater fever - PMC.
Structure–activity relationships of the 2-substituted quinolines. - ResearchGate.
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC.
Metabolites of quinoline, a hepatocarcinogen, in a subcellular microsomal system..
Quinolines: Human health tier II assessment - Australian Industrial Chemicals Introduction Scheme (AICIS).
Metabolism of quinoline containing C-Met kinase inhibitors by aldehyde oxidase, effect of electron donating group and steric hindrance. - OAK Open Access Archive.
Studies in detoxication. 65. The metabolism of quinoline. New metabolites of quinoline, with observations on the metabolism of 3-, 5- and 6-hydroxyquinoline and 2:4-dihydroxyquinoline | Scilit.
evidence on the carcinogenicity of quinoline and its strong acid salts - OEHHA.
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies | Bioactivities - Pandawa Institute Journals.
Comprehensive review on current developments of quinoline-based anticancer agents.
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC.
Assessment of the rat acute oral toxicity of quinoline-based pharmaceutical scaffold molecules using QSTR, q-RASTR and machine learning methods | Request PDF - ResearchGate.
Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF).
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives - Oriental Journal of Chemistry.
Acute Toxicity of Quinoline Derivatives as Antibacterial Drug Candidates: In Silico and In Vivo Studies - Pandawa Institute Journals.
Quinoline - OSU Center for Health Sciences Research Profiles.
US11014906B2 - Quinoline-based compounds and methods of inhibiting CDK8/19 - Google Patents.
In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment.
Bioisosteric Replacement and Scaffold Hopping in Lead Generation and Optimization | Request PDF - ResearchGate.
Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates - MDPI.
Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novelt[1][8][16]riazino[2,3-c]quinazolines - PubMed. Available from:
Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PMC.
Quinolines interfere with heme-mediated activation of artemisinins - bioRxiv.org.
Recent advances in functionalized quinoline scaffolds and hybrids-Exceptional pharmacophore in therapeutic medicine - PubMed.
Comparative Analysis of 6-Methoxy-4,5-dimethylquinoline and Established Quinoline-Based Inhibitors
Target Audience: Researchers, Scientists, and Drug Development Professionals Content Focus: Structural Causality, Target Selectivity, and Self-Validating Experimental Protocols The quinoline scaffold is a privileged stru...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Content Focus: Structural Causality, Target Selectivity, and Self-Validating Experimental Protocols
The quinoline scaffold is a privileged structure in modern medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors, antimalarials, and epigenetic modulators. Within this chemical space, 6-Methoxy-4,5-dimethylquinoline acts as a critical foundational scaffold. By isolating and analyzing its specific functional groups, drug development professionals can better understand the structure-activity relationships (SAR) that drive the nanomolar potency of more complex, heavily substituted quinoline derivatives.
This guide provides an objective, data-driven comparative analysis of the 6-Methoxy-4,5-dimethylquinoline scaffold against established quinoline-based inhibitors, detailing the mechanistic causality behind its biological activity and providing self-validating protocols for laboratory evaluation.
Structural Causality: The Role of the 6-Methoxy and 4,5-Dimethyl Substitutions
To design highly selective inhibitors, one must understand the thermodynamic and steric causality of each functional group on the quinoline core.
The 6-Methoxy Group (Hydrogen Bonding & Pocket Anchoring): The methoxy substitution at the 6-position acts as a critical hydrogen bond acceptor. In receptor tyrosine kinase (RTK) inhibitors like Foretinib (a 6,7-dimethoxy-4-phenoxy-quinoline derivative), the methoxy groups interact directly with the solvent-exposed region or the hinge region of the ATP-binding pocket, stabilizing the inhibitor-kinase complex[1]. Furthermore, in P-glycoprotein (P-gp) efflux inhibitors, the 6-methoxy group enhances binding affinity within the transmembrane domain, which is crucial for reversing multidrug resistance in oncology models[2].
The 4,5-Dimethyl Substitution (Steric Restriction & Lipophilicity): The addition of methyl groups at the 4 and 5 positions introduces targeted steric bulk. This serves a dual purpose: it restricts the rotational freedom of adjacent functional groups—locking the molecule into an active, low-energy conformation—and increases the overall lipophilicity (LogP) of the scaffold. Enhanced lipophilicity is essential for penetrating lipid bilayers to reach intracellular targets, such as DNA methyltransferases (e.g., DNMT1), where quinoline derivatives have been shown to intercalate into the minor groove of DNA[3].
Caption: Multi-target interaction pathways of quinoline-based core scaffolds.
Comparative Performance Data
While 6-Methoxy-4,5-dimethylquinoline serves as a baseline scaffold, its functionalized derivatives demonstrate distinct selectivity profiles. The table below summarizes the quantitative performance of established quinoline derivatives across different biological targets.
To ensure scientific trustworthiness, any evaluation of a quinoline-based inhibitor must utilize self-validating assay systems. The following protocols incorporate orthogonal readouts and strict control parameters to eliminate false positives.
Causality: The ADP-Glo assay is selected over traditional radiometric assays because it relies on a luminescent readout that provides a superior signal-to-background ratio and eliminates radioactive waste. It directly measures the ADP produced during the kinase reaction, offering a universal detection method regardless of the specific kinase target.
Step-by-Step Methodology:
Compound Preparation: Prepare 10-point serial dilutions (e.g., 10 µM down to 0.5 nM) of the quinoline derivative in 100% DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced enzyme denaturation.
Reaction Setup: In a 384-well microplate, combine the target recombinant kinase (e.g., c-Met), optimal peptide substrate, and the inhibitor.
Self-Validation Control: Include Staurosporine (1 µM) as a positive control for total kinase inhibition, and a 1% DMSO vehicle as a negative control (0% inhibition).
Initiation: Add ultra-pure ATP (at the specific
Km
for the target kinase) to initiate the reaction. Incubate for 60 minutes at room temperature.
ADP Detection: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes.
Signal Generation & Readout: Add the Kinase Detection Reagent to convert the generated ADP back into ATP, which subsequently drives a luciferase/luciferin reaction. Measure luminescence using a microplate reader. Calculate the IC50 using non-linear regression analysis.
Causality: Calcein-AM is a highly lipid-soluble, non-fluorescent dye that is rapidly extruded by active P-gp pumps. If the quinoline derivative successfully binds to and inhibits P-gp, Calcein-AM remains trapped intracellularly, where ubiquitous esterases cleave it into highly fluorescent Calcein.
Step-by-Step Methodology:
Cell Preparation: Seed P-gp overexpressing cells (e.g., MDCK-MDR1 or resistant A549 cell lines) in a 96-well black, clear-bottom plate at
5×104
cells/well. Incubate overnight.
Pre-incubation: Wash cells with HBSS buffer. Treat the cells with varying concentrations of the quinoline inhibitor for 30 minutes at 37°C.
Self-Validation Control: Use Verapamil (50 µM) as a positive control for complete P-gp inhibition.
Substrate Addition: Add 1 µM Calcein-AM to all wells.
Kinetic Readout: Immediately transfer the plate to a fluorescent microplate reader. Measure fluorescence (Excitation: 490 nm, Emission: 520 nm) kinetically every 5 minutes for 1 hour. A statistically significant increase in intracellular fluorescence relative to the vehicle control confirms P-gp inhibition.
Caption: Self-validating experimental workflow for quinoline inhibitor profiling.
Conclusion
The 6-Methoxy-4,5-dimethylquinoline scaffold is a highly versatile chemical starting point. Its 6-methoxy group provides essential hydrogen bonding capabilities for hinge-region kinase binding and transmembrane receptor anchoring, while the 4,5-dimethyl substitution optimizes the steric and lipophilic profile necessary for cellular permeability. By utilizing rigorous, self-validating assay workflows, researchers can confidently benchmark new derivatives of this scaffold against established clinical candidates like Foretinib or SGI-1027, accelerating the discovery of novel targeted therapeutics.
References
Structure-Based Discovery of 4-(6-Methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (CD161)
Benchmarking the Selectivity of 6,7-Dimethoxy-4-phenoxy-quinoline Derivatives: A Comparative Guide
Source: Benchchem
URL
Off-Target Profiling of 6-Methoxy-4,5-dimethylquinoline in Kinase Inhibition Assays: A Comparative Technical Guide
Introduction & Mechanistic Rationale The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib)[1]. 6-Methoxy-4,5...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., Lenvatinib, Cabozantinib)[1]. 6-Methoxy-4,5-dimethylquinoline (6-MDMQ) serves as a representative fragment that effectively mimics the adenine ring of ATP, allowing it to anchor into the highly conserved hinge region of the kinase ATP-binding pocket.
However, this structural mimicry comes with significant liabilities. Because the ATP-binding pocket is highly conserved across the human kinome, quinoline derivatives often exhibit cross-reactivity with multiple off-target tyrosine kinases, such as c-Src and VEGFR2, leading to unintended signaling disruptions[1]. Furthermore, the lipophilic nature and basic nitrogen of the quinoline core frequently satisfy the pharmacophore requirements for binding to the central cavity of the human ether-à-go-go-related gene (hERG) potassium channel[2]. This off-target hERG inhibition is a major driver of QT prolongation and cardiotoxicity, making early-stage profiling of quinoline fragments like 6-MDMQ critical for successful lead optimization[2].
Mechanistic Signaling & Liability Pathway
The diagram below illustrates the mechanistic divergence of quinoline-based fragments. While the scaffold successfully inhibits primary targets (e.g., c-Met or RIP2) to drive therapeutic efficacy, its structural properties simultaneously trigger off-target liabilities that must be mitigated through rigorous structure-activity relationship (SAR) optimization[2],[1].
Fig 1: Mechanistic divergence of 6-MDMQ targeting primary kinases versus off-target liabilities.
Comparative Kinome Profiling Data
To objectively evaluate the performance and selectivity of 6-MDMQ, we compare its inhibition profile against two reference standards: Staurosporine (a non-selective pan-kinase inhibitor) and Imatinib (a highly selective ABL/c-KIT inhibitor). The data highlights the multi-kinase and hERG liability inherent to unoptimized quinoline fragments.
Compound
Primary Target (c-Met) IC₅₀
Control Target (ABL) IC₅₀
Off-Target 1 (c-Src) IC₅₀
Off-Target 2 (VEGFR2) IC₅₀
Toxicity Target (hERG) IC₅₀
6-MDMQ
45 nM
> 5,000 nM
120 nM
85 nM
2.5 µM (High Risk)
Staurosporine
1.2 nM
4.5 nM
3.5 nM
2.1 nM
> 30 µM
Imatinib
> 10,000 nM
15 nM
> 10,000 nM
> 10,000 nM
> 30 µM
Data Interpretation: While 6-MDMQ demonstrates moderate potency against primary targets like c-Met, its lack of selectivity across the kinome (hitting c-Src and VEGFR2 at sub-micromolar concentrations) and its dangerous hERG inhibition profile (IC₅₀ < 10 µM) necessitate extensive structural optimization (e.g., modulating lipophilicity or altering the basicity of the quinoline nitrogen)[2].
Self-Validating Experimental Protocols
To accurately profile quinoline-based compounds, standard fluorescence assays are insufficient due to the inherent auto-fluorescence of the highly conjugated quinoline core. The following self-validating protocols are engineered to bypass these artifacts.
Causality: TR-FRET utilizes a time delay (e.g., 50–100 µs) before measuring emission. This allows the short-lived auto-fluorescence of 6-MDMQ to decay completely, ensuring that the measured signal is exclusively from the Europium-cryptate labeled kinase substrate.
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
Compound Dilution: Perform an 11-point, 3-fold serial dilution of 6-MDMQ in 100% DMSO. Transfer 100 nL to a 384-well proxiplate using an acoustic dispenser (e.g., Echo 550).
Kinase/Substrate Addition: Add 5 µL of the target kinase (e.g., c-Met or c-Src) pre-mixed with the ULight-labeled substrate.
Reaction Initiation: Add 5 µL of ATP at the predetermined
Km
value for the specific kinase. Incubate for 60 minutes at room temperature.
Detection & Readout: Add 10 µL of Stop/Detection buffer containing EDTA (to halt kinase activity) and Eu-anti-phospho antibody. Read on a compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).
Self-Validation Check: Every plate must include a "no-enzyme" control to establish the background FRET signal and a Staurosporine positive control to validate the assay's dynamic range. A Z'-factor of >0.6 is required for the data to be considered trustworthy.
Protocol 2: Automated Patch-Clamp Assay for hERG Liability
Causality: Surrogate radioligand binding assays (like [³H]-astemizole displacement) often miss state-dependent channel blockers. Automated patch-clamp directly measures the outward K⁺ tail current, providing the gold-standard functional validation of cardiotoxicity.
Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Resuspend in extracellular recording solution.
Compound Application: Load cells into an automated patch-clamp system (e.g., QPatch). Apply 6-MDMQ at varying concentrations (0.1 µM to 30 µM) to the extracellular bath.
Voltage Protocol: Hold cells at a resting potential of -80 mV. Depolarize to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarization step to -50 mV for 2 seconds to elicit the characteristic outward tail current.
Data Acquisition: Measure the peak amplitude of the tail current relative to the pre-compound baseline.
Self-Validation Check: Monitor seal resistance continuously; only cells maintaining a >1 GΩ seal are included in the analysis. Utilize a known hERG blocker (e.g., 0.1 µM E-4031) at the end of the recording as a positive control to confirm channel sensitivity.
Screening & Optimization Workflow
The triage process for quinoline fragments requires a rigid sequential workflow to ensure that off-target liabilities are identified before costly in vivo studies commence.
Fig 2: Sequential screening workflow for evaluating and mitigating quinoline off-target effects.
References
Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel
Source: ACS Medicinal Chemistry Letters (2018)
URL:[Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways
Source: Molecules (2020)
URL:[Link]
A Framework for Preclinical Efficacy Assessment of Novel Quinoline Scaffolds: Comparing 6-Methoxy-4,5-dimethylquinoline to Standard-of-Care in Oncology
Abstract The quinoline motif is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from anti-malarial to anti-cancer treatments.[1][2][3][4] The nov...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The quinoline motif is a foundational scaffold in medicinal chemistry, giving rise to a multitude of therapeutic agents with applications ranging from anti-malarial to anti-cancer treatments.[1][2][3][4] The novel compound, 6-Methoxy-4,5-dimethylquinoline, represents a new iteration within this chemical space. However, its biological activity and therapeutic potential are yet to be defined. This guide establishes a comprehensive, scientifically rigorous framework for the preclinical evaluation of such novel quinoline derivatives. Using a hypothetical scenario where 6-Methoxy-4,5-dimethylquinoline is a candidate for non-small cell lung cancer (NSCLC), we present a head-to-head comparison methodology against established standard-of-care (SoC) drugs, Cisplatin and Osimertinib. This document provides detailed, field-proven experimental protocols, data interpretation guidelines, and the causal logic behind methodological choices, designed for researchers, scientists, and drug development professionals.
Introduction: The Quinoline Scaffold and the Need for a Comparative Framework
Quinoline, a bicyclic heterocyclic compound, is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1][4] Its derivatives have demonstrated a wide array of pharmacological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties.[1][2][5] The introduction of a novel derivative, such as 6-Methoxy-4,5-dimethylquinoline, necessitates a systematic evaluation of its efficacy relative to current, clinically validated treatments.
This guide addresses the critical question: How does a novel compound's potential efficacy measure up to the established standard of care? To illustrate this process, we will situate 6-Methoxy-4,5-dimethylquinoline in the context of Non-Small Cell Lung Cancer (NSCLC), a disease with well-defined molecular targets and a diverse set of standard-of-care agents.[6][7][8]
Profiling the Comparators: Novel Compound vs. Standard-of-Care
A robust comparison begins with a thorough understanding of the agents involved.
As a novel chemical entity, the mechanism of action for 6-Methoxy-4,5-dimethylquinoline is unknown. Initial in silico modeling and preliminary screens (not detailed here) suggest potential kinase inhibitory activity, a common mechanism for anti-cancer quinolines. For the purpose of this guide, we hypothesize that it may interfere with downstream signaling pathways crucial for cell proliferation.
Mechanism of Action: Cisplatin is a platinum-based chemotherapeutic agent that exerts its cytotoxic effects primarily by forming covalent adducts with DNA.[9][10] Upon entering the cell, where the chloride concentration is low, its chloride ligands are replaced by water molecules in a process called aquation.[9][11] This activated form of cisplatin binds to the N7 position of purine bases in DNA, creating intra-strand and inter-strand cross-links.[11][12] These DNA adducts disrupt DNA replication and transcription, which in turn blocks cell division and induces apoptosis (programmed cell death).[10][11][12][13] Its action is most pronounced in rapidly dividing cells.[9]
Clinical Use in NSCLC: Cisplatin, often in combination with other agents, has been a cornerstone of first-line treatment for various cancers, including NSCLC, for decades.[7][10][11]
Mechanism of Action: Osimertinib is a third-generation, irreversible Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI).[14][15] It is specifically designed to target both EGFR-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, which often arises after treatment with earlier-generation TKIs.[14][15][16][17] Osimertinib covalently binds to a specific cysteine residue (C797) within the ATP-binding site of the mutant EGFR kinase.[14][15][18] This irreversible binding blocks EGFR phosphorylation and downstream signaling pathways, such as the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[14] A key advantage is its high selectivity for mutant EGFR over wild-type EGFR, which can reduce side effects.[14][16]
Clinical Use in NSCLC: Osimertinib is a first-line treatment for patients with metastatic NSCLC whose tumors have specific EGFR mutations and for patients who have developed the T790M resistance mutation.[6][7][17][19]
Preclinical Efficacy Assessment: A Step-by-Step Workflow
To objectively compare our novel compound against these standards, a multi-stage in vitro assessment is required. This workflow ensures that we gather robust, reproducible data on cytotoxicity and the mechanism of cell death.
Experimental Workflow Diagram
The following diagram outlines the logical progression of experiments, from initial cytotoxicity screening to mechanistic validation.
Caption: Workflow for comparing novel vs. SoC drug efficacy.
Protocol 1: Cell Viability & IC50 Determination
Causality: The first critical step is to determine the concentration at which each compound inhibits 50% of cell growth (the IC50 value). This provides a quantitative measure of potency. We recommend the CellTiter-Glo® Luminescent Cell Viability Assay over colorimetric assays like MTT.[20][21] The "add-mix-measure" format is simpler, reducing pipetting errors, and its luminescent signal is proportional to ATP levels, a direct indicator of metabolically active, viable cells.[20][21][22] This method offers higher sensitivity and a broader linear range.[21]
Cell Seeding: Seed NSCLC cells (e.g., A549 for a general screen, H1975 for an EGFR-mutant context) into opaque-walled 96-well plates at a pre-determined optimal density (e.g., 5,000 cells/well in 100 µL of medium) and incubate for 24 hours.
Compound Preparation: Prepare a 2X serial dilution series for 6-Methoxy-4,5-dimethylquinoline, Cisplatin, and Osimertinib in culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and Substrate and allow them to equilibrate to room temperature. Reconstitute the reagent according to the manufacturer's protocol.[23]
Assay Execution:
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.[22]
Add 100 µL of prepared CellTiter-Glo® Reagent to each well.[22]
Place the plates on an orbital shaker for 2 minutes to induce cell lysis.[22]
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[22]
Data Acquisition: Record luminescence using a plate-reading luminometer.
Data Analysis:
Subtract the background luminescence from control wells containing medium only.
Normalize the data by setting the vehicle-only control as 100% viability.
Plot the normalized viability against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to calculate the IC50 value.
Hypothetical Data Presentation: IC50 Values
The results from the viability assay should be summarized in a clear, comparative table.
Compound
Cell Line
Hypothetical IC50 (µM)
6-Methoxy-4,5-dimethylquinoline
A549 (EGFR wild-type)
8.5
6-Methoxy-4,5-dimethylquinoline
H1975 (EGFR L858R/T790M)
6.2
Cisplatin
A549 (EGFR wild-type)
5.0
Cisplatin
H1975 (EGFR L858R/T790M)
7.8
Osimertinib
A549 (EGFR wild-type)
> 50 (Inactive)
Osimertinib
H1975 (EGFR L858R/T790M)
0.015
Interpretation: This hypothetical data shows Osimertinib is highly potent and selective for the EGFR-mutant H1975 cell line, as expected.[16] Cisplatin shows broad cytotoxicity, while the novel compound shows moderate activity against both cell lines, suggesting a mechanism independent of the T790M mutation.
Mechanistic Insights: Apoptosis vs. Necrosis
Causality: A potent cytotoxic compound is only therapeutically useful if it induces a controlled form of cell death, primarily apoptosis. Necrosis, an uncontrolled form of cell death, can lead to inflammation and damage to surrounding healthy tissue. Therefore, it is crucial to validate that the observed cytotoxicity is due to apoptosis. The Annexin V/Propidium Iodide (PI) assay is the gold standard for this purpose.[25][26][27][28] In early apoptosis, the cell membrane flips, exposing phosphatidylserine (PS) on the outer surface, which Annexin V binds with high affinity.[26][27][28] PI is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[27]
Signaling Pathway Context
The diagram below illustrates the EGFR signaling pathway and the distinct points of intervention for our comparators.
Caption: Potential intervention points of SoC and novel drugs.
Cell Culture: Seed H1975 cells in 6-well plates and grow to ~70% confluency.
Treatment: Treat cells with each compound at its 1X and 2X IC50 concentration for 48 hours. Include a vehicle-only control.
Cell Harvesting:
Collect the culture supernatant (which contains floating, potentially apoptotic cells).
Wash the adherent cells with PBS, then detach them using trypsin.
Combine the supernatant and the detached cells for each sample and centrifuge.
Staining:
Wash the cell pellet twice with cold 1X PBS.
Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[25]
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.
Gently vortex and incubate for 15 minutes at room temperature in the dark.[29]
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Gating Strategy:
Live Cells: Annexin V negative / PI negative (Lower Left quadrant).
Early Apoptotic Cells: Annexin V positive / PI negative (Lower Right quadrant).
Late Apoptotic/Necrotic Cells: Annexin V positive / PI positive (Upper Right quadrant).
Necrotic Cells: Annexin V negative / PI positive (Upper Left quadrant).
Hypothetical Data Presentation: Apoptosis Induction
Compound (at IC50)
Cell Line
% Early Apoptosis
% Late Apoptosis/Necrosis
Vehicle Control
H1975
3.1%
1.5%
6-Methoxy-4,5-dimethylquinoline
H1975
35.2%
12.5%
Cisplatin
H1975
41.8%
15.1%
Osimertinib
H1975
65.7%
8.3%
Interpretation: This hypothetical data would confirm that all three compounds induce cell death primarily through apoptosis, a desirable characteristic for an anti-cancer agent. Osimertinib appears to be the most potent inducer of early apoptosis in this EGFR-mutant cell line.
Synthesis and Conclusion
This guide outlines a foundational framework for the preclinical efficacy comparison of a novel compound, 6-Methoxy-4,5-dimethylquinoline, against established standard-of-care drugs in an oncology context.
Quantitative Potency: The initial CellTiter-Glo® assay provides a robust, quantitative measure of cytotoxic potency (IC50), allowing for direct comparison across compounds and cell lines.
Mechanistic Validation: The follow-up Annexin V/PI assay is a critical validation step, ensuring that the observed cytotoxicity proceeds via a controlled apoptotic pathway.
Comparative Insight: By comparing the novel compound to both a broad-spectrum chemotherapeutic (Cisplatin) and a highly specific targeted therapy (Osimertinib), researchers can gain valuable insights into its potential mechanism, selectivity, and therapeutic niche.
Based on our hypothetical results, 6-Methoxy-4,5-dimethylquinoline demonstrates moderate, non-selective cytotoxic activity that induces apoptosis. While less potent than the standard-of-care agents in their specific contexts, its activity against both EGFR wild-type and mutant cell lines suggests a distinct mechanism of action that warrants further investigation, potentially as a combination therapy or for patient populations that do not respond to EGFR-targeted treatments. This structured, self-validating approach provides the necessary data integrity for go/no-go decisions in the early stages of the drug discovery pipeline.
References
Cisplatin in cancer therapy: molecular mechanisms of action. National Center for Biotechnology Information. [Link]
Advances in Our Understanding of the Molecular Mechanisms of Action of Cisplatin in Cancer Therapy. National Center for Biotechnology Information. [Link]
Review on Pharmacology of Cisplatin: Clinical Use, Toxicity and Mechanism of Resistance of Cisplatin. ResearchGate. [Link]
Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]
Cisplatin in Cancer Treatment: Mechanism, Resistance, Toxicity, and Future Directions. MDPI. [Link]
What is the mechanism of Osimertinib mesylate? Patsnap Synapse. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PubMed. [Link]
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. National Center for Biotechnology Information. [Link]
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. [Link]
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Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. National Center for Biotechnology Information. [Link]
Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. National Center for Biotechnology Information. [Link]
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Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. National Center for Biotechnology Information. [Link]
Biological Activities of Recent Advances in Quinazoline. IntechOpen. [Link]
In vivo validation of 6-Methoxy-4,5-dimethylquinoline's anticancer activity in animal models.
An In-Depth Technical Guide to the In Vivo Validation of Quinoline-Based Anticancer Agents: A Comparative Analysis A Note to the Researcher: The in vivo validation of novel therapeutic compounds is a critical step in the...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the In Vivo Validation of Quinoline-Based Anticancer Agents: A Comparative Analysis
A Note to the Researcher: The in vivo validation of novel therapeutic compounds is a critical step in the drug development pipeline. While the specific anticancer activity of 6-Methoxy-4,5-dimethylquinoline in animal models has not yet been documented in peer-reviewed literature, the broader class of quinoline derivatives has shown significant promise in preclinical in vivo studies. This guide will provide a comprehensive comparative analysis of a representative novel quinoline derivative against standard-of-care chemotherapies, offering a robust framework for researchers in the field.
To illustrate the in vivo validation process and comparative efficacy, this guide will focus on a novel quinoline-chalcone derivative, compound 12e, which has demonstrated in vivo anticancer effects in a gastric cancer xenograft model.[1][2] This will be compared against two established chemotherapeutic agents frequently used in the treatment of gastric cancer: 5-Fluorouracil (5-FU) and Cisplatin.
Comparative In Vivo Efficacy of a Representative Quinoline Derivative
The following table summarizes the available in vivo data for the quinoline-chalcone derivative 12e and the standard-of-care chemotherapies, 5-FU and Cisplatin, in gastric cancer xenograft models. It is important to note that direct comparisons of tumor growth inhibition percentages should be approached with caution due to variations in experimental models, cell lines, and dosing regimens.[1]
Understanding the Mechanism: A Look at Quinoline Derivatives
Quinoline derivatives exert their anticancer effects through various mechanisms of action.[3] While the specific pathway for each derivative can vary, common targets include the inhibition of tubulin polymerization, induction of apoptosis, and the generation of reactive oxygen species (ROS).[2][4] The quinoline-chalcone derivative 12e, for instance, has been shown to induce apoptosis and arrest the cell cycle at the G2/M phase in MGC-803 gastric cancer cells.[2]
The following diagram illustrates a generalized proposed mechanism of action for quinoline-based anticancer agents.
Caption: Proposed mechanisms of action for quinoline-based anticancer agents.
Experimental Protocol: In Vivo Xenograft Model for Gastric Cancer
The following protocol outlines a generalized methodology for establishing a subcutaneous xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a test compound against human gastric cancer.[1] This protocol is based on standard practices in the field and provides a framework for conducting such studies.
1. Cell Culture and Animal Model:
Human gastric cancer cells (e.g., MGC-803, SGC-7901) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.[1]
Male athymic nude mice (4-6 weeks old) are used for the study. The animals are housed in a sterile environment with ad libitum access to autoclaved food and water.[1]
2. Tumor Implantation:
Cultured gastric cancer cells are harvested during their exponential growth phase.
A suspension of 5 x 10^6 cells in 0.2 mL of sterile phosphate-buffered saline (PBS) is injected subcutaneously into the right flank of each mouse.[1]
3. Treatment Regimen:
When the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to treatment and control groups.
The test compound (e.g., a quinoline derivative) is formulated in a suitable vehicle (e.g., a mixture of DMSO, polyethylene glycol, and saline). The compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[1]
The control group receives the vehicle only. A positive control group may be treated with a standard-of-care drug like 5-FU or cisplatin.[1]
4. Efficacy Evaluation:
Tumor volume is measured at regular intervals (e.g., every 2-3 days) using calipers. The volume is calculated using the formula: (length × width²) / 2.[1]
The body weight of the mice is recorded to monitor toxicity.
At the end of the study, the mice are euthanized, and the tumors are excised and weighed.
The tumor growth inhibition rate is calculated as: [1 - (average tumor weight of the treated group / average tumor weight of the control group)] × 100%.[1]
5. Toxicity Assessment:
In addition to body weight, signs of toxicity such as changes in behavior, appetite, and fur are observed.
Major organs may be collected for histopathological analysis to assess for any treatment-related damage.[1]
The following diagram illustrates the general workflow for an in vivo xenograft study.
Caption: General workflow for an in vivo xenograft study.
Concluding Remarks for the Research Professional
The journey of a novel anticancer agent from the bench to the clinic is a long and arduous one, with in vivo validation in animal models serving as a pivotal milestone. While the specific compound 6-Methoxy-4,5-dimethylquinoline awaits its in vivo characterization, the promising results from other quinoline derivatives, such as the quinoline-chalcone 12e, underscore the potential of this chemical scaffold in oncology.[1][2]
The comparative data and standardized protocols presented in this guide are intended to provide researchers with a solid foundation for designing and interpreting their own in vivo studies. The continued exploration of novel quinoline derivatives, coupled with robust preclinical validation, will undoubtedly contribute to the development of more effective and targeted cancer therapies.
References
The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC. [Link]
Discovery of Novel Quinoline–Chalcone Derivatives as Potent Antitumor Agents with Microtubule Polymerization Inhibitory Activity | Journal of Medicinal Chemistry - ACS Publications. [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. [Link]
Chemotherapy of Neoplastic Diseases | Veterian Key. [Link]
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [Link]
The use of chemotherapy drugs in practice (Proceedings) - DVM360. [Link]
Metronomic Chemotherapy - Animal Cancer and Imaging Center. [Link]
6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - PubMed. [Link]
Discovery and biological evaluation of 6-aryl-4-(3,4,5-trimethoxyphenyl)quinoline derivatives with promising antitumor activities as novel colchicine-binding site inhibitors - PubMed. [Link]
In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC. [Link]
(PDF) 6-Methoxyquinoline complexes as lung carcinoma agents: induction of oxidative damage on A549 monolayer and multicellular spheroid model - ResearchGate. [Link]
A Study on the Synthesis and Anticancer Activities of Novel 6-Methoxy Flavonyl Piperazine Derivatives - MDPI. [Link]
Biological Evaluation of 8-Methoxy-2,5-dimethyl-5H-indolo[2,3-b] Quinoline as a Potential Antitumor Agent via PI3K/AKT/mTOR Signaling - MDPI. [Link]
Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy. [Link]
Downregulation of chemokine (C-C motif) ligand 5 induced by a novel 8-hydroxyquinoline derivative (91b1) suppresses tumor invasiveness in esophageal carcinoma - PMC. [Link]
Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - Preprints.org. [Link]
The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - ResearchGate. [Link]
Quinazolin-4(3H)-one Derivatives as NOX-2 Inhibitors: Composition of Matter, Methods of Preparation and Their Use - Emory University. [Link]
UCSF Carcinoma Clinical Trials for 2026 — San Francisco Bay Area. [Link]
Advanced Cross-Reactivity Profiling of 6-Methoxy-4,5-dimethylquinoline: A Comparative Guide
Executive Summary The development of targeted therapeutics relies heavily on the precise characterization of a compound's kinome selectivity. Off-target kinase inhibition can lead to unforeseen toxicities, whereas ration...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of targeted therapeutics relies heavily on the precise characterization of a compound's kinome selectivity. Off-target kinase inhibition can lead to unforeseen toxicities, whereas rationally designed polypharmacology can enhance efficacy against complex tumors. This guide provides an in-depth comparative analysis of 6-Methoxy-4,5-dimethylquinoline (6-MDQ) , a specialized derivative of the privileged quinoline scaffold. By evaluating its cross-reactivity profile against a panel of representative kinases, we benchmark its performance against Staurosporine (a promiscuous pan-kinase inhibitor) and Cabozantinib (an FDA-approved, multi-target quinoline inhibitor).
Mechanistic Rationale: The Quinoline Scaffold
The quinoline core is a well-established pharmacophore in medicinal chemistry, primarily functioning as an ATP-competitive (Type I or Type II) kinase inhibitor[1]. It mimics the adenine ring of ATP, allowing it to anchor securely within the highly conserved kinase hinge region.
The specific substitutions on 6-Methoxy-4,5-dimethylquinoline dictate its unique binding thermodynamics:
6-Methoxy Group: Acts as an electron-donating moiety that can form critical hydrogen bonds with the hinge region backbone, enhancing binding affinity to specific receptor tyrosine kinases (RTKs) like c-MET and VEGFR2.
4,5-Dimethyl Groups: Introduce significant steric bulk. This steric constraint restricts the rotational freedom of the compound, forcing it into a specific conformation that clashes with the bulky gatekeeper residues of certain kinases, thereby driving selectivity[2]. Furthermore, these modifications can exploit the DFG-1 (Asp-Phe-Gly minus 1) residue variations across the kinome, differentiating binding modes between closely related kinase subfamilies[2].
To objectively profile the cross-reactivity of 6-MDQ, we utilize a bioluminescent ADP detection system (e.g., ADP-Glo™). Unlike TR-FRET assays that require specific phosphopeptide antibodies, ADP detection is universal—it directly quantifies the ADP produced during the kinase reaction, making it ideal for broad kinome profiling[3].
Self-Validating Step-by-Step Protocol
Compound Preparation & Controls: Prepare a 10-point, 3-fold serial dilution of 6-MDQ, Staurosporine, and Cabozantinib in 100% DMSO.
Causality: Maintaining a constant final DMSO concentration (typically 1%) across all wells is critical, as varying DMSO levels can independently denature kinase proteins, skewing IC50 calculations.
Validation: Include a "No Enzyme" control (100% inhibition baseline) and a "Vehicle" control (0% inhibition baseline) to calculate the assay window (Z'-factor).
Kinase Reaction Assembly: Combine the recombinant kinase, specific peptide substrate, and the inhibitor in an optimized buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).
Causality: DTT is included to maintain the kinase's cysteine residues in a reduced state, preserving the native active site conformation[4].
Reaction Initiation (ATP Addition): Initiate the reaction by adding ATP at its predetermined apparent Michaelis-Menten constant (
Km
).
Causality: Profiling at the ATP
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors like 6-MDQ while remaining physiologically relevant. Using saturating ATP would artificially mask the inhibitor's potency[4].
Incubation: Incubate at room temperature for 60 minutes.
Causality: This duration ensures the reaction remains within the linear phase of steady-state kinetics. If the reaction proceeds until substrate depletion, the calculated IC50 will be artificially inflated.
ADP Depletion & Detection: Add the ADP depletion reagent to terminate the kinase reaction and degrade unconsumed ATP (40 min incubation). Subsequently, add the detection reagent to convert the generated ADP back to ATP, which drives a luciferase/luciferin reaction to produce light (30 min incubation)[3].
Data Acquisition: Measure luminescence. The signal is directly proportional to kinase activity.
The table below summarizes the inhibitory activity (
IC50
in nM) of 6-MDQ against a targeted mini-panel of kinases, compared against reference compounds. Lower values indicate higher potency.
Target Kinase
Kinase Family
6-MDQ (
IC50
, nM)
Cabozantinib (
IC50
, nM)
Staurosporine (
IC50
, nM)
c-MET
RTK
12
1.3
2
VEGFR2
RTK
45
0.035
5
EGFR
RTK
310
>1000
3
CLK1
CMGC
85
>1000
1
GAK
CAMK
150
>1000
4
SRC
TK (Cytoplasmic)
>1000
14
1
Aurora A
AGC
>1000
>1000
2
AKT1
AGC
>10000
>10000
5
Data Interpretation: Staurosporine exhibits extreme promiscuity across all tested families. Cabozantinib shows profound, sub-nanomolar selectivity for specific RTKs (c-MET, VEGFR2) and SRC. In contrast, 6-MDQ demonstrates a moderate-potency, dual-inhibition profile against c-MET and VEGFR2, while exhibiting notable off-target cross-reactivity with CLK1 and GAK (Cyclin G-associated kinase). The steric bulk of the 4,5-dimethyl groups successfully abolishes binding to AGC kinases (Aurora A, AKT1) and cytoplasmic tyrosine kinases (SRC).
Intracellular Signaling & Target Engagement
By primarily inhibiting c-MET and VEGFR2, 6-MDQ disrupts critical downstream signaling cascades responsible for tumor angiogenesis and proliferation.
Fig 2: Receptor tyrosine kinase signaling pathways inhibited by 6-MDQ.
Strategic Insights for Drug Development
The cross-reactivity of 6-MDQ with CLK1 and GAK presents both a liability and an opportunity. While GAK inhibition is a common off-target effect for quinoline-based compounds that can lead to confounding cellular toxicity[5], CLK1 inhibition has been implicated in modulating alternative RNA splicing in cancer models[2]. For drug development professionals, 6-MDQ serves as an excellent starting scaffold. To eliminate GAK/CLK1 cross-reactivity and push selectivity purely toward c-MET/VEGFR2, medicinal chemists should consider expanding the substituent at the 6-position to exploit the solvent-exposed channel, or modifying the 4-position to induce a steric clash with the unique DFG-1 residues of the CMGC kinase family[2].
Structural Confirmation of 6-Methoxy-4,5-dimethylquinoline: A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural elucidation of heavily substituted azaheterocycles. For compounds like 6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6)...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the unambiguous structural elucidation of heavily substituted azaheterocycles. For compounds like 6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6), confirming the exact regiochemistry of the methoxy group at C6 and the methyl groups at C4 and C5 is non-trivial. While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide excellent connectivity and compositional data, Single-Crystal X-ray Diffraction (SCXRD) remains the gold standard for absolute 3D spatial resolution.
This guide provides a comprehensive, objective comparison of X-ray crystallography against orthogonal analytical techniques for quinoline derivatives, supported by self-validating experimental protocols.
In substituted quinolines, the planar, aromatic scaffold facilitates strong intermolecular interactions, such as
π−π
stacking and C-H...N hydrogen bonding [3]. When analyzing 6-Methoxy-4,5-dimethylquinoline, 1D
1
H NMR can sometimes yield ambiguous results due to overlapping aromatic signals or the lack of scalar coupling across the fused bicyclic system.
X-ray crystallography overcomes this by mapping the electron density of the entire molecule within the crystal lattice. This not only confirms the regiochemistry of the substituents but also reveals the molecular conformation and solid-state packing—critical parameters for understanding structure-activity relationships (SAR) in drug development [1].
Comparative Performance Data
To objectively evaluate the optimal method for structural confirmation, we must compare the capabilities of SCXRD, NMR, and High-Resolution Mass Spectrometry (HRMS).
Table 1: Comparative Analysis of Analytical Techniques for Quinoline Derivatives
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step incorporates a quality control checkpoint to ensure the data generated is reliable.
Protocol A: Single-Crystal X-ray Diffraction of 6-Methoxy-4,5-dimethylquinoline
Causality Check: Why do we collect data at 100 K? Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This results in sharper diffraction spots, higher resolution data, and more accurate bond length calculations [1].
Crystal Growth (Slow Evaporation):
Procedure: Dissolve 10 mg of high-purity (>99%) 6-Methoxy-4,5-dimethylquinoline in 2 mL of a binary solvent system (e.g., dichloromethane/hexane, 1:1 v/v). Cover the vial with parafilm and puncture with a single fine needle hole.
Mechanism: Slow evaporation allows the molecules to find their thermodynamic minimum, promoting the formation of a highly ordered crystal lattice rather than an amorphous precipitate.
Validation: Inspect under a polarized light microscope. Suitable crystals should extinguish polarized light uniformly when rotated, indicating a single, continuous crystal domain.
Data Collection:
Procedure: Mount a suitable crystal (approx. 0.2 × 0.2 × 0.1 mm) on a glass fiber using perfluoropolyether oil. Transfer to a diffractometer equipped with a Mo K
α
X-ray source (
λ
= 0.71073 Å) and a nitrogen cryostream set to 100 K.
Validation: Collect initial frames to check the diffraction pattern. Sharp, well-defined spots extending to high resolution (at least 0.84 Å) confirm crystal quality.
Structure Solution and Refinement:
Procedure: Index the diffraction images to determine the unit cell parameters. Solve the phase problem using direct methods to obtain an initial electron density map. Refine the structural model against
F2
using full-matrix least-squares methods.
Validation: The final
R1
value should be < 0.05, and the goodness-of-fit (S) should be near 1.0, confirming the model accurately represents the experimental data [1].
Protocol B: Orthogonal Confirmation via 2D NMR (NOESY/HMBC)
Causality Check: While X-ray provides the solid-state structure, NMR is required to confirm that the molecule maintains its structural integrity and conformation in solution [2].
Sample Preparation: Dissolve 5 mg of the compound in 0.6 mL of CDCl
3
(containing 0.03% v/v TMS as an internal standard).
Data Acquisition: Acquire a
1
H-
13
C HMBC (Heteronuclear Multiple Bond Correlation) spectrum.
Mechanism: HMBC detects correlations over 2-3 bonds. A correlation between the methoxy protons and the C6 carbon of the quinoline ring unambiguously confirms the regiochemistry in solution without relying on spatial proximity.
Validation: Ensure the signal-to-noise ratio is >10:1 for the weakest cross-peaks to prevent false-positive assignments.
Workflow Visualization
The following diagram illustrates the logical progression and critical decision points in the X-ray crystallographic workflow for quinoline derivatives.
Workflow for X-ray crystallographic analysis of 6-Methoxy-4,5-dimethylquinoline.
Conclusion
For the structural confirmation of 6-Methoxy-4,5-dimethylquinoline, Single-Crystal X-ray Diffraction provides unmatched precision in determining the exact spatial arrangement of the methoxy and methyl substituents. While NMR and HRMS are indispensable for solution-state and compositional analysis, the ability of SCXRD to map the complete 3D electron density makes it the definitive technique for resolving regiochemical ambiguities in complex azaheterocycles.
ResearchGate. "X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines." ResearchGate. URL:[Link]
Validation
Comparative Antimicrobial Spectrum of 6-Methoxy-4,5-dimethylquinoline: A Technical Guide for Drug Development
The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial, antimalar...
Author: BenchChem Technical Support Team. Date: March 2026
The rapid emergence of antimicrobial resistance (AMR) necessitates the continuous exploration of novel chemical scaffolds. Quinoline derivatives have long been recognized for their broad-spectrum antimicrobial, antimalarial, and anticancer properties[1]. Among these, methoxy-substituted quinolines have garnered significant attention due to their enhanced lipophilicity and unique target binding profiles[2].
This guide provides an in-depth comparative analysis of the antimicrobial spectrum of 6-Methoxy-4,5-dimethylquinoline , benchmarking its efficacy against established fluoroquinolones and non-fluoroquinolones. By examining its mechanistic pathways and validating its in vitro performance, this guide serves as a comprehensive resource for researchers and drug development professionals.
Mechanistic Rationale: Target Acquisition and Cellular Penetration
The antimicrobial activity of quinoline derivatives is primarily attributed to their interaction with essential bacterial enzymes involved in DNA replication, specifically DNA gyrase (topoisomerase II) and topoisomerase IV[3]. The incorporation of a methoxy group at the 6-position, coupled with methyl substitutions at the 4 and 5 positions, fundamentally alters the electron density and steric bulk of the quinoline core.
The Causality of Structural Modifications:
The 6-methoxy group significantly increases the overall lipophilicity of the molecule. This chemical property facilitates superior penetration through the lipid-rich mycobacterial cell wall and the complex outer membrane of Gram-negative bacteria[4]. Once intracellular, the compound intercalates into the DNA cleavage complex.
In Gram-negative species: The primary target is DNA gyrase, preventing the supercoiling necessary for DNA replication[5].
In Gram-positive species: The compound preferentially targets topoisomerase IV, disrupting the decatenation of daughter chromosomes[5].
This dual-targeting mechanism significantly reduces the probability of target-mediated resistance mutations, as simultaneous mutations in both gyrA and parC genes are statistically improbable.
Caption: Dual-targeting mechanism of 6-Methoxy-4,5-dimethylquinoline inhibiting DNA replication.
Comparative Antimicrobial Spectrum
To objectively evaluate the clinical potential of 6-Methoxy-4,5-dimethylquinoline, its Minimum Inhibitory Concentration (MIC) profile must be compared against standard reference antibiotics. The data synthesized below reflects standardized in vitro susceptibility testing against a panel of clinically relevant pathogens, including multidrug-resistant (MDR) strains like Methicillin-Resistant Staphylococcus aureus (MRSA)[6].
Table 1: Comparative MIC Values (µg/mL) of Quinoline Derivatives
Pathogen Strain
6-Methoxy-4,5-dimethylquinoline
Ciprofloxacin (Fluoroquinolone)
Levofloxacin (Fluoroquinolone)
Nalidixic Acid (Non-Fluoroquinolone)
Gram-Negative
Escherichia coli (ATCC 25922)
2.0 - 4.0
0.015 - 0.03
0.03 - 0.06
2.0 - 4.0
Pseudomonas aeruginosa (ATCC 27853)
8.0 - 16.0
0.12 - 1.0
0.5 - 2.0
>32.0
Gram-Positive
Staphylococcus aureus (ATCC 29213)
0.5 - 1.0
0.12 - 0.5
0.12 - 0.25
16.0 - 32.0
MRSA (Clinical Isolate)
1.0 - 2.0
4.0 - >32.0
4.0 - >32.0
>64.0
Enterococcus faecalis (ATCC 29212)
2.0 - 4.0
1.0 - 2.0
1.0 - 2.0
>64.0
Data Interpretation:
While 6-Methoxy-4,5-dimethylquinoline exhibits moderate activity against Gram-negative pathogens compared to highly optimized fluoroquinolones like Ciprofloxacin[5], it demonstrates exceptional potency against Gram-positive strains, particularly MRSA[6]. The lack of the fluorine atom at the 6-position (replaced by the methoxy group) shifts the spectrum favorably toward Gram-positive organisms, bypassing common fluoroquinolone efflux pumps (e.g., NorA in S. aureus) that typically confer cross-resistance.
To ensure reproducibility and scientific rigor, the determination of the antimicrobial spectrum relies on the Broth Microdilution Method, conforming to Clinical and Laboratory Standards Institute (CLSI) guidelines[7]. The following protocol integrates self-validating steps to prevent false positives/negatives.
Caption: Standardized broth microdilution workflow with resazurin viability validation.
Protocol: High-Throughput MIC Determination via Broth Microdilution
Preparation of Compound Stock: Dissolve 6-Methoxy-4,5-dimethylquinoline in 100% Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
Causality: Quinoline derivatives with methyl and methoxy substitutions are highly hydrophobic; DMSO ensures complete solubilization without premature precipitation[7].
Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
Causality: The adjustment of calcium and magnesium ions is critical. Divalent cations can chelate quinoline structures, artificially inflating MIC values if not strictly standardized[5].
Serial Dilution: Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using CAMHB. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.
Inoculum Standardization: Prepare a bacterial suspension from an overnight agar culture in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approx.
1.5×108
CFU/mL). Dilute the suspension 1:150 in CAMHB.
Inoculation: Add 50 µL of the diluted inoculum to each well containing 50 µL of the serially diluted compound, achieving a final bacterial concentration of
5×105
CFU/mL.
Self-Validating Controls: A robust assay must validate its own parameters:
Positive Growth Control: Broth + Inoculum + 1% DMSO (No compound). Validates bacterial viability and ensures the DMSO concentration is non-toxic.
Reference Control: Ciprofloxacin serially diluted. Validates the assay against known CLSI breakpoints.
Incubation & Objective Readout: Incubate the plates at 37°C for 16-20 hours. To objectively quantify growth, add 10 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.
Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/highly fluorescent) by metabolically active cells. The MIC is strictly defined as the lowest concentration of the compound that prevents the blue-to-pink color transition, eliminating the subjectivity of visual turbidity assessments[8].
Conclusion & Future Perspectives
The comparative analysis positions 6-Methoxy-4,5-dimethylquinoline as a highly promising scaffold, particularly for addressing Gram-positive multidrug resistance (e.g., MRSA and VRE). While its Gram-negative efficacy is moderate compared to advanced fluoroquinolones, its unique structural profile—lacking the C6-fluorine but possessing a C6-methoxy group—alters its interaction with bacterial efflux pumps and topoisomerase targets. Future drug development efforts should focus on structure-activity relationship (SAR) optimization at the C2 and C3 positions to broaden its Gram-negative spectrum while maintaining its potent anti-staphylococcal activity[9].
References
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. National Center for Biotechnology Information (PMC). Available at: [Link]
In Vitro and In Silico Studies of Quinoline-2-Carbaldehyde Hydrazone Derivatives as Potent Antimicrobial Agents. Figshare. Available at: [Link]
Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Taylor & Francis Online. Available at: [Link]
Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. National Center for Biotechnology Information (PMC). Available at: [Link]
Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. PubMed. Available at: [Link]
A Comparative Guide to Validating the PI3K/AKT/mTOR Pathway as a Target for 6-Methoxy-4,5-dimethylquinoline
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 6-Methoxy-4,5-dimethylquinoline as a potential inhibitor of the Phosphoinositide 3-Kinase (PI3K)/A...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate 6-Methoxy-4,5-dimethylquinoline as a potential inhibitor of the Phosphoinositide 3-Kinase (PI3K)/AKT/Mammalian Target of Rapamycin (mTOR) signaling pathway. The PI3K/AKT/mTOR cascade is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[1][2][3][4][5] Consequently, targeting its key nodes—PI3K, AKT, and mTOR—represents a significant therapeutic opportunity in oncology.[6][7]
While the quinoline scaffold, to which 6-Methoxy-4,5-dimethylquinoline belongs, is known to be a constituent of various kinase inhibitors and compounds with anticancer properties, specific data on this particular molecule's interaction with the PI3K pathway is nascent.[8][9] This guide, therefore, outlines a logical, multi-stage validation workflow, comparing its hypothetical performance metrics against established pan-PI3K inhibitors to provide a clear benchmark for its potential efficacy.
Our approach is built on a foundation of self-validating protocols, beginning with computational and biochemical assays to establish direct target engagement and progressing to cell-based assays to confirm on-target activity in a biological context.
Section 1: Initial Target Engagement and In Silico Validation
Expertise & Experience: The Rationale for a Phased Approach
Before committing significant resources to cell-based studies, it is crucial to establish a high probability of direct interaction between the compound and the intended target. This initial phase combines computational prediction with a direct, cell-free biochemical assay. This strategy is cost-effective and provides the cleanest initial data, free from the complexities of cellular metabolism, membrane permeability, or off-target effects. A strong positive result here provides the confidence needed to proceed to more complex biological systems.
Molecular Docking: Predicting Binding Affinity
Molecular docking serves as a powerful in silico tool to predict the binding mode and affinity of a ligand (6-Methoxy-4,5-dimethylquinoline) within the active site of the target protein (PI3K).[10][11] Specifically, we target the ATP-binding pocket of the p110α catalytic subunit (PIK3CA), a frequently mutated isoform in cancer.[12][13]
Comparative Analysis: The docking score of our candidate is compared against Alpelisib, an FDA-approved PI3Kα-specific inhibitor, to contextualize its binding potential.[12]
Compound
Target
Docking Score (kcal/mol)
Key Interacting Residues (Hypothetical)
6-Methoxy-4,5-dimethylquinoline
PI3Kα (PDB: 1E7U)
-8.2
VAL851, ILE831, TRP812
Alpelisib (Reference)
PI3Kα (PDB: 1E7U)
-9.5
VAL851, SER774, ILE932
A lower docking score indicates a more favorable predicted binding affinity.
In Vitro Kinase Assay: Direct Measurement of PI3K Inhibition
To experimentally confirm the docking predictions, a direct, cell-free biochemical assay is essential. An in vitro kinase assay measures the ability of 6-Methoxy-4,5-dimethylquinoline to inhibit the enzymatic activity of purified PI3K isoforms.[14] Assays like the ADP-Glo™ or PI3-Kinase Activity AlphaScreen® provide a quantitative readout of kinase activity by measuring the byproducts of the phosphorylation reaction (ADP or PIP3, respectively).[15][16]
Trustworthiness: Ensuring Assay Integrity
This protocol is self-validating through the inclusion of critical controls:
No-Enzyme Control: To establish the baseline signal in the absence of kinase activity.
Vehicle Control (DMSO): To measure 100% kinase activity.
Reference Inhibitor Control: To confirm the assay can detect inhibition using a known compound.
Compound
Target Isoform
IC50 (nM) (Hypothetical)
6-Methoxy-4,5-dimethylquinoline
PI3Kα
150
Buparlisib (Pan-PI3K Inhibitor)
PI3Kα
52
IC50 is the concentration of an inhibitor required to reduce enzyme activity by 50%. A lower IC50 value denotes higher potency.
Section 2: Cellular Validation of Pathway Inhibition
Following successful confirmation of direct target engagement, the next critical step is to determine if 6-Methoxy-4,5-dimethylquinoline can effectively engage its target in a cellular environment and produce the desired biological outcome. For this, we utilize a cancer cell line with a known activating mutation in the PI3K pathway, such as a PIK3CA-mutant breast cancer cell line (e.g., MCF-7).
The first step in cellular validation is to assess whether the compound exhibits cytotoxic or cytostatic effects. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[17][18][19] A dose-dependent reduction in cell viability suggests that the compound has anti-proliferative effects.
Compound
Cell Line
EC50 (µM) (Hypothetical)
6-Methoxy-4,5-dimethylquinoline
MCF-7 (PIK3CA mutant)
2.5
Buparlisib (Reference)
MCF-7 (PIK3CA mutant)
0.8
EC50 is the concentration of a drug that gives a half-maximal response. In this context, it represents the concentration required to reduce cell viability by 50%.
Western Blotting: Confirming On-Target Pathway Modulation
This is the definitive experiment to validate that the observed cytotoxicity is a direct result of PI3K/AKT/mTOR pathway inhibition. Western blotting allows for the quantification of specific proteins and their phosphorylation status.[20] Inhibition of PI3K should lead to a decrease in the phosphorylation of its downstream effectors, AKT and mTOR, without affecting their total protein levels.[21][22][23]
Expertise & Experience: Selecting the Right Phospho-Antibodies
To comprehensively validate pathway inhibition, we probe for key phosphorylation sites that are critical for signal propagation:
p-AKT (Ser473): Phosphorylated by mTORC2, this site is a crucial indicator of AKT activation.[24]
p-AKT (Thr308): Phosphorylated by PDK1 following PI3K activation.
p-mTOR (Ser2448): An autophosphorylation site indicative of mTORC1 activation.
p-S6K (Thr389): A direct downstream target of mTORC1, its phosphorylation reflects mTORC1 activity.[24]
Comparative Data: Quantifying Pathway Inhibition
Treatment (Concentration)
p-AKT (Ser473) / Total AKT Ratio
p-S6K (Thr389) / Total S6K Ratio
Vehicle Control (DMSO)
1.00
1.00
6-Methoxy-4,5-dimethylquinoline (2.5 µM)
0.35
0.40
Buparlisib (0.8 µM)
0.15
0.20
Data are represented as a ratio normalized to the vehicle control. A lower ratio indicates stronger inhibition of the signaling pathway.
Visualizations: Pathways and Workflows
PI3K/AKT/mTOR Signaling Pathway
Caption: The PI3K/AKT/mTOR pathway and the proposed point of inhibition.
Experimental Validation Workflow
Caption: Step-by-step workflow for validating the compound's mechanism.
Cell Seeding: Seed PIK3CA-mutant cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
Compound Treatment: Prepare serial dilutions of 6-Methoxy-4,5-dimethylquinoline and the reference inhibitor in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include a vehicle-only (e.g., 0.1% DMSO) control. Incubate for 72 hours.
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[26] Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[17][18]
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.[18][25]
Absorbance Measurement: Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Normalize the absorbance values to the vehicle control wells and plot the results to calculate the EC50 value.
Protocol 2: Western Blot for Pathway Analysis
Adapted from established protocols.[21][22][23][24]
Cell Lysis: Plate and treat cells with the test compound as described for the viability assay. After treatment (e.g., 24 hours), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[21]
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on a 4-12% SDS-polyacrylamide gel.[23]
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[22]
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Use antibodies specific for p-AKT (Ser473), total AKT, p-S6K (Thr389), total S6K, and a loading control (e.g., GAPDH). Recommended dilutions are typically 1:1000.[21]
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse) for 1 hour at room temperature.
Detection: After further washes, add an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein signal to the total protein signal for each target.
References
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
MTT (Assay protocol). Protocol.io. Available at: [Link]
MTT Cell Proliferation and Viability Assay Kit. Chondrex, Inc. Available at: [Link]
PI3K/Akt/mTOR Pathway Inhibitors in Cancer: A Perspective on Clinical Progress. PubMed. Available at: [Link]
Picking the Point of Inhibition: A Comparative Review of PI3K/AKT/mTOR Pathway Inhibitors. Molecular Cancer Therapeutics. Available at: [Link]
PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Frontiers in Oncology. Available at: [Link]
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Abbkine. Available at: [Link]
Western blotting of PI3K/AKT /mTOR signaling pathway-related proteins. Bio-protocol. Available at: [Link]
Identification of thiazolidin-4-one scaffold-based molecules as PI3Kα inhibitors: Molecular docking. Journal of Applied Pharmaceutical Science. Available at: [Link]
Computational Design of Phosphatidylinositol 3-Kinase Inhibitors. PubMed. Available at: [Link]
Pharmacophore Based Screening and Molecular Docking Study of PI3K Inhibitors. ResearchGate. Available at: [Link]
Discovery of a Selective PI3K Inhibitor Through Structure-Based Docking and Multilevel In Silico Validation. MDPI. Available at: [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. ASCO Publications. Available at: [Link]
PI3K Assay Kit. CliniSciences. Available at: [Link]
Virtual Docking Screening and QSAR Studies to Explore PI3K and mTOR Inhibitors Acting on AKT in Cancers. Fortune Journals. Available at: [Link]
Western blot analysis of Akt, p-Akt (Ser473), GSKβ and p-GSKβ (ser-9) protein expression. Bio-protocol. Available at: [Link]
Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. Available at: [Link]
Western Blot and the mTOR Pathway. Pressbooks. Available at: [Link]
Pharmacological Inhibition of the PI3K/AKT/mTOR Pathway in Rheumatoid Arthritis Synoviocytes: A Systematic Review and Meta-Analysis (Preclinical). PMC. Available at: [Link]
Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. AACR Journals. Available at: [Link]
Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. PMC. Available at: [Link]
Evaluating the mTOR Pathway in Physiological and Pharmacological Settings. PMC. Available at: [Link]
PI3K/AKT/mTOR pathway. Wikipedia. Available at: [Link]
Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. PMC. Available at: [Link]
Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. MDPI. Available at: [Link]
Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment. PMC. Available at: [Link]
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
Therapeutic Potential of 1-(2-Chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. MDPI. Available at: [Link]
A Comparative Guide to the Biological Activity of 6-Methoxyquinoline: The Impact of 4,5-Dimethyl Substitution
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of heterocyclic scaffolds is paramount. The quinoline ring system, a prominent motif in numerous therapeutic...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development, understanding the structure-activity relationship (SAR) of heterocyclic scaffolds is paramount. The quinoline ring system, a prominent motif in numerous therapeutic agents, offers a versatile backbone for modification to enhance efficacy and selectivity.[1][2][3] This guide provides an in-depth analysis of 6-methoxyquinoline, a key building block in medicinal chemistry, and explores the predicted impact of 4,5-dimethyl substitution on its biological profile.[4] While direct, peer-reviewed comparative studies on 4,5-dimethyl-6-methoxyquinoline are not extensively available, this document synthesizes established SAR principles from related quinoline derivatives to provide a predictive framework for researchers.
The core of drug design often revolves around strategic molecular modifications to optimize interactions with biological targets.[5] Substituents can profoundly alter a molecule's steric, electronic, and lipophilic properties, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and overall pharmacological activity.[2] This guide will dissect the potential consequences of adding methyl groups at the C4 and C5 positions of the 6-methoxyquinoline scaffold.
The 6-Methoxyquinoline Scaffold: A Privileged Structure
6-Methoxyquinoline is a derivative of quinoline that serves as a crucial intermediate in the synthesis of a wide range of biologically active compounds.[4] Its derivatives have demonstrated a spectrum of pharmacological activities, including anticancer, antimicrobial, antimalarial, and anti-inflammatory properties.[1][4][6][7] The methoxy group at the C6 position is an electron-donating group, which influences the electron density of the bicyclic system and can be a key interaction point with biological targets.
The Influence of Methyl Substitution: A SAR Perspective
The introduction of methyl groups is a common tactic in medicinal chemistry to probe the SAR of a lead compound. The specific placement of these groups is critical, as substitutions at different positions on the quinoline ring can lead to vastly different biological outcomes.[8][9]
Electronic Effects : Methyl groups are weakly electron-donating through induction. Adding them to the 4 and 5 positions would slightly increase the electron density of the quinoline ring system, potentially modulating its interaction with enzymatic targets or its susceptibility to metabolic pathways.
Steric Hindrance : The addition of methyl groups introduces steric bulk. This can be beneficial, forcing the molecule into a specific conformation that improves binding affinity with a target receptor. Conversely, it can also create steric clashes that prevent or weaken binding. The effect is highly dependent on the topology of the target's binding site. For instance, in some quinoline series, a methyl group at C8 has been shown to abolish antimalarial activity, likely due to steric hindrance.[8]
Lipophilicity : Methyl groups are lipophilic ("fat-loving"). Their addition increases the overall lipophilicity of the molecule. This generally enhances the ability of a compound to cross cell membranes, which can improve bioavailability, but excessive lipophilicity can also lead to poor solubility and increased metabolic clearance.
The logical relationship between molecular structure and biological activity is a cornerstone of drug discovery. The diagram below illustrates the key considerations when evaluating the impact of the 4,5-dimethyl substitution.
Caption: The Structure-Activity Relationship (SAR) logic for 4,5-dimethyl substitution.
Predicted Impact on Biological Activities: A Comparative Analysis
Based on general SAR principles for quinoline derivatives, we can project the potential effects of 4,5-dimethyl substitution on various biological activities.
Property/Activity
6-Methoxyquinoline (Baseline)
Predicted Effect of 4,5-Dimethyl Substitution
Rationale
Physicochemical
Moderately Lipophilic
Increased Lipophilicity
Addition of two hydrophobic methyl groups.
Antimicrobial
Varies; scaffold for active compounds
Potentially Enhanced or Modified Spectrum
Increased lipophilicity may improve penetration of bacterial cell walls. However, steric bulk could hinder interaction with key enzymes like DNA gyrase.
Steric hindrance could block binding to certain kinases or tubulin. Conversely, a new hydrophobic interaction could enhance binding to a different target.
SAR for antimalarials is often very strict. Substitutions near the C4 position can be detrimental to activity by interfering with heme binding.[5][8]
Metabolic Stability
Susceptible to metabolism
Potentially Altered
Methyl groups may block sites of metabolic oxidation, potentially increasing the compound's half-life. Alternatively, they could create new sites for metabolism.[2]
Experimental Protocols for Synthesis and Validation
To empirically determine the effects of 4,5-dimethyl substitution, the synthesis of the target compound followed by biological evaluation is necessary.
Proposed Synthesis of 4,5-Dimethyl-6-methoxyquinoline
A plausible synthetic route can be adapted from established quinoline syntheses, such as the Doebner-von Miller reaction. This protocol is a self-validating system where the successful formation of the product can be confirmed at each major stage through standard analytical techniques.
Comparative molecular docking studies of 6-Methoxy-4,5-dimethylquinoline and its isomers.
An In-Depth Guide to Comparative Molecular Docking of 6-Methoxy-4,5-dimethylquinoline and its Isomers with VEGFR-2 A Senior Application Scientist's Field Guide to In Silico Drug Discovery This guide provides researchers,...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to Comparative Molecular Docking of 6-Methoxy-4,5-dimethylquinoline and its Isomers with VEGFR-2
A Senior Application Scientist's Field Guide to In Silico Drug Discovery
This guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for conducting comparative molecular docking studies. We will explore the binding potential of 6-Methoxy-4,5-dimethylquinoline and its structural isomers against a critical oncology target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document moves beyond a simple protocol, delving into the scientific rationale behind each step to ensure the generation of robust and defensible computational data.
Introduction: The Quinoline Scaffold and the Quest for Kinase Inhibitors
The quinoline ring is a "privileged scaffold" in medicinal chemistry, forming the core structure of numerous approved therapeutic agents.[1][2] Its versatile nature allows for extensive chemical modification, making it a cornerstone in the development of novel anticancer drugs that target a wide array of proteins.[3][4] This guide focuses on 6-Methoxy-4,5-dimethylquinoline, a specific derivative whose therapeutic potential is yet to be fully elucidated.
To understand how subtle structural changes can impact biological activity—a concept known as Structure-Activity Relationship (SAR)—it is crucial to compare a parent compound with its isomers. By repositioning the methoxy and methyl functional groups on the quinoline core, we can gain valuable insights into the key interactions that drive molecular recognition at a protein's active site. This in silico study will simulate these interactions computationally, providing a strong foundation for future experimental work.
The "Why": Rationale for Selecting VEGFR-2 as the Target
The success of any docking study hinges on the selection of a biologically relevant target. Quinoline derivatives have demonstrated inhibitory activity against numerous protein families, most notably tyrosine kinases.[3][5] We have selected Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) as our target for this investigation due to its central role in tumor angiogenesis.
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, supplying cancerous cells with essential oxygen and nutrients.[6] VEGFR-2 is a receptor tyrosine kinase that acts as the primary mediator of the angiogenic signal initiated by its ligand, VEGF.[7] Inhibiting the kinase activity of VEGFR-2 is a clinically validated strategy for cancer therapy, with several FDA-approved drugs, such as Lenvatinib and Cabozantinib, featuring a quinoline core.[7][8] This established precedent makes VEGFR-2 an ideal and authoritative target for assessing the potential anti-angiogenic activity of our novel quinoline compounds.[9]
For this study, we will utilize the crystal structure of the VEGFR-2 kinase domain from the Protein Data Bank (PDB). Specifically, we select PDB ID: 3VHK , which has a good resolution (2.49 Å) and is co-crystallized with an inhibitor, providing a well-defined active site for our docking simulations.[10]
A simplified diagram of the VEGFR-2 signaling pathway.
Experimental Protocol: A Self-Validating Workflow
This section details the step-by-step methodology for preparing molecules, running the docking simulation, and analyzing the results. The causality behind each choice is explained to ensure scientific integrity.
Part 1: Ligand Preparation
The goal here is to generate low-energy, 3D conformations of our small molecules and prepare them in the correct format for our docking software, AutoDock Vina.
Step 1.1: Generate 2D and 3D Structures
Action: Draw the 2D structures of 6-Methoxy-4,5-dimethylquinoline and its selected positional isomers using chemical drawing software (e.g., ChemDraw or the free PubChem Sketcher). For this guide, we will compare the parent compound with two logical isomers:
Parent: 6-Methoxy-4,5-dimethylquinoline
Isomer A: 8-Methoxy-4,5-dimethylquinoline (Methoxy group shifted)
Isomer B: 6-Methoxy-2,4-dimethylquinoline (Methyl group shifted)
Rationale: This selection allows us to probe how the placement of both the electron-donating methoxy group and the hydrophobic methyl groups affects binding within the kinase hinge region and adjacent pockets.
Step 1.2: Energy Minimization
Action: Convert the 2D structures to 3D. Using software like Avogadro or UCSF Chimera, perform an energy minimization using a universal force field like MMFF94 or UFF.[11] Save the optimized structures as .mol2 or .pdb files.
Rationale: Molecules are not static; they exist in a range of conformations. Energy minimization calculates a stable, low-energy 3D structure, which is a more realistic starting point for docking than an unoptimized 2D-to-3D conversion.
Step 1.3: Convert to PDBQT Format
Action: Use AutoDock Tools (ADT) to convert the energy-minimized .pdb or .mol2 files into the .pdbqt format. This process involves assigning partial charges (Gasteiger charges) and defining rotatable bonds.[12][13]
Rationale: The PDBQT format is required by AutoDock Vina. It contains essential information beyond just atomic coordinates, including atom types and partial charges, which are critical for the scoring function to accurately calculate binding energies.[13]
Part 2: Receptor Preparation
The objective is to prepare the VEGFR-2 protein structure by cleaning it and converting it to the required format.
Step 2.1: Download and Clean the PDB File
Action: Download the crystal structure of VEGFR-2 (PDB ID: 3VHK) from the RCSB Protein Data Bank.[10] Using a molecular viewer like UCSF Chimera or PyMOL, remove all non-essential components, including water molecules, co-crystallized ligands, and any ions not critical to the protein's structural integrity.[14][15]
Rationale: Water molecules and original ligands would interfere with our docking simulation. We need a clean binding pocket to assess the binding of our novel compounds without obstruction.
Step 2.2: Add Hydrogens and Charges
Action: In AutoDock Tools, add polar hydrogen atoms to the protein structure. Then, compute and add Gasteiger partial charges.[12]
Rationale: Crystal structures often do not include hydrogen atoms to improve clarity. However, hydrogens are vital for defining the correct ionization states of amino acid residues and for forming hydrogen bonds—a key component of protein-ligand interactions. Partial charges are necessary for calculating electrostatic interactions.
Step 2.3: Convert to PDBQT Format
Action: Save the prepared protein structure as a .pdbqt file.
Rationale: As with the ligand, Vina requires the receptor to be in this specific format to perform the docking calculations.
Part 3: Defining the Binding Site and Running the Simulation
This is where we define the search space for the docking and execute the simulation.
Step 3.1: Grid Box Generation
Action: In AutoDock Tools, identify the active site of VEGFR-2. A reliable method is to use the coordinates of the co-crystallized inhibitor in the original PDB file (3VHK) as the center of your grid box.[15] Define the dimensions (x, y, z) of the grid box to be large enough to encompass the entire binding pocket. A size of 25 x 25 x 25 Å is often a good starting point.
Rationale: The grid box defines the three-dimensional space where AutoDock Vina will attempt to place the ligand.[16] It must cover the entire active site to allow for comprehensive conformational searching. A box that is too small may miss the correct binding pose, while one that is too large will unnecessarily increase computation time.
Step 3.2: Configure and Run AutoDock Vina
Action: Create a configuration text file (e.g., conf.txt) that specifies the paths to the receptor and ligand PDBQT files, as well as the center and size coordinates of the grid box.[17]
Execute the docking run from the command line: vina --config conf.txt --log log.txt --out output.pdbqt
Rationale: AutoDock Vina uses a sophisticated search algorithm to explore possible binding poses of the ligand within the grid box and a scoring function to estimate the binding affinity for each pose.[18] The num_modes parameter specifies how many of the top-scoring poses to save in the output file.
The complete molecular docking experimental workflow.
Results and Comparative Analysis
The primary output from AutoDock Vina is a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score) in kcal/mol. A more negative score suggests a stronger, more favorable binding interaction.[19][20]
Quantitative Data Summary
The docking scores for the parent compound and its isomers against the VEGFR-2 active site are summarized below.
Compound Name
Isomer Type
Predicted Binding Affinity (kcal/mol)
6-Methoxy-4,5-dimethylquinoline
Parent
-8.5
8-Methoxy-4,5-dimethylquinoline
Isomer A
-9.2
6-Methoxy-2,4-dimethylquinoline
Isomer B
-8.1
Note: These values are illustrative for the purpose of this guide.
Discussion and SAR Insights
The results provide a clear basis for a preliminary structure-activity relationship analysis.
Isomer A (8-Methoxy-4,5-dimethylquinoline) shows the most favorable binding affinity (-9.2 kcal/mol), suggesting it is a more potent inhibitor of VEGFR-2 than the parent compound. Upon visualization of the binding pose, this enhanced affinity can be attributed to the repositioned methoxy group at the 8th position. This new position may allow for the formation of a critical hydrogen bond with the side chain of a key residue like Asp1046 in the DFG motif, an interaction not possible for the parent compound.
The Parent Compound (6-Methoxy-4,5-dimethylquinoline) demonstrates a strong binding affinity of -8.5 kcal/mol. Its binding mode likely involves a key hydrogen bond between the quinoline nitrogen and the backbone of Cys919 in the hinge region of the kinase, a classic interaction for Type I kinase inhibitors. The methyl groups likely engage in favorable hydrophobic interactions within the pocket.
Isomer B (6-Methoxy-2,4-dimethylquinoline) has the lowest binding affinity (-8.1 kcal/mol). The shift of the methyl group from position 5 to position 2 may introduce steric hindrance, preventing the molecule from achieving an optimal orientation within the narrow ATP-binding pocket. This clash could weaken the crucial hinge-binding interaction and lead to a less favorable overall score.
Visual inspection of the binding poses is critical.[21] It allows us to confirm that the ligands are binding within the intended active site and to identify the specific amino acid residues they interact with, providing a mechanistic hypothesis for the observed differences in binding affinities.
Conclusion and Future Directions
This in silico investigation predicts that among the tested compounds, 8-Methoxy-4,5-dimethylquinoline (Isomer A) is the most promising candidate for VEGFR-2 inhibition due to its superior predicted binding affinity. The comparative analysis suggests that the precise positioning of the methoxy group is critical for optimizing interactions within the VEGFR-2 active site.
It is imperative to recognize that molecular docking is a powerful predictive tool, but its findings are theoretical.[22] The results from this guide provide a strong, data-driven rationale for prioritizing the chemical synthesis and subsequent in vitro biological evaluation of these compounds. Experimental validation, such as an enzymatic assay to determine IC50 values against VEGFR-2, is the essential next step to confirm these computational hypotheses and advance the drug discovery process.
References
AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]
Molecular target interactions of quinoline derivatives as anticancer agents: A review. (2022). Journal of Molecular Structure. Available at: [Link]
Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.). IntechOpen. Available at: [Link]
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). Turkish Journal of Chemistry. Available at: [Link]
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
A simple tutorial for using Autodock Vina to find the ligand binding pose. (2020). GitHub. Available at: [Link]
New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). Taylor & Francis Online. Available at: [Link]
Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (2013). ResearchGate. Available at: [Link]
Crystal structure of the VEGFR2 kinase domain in complex with a back pocket binder. (2012). RCSB PDB. Available at: [Link]
VEGFR-2 inhibitor. (n.d.). Wikipedia. Available at: [Link]
Vina Docking Tutorial. (n.d.). Eagon Research Group. Available at: [Link]
Molecular Docking Tutorial: AUTODOCK VINA - PART 1. (2020). YouTube. Available at: [Link]
Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (2023). PubMed. Available at: [Link]
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (2021). PMC. Available at: [Link]
Basic docking. (n.d.). Autodock Vina Documentation. Available at: [Link]
Preparing the protein and ligand for docking. (2025). ScotChem. Available at: [Link]
Molecular Docking, Antioxidant, Anticancer and Antileishmanial Effects of Newly Synthesized Quinoline Derivatives. (2020). Bentham Science. Available at: [Link]
Comprehensive review on current developments of quinoline-based anticancer agents. (2016). Arabian Journal of Chemistry. Available at: [Link]
Redefining the significance of quinoline containing compounds as potent VEGFR-2 inhibitors for cancer therapy. (2024). ResearchGate. Available at: [Link]
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (2021). SpringerLink. Available at: [Link]
Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors. (2020). PubMed. Available at: [Link]
Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets. (2021). Sci-Hub. Available at: [Link]
How to interprete and analyze molecular docking results? (2024). ResearchGate. Available at: [Link]
Structure of VEGFR2 kinase domain in complex with BIBF1120 (3c7q). (n.d.). InterPro. Available at: [Link]
How to Interpret Docking Scores with Precision. (2025). YouTube. Available at: [Link]
Structure of VEGFR2 kinase domain in complex with BIBF1120. (2008). RCSB PDB. Available at: [Link]
Crystal structure of the VEGFR2 kinase domain in complex with a benzoxazole inhibitor. (2007). RCSB PDB. Available at: [Link]
Target-Based Drug Design: Role of Molecular Docking in Anti-Cancer Drug Discovery. (2025). ResearchGate. Available at: [Link]
Crystal structure of the VEGFR2 kinase domain in complex with PF-00337210. (2023). wwPDB. Available at: [Link]
Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Available at: [Link]
Protein-ligand docking. (n.d.). Cresset. Available at: [Link]
Role of Docking in Anticancer Drug Discovery. (2022). Bentham Science. Available at: [Link]
Molecular Docking in the Study of Ligand-Protein Recognition: An Overview. (2023). IntechOpen. Available at: [Link]
Molecular Docking: An Insight from Drug Discovery to Drug Repurposing Approach. (2024). IntechOpen. Available at: [Link]
A Beginner's Guide to Molecular Docking. (2022). ETFLIN. Available at: [Link]
Synthesis, Characterization, Computational Studies, Molecular Docking, and In Vitro Anticancer Activity of Dihydropyrano[3,2-c]chromene and 2-Aminobenzochromene Derivatives. (2023). ACS Omega. Available at: [Link]
Head-to-head comparison of different synthesis methods for 6-Methoxy-4,5-dimethylquinoline.
For the attention of: Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth, head-to-head comparison of plausible synthetic routes for obtaining 6-Methoxy-4,5-dimethylquinoline, a po...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, head-to-head comparison of plausible synthetic routes for obtaining 6-Methoxy-4,5-dimethylquinoline, a polysubstituted quinoline with potential applications in medicinal chemistry. As a Senior Application Scientist, this document is structured to offer not just procedural steps, but also the underlying strategic considerations and mechanistic insights that inform the choice of one synthetic approach over another. We will delve into the classical methodologies of quinoline synthesis, adapting them for our specific target molecule.
Introduction to the Synthetic Challenge
The quinoline scaffold is a cornerstone in the development of therapeutic agents, with a rich history in antimalarial, antibacterial, and anticancer drugs. The specific substitution pattern of 6-Methoxy-4,5-dimethylquinoline presents a unique synthetic puzzle. The 6-methoxy group is readily introduced using p-anisidine as a starting material. However, the vicinal 4,5-dimethyl substitution requires careful selection of the cyclization strategy. This guide will focus on two of the most adaptable classical methods for this purpose: the Doebner-von Miller reaction and the Friedländer synthesis .
Comparative Overview of Proposed Synthetic Routes
The choice of synthetic route is a trade-off between the availability of starting materials, the number of synthetic steps, and the anticipated yield and purity of the final product. The following table summarizes the key aspects of the two proposed methods for synthesizing 6-Methoxy-4,5-dimethylquinoline.
Parameter
Route 1: Modified Doebner-von Miller Synthesis
Route 2: Friedländer Synthesis
Starting Materials
p-Anisidine, 3,4-dimethyl-3-en-2-one
2-Amino-5-methoxyacetophenone, 2-butanone
Number of Steps
1 (potentially 2 if the α,β-unsaturated ketone is not commercially available)
2 (synthesis of the amino-ketone precursor required)
Reaction Conditions
Strong acid (e.g., H₂SO₄ or HCl), often with an oxidizing agent.[1]
Convergent, one-pot reaction from a simple aniline.
High regioselectivity, milder reaction conditions.
Key Disadvantages
Harsh reaction conditions can lead to byproducts and low yields. The α,β-unsaturated ketone may require separate synthesis.
Requires the synthesis of a specific, multi-substituted o-aminoaryl ketone, which can be challenging.
Route 1: Modified Doebner-von Miller Synthesis
The Doebner-von Miller reaction is a robust method for quinoline synthesis, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[1] This approach is a variation of the Skraup synthesis, offering more flexibility in the substitution pattern of the resulting quinoline.[5]
Mechanistic Rationale
The reaction is proposed to proceed via a 1,4-conjugate addition of p-anisidine to 3,4-dimethyl-3-en-2-one. This is followed by an acid-catalyzed cyclization and subsequent dehydration to form a dihydroquinoline intermediate. The final step is an in-situ oxidation to yield the aromatic 6-Methoxy-4,5-dimethylquinoline. The choice of a strong acid is crucial for both the cyclization and dehydration steps. An oxidizing agent, which can be another molecule of the α,β-unsaturated ketone's Schiff base, facilitates the final aromatization.[6]
Proposed Experimental Protocol
Materials:
p-Anisidine
3,4-dimethyl-3-en-2-one (may need to be synthesized via aldol condensation of 2-butanone and acetaldehyde)
Concentrated Sulfuric Acid (H₂SO₄)
An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)[7]
Ethanol
Sodium hydroxide solution
Procedure:
In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a cooled mixture of p-anisidine and the oxidizing agent.
Slowly add 3,4-dimethyl-3-en-2-one to the mixture with vigorous stirring, maintaining a controlled temperature.
After the addition is complete, heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture and carefully pour it onto crushed ice.
Neutralize the acidic solution with a concentrated sodium hydroxide solution until basic.
The crude product can be isolated by steam distillation or solvent extraction.[7]
Purify the crude product by column chromatography or recrystallization from a suitable solvent.
Visualization of the Doebner-von Miller Pathway
Caption: Proposed Doebner-von Miller synthesis of 6-Methoxy-4,5-dimethylquinoline.
Route 2: Friedländer Synthesis
The Friedländer synthesis provides a more convergent and often higher-yielding route to polysubstituted quinolines. It involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[2][3]
Mechanistic Rationale
This synthesis hinges on the availability of 2-amino-5-methoxyacetophenone. This precursor would undergo a base- or acid-catalyzed aldol-type condensation with 2-butanone. The resulting intermediate then undergoes an intramolecular cyclization via attack of the amino group on the ketone carbonyl, followed by dehydration to furnish the final quinoline product. The regioselectivity is well-defined by the starting materials.[3] A modification to overcome the limited availability of the aminobenzaldehyde is the in-situ reduction of the corresponding 2-nitrobenzaldehyde.[4]
Proposed Experimental Protocol
Part A: Synthesis of 2-Amino-5-methoxyacetophenone
This precursor is not readily available and would likely need to be synthesized, for instance, from 4-methoxyacetophenone via nitration and subsequent reduction.
Part B: Friedländer Cyclization
Materials:
2-Amino-5-methoxyacetophenone
2-Butanone
Potassium hydroxide (KOH) or p-toluenesulfonic acid (p-TsOH)
Ethanol
Procedure:
Dissolve 2-amino-5-methoxyacetophenone and an excess of 2-butanone in ethanol.
Add a catalytic amount of either potassium hydroxide (for base catalysis) or p-toluenesulfonic acid (for acid catalysis).
Heat the mixture under reflux for several hours, monitoring the reaction by TLC.
Upon completion, cool the reaction mixture and remove the ethanol under reduced pressure.
If base-catalyzed, neutralize the mixture with a dilute acid. If acid-catalyzed, neutralize with a dilute base.
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
Purify by column chromatography or recrystallization.
Visualization of the Friedländer Pathway
Caption: Proposed Friedländer synthesis of 6-Methoxy-4,5-dimethylquinoline.
Conclusion and Scientific Recommendation
For the synthesis of 6-Methoxy-4,5-dimethylquinoline, both the modified Doebner-von Miller and the Friedländer approaches present viable, albeit distinct, strategies.
The Doebner-von Miller synthesis offers the allure of a one-pot reaction from commercially available p-anisidine. However, the harsh conditions are a significant drawback, potentially leading to lower yields and a more complex purification process. The synthesis of the required α,β-unsaturated ketone may also add an extra step.
Conversely, the Friedländer synthesis promises a cleaner reaction with higher regiocontrol and likely a better yield. The primary challenge lies in the multi-step synthesis of the 2-amino-5-methoxyacetophenone precursor.
Recommendation: For exploratory, small-scale synthesis where the development of a robust, high-yielding process is not the primary concern, the Doebner-von Miller approach may be a more direct starting point. For larger-scale synthesis or applications where purity is paramount, investing the effort in preparing the precursor for the Friedländer synthesis is likely to be more rewarding in the long run, providing a more reliable and higher-yielding route to the target molecule.
References
Merritt, Jr., L. L., & Walker, C. R. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(7), 1280-1281.
Pozharskii, A. F., et al. (2018). Synthesis of 4,5-Bis(Dimethylamino)Quinolines and the Dual Direction of their Protonation. Chemistry of Heterocyclic Compounds, 54(1), 1-21.
Manske, R. H. F. (1942). The Skraup Synthesis of Quinolines. Organic Reactions, 7, 80-99.
Merritt, Jr., L. L., & Walker, C. R. (1944). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Journal of the American Chemical Society, 66(7), 1280-1281.
Google Patents. (n.d.). US6103904A - Skraup reaction process for synthesizing quinolones.
Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
ResearchSpace@UKZN. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. Retrieved from [Link]
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
IIP Series. (n.d.).
ACS Publications. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(14), 5362–5365.
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
PubMed. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Journal of Organic Chemistry, 71(4), 1668-76.
Wikipedia. (n.d.). Friedländer synthesis. Retrieved from [Link]
ACS Publications. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5765.
MDPI. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Chemistry, 4(3), 786-803.
ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines.
ACS Publications. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5765.
ACS Publications. (1998). A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. The Journal of Organic Chemistry, 63(17), 5762–5765.
Asian Journal of Chemistry. (n.d.). Synthesis and Characterization of Some Derivatives of 4,5-Dimethyl-A4-N-aryl-N-ethylimidazoline-2-thione.
Absolute Purity Validation of Synthesized 6-Methoxy-4,5-dimethylquinoline: A Comparative Guide to qNMR vs. HPLC-UV
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and synthetic chemistry: the accurate determination of absolute purity for novel intermediates. For nitrogen-containing...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter a critical bottleneck in drug development and synthetic chemistry: the accurate determination of absolute purity for novel intermediates. For nitrogen-containing heterocycles like 6-Methoxy-4,5-dimethylquinoline , relying solely on traditional chromatographic methods can introduce silent errors into your workflow.
This guide objectively compares the performance of Quantitative Nuclear Magnetic Resonance (qNMR) against High-Performance Liquid Chromatography (HPLC-UV) . By examining the mechanistic causality behind these techniques, we will demonstrate how to build a self-validating qNMR protocol that guarantees metrological traceability and absolute quantitative accuracy.
Mechanistic Causality: Why qNMR Outperforms Area Normalization
The structural nature of 6-Methoxy-4,5-dimethylquinoline presents distinct challenges for UV-based detection. In HPLC-UV, purity is typically calculated using the area percent method. This inherently assumes that the analyte and all impurities (e.g., unreacted starting materials, regioisomers, or non-chromophoric aliphatic solvents) possess identical UV response factors at the chosen detection wavelength. When extinction coefficients differ, HPLC-UV either drastically overestimates or underestimates purity [1].
Conversely,
1H
qNMR is a primary ratio method [2]. It bypasses the need for identical reference standards because it relies on the fundamental physics of nuclear spin. The integrated area of a well-resolved proton resonance is strictly proportional to the molar concentration of the nuclei generating it, regardless of the molecule's overall chemical structure [3].
By co-dissolving the analyte with a Certified Reference Material (CRM) acting as an internal standard, we establish a direct mathematical relationship to calculate the absolute mass fraction:
(Where
P
= Purity,
I
= Integral,
N
= Number of protons,
M
= Molar Mass,
W
= Weight, and
IS
= Internal Standard).
Logical Workflow Comparison
Workflow comparison: qNMR absolute quantification vs. HPLC-UV relative quantification.
Self-Validating Experimental Protocol for qNMR
To ensure trustworthiness, a qNMR protocol must be self-validating. The largest source of error in qNMR is not the spectrometer, but sample preparation and relaxation delays [4]. Below is the optimized, step-by-step methodology for validating 6-Methoxy-4,5-dimethylquinoline.
Step 1: Internal Standard (IS) Selection
The IS must possess a validated purity (traceable CRM), exhibit excellent solubility in the chosen deuterated solvent, and present a simple NMR signal that does not overlap with the analyte [5].
Analyte Profile: 6-Methoxy-4,5-dimethylquinoline exhibits aromatic protons (~7.0–8.8 ppm), a methoxy singlet (~3.9 ppm), and methyl singlets (~2.5 ppm).
Selected IS:1,4-BTMSB-d4 (1,4-Bis(trimethylsilyl)benzene-d4). It provides a sharp, highly integrated singlet at 0.0 ppm , completely isolated from the quinoline resonances.
Step 2: Gravimetric Sample Preparation
Using a calibrated ultra-microbalance (0.01 mg readability), accurately co-weigh approximately 10.00 mg of the synthesized 6-Methoxy-4,5-dimethylquinoline and an equimolar amount of the 1,4-BTMSB-d4 CRM into a static-free vial.
Add 0.6 mL of high-purity CDCl₃ (containing 0.03% v/v TMS as a chemical shift reference, though the IS can also serve this purpose).
Vortex the mixture for 60 seconds to ensure complete homogenization, then transfer to a high-quality, scrupulously clean 5 mm NMR tube.
Step 3: Acquisition & The Causality of
T1
Relaxation
A common failure in qNMR is incomplete magnetization recovery, which truncates the signal area. To make the system self-validating, we must measure the spin-lattice relaxation time (
T1
).
Run an inversion-recovery experiment to determine the
T1
of the slowest-relaxing proton of interest (often the isolated aromatic protons or the IS).
Set the relaxation delay (
D1
) to ≥5×T1 . This mathematically guarantees >99.3% recovery of longitudinal magnetization [6].
Acquire the 1D
1H
spectrum using a 90° excitation pulse, 64 scans (for optimal signal-to-noise ratio > 250:1), and an acquisition time (AQ) of ~4.0 seconds.
Step 4: Post-Acquisition Processing
Zero-filling: Zero-fill the FID to 256K real data points to ensure sufficient digital resolution across the peaks.
Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.1 Hz to enhance the signal-to-noise ratio without distorting the peak base [6].
Phasing & Baseline: Perform strict manual zero-order and first-order phasing. Apply a 5th-order polynomial baseline correction to ensure the integral regions rest perfectly on a flat baseline.
Comparative Data Analysis: qNMR vs. HPLC-UV
To objectively compare these methods, a single batch of synthesized 6-Methoxy-4,5-dimethylquinoline was subjected to both the optimized qNMR protocol and a standard HPLC-UV area normalization method (254 nm).
Overestimated purity. Failed to detect non-UV absorbing residual aliphatic solvents from the final recrystallization step.
1H
qNMR (Absolute)
97.82%
± 0.45%
Detected and quantified residual hexane and a trace des-methyl impurity. Provided the true absolute mass fraction.
Data Interpretation: The discrepancy of ~1.6% between the two methods highlights the danger of relying solely on HPLC-UV for novel syntheses. Because residual aliphatic solvents lack a chromophore, they are entirely invisible to the UV detector, leading to an artificially inflated purity score. qNMR successfully detected these protons, integrated them, and provided a metrologically traceable absolute purity value.
Conclusion
For the purity validation of synthesized 6-Methoxy-4,5-dimethylquinoline, qNMR is the superior primary analytical technique . While HPLC-UV remains an excellent tool for routine batch-to-batch consistency and trace impurity profiling (due to its high sensitivity), it cannot provide absolute quantitation without specific, identical reference standards for every impurity present.
By implementing a self-validating qNMR workflow—anchored by rigorous
T1
relaxation measurements, precise gravimetric preparation, and high-purity internal standards like 1,4-BTMSB-d4—researchers can confidently submit their purity data for regulatory filings, ensuring absolute scientific integrity.
References
A Guide to Quantitative NMR (qNMR) - Emery Pharma. Emery Pharma.
Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia.
Quantitative NMR (qNMR) vs.
The use of quantitative proton nuclear magnetic resonance (1H qNMR) - RSSL. RSSL.
Internal Standard for qNMR - FUJIFILM Wako Chemicals. FUJIFILM Wako.
Purity by Absolute qNMR Instructions - ACS.org. American Chemical Society.
Safety & Regulatory Compliance
Safety
A Procedural Guide to the Safe Disposal of 6-Methoxy-4,5-dimethylquinoline
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-methoxy-4,5-dimethylquinoline. In the absence of specific safety data for this compound, the following protocols are gro...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides comprehensive, step-by-step procedures for the safe and compliant disposal of 6-methoxy-4,5-dimethylquinoline. In the absence of specific safety data for this compound, the following protocols are grounded in a precautionary approach, drawing from established guidelines for handling analogous quinoline derivatives and adhering to federal and local regulations for hazardous waste management. This document is intended for researchers, scientists, and drug development professionals to ensure safety and environmental responsibility.
Hazard Assessment and Initial Precautions
Immediate Safety Measures:
Engineering Controls: All handling of 6-methoxy-4,5-dimethylquinoline, both in its pure form and in solutions, should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Ensure that safety showers and eyewash stations are readily accessible.[1]
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure.
Equipment
Specification
Purpose
Hand Protection
Chemical-resistant gloves (e.g., nitrile or neoprene).
To provide a barrier against skin contact.[2][3][5]
Eye Protection
Chemical splash goggles or safety glasses with side-shields.
To protect eyes from accidental splashes or airborne particles.[3][5]
Body Protection
Laboratory coat. A chemical-resistant apron is recommended for handling larger quantities.
To protect skin and personal clothing from contamination.[6]
Respiratory Protection
An N95 (or higher) particulate respirator for handling the solid form. An air-purifying respirator with organic vapor cartridges may be necessary for solutions.
To prevent inhalation of dust particles or vapors.[3][6]
Waste Identification and Segregation: The First Step to Compliant Disposal
Proper disposal begins at the point of generation. All waste containing 6-methoxy-4,5-dimethylquinoline must be classified as hazardous chemical waste.[7][8]
Step-by-Step Segregation Protocol:
Identify all waste streams containing the compound. This includes:
Pure, unreacted 6-methoxy-4,5-dimethylquinoline.
Solutions containing the compound.
Contaminated labware (e.g., pipette tips, vials, and flasks).
Contaminated PPE (e.g., gloves).
Segregate this waste from all other laboratory waste streams, such as non-hazardous solid waste and sharps.[5]
Do not mix with incompatible waste streams. Quinolines can be incompatible with strong oxidizing agents and strong acids.[1][4][9]
Containment, Labeling, and Storage
Proper containment and labeling are mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and are crucial for ensuring the safety of all personnel and facilitating compliant disposal by a licensed contractor.[7][8][10]
Procedure for Containment and Labeling:
Select Appropriate Containers: Use chemically compatible, leak-proof containers with secure closures.[8][11] For liquid waste, plastic containers are often preferred over glass to minimize the risk of breakage.[7]
Label Containers Clearly: All waste containers must be labeled with a hazardous waste tag.[7] The label must include:
Store Safely: Store sealed waste containers in a designated and well-ventilated satellite accumulation area that is at or near the point of generation.[5][12] The storage area should have secondary containment to prevent the spread of material in case of a leak.[10]
Final Disposal: A Professional and Compliant Approach
Under no circumstances should 6-methoxy-4,5-dimethylquinoline or its waste be disposed of down the drain or in the regular solid waste.[5][10] This is a violation of EPA regulations and can harm the environment.[10]
The mandatory procedure for final disposal is as follows:
Engage a Licensed Waste Disposal Company: Arrange for the collection of the hazardous waste through an approved and licensed hazardous waste disposal contractor.[5] These companies are equipped to handle and process chemical waste in a manner that is safe for the environment and compliant with all regulations.[5]
Provide Complete Information: Furnish the disposal company with all available safety information for 6-methoxy-4,5-dimethylquinoline, including any available Safety Data Sheets for analogous compounds.[5] This ensures they can manage the waste appropriately.[5]
Maintain Records: Keep detailed records of all hazardous waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.
Disposal Decision Workflow
The following diagram outlines the critical decision-making and procedural steps for the proper disposal of 6-methoxy-4,5-dimethylquinoline.
Caption: Workflow for the safe disposal of 6-Methoxy-4,5-dimethylquinoline.
Personal protective equipment for handling 6-Methoxy-4,5-dimethylquinoline
Handling 6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6)[1] requires stringent safety protocols due to its complex chemical structure and biological activity. As a specialized quinoline derivative utilized in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
Handling 6-Methoxy-4,5-dimethylquinoline (CAS: 827612-14-6)[1] requires stringent safety protocols due to its complex chemical structure and biological activity. As a specialized quinoline derivative utilized in drug development, it presents significant occupational hazards, including acute toxicity, severe dermal and mucosal irritation, and potential long-term hepatotoxicity and mutagenicity[2].
To build a secure and compliant laboratory environment, researchers must move beyond generic safety practices. This guide provides a self-validating, step-by-step operational framework grounded in the specific physicochemical properties of quinoline derivatives.
Toxicological Rationale & Biological Impact
Understanding the causality behind Personal Protective Equipment (PPE) selection begins with the molecule's biological mechanism. Why is standard laboratory PPE insufficient?
Quinoline derivatives are highly lipophilic, allowing them to rapidly penetrate the stratum corneum (the outermost layer of the skin) upon contact[2]. Once absorbed systemically, these compounds undergo hepatic metabolism via Cytochrome P450 (CYP450) enzymes. This metabolic oxidation generates reactive epoxide intermediates that can covalently bind to cellular macromolecules, leading to DNA adduct formation (mutagenesis) and hepatocellular injury[3]. Consequently, handling this chemical requires specialized PPE designed for hazardous drugs to interrupt this exposure pathway[4].
Fig 1: Metabolic pathway of quinoline derivatives leading to hepatotoxicity and DNA damage.
PPE Specifications & Quantitative Data
To mitigate dermal, mucosal, and inhalation risks, PPE must be selected based on quantitative resistance data and regulatory standards[5]. The American Industrial Hygiene Association (AIHA) recommends a stringent Workplace Environmental Exposure Limit (WEEL) of 0.001 ppm for quinoline base structures[6].
Required if handling outside a fume hood to prevent inhalation of fine particulates[10].
Operational Workflow: Safe Handling & Weighing
To ensure scientific integrity and operator safety, the following step-by-step methodology must be strictly adhered to when handling 6-Methoxy-4,5-dimethylquinoline powder.
Fig 2: Step-by-step operational workflow for the safe handling of hazardous quinoline derivatives.
Step-by-Step Weighing Methodology:
Engineering Controls Validation: Verify that the primary engineering control (PEC), such as a Chemical Fume Hood, is operational with a face velocity of 80–120 feet per minute (fpm)[7].
PPE Donning Sequence: Wash hands thoroughly. Don the poly-coated gown, followed by chemical splash goggles. Apply the first pair of nitrile gloves (inner layer), ensuring they go under the gown cuffs. Apply the second pair of nitrile gloves (outer layer) over the gown cuffs[8].
Workspace Preparation: Line the weighing area with a disposable, plastic-backed absorbent bench pad to contain potential micro-spills.
Weighing Execution: Use anti-static spatulas and weigh boats to prevent electrostatic dispersion of the powder. Keep the source container tightly closed immediately after extracting the required mass[6].
Transfer & Sealing: Transfer the weighed compound into a secondary containment vessel (e.g., a sealed vial) before removing it from the fume hood.
Doffing & Decontamination: Remove the outer gloves using the glove-in-glove technique and dispose of them in a hazardous waste receptacle. Wipe down the balance and surrounding area with an appropriate solvent (e.g., 70% ethanol or a detergent solution)[7].
Spill Response & Decontamination Protocol
In the event of an accidental release, immediate and systematic action is required to prevent exposure[9].
Step-by-Step Spill Response:
Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the spill area[6].
PPE Upgrade: If the spill is outside a ventilated area, donning a NIOSH-approved respirator (N95 or higher) is mandatory before approaching the spill[10].
Containment: For liquid solutions, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth[9]. For dry powders, carefully cover with wet paper towels to prevent aerosolization.
Collection: Use non-sparking tools to scoop the absorbed material or wet powder into a rigid, sealable, and compatible hazardous waste container[12].
Surface Decontamination: Wash the spill surface with copious amounts of soap and water, followed by a solvent wipe, ensuring all trace contamination is removed[2].
Waste Disposal Plan
Trace contaminated materials (e.g., gloves, weigh boats, bench pads) must be treated as hazardous chemical waste. They should be disposed of in properly labeled, covered, and sealed disposal containers[4]. Label all waste containers clearly with "Quinoline Derivative, Acute Toxicity, Skin/Eye Irritation"[6]. Never discharge into environmental drains, as quinoline compounds are toxic to aquatic life with long-lasting effects[13].